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  • Product: 5-Methylpicolinic acid
  • CAS: 4434-13-3

Core Science & Biosynthesis

Foundational

5-Methylpicolinic acid CAS number 4434-13-3 properties

An In-depth Technical Guide to 5-Methylpicolinic Acid (CAS 4434-13-3) Authored by: Gemini, Senior Application Scientist Abstract 5-Methylpicolinic acid, registered under CAS number 4434-13-3, is a substituted pyridine de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methylpicolinic Acid (CAS 4434-13-3)

Authored by: Gemini, Senior Application Scientist

Abstract

5-Methylpicolinic acid, registered under CAS number 4434-13-3, is a substituted pyridine derivative that serves as a crucial heterocyclic building block in modern organic synthesis.[1] Its unique structural arrangement, featuring a carboxylic acid at the 2-position and a methyl group at the 5-position of the pyridine ring, imparts specific reactivity and chelating properties that are of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. This guide provides a comprehensive overview of its chemical and physical properties, spectral characteristics, safety protocols, and applications, with a focus on its utility as a precursor in the development of novel chemical entities.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. 5-Methylpicolinic acid is known by several synonyms, and its core structural information is cataloged across multiple chemical databases.[1][2]

  • IUPAC Name : 5-methylpyridine-2-carboxylic acid[2]

  • CAS Number : 4434-13-3[1][2][3][4][5]

  • Molecular Formula : C₇H₇NO₂[1][2]

  • Synonyms : 5-Methylpyridine-2-carboxylic acid, 2-Carboxy-5-methylpyridine[1][2][3]

  • InChI Key : HWMYXZFRJDEBKC-UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D Structure of 5-Methylpicolinic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application conditions. 5-Methylpicolinic acid is typically supplied as a solid or light yellow crystalline powder.[3]

PropertyValueSource
Molecular Weight 137.14 g/mol [1][2]
Melting Point 164-166 °C[3]
Boiling Point 317 °C at 760 mmHg[3]
Flash Point 145.6 °C[3]
Density 1.2 ± 0.1 g/cm³[3]
XLogP3 1.1[3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 50.2 Ų[2][3]

Spectral and Analytical Data

While detailed spectral analyses are often proprietary or batch-specific, the fundamental characteristics can be predicted from the molecule's structure. Public databases confirm the availability of experimental spectra, such as GC-MS data.[2]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals: a sharp singlet for the methyl (CH₃) protons around 2.3-2.5 ppm, three signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the pyridine ring, and a broad singlet far downfield (typically >10 ppm) for the acidic proton of the carboxylic acid group.

  • ¹³C NMR Spectroscopy : The carbon NMR would display seven unique signals: one in the aliphatic region for the methyl carbon, five in the aromatic/olefinic region for the pyridine ring carbons, and one signal at lower field (~165-175 ppm) corresponding to the carboxyl carbon.

  • Mass Spectrometry : The compound's exact mass is 137.047678466 Da.[2][3] In an ESI-MS experiment, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 138.055 or the deprotonated ion [M-H]⁻ at m/z 136.040, depending on the ionization mode.

Synthesis and Reactivity

Plausible Synthetic Pathway

Picolinic acids are commonly synthesized via the oxidation of their corresponding methylpyridine precursors.[6] For 5-Methylpicolinic acid, a logical starting material is 2,5-lutidine (2,5-dimethylpyridine). Selective oxidation of the methyl group at the 2-position, which is activated by the adjacent nitrogen atom, can be achieved using oxidizing agents like potassium permanganate (KMnO₄).

Synthesis Start 2,5-Lutidine Product 5-Methylpicolinic acid Start->Product KMnO₄, Heat

Caption: Plausible synthetic route via oxidation.

Core Reactivity

The reactivity of 5-Methylpicolinic acid is governed by its two primary functional groups:

  • Carboxylic Acid : This group undergoes standard reactions such as esterification, amide bond formation (e.g., via activation with coupling agents like EDC/HOBt or conversion to an acid chloride), and reduction.

  • Pyridine Ring : The nitrogen atom provides a site for coordination with metal ions, making picolinic acid derivatives effective bidentate chelating agents.[6] The ring itself can participate in various cross-coupling reactions, enabling further functionalization for building complex molecular scaffolds.

Applications in Research and Drug Development

5-Methylpicolinic acid is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[1][3]

  • Medicinal Chemistry : As a heterocyclic building block, it is a valuable starting point for synthesizing novel compounds with potential therapeutic activity. Pyridine-based structures are prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. Picolinic acid derivatives have been investigated as ligands and incorporated into larger molecules targeting a range of biological pathways.[7][8]

  • Ligand Synthesis : The picolinate moiety is an excellent bidentate ligand for a variety of transition metals.[6][7] This property is exploited in the design of metal complexes for catalysis, materials science, and bioinorganic chemistry.

  • Agrochemicals : The pyridine core is also a common feature in many herbicides and pesticides, making its derivatives, including 5-Methylpicolinic acid, relevant to the agrochemical industry.

Illustrative Experimental Protocol: Fischer Esterification

To demonstrate the practical utility of 5-Methylpicolinic acid as a synthetic intermediate, the following protocol outlines its conversion to Methyl 5-methylpicolinate. This esterification is a foundational reaction in organic synthesis.

Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 5-Methylpicolinic acid, Methanol, and H₂SO₄ (cat.) in a flask B 2. Equip with condenser and stir bar A->B C 3. Heat mixture to reflux (e.g., 65 °C) B->C D 4. Monitor reaction by TLC or LC-MS (typically 4-24 hours) C->D E 5. Cool to RT, remove methanol in vacuo D->E F 6. Neutralize with aq. NaHCO₃ E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Dry, filter, and concentrate solvent G->H I 9. Purify via column chromatography H->I

Caption: Step-by-step workflow for esterification.

Methodology
  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Methylpicolinic acid (1.0 eq).

  • Reagent Addition : Add an excess of methanol (serving as both reagent and solvent) followed by a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heating : The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, the reaction is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction : The aqueous layer is extracted three times with an organic solvent such as ethyl acetate.

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by flash column chromatography to afford the pure Methyl 5-methylpicolinate.[9]

Causality: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using an excess of methanol, according to Le Châtelier's principle.

Safety and Handling

5-Methylpicolinic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.[2][3][10]

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity / Irritant Corrosion, Exclamation MarkDanger H302 : Harmful if swallowed.[2] H312 : Harmful in contact with skin.[2] H315 : Causes skin irritation.[2] H318/H319 : Causes serious eye damage/irritation.[2] H332 : Harmful if inhaled.[2] H335 : May cause respiratory irritation.[2]
Recommended Precautions:
  • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Handling : Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust. Wash hands thoroughly after handling.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] Recommended storage is under an inert atmosphere at room temperature.[5]

Conclusion

5-Methylpicolinic acid (CAS 4434-13-3) is a foundational building block with significant potential for researchers in drug discovery and chemical synthesis. Its well-defined physicochemical properties, predictable reactivity, and established safety protocols make it a reliable and valuable reagent. This guide has provided a technical framework for understanding and utilizing this compound, empowering scientists to leverage its unique chemical architecture in the pursuit of novel molecular innovations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199575, 5-Methylpicolinic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 268759, Methyl 5-methylpicolinate. PubChem. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate. Retrieved from [Link]

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  • da Silva, V. C., et al. (2019). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • GlaxoSmithKline LLC. (n.d.). EP2424869B1 - 5,6,7,8-TETRAHYDRO[2][10]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS. Google Patents. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpicolinic Acid

Foreword For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These characteristics gove...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These characteristics govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 5-Methylpicolinic acid, a substituted pyridine derivative of significant interest. By integrating foundational data with practical experimental methodologies, we aim to equip scientists with the critical knowledge required to effectively utilize this compound in their research and development endeavors. We will explore its structural attributes, acidity, solubility, spectral characteristics, and stability, providing not just data, but the scientific reasoning behind these properties and the methods for their empirical validation.

Core Physicochemical Profile

A high-level summary of the essential physicochemical properties of 5-Methylpicolinic acid is presented below. These parameters offer a foundational snapshot for initial assessment and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [1][2][4]
CAS Number 4434-13-3[1][2][3]
Appearance Solid, Off-white to Light yellow crystalline powder[1][4][5]
Melting Point 164-166 °C[4][5]
Boiling Point 317.1 ± 22.0 °C (Predicted)[4][5]
Density 1.230 ± 0.06 g/cm³ (Predicted)[5]
pKa 1.11 ± 0.50 (Predicted)[5]
XLogP3 1.1 / 1.9[4][6]

Structural Analysis and Acidity (pKa)

The structure of 5-Methylpicolinic acid, consisting of a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 5-position, dictates its chemical personality. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the acidity of the carboxylic acid group. This electronic effect stabilizes the carboxylate conjugate base, making the compound acidic.

The predicted pKa of approximately 1.11 suggests it is a relatively strong organic acid.[5] This value is critical for predicting its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. The methyl group, being weakly electron-donating, has a minor electronic influence but can impact steric interactions and lipophilicity.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a robust and widely used method for the precise determination of pKa values.[7][8] The underlying principle involves monitoring the change in pH of a solution of the analyte as a titrant (a strong base in this case) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Protocol:

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 5-Methylpicolinic acid in a suitable solvent (e.g., a co-solvent system like water:ethanol if aqueous solubility is low) to a known concentration (e.g., 1 mM).[9] To ensure a controlled ionic environment, a background electrolyte such as 0.15 M KCl is added.[9]

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

  • Initial Acidification: Acidify the analyte solution with a small amount of 0.1 M HCl to a starting pH of approximately 1.8-2.0 to ensure the analyte is fully protonated.[9]

  • Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Add standardized 0.1 M NaOH in small, precise increments.[8]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12).[9]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[9] Performing the experiment in triplicate is essential for ensuring the reliability of the result.[9]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve 5-MPA in solvent with KCl C Acidify Sample (pH ~2 with HCl) A->C B Calibrate pH Meter (pH 4, 7, 10) D Titrate with 0.1 M NaOH B->D C->D E Record pH vs. Volume of NaOH D->E F Plot Titration Curve (pH vs. Volume) E->F G Identify Half- Equivalence Point F->G H Determine pKa (pH at midpoint) G->H

Workflow for pKa determination by potentiometric titration.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. As an organic acid, 5-Methylpicolinic acid's solubility is highly dependent on pH. It is expected to be poorly soluble in neutral water and acidic media but will exhibit significantly increased solubility in basic solutions due to the formation of its highly polar carboxylate salt.

Experimental Protocol for Solubility Classification

A systematic series of tests can classify the compound's solubility and confirm its acidic nature.[10][11]

  • Water Solubility: Add ~25 mg of 5-Methylpicolinic acid to 0.75 mL of deionized water in a test tube. Vigorously shake the tube. If the compound does not dissolve completely, it is classified as water-insoluble.[11] Given its structure, it is expected to be sparingly soluble or insoluble.

  • Solubility in 5% NaOH: To the same tube (or a fresh one), add 0.75 mL of 5% aqueous NaOH. Shake vigorously. The acidic compound should react with the strong base to form the soluble sodium 5-methylpicolinate salt, causing the solid to dissolve.[12] This indicates the presence of an acidic functional group.

  • Solubility in 5% NaHCO₃: To a fresh sample, add 0.75 mL of 5% aqueous sodium bicarbonate. Shake vigorously. Sodium bicarbonate is a weaker base than NaOH.[12] If the compound dissolves (often with effervescence due to CO₂ evolution), it confirms the presence of a carboxylic acid, which is a sufficiently strong acid to be deprotonated by bicarbonate.[10]

  • Solubility in 5% HCl: To a fresh sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously. As the compound is acidic, no acid-base reaction is expected, and it should remain insoluble.[12] This test is used to rule out basic functional groups like amines.

Solubility_Test_Workflow Start Start with 5-Methylpicolinic Acid Water Test in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble NaHCO3 Test in 5% NaHCO₃ NaOH->NaHCO3 Soluble Result Result: Strong Acid (Class As) NaHCO3->Result Soluble Insoluble Insoluble Soluble Soluble Soluble2 Soluble

Decision workflow for solubility classification.

Spectral Properties and Structural Elucidation

Spectroscopic data is indispensable for confirming the identity and purity of a compound. The key spectral features for 5-Methylpicolinic acid are predicted as follows.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the three aromatic protons on the pyridine ring, with their chemical shifts and splitting patterns determined by their positions relative to the nitrogen and the two substituents. An additional singlet corresponding to the three protons of the methyl group would appear in the aliphatic region (~2.4 ppm). The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven distinct carbon signals. The carboxyl carbon would be the most downfield signal (~165-170 ppm). The five aromatic carbons of the pyridine ring would appear in the typical aromatic region (~120-150 ppm), and the methyl carbon would be the most upfield signal (~20 ppm).

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups.[13]

    • O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

    • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

    • C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the pyridine ring.

  • Mass Spectrometry (MS): In mass spectrometry, the compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137.14).[14]

Stability, Handling, and Reactivity

Stability: 5-Methylpicolinic acid is a chemically stable solid under standard laboratory conditions (room temperature, ambient atmosphere).[15] It should be stored in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[16][17]

Safety and Handling: According to aggregated GHS data, 5-Methylpicolinic acid is considered harmful if swallowed and may cause skin and serious eye irritation.[1][3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[5][16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[17]

Reactivity: The primary site of reactivity is the carboxylic acid functional group. It can undergo standard reactions such as esterification with an alcohol under acidic conditions to form the corresponding methyl ester, a common transformation in medicinal chemistry to modulate properties like cell permeability.[18]

Relevance and Applications in Drug Development

Pyridine-based carboxylic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. They often serve as bioisosteres for other functional groups or act as key binding elements (e.g., hydrogen bond donors/acceptors, metal chelators) within a target protein's active site.

The introduction of a methyl group, as in 5-Methylpicolinic acid, is a common lead optimization strategy.[19] The methyl group can:

  • Enhance Lipophilicity: Increase the compound's LogP value, potentially improving membrane permeability and oral absorption.

  • Probe Steric Pockets: Fill small hydrophobic pockets within a binding site to increase binding affinity and selectivity.

  • Block Metabolism: Prevent metabolic degradation at that position, potentially increasing the compound's half-life.

Derivatives of picolinic acid have been investigated for a wide range of therapeutic applications, including antiviral and anticancer agents, highlighting the importance of scaffolds like 5-Methylpicolinic acid as building blocks for novel therapeutics.[20]

Conclusion

5-Methylpicolinic acid is a compound defined by the interplay of its aromatic pyridine core, its acidic carboxylic acid function, and its lipophilic methyl group. Its key physicochemical properties—moderate acidity, pH-dependent solubility, and specific spectral signatures—are direct consequences of this structure. A thorough understanding and empirical validation of these characteristics, using the protocols outlined in this guide, are essential for any scientist aiming to leverage this versatile molecule in drug discovery, chemical synthesis, or broader biochemical research. This foundational knowledge enables rational compound design, facilitates effective formulation, and ultimately paves the way for successful therapeutic development.

References

  • Method for determining solubility of a chemical compound - Google Patents. (n.d.). Google Patents.
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  • Solubility of Organic Compounds . (2023, August 31). McMaster University. Retrieved January 11, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . (n.d.). University of Maryland. Retrieved January 11, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). University of Missouri–St. Louis. Retrieved January 11, 2026, from [Link]

  • 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem . (2025, December 13). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Methyl 5-methylpicolinate | CAS#:29681-38-7 | Chemsrc . (2025, September 13). Chemsrc. Retrieved January 11, 2026, from [Link]

  • Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. (n.d.). Google Patents.
  • 5-Methyl-picolinate | C7H6NO2- | CID 20095419 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Picolinic acid methyl ester - SpectraBase . (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones . (n.d.). Scielo. Retrieved January 11, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray . (n.d.). Creative Bioarray. Retrieved January 11, 2026, from [Link]

  • The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL . (2012, April 25). University of Missouri–St. Louis. Retrieved January 11, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark . (2024, April 23). DergiPark. Retrieved January 11, 2026, from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI . (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH . (2013, August 8). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Methyl 5-methylpicolinate | C8H9NO2 | CID 268759 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . (n.d.). University of Wisconsin-River Falls. Retrieved January 11, 2026, from [Link]

  • Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes] - YouTube . (2021, November 11). YouTube. Retrieved January 11, 2026, from [Link]

  • FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... - ResearchGate . (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Foundational

5-Methylpicolinic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Methylpicolinic Acid in Organic Solvents Executive Summary 5-Methylpicolinic acid, a derivative of picolinic acid, is a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Methylpicolinic Acid in Organic Solvents

Executive Summary

5-Methylpicolinic acid, a derivative of picolinic acid, is a heterocyclic compound of significant interest in pharmaceutical and materials science. Its solubility profile in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, crystallization, and formulation development. This guide provides a comprehensive analysis of the principles governing the solubility of 5-methylpicolinic acid, methodologies for its experimental determination, and an examination of the factors that influence its behavior in solution. While quantitative solubility data for 5-methylpicolinic acid is not extensively published, this document leverages detailed studies on its parent compound, picolinic acid, to provide a robust predictive framework. We present a detailed protocol for the gravimetric determination of solubility and discuss the expected impact of the 5-methyl group on solubility trends across a range of polar and non-polar organic solvents.

Introduction: The Significance of 5-Methylpicolinic Acid Solubility

5-Methylpicolinic acid (C₇H₇NO₂) is a pyridine-based carboxylic acid.[1][2] Its structure, featuring a pyridine ring, a carboxylic acid group, and a methyl group, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its solubility is paramount for several reasons:

  • Drug Development: Solubility is a cornerstone of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, poor solubility can be a major hurdle, necessitating complex formulation strategies.[3]

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline material with desired polymorphic forms.[4] Properties like solubility and dissolution rate are heavily influenced by the crystalline form of a substance.

  • Chemical Synthesis: As a reagent or intermediate, its solubility dictates the choice of reaction media, affecting reaction rates, yields, and side-product formation.

This guide serves as a technical resource for scientists and researchers, offering both theoretical grounding and practical, field-proven methodologies for evaluating and predicting the solubility of 5-methylpicolinic acid.

Theoretical Principles: What Governs Solubility?

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, framework.[5] For 5-methylpicolinic acid, the key structural features determining its solubility are:

  • The Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). This makes it favorable for interactions with polar, protic solvents (e.g., alcohols, water) and polar, aprotic solvents (e.g., DMSO).

  • The Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, further enhancing its affinity for protic solvents.

  • The Methyl Group (-CH₃): This is a non-polar, lipophilic group. Compared to the parent picolinic acid, the addition of this methyl group increases the molecule's overall non-polar character, which is expected to decrease solubility in highly polar solvents (like water) and increase solubility in less polar or non-polar organic solvents (like toluene or hexane).

  • Overall Molecular Polarity: The combination of these groups results in an amphiphilic molecule with a significant dipole moment, making it more soluble in polar solvents than in purely non-polar ones.[6]

The interplay of these forces is complex, but a strong predictor of solubility is the solvent's ability to form hydrogen bonds.[6] Solvents that are effective hydrogen bond donors and acceptors will more readily overcome the solute-solute interactions in the crystal lattice of 5-methylpicolinic acid, leading to dissolution.

cluster_solute 5-Methylpicolinic Acid cluster_solvents Solvent Classes Solute Molecule (Amphiphilic) Protic Polar Protic (e.g., Ethanol, Water) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., Acetonitrile, DMSO) Solute->Aprotic Dipole-Dipole & H-Bond Accepting NonPolar Non-Polar (e.g., Toluene, Hexane) Solute->NonPolar Weak van der Waals (Lipophilic Interaction) arrow arrow A 1. Preparation Add excess solute to known mass of solvent in a vial. B 2. Equilibration Seal vial and place in isothermal shaker (e.g., 48h at 25°C). A->B C 3. Settling Let solid settle at constant temperature. B->C D 4. Filtration Withdraw supernatant and pass through a 0.45 µm syringe filter into a pre-weighed vial. C->D E 5. Mass Determination (Solution) Weigh the vial containing the filtered saturated solution. D->E F 6. Solvent Evaporation Place vial in drying oven to remove all solvent. E->F G 7. Mass Determination (Solute) Cool in desiccator and weigh vial with dried solute. F->G H 8. Calculation Determine masses of solute and solvent to calculate solubility. G->H

Caption: Workflow for the gravimetric determination of solubility.

Analytical Quantification Methods

For lower concentrations or when higher throughput is needed, quantification of the solute in the saturated solution can be achieved using analytical techniques like High-Performance Liquid Chromatography (HPLC). [7] Workflow Synopsis:

  • Prepare and equilibrate saturated solutions as described above.

  • Filter the supernatant.

  • Dilute a precise aliquot of the filtered solution with a suitable mobile phase.

  • Quantify the concentration against a calibration curve generated from standards of known concentration. [8] This approach avoids the time-consuming evaporation step but requires the development and validation of a specific analytical method. [9]

Conclusion

The solubility of 5-methylpicolinic acid in organic solvents is a critical parameter governed by a delicate balance of hydrogen bonding, polarity, and lipophilic interactions. While specific quantitative data remains sparse, a robust predictive framework can be established by analyzing its molecular structure and leveraging extensive data from its parent compound, picolinic acid. The addition of the 5-methyl group is expected to decrease its solubility in highly polar solvents like water and enhance it in less polar organic media. For researchers and drug development professionals, the reliable gravimetric method provides a definitive means to experimentally determine solubility, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

References

  • BenchChem. Picolinic acid-d4 solubility in different solvents.

  • ULisboa Research Portal. Solubility and Crystallization Studies of Picolinic Acid.

  • Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. MDPI.

  • ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid.

  • SciSpace. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023).

  • Sigma-Aldrich. 5-methylpicolinic acid AldrichCPR.

  • Sigma-Aldrich. 5-methylpicolinic acid AldrichCPR product page.

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  • MDPI. Peer-review of "Solubility and Crystallization Studies of Picolinic Acid".

  • PubChem, NIH. 5-Methyl-picolinate | C7H6NO2- | CID 20095419.

  • Spectrum Chemical. SAFETY DATA SHEET - Picolinic Acid.

  • Chemsrc. Methyl 5-methylpicolinate | CAS#:29681-38-7.

  • Sigma-Aldrich. 6-Methylpicolinic acid | 934-60-1.

  • Chemistry LibreTexts. 17.3: Factors that Affect Solubility.

  • BYJU'S. Factors Affecting Solubility.

  • CentAUR. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma.

  • CONICET. Analytical Methods.

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  • PubChem, NIH. Picolinic acid | C6H5NO2 | CID 1018.

  • BLD Pharm. 177359-60-3|5-Methylpicolinic acid hydrochloride.

  • Mawatari, K., et al. (2018). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 34(7), 813-817. NIH.

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • NIH. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

  • ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

  • ResearchGate. (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.

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Exploratory

A-Comprehensive-Spectroscopic-Analysis-of-5-Methylpicolinic-Acid-A-Technical-Guide-for-Researchers

Introduction 5-Methylpicolinic acid (C₇H₇NO₂) is a substituted pyridinecarboxylic acid of significant interest in coordination chemistry, pharmaceutical research, and materials science.[1][2] Its utility as a versatile l...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methylpicolinic acid (C₇H₇NO₂) is a substituted pyridinecarboxylic acid of significant interest in coordination chemistry, pharmaceutical research, and materials science.[1][2] Its utility as a versatile ligand and a building block for more complex molecules necessitates unambiguous structural characterization and purity assessment.[1] Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose, providing detailed information on the molecular structure, functional groups, and elemental composition of the compound.

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methylpicolinic acid. It is designed for researchers, scientists, and drug development professionals, offering not only the spectral data but also a detailed interpretation grounded in the principles of chemical spectroscopy. The protocols and analyses herein are presented to ensure scientific integrity and provide a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Atom Numbering

Understanding the spectroscopic data begins with a clear picture of the molecule's structure. 5-Methylpicolinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 5-position. The systematic numbering of the atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular structure of 5-Methylpicolinic acid with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning protons to their specific locations within the structure.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-25 mg of 5-Methylpicolinic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[3] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[5] Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Data and Interpretation

Table 1: Predicted ¹H NMR Spectral Data for 5-Methylpicolinic Acid (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-COOH (Carboxylic Acid)10.0 - 13.0Broad Singlet1H
H6~8.5Singlet (or narrow doublet)1H
H4~7.6Doublet1H
H3~8.1Doublet1H
CH₃ (Methyl)~2.4Singlet3H
  • Causality Behind the Chemical Shifts:

    • Carboxylic Proton (H-COOH): This proton is highly deshielded and appears far downfield (10-13 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[5] Its signal is often broad and may exchange with D₂O.

    • Aromatic Protons (H3, H4, H6): The protons on the pyridine ring resonate in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nitrogen atom and carboxylic acid group deshield these protons, shifting them downfield. H6 is typically the most deshielded due to its proximity to the ring nitrogen. The expected splitting pattern would involve meta-coupling between H4 and H6, and ortho-coupling between H3 and H4. However, due to the substitution pattern, H6 might appear as a singlet or a finely split doublet. H3 and H4 will likely appear as doublets.

    • Methyl Protons (CH₃): The methyl group protons are attached to an sp²-hybridized carbon of the aromatic ring and typically appear around 2.4 ppm.[6] As there are no adjacent protons, this signal will be a singlet.

Caption: Predicted correlations between protons and ¹H NMR spectral regions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Use 50-100 mg of 5-Methylpicolinic acid in 0.6-0.7 mL of deuterated solvent.[3]

  • Data Acquisition: The experiment is run on a high-field NMR spectrometer (e.g., 101 or 125 MHz). A standard ¹³C experiment is proton-decoupled to produce sharp singlet signals for each carbon. A larger number of scans are required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Data and Interpretation

Table 2: Predicted ¹³C NMR Spectral Data for 5-Methylpicolinic Acid (in DMSO-d₆)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C7 (C=O)165 - 175
C2~150
C6~148
C4~138
C5~135
C3~125
C8 (CH₃)18 - 25
  • Causality Behind the Chemical Shifts:

    • Carbonyl Carbon (C7): The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield (165-175 ppm).[7]

    • Pyridine Ring Carbons (C2-C6): These sp²-hybridized carbons resonate between 120-150 ppm. Carbons directly attached to the electronegative nitrogen (C2 and C6) are the most deshielded in this group.[7] The substituent effects of the methyl and carboxyl groups will further influence the precise shifts.

    • Methyl Carbon (C8): The sp³-hybridized methyl carbon is the most shielded and will appear upfield, typically in the 18-25 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.[8][9]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide).[10]

  • Sample Application: Place a small amount of solid 5-Methylpicolinic acid powder onto the crystal.[8]

  • Pressure Application: Use the built-in press to ensure good contact between the sample and the crystal surface.[8]

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Data and Interpretation

Table 3: Characteristic IR Absorption Bands for 5-Methylpicolinic Acid

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500 - 3300O-H Stretch (very broad)Carboxylic Acid
~3050C-H Stretch (aromatic)Pyridine Ring
~2950C-H Stretch (aliphatic)Methyl Group
1700 - 1725C=O Stretch (strong)Carboxylic Acid
1580 - 1610C=C and C=N StretchPyridine Ring
1200 - 1300C-O StretchCarboxylic Acid
~900O-H Bend (out-of-plane, broad)Carboxylic Acid
  • Expert Analysis of the Spectrum:

    • The most prominent and diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which is a result of strong intermolecular hydrogen bonding.[4] This broad absorption often overlaps the sharper C-H stretching vibrations.

    • A strong, sharp peak between 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a hydrogen-bonded carboxylic acid dimer.[1]

    • Absorptions for the aromatic C=C and C=N ring stretches will appear in the 1580-1610 cm⁻¹ region.

    • The spectrum will also feature C-O stretching and O-H bending vibrations, further confirming the presence of the carboxylic acid group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental formula of a compound. The fragmentation pattern can offer valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic fingerprint for a molecule.[11][12]

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a direct insertion probe or the output of a Gas Chromatograph (GC).

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[11] This ejects an electron from the molecule, forming a positively charged radical ion (M⁺•), the molecular ion.

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data and Interpretation

The molecular weight of 5-Methylpicolinic acid (C₇H₇NO₂) is 137.14 g/mol .

Table 4: Plausible Mass Spectrometry Fragmentation Data for 5-Methylpicolinic Acid

m/z ValueProposed FragmentPlausible Neutral Loss
137[C₇H₇NO₂]⁺•Molecular Ion (M⁺•)
120[C₇H₆NO]⁺•OH
92[C₆H₆N]⁺•COOH
65[C₅H₅]⁺HCN from [C₆H₆N]⁺
  • Trustworthy Fragmentation Pathway:

    • Molecular Ion (m/z 137): The highest mass peak (excluding isotope peaks) corresponds to the intact molecule with one electron removed.

    • Loss of Hydroxyl Radical (m/z 120): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17) to form an acylium ion.

    • Loss of Carboxyl Radical (m/z 92): The most characteristic fragmentation is the cleavage of the C-C bond between the pyridine ring and the carboxyl group, resulting in the loss of a •COOH radical (mass 45). This leads to a stable 5-methylpyridyl cation.

    • Further Fragmentation (m/z 65): The pyridyl cation can further fragment, for instance, by losing hydrogen cyanide (HCN, mass 27) to yield a cyclopentadienyl cation fragment.[13]

Fragmentation_Pathway M [M]⁺• m/z = 137 F1 [M - •OH]⁺ m/z = 120 M->F1 - •OH F2 [M - •COOH]⁺ m/z = 92 M->F2 - •COOH F3 [C₅H₅]⁺ m/z = 65 F2->F3 - HCN

Caption: Plausible EI fragmentation pathway for 5-Methylpicolinic acid.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of 5-Methylpicolinic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific connectivity of the methyl and carboxyl substituents on the pyridine ring. IR spectroscopy provides unequivocal evidence for the carboxylic acid functional group through its characteristic broad O-H and strong C=O stretching absorptions. Finally, mass spectrometry confirms the molecular weight of 137 amu and reveals a logical fragmentation pattern, including the characteristic loss of the carboxyl group, which solidifies the structural assignment. Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and structural verification in any research or development setting involving 5-Methylpicolinic acid.

References

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Foundational

Introduction: The Significance of 5-Methylpicolinic Acid

An In-Depth Technical Guide to the Crystal Structure Determination of 5-Methylpicolinic Acid 5-Methylpicolinic acid, a derivative of picolinic acid, belongs to a class of compounds with significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 5-Methylpicolinic Acid

5-Methylpicolinic acid, a derivative of picolinic acid, belongs to a class of compounds with significant interest in medicinal chemistry and materials science. Picolinic acid and its derivatives are known for their ability to act as versatile ligands, forming stable complexes with a variety of metal ions.[1][2] This characteristic makes them valuable in the development of magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals.[1][2][3] The introduction of a methyl group at the 5-position of the pyridine ring can subtly alter the electronic properties and steric profile of the molecule, potentially influencing its coordination behavior and biological activity.

A definitive crystal structure is paramount for understanding the molecule's intrinsic properties. It provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to its conformational preferences. Furthermore, the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the material's bulk properties, including solubility and stability. For drug development professionals, a high-resolution crystal structure is invaluable for structure-based drug design, enabling the rational design of more potent and selective therapeutic agents.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of 5-Methylpicolinic Acid

While various synthetic routes to pyridine carboxylic acids exist, a common and effective method involves the oxidation of the corresponding alkyl-substituted pyridine. For 5-Methylpicolinic acid, a plausible route starts from 2,5-dimethylpyridine (2,5-lutidine). The selective oxidation of the methyl group at the 2-position can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium.[4]

Experimental Protocol: Synthesis of 5-Methylpicolinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,5-dimethylpyridine in water.

  • Oxidation: While vigorously stirring, slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is exothermic and should be controlled by external cooling (e.g., an ice bath) to maintain a temperature between 25-35°C.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the manganese dioxide (MnO₂) byproduct is removed by filtration. The filtrate is then acidified with a suitable acid (e.g., HCl) to a pH of 3-4 to precipitate the 5-Methylpicolinic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield a high-purity crystalline powder.

Crystallization: The Art of Growing Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal conditions must be determined empirically.

Key Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution gradually reduces the solubility of the compound, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

For picolinic acid derivatives, recrystallization from common organic solvents like ethanol, methanol, or acetonitrile has proven effective.[1]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic structure of a crystalline solid.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow

The following diagram illustrates the typical workflow for crystal structure determination using SC-XRD.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5-Methylpicolinic Acid Purification Purification Synthesis->Purification Oxidation Workup Crystallization Single Crystal Growth Purification->Crystallization High Purity Material Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Suitable Single Crystal Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (CIF) Structure_Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffraction spots are then integrated and corrected for various experimental factors to produce a reflection file.

Structure Solution and Refinement

The reflection file is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial atomic model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, displacement parameters, and other structural parameters until a final, validated model is obtained. The final structure is typically presented as a Crystallographic Information File (CIF).

Anticipated Structural Features of 5-Methylpicolinic Acid

Based on the known crystal structures of picolinic acid and its derivatives, several key structural features can be anticipated for 5-Methylpicolinic acid.

ParameterAnticipated Value/ObservationRationale/Reference
Crystal System Monoclinic or OrthorhombicCommon for picolinic acid derivatives.[1]
Space Group Centrosymmetric (e.g., P2₁/c, P2₁/n)Common for organic molecules that do not crystallize as a single enantiomer.[1]
Hydrogen Bonding Strong O-H···N or O-H···O hydrogen bonds forming dimers or chains.A characteristic feature of carboxylic acids, leading to supramolecular assemblies.[6]
π-π Stacking Potential for offset face-to-face or edge-to-face interactions between pyridine rings.The presence of the aromatic pyridine ring facilitates these interactions, influencing crystal packing.[1][2]
Conformation The carboxylic acid group is expected to be nearly coplanar with the pyridine ring.This conformation maximizes electronic conjugation.

Spectroscopic Characterization as a Complementary Technique

While SC-XRD provides the definitive solid-state structure, spectroscopic techniques are essential for confirming the identity and purity of the synthesized material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of the atoms in the molecule.[7]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[8]

  • Infrared (IR) Spectroscopy: Can identify the characteristic vibrational modes of the functional groups, such as the C=O and O-H stretches of the carboxylic acid.

Conclusion

The determination of the crystal structure of 5-Methylpicolinic acid is a crucial step in understanding its chemical and physical properties. This guide has outlined a comprehensive and experimentally sound approach, from synthesis and crystallization to the final stages of structure solution and refinement using single-crystal X-ray diffraction. By following these established protocols, researchers can obtain a high-resolution crystal structure, which will provide invaluable insights for applications in drug discovery, coordination chemistry, and materials science.

References

  • Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link][1][2]

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  • Perez, J. M., et al. (2022). Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography. The Journal of Organic Chemistry. [Link][5]

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Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methylpicolinic Acid

An In-depth Technical Guide: Foreword: This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and characterization of 5-Methylpicol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and characterization of 5-Methylpicolinic acid. As a substituted pyridine derivative, this molecule is a versatile heterocyclic building block with significant potential in pharmaceutical design and coordination chemistry. This guide provides a field-proven synthetic protocol, detailed characterization methodologies, and insights into the scientific context of its application, structured to empower researchers with both theoretical understanding and practical, actionable knowledge.

Section 1: Physicochemical & Spectroscopic Profile

5-Methylpicolinic acid is a white to light-yellow crystalline solid.[1] Its core structure consists of a pyridine ring functionalized with a carboxylic acid at the 2-position and a methyl group at the 5-position. These features dictate its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of 5-Methylpicolinic Acid

PropertyValueSource(s)
Chemical Name 5-Methylpyridine-2-carboxylic acid[2]
Synonyms 5-Methyl-2-pyridinecarboxylic acid, 2-Carboxy-5-methylpyridine[1][3]
CAS Number 4434-13-3[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[1][3]
Melting Point 164-166 °C[1][3]
pKa 1.11 ± 0.50 (Predicted)[3]

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueFeatureExpected Value / Observation
¹H NMR Aromatic Proton (H6)~8.5 ppm (d)
Aromatic Proton (H4)~7.8 ppm (dd)
Aromatic Proton (H3)~8.0 ppm (d)
Methyl Protons (-CH₃)~2.4 ppm (s)
Carboxyl Proton (-COOH)>12 ppm (broad s)
IR Spectroscopy O-H stretch (carboxylic acid dimer)2500-3300 cm⁻¹ (very broad)
C=O stretch (carbonyl)1710-1760 cm⁻¹ (strong, sharp)
C=C, C=N stretches (aromatic ring)1400-1600 cm⁻¹ (multiple bands)
Mass Spectrometry Molecular Ion [M]⁺m/z = 137

Section 2: Synthesis of 5-Methylpicolinic Acid

Overview of Synthetic Strategies

The most prevalent and reliable method for synthesizing picolinic acid derivatives is the oxidation of the corresponding alkyl-substituted pyridines.[4] For 5-Methylpicolinic acid, the logical and industrially relevant precursor is 2,5-dimethylpyridine (2,5-lutidine). The challenge lies in the selective oxidation of the methyl group at the 2-position over the one at the 5-position. The electron-withdrawing nature of the pyridine nitrogen atom makes the adjacent C-H bonds of the 2-methyl group more susceptible to oxidation.

Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are commonly employed for this transformation.[4][5][6] The potassium permanganate route is a classic, robust, and well-documented method suitable for laboratory-scale synthesis.

Recommended Protocol: Permanganate Oxidation of 2,5-Dimethylpyridine

Principle: This synthesis relies on the controlled oxidation of 2,5-dimethylpyridine with potassium permanganate in an aqueous medium. The reaction is heated to drive the conversion, and upon completion, the manganese dioxide byproduct is removed, and the product is isolated by careful pH adjustment.

Reaction_Scheme cluster_reactant 2,5-Dimethylpyridine cluster_product 5-Methylpicolinic Acid reactant reactant_img reagents 1. KMnO₄, H₂O, Δ 2. HCl (to pH ~3-4) reactant_img->reagents product product_img reagents->product_img

Caption: Reaction scheme for the synthesis of 5-Methylpicolinic acid.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2,5-dimethylpyridine (1.0 eq) and water (20-30 mL per gram of lutidine).

  • Addition of Oxidant: While stirring vigorously, heat the mixture to 80-90 °C. Slowly add a solution of potassium permanganate (approx. 3.0 eq) dissolved in water via the dropping funnel over 2-3 hours. The addition is exothermic; maintain the reaction temperature below 100 °C. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, continue heating the mixture at reflux for an additional 2-4 hours until a spot test with filter paper shows no remaining purple permanganate.

  • Workup - Removal of MnO₂: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with hot water to ensure complete recovery of the product.

  • Isolation of Product: Combine the filtrate and washings. If the solution is basic, carefully acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 3-4. The isoelectric point of picolinic acids is in this range, causing the product to precipitate out of the solution.

  • Purification: Cool the acidified solution in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from water or an ethanol/water mixture.

G start Start: Assemble Reaction Apparatus setup Charge Flask with 2,5-Dimethylpyridine and Water start->setup heat Heat Mixture to 80-90°C setup->heat add_kmno4 Slowly Add Aqueous KMnO₄ Solution (Maintain Temp < 100°C) heat->add_kmno4 reflux Heat at Reflux for 2-4 Hours add_kmno4->reflux check_completion Check for Reaction Completion (Absence of Purple Color) reflux->check_completion check_completion->reflux Incomplete cool_down Cool Reaction to Room Temperature check_completion->cool_down Complete filter_mno2 Filter Through Celite® to Remove MnO₂ cool_down->filter_mno2 wash_cake Wash Filter Cake with Hot Water filter_mno2->wash_cake combine Combine Filtrate and Washings wash_cake->combine acidify Acidify with HCl to pH 3-4 combine->acidify precipitate Cool in Ice Bath to Maximize Precipitation acidify->precipitate filter_product Collect Product via Vacuum Filtration precipitate->filter_product dry Dry Product Under Vacuum filter_product->dry end Pure 5-Methylpicolinic Acid dry->end G start Synthesized Compound mp Melting Point Analysis (Purity Check) start->mp ir IR Spectroscopy (Functional Group ID) start->ir nmr ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms final Structurally Confirmed 5-Methylpicolinic Acid mp->final ir->final nmr->final ms->final

Caption: Workflow for the structural characterization of the final product.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in the molecule, allowing for unambiguous structural assignment.

Expected Spectrum (in DMSO-d₆):

  • Aromatic Protons: The pyridine ring will show three distinct signals. The proton at position 6 (adjacent to the nitrogen) will be the most downfield (~8.5 ppm) and appear as a doublet. The protons at positions 3 and 4 will appear in the ~7.8-8.0 ppm region, showing doublet and doublet-of-doublets splitting, respectively.

  • Methyl Protons: The methyl group at position 5 will give a sharp singlet at approximately 2.4 ppm, integrating to three protons.

  • Carboxyl Proton: The acidic proton of the carboxyl group will appear as a very broad singlet far downfield (typically >12 ppm) due to hydrogen bonding and exchange.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. [7] Expected Spectrum:

  • O-H Stretch: A hallmark of carboxylic acids is an extremely broad absorption band spanning from ~2500 to 3300 cm⁻¹. [8]This broadening is a direct result of strong intermolecular hydrogen bonding that forms a dimeric structure.

  • C=O Stretch: A strong, sharp absorption peak will be observed between 1710 and 1760 cm⁻¹, characteristic of the carbonyl group in the carboxylic acid. [8]* C-H Stretches: Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹. [9]* Fingerprint Region: Multiple medium to strong peaks between 1400 and 1600 cm⁻¹ will correspond to the C=C and C=N bond vibrations of the pyridine ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing structural clues from its fragmentation pattern.

Expected Spectrum (Electron Ionization):

  • Molecular Ion Peak (M⁺): A clear peak should be observed at m/z = 137, corresponding to the exact mass of the molecule. [2]* Key Fragments: Common fragmentation pathways for picolinic acids include the loss of the carboxyl group (•COOH, 45 Da) to give a fragment at m/z = 92, or the loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z = 120.

Section 4: Applications and Scientific Context

Role in Medicinal Chemistry and Drug Development

5-Methylpicolinic acid is a valuable scaffold in drug discovery. The pyridine ring is a common feature in many bioactive molecules, and the carboxylic acid group provides a handle for further chemical modification, such as amide bond formation. The methyl group plays a crucial role in modulating the molecule's properties; it can enhance binding affinity to a biological target through hydrophobic interactions, block metabolic pathways to improve pharmacokinetic profiles, or influence the overall conformation of the molecule. [10]Its structural similarity to other biologically active picolinates suggests its potential as an intermediate for creating novel therapeutics, including antiviral and anticancer agents. [11]

Utility in Coordination Chemistry

Like its parent compound, picolinic acid, 5-Methylpicolinic acid is an excellent bidentate chelating ligand. [4]The pyridine nitrogen and the carboxylate oxygen atoms can coordinate to a metal center to form a stable five-membered ring. [12][13]Such compounds are known as coordination complexes or metal complexes. The presence of the methyl group at the 5-position can influence the electronic properties of the pyridine ring and introduce steric bulk, which can be used to fine-tune the stability, reactivity, and catalytic activity of the resulting metal complexes. [14][15]

Section 5: Safety and Handling

5-Methylpicolinic acid should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [2][3]* Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [3]* Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Section 6: References

  • BenchChem. A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications. [URL: https://www.benchchem.com/product/B2484209/technical-guide/review-on-the-synthesis-and-uses-of-methyl-5-amino-3-methylpicolinate]

  • ECHEMI. 5-Methylpicolinic acid | 4434-13-3. [URL: https://www.echemi.com/products/5-methylpicolinic-acid-4434-13-3.html]

  • UniVOOK. Dipicolinic Acid as Intermediate for the Synthesis. [URL: https://www.univook.com/dipicolinic-acid-as-intermediate-for-the-synthesis.html]

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  • PubChem, National Center for Biotechnology Information. 5-Methylpicolinic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/199575]

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  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. [URL: https://patents.google.com/patent/CN106699650A/en]

  • The Royal Society of Chemistry. Supplementary Information. [URL: https://www.rsc.org/suppdata/c8/ob/c8ob02581j/c8ob02581j1.pdf]

  • ChemicalBook. 2-Picolinic acid synthesis. [URL: https://www.chemicalbook.com/SynthesisReference.aspx?productid=0001090003]

  • Wikipedia. Picolinic acid. [URL: https://en.wikipedia.org/wiki/Picolinic_acid]

  • PrepChem.com. Synthesis of picolinic acid. [URL: https://www.prepchem.com/synthesis-of-picolinic-acid/]

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  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [URL: https://irl.umsl.edu/chem_facpubs/15/]

  • Tang, K., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8137834/]

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  • Suvorov, B. V., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. [URL: https://www.researchgate.net/publication/237731737_About_the_Routes_of_Oxidative_Conversion_of_2-methyl-5-ethylpyridine_on_Vanadium_Oxide_Modified_Catalyst]

  • Nabavizadeh, S. M., et al. (2020). Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022718/]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Cyanopicolinic Acid in Organic Synthesis and Biochemical Applications. [URL: https://www.inno-pharmchem.com/blog/the-versatility-of-5-cyanopicolinic-acid-in-organic-synthesis-and-biochemical-applications/]

  • Synblock. CAS 1588441-37-5 | 5-Methylpicolinic acid hydrate. [URL: https://www.synblock.com/cas-1588441-37-5.html]

  • Kaur, G., et al. (2016). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4896803/]

  • Chiralen. 5-Methylpicolinic acid. [URL: https://www.chiralen.com/product/5-methylpicolinic-acid]

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  • MDPI. Revisiting the Coordination Chemistry of Molybdenum(V): Novel Complexes with Pyrazinoate and Picolinate Ligands. [URL: https://www.mdpi.com/2304-6740/9/11/84]

  • INNO PHARMCHEM. The Chemistry Behind 2-Methyl-5-vinylpyridine: Synthesis and Reactivity. [URL: https://www.inno-pharmchem.com/blog/the-chemistry-behind-2-methyl-5-vinylpyridine-synthesis-and-reactivity/]

  • Purdue University. Coordination Complexes and Ligands. [URL: https://chemed.chem.purdue.edu/genchem/topicreview/bp/ch12/complex.php]

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  • ResearchGate. Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. [URL: https://www.researchgate.net/publication/343160492_Oxidation_reaction_of_5-ethyl-2-methylpyridine_using_HNO3]

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Foundational

Biological activity of 5-Methylpicolinic acid derivatives

A Technical Guide to the Biological Activities of 5-Methylpicolinic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methylpicolinic acid and its derivatives are a clas...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of 5-Methylpicolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylpicolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. It delves into their mechanisms of action, explores structure-activity relationships, and details the experimental protocols for their evaluation. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Therapeutic Potential of the 5-Methylpicolinic Acid Scaffold

Picolinic acid, a pyridinecarboxylic acid, and its derivatives have long been recognized for their biological significance, largely attributed to their metal-chelating properties. The strategic placement of a methyl group at the 5-position of the picolinic acid ring modifies the electronic and steric characteristics of the molecule, which can lead to enhanced biological activity and improved pharmacokinetic profiles. This versatile scaffold allows for extensive chemical modifications, paving the way for the synthesis of a wide array of derivatives with potent and varied therapeutic effects.

Antimicrobial Properties: A Promising Avenue for Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. 5-Methylpicolinic acid derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects of these derivatives are often linked to their ability to interfere with vital microbial processes. A primary mechanism involves the inhibition of metalloenzymes that are essential for pathogen survival. Furthermore, some derivatives have been found to disrupt the integrity of the microbial cell membrane, leading to cell lysis and death.

Structure-Activity Relationships (SAR)

The potency of the antimicrobial activity is closely tied to the chemical modifications of the 5-methylpicolinic acid core.

  • Ester and Amide Modifications: Converting the carboxylic acid group into esters or amides can increase the compound's lipophilicity, facilitating its passage through microbial cell membranes.

  • Halogenation: The introduction of halogen atoms can alter the electronic properties of the molecule, potentially enhancing its interaction with target enzymes.

  • Side-Chain Variations: Modifications to side chains can influence the compound's spectrum of activity and overall potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method for quantifying the in vitro antimicrobial activity of a compound.[1][2] It determines the lowest concentration of a substance that prevents the visible growth of a microorganism.[1][3]

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium.[3]

  • Compound Dilution: Serial dilutions of the test compound are made in a 96-well microtiter plate.[3]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[3]

  • Incubation: The plate is incubated under conditions optimal for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.[1]

Illustrative Data:

DerivativeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
5-Methylpicolinic Acid>128>128
Derivative X1632
Derivative Y816
Derivative Z48

Experimental Workflow for MIC Assay

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Potential: Targeting Cancer Cell Viability

The development of novel anticancer agents remains a critical area of research. Derivatives of 5-methylpicolinic acid have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic candidates.

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Some derivatives can interfere with cell cycle progression, leading to cell cycle arrest in different phases.[4]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[5][6] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are plated in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with varying concentrations of the 5-methylpicolinic acid derivative.[6]

  • MTT Addition: MTT solution is added to each well and incubated.[7]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent.[6]

  • Absorbance Measurement: The absorbance is read using a spectrophotometer, which correlates with the number of viable cells.

Signaling Pathway for Cell Cycle Arrest

G A 5-Methylpicolinic Acid Derivative B Modulation of Cell Cycle Regulators A->B C G1/S or G2/M Phase Arrest B->C D Inhibition of Proliferation C->D

Caption: Simplified pathway of cell cycle arrest induced by derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. 5-Methylpicolinic acid derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. They can also inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in the inflammatory cascade.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay

This in vitro assay is used to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with LPS.[8][9]

Step-by-Step Methodology:

  • Cell Culture: Immune cells, such as macrophages, are cultured.

  • Compound Pre-treatment: Cells are pre-treated with the test compounds.

  • LPS Stimulation: Cells are stimulated with LPS to induce an inflammatory response.[8]

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The levels of pro-inflammatory cytokines in the supernatant are measured using methods like ELISA.[10]

Future Directions and Conclusion

5-Methylpicolinic acid derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial, anticancer, and anti-inflammatory properties make them attractive candidates for further drug development. Future research should focus on lead optimization to improve potency and selectivity, in vivo evaluation of promising candidates in relevant disease models, and further elucidation of their mechanisms of action to enable rational drug design. The continued exploration of this chemical scaffold holds significant potential for the discovery of novel and effective therapeutics.

References

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Exploratory

The Strategic Application of 5-Methylpicolinic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Ascendancy of Substituted Picolinic Acids in Drug Discovery In the landscape of contemporary medicinal chemistry, the pyridine ring stands as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Substituted Picolinic Acids in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, prized for its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions. Among its many derivatives, picolinic acids have garnered significant attention as versatile precursors for a wide array of therapeutic agents. This guide focuses specifically on 5-methylpicolinic acid, a seemingly simple yet strategically important building block. The introduction of a methyl group at the 5-position of the picolinic acid scaffold imparts a nuanced modulation of the molecule's physicochemical and pharmacological properties. This seemingly minor structural alteration can profoundly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. As Senior Application Scientists, our goal is to provide not just a compilation of reactions, but a comprehensive understanding of the causality behind the experimental choices, empowering researchers to leverage the full potential of this valuable precursor.

Physicochemical Properties and Strategic Significance

5-Methylpicolinic acid is a crystalline solid with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol .[1] Its structure, featuring a carboxylic acid at the 2-position and a methyl group at the 5-position of the pyridine ring, offers a unique combination of features that are highly advantageous in drug design.

PropertyValueSource
Molecular FormulaC₇H₇NO₂[1]
Molecular Weight137.14 g/mol [1]
Melting Point164-166 °C[2]
Boiling Point317.1±22.0 °C (Predicted)[2]
Density1.230±0.06 g/cm3 (Predicted)[2]

The strategic importance of the 5-methylpicolinic acid scaffold lies in several key aspects:

  • Modulation of Basicity: The electron-donating nature of the methyl group at the 5-position subtly increases the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid. This can influence the pKa of the final drug molecule, affecting its ionization state at physiological pH and, consequently, its solubility, permeability, and target engagement.

  • Enhanced Lipophilicity: The methyl group contributes to an increase in the molecule's lipophilicity, which can be a critical parameter for optimizing membrane permeability and oral bioavailability. In many drug discovery programs, a delicate balance of hydrophilicity and lipophilicity is sought, and the 5-methyl group provides a valuable tool for fine-tuning this property.[3]

  • Metabolic Stability: The methyl group can act as a "metabolic handle," but its position at C-5 can also shield adjacent positions from metabolic attack, potentially improving the metabolic stability and half-life of the drug candidate.

  • Vectorial Interactions: The specific placement of the methyl group provides a steric and hydrophobic interaction point that can be exploited for optimizing binding to the target protein. This can lead to increased potency and selectivity.

Synthesis of 5-Methylpicolinic Acid: A Validated Protocol

A reliable and scalable synthesis of the 5-methylpicolinic acid precursor is paramount for its application in drug discovery. The most common and efficient method involves the selective oxidation of one of the methyl groups of 2,5-lutidine. While various oxidizing agents can be employed, a well-established protocol utilizes selenium dioxide for a controlled oxidation.

Experimental Protocol: Oxidation of 2,5-Lutidine to 5-Methylpicolinic Acid

This protocol is adapted from established methods for the selective oxidation of lutidines.[4]

Materials:

  • 2,5-Lutidine

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • Inert gas (Nitrogen or Argon)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (concentrated and 1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux, extraction, and filtration

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine (1 equivalent) in anhydrous 1,4-dioxane under an inert atmosphere.

  • Addition of Oxidizing Agent: To this solution, add selenium dioxide (1.1 equivalents) portion-wise.

  • Reflux: Heat the reaction mixture to reflux (approximately 101 °C) and maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated elemental selenium. Wash the filter cake with a small amount of 1,4-dioxane.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-methylpicolinic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-methylpicolinic acid.

Causality Behind Experimental Choices:

  • Selenium Dioxide: This reagent is chosen for its ability to selectively oxidize benzylic methyl groups to the corresponding carboxylic acids under relatively mild conditions compared to stronger oxidizing agents like potassium permanganate, which can lead to over-oxidation and lower yields.[4]

  • 1,4-Dioxane: This solvent is selected for its high boiling point, which is suitable for the reflux conditions required for the reaction, and its ability to dissolve both the starting material and the oxidizing agent.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent unwanted side reactions, particularly the oxidation of the solvent or other sensitive functional groups.

  • Aqueous Work-up with Bicarbonate and Acid: The acid-base extraction is a critical step for separating the desired carboxylic acid product from unreacted starting material and neutral byproducts.

Core Applications in Medicinal Chemistry: Key Transformations and Protocols

5-Methylpicolinic acid serves as a versatile precursor for a range of derivatives, with amide and ester bond formations being the most prevalent transformations in medicinal chemistry.

Amide Bond Formation: A Gateway to Diverse Scaffolds

The carboxylic acid moiety of 5-methylpicolinic acid is readily converted to an amide, a cornerstone of many drug molecules due to its structural rigidity and hydrogen bonding capabilities.

This protocol is a widely used and efficient method for forming amide bonds under mild conditions, minimizing racemization for chiral amines.

Materials:

  • 5-Methylpicolinic acid

  • Amine (primary or secondary)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of 5-methylpicolinic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Self-Validating System: The use of HATU as a coupling reagent is well-established and known for its high efficiency and low rate of side reactions. Monitoring the reaction by LC-MS allows for precise determination of the reaction endpoint and ensures the formation of the desired product.

Esterification: Modulating Solubility and Prodrug Strategies

Esterification of 5-methylpicolinic acid is another crucial transformation, often employed to create prodrugs that enhance oral bioavailability or to modify the solubility of the final compound.

This is a classic and cost-effective method for esterification, particularly with simple alcohols.[5]

Materials:

  • 5-Methylpicolinic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous solvent (the corresponding alcohol is often used as the solvent)

Procedure:

  • Suspend 5-methylpicolinic acid (1 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting ester by column chromatography or distillation.

dot

Caption: Fischer Esterification Workflow for 5-Methylpicolinic Acid.

Structure-Activity Relationship (SAR) Insights: The Role of the 5-Methyl Group

The strategic placement of the methyl group at the 5-position of the picolinic acid scaffold can have a profound impact on the biological activity of the resulting molecule. While specific SAR is target-dependent, some general principles can be drawn from the literature.

In the development of novel herbicides, for instance, the substitution pattern on the picolinic acid ring is critical for activity. Studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown that modifications on the picolinic acid core significantly influence their herbicidal potency.[6] While this research does not directly involve a 5-methyl group, it highlights the sensitivity of the biological activity to substitution on the pyridine ring.

The methyl group can influence SAR in several ways:

  • Steric Effects: The methyl group can orient the molecule within the binding pocket of a target protein, either by creating favorable steric interactions or by preventing unfavorable ones. This can lead to enhanced selectivity for the desired target over off-targets.

  • Hydrophobic Interactions: The methyl group provides a key hydrophobic contact point, which can contribute significantly to the overall binding affinity of the molecule.

  • Conformational Restriction: The presence of the methyl group can restrict the rotational freedom of adjacent bonds, locking the molecule into a more bioactive conformation.

Bioisosteric Replacements: Expanding Chemical Space

In lead optimization, it is often necessary to replace certain functional groups with others that have similar physicochemical properties but may offer advantages in terms of metabolic stability, toxicity, or intellectual property. The 5-methylpicolinic acid scaffold is amenable to bioisosteric replacement.

  • Carboxylic Acid Bioisosteres: The carboxylic acid moiety can be replaced with a variety of acidic functional groups, such as tetrazoles, hydroxamic acids, or acylsulfonamides.[7] These replacements can modulate the acidity and lipophilicity of the molecule, potentially improving its pharmacokinetic profile. For example, a tetrazole is often used as a bioisostere for a carboxylic acid as it has a similar pKa but can offer improved metabolic stability.[8]

  • Pyridine Ring Analogs: The pyridine ring itself can be replaced with other five- or six-membered heterocycles, such as pyrazines, pyrimidines, or pyridazines. This can alter the electronic properties and hydrogen bonding capacity of the scaffold, leading to changes in target engagement and selectivity.

Bioisosteres cluster_carboxyl_bioisosteres Carboxylic Acid Bioisosteres cluster_ring_bioisosteres Pyridine Ring Bioisosteres Scaffold { 5-Methylpicolinic Acid |  Carboxylic Acid |  Pyridine Ring } Tetrazole Tetrazole Scaffold:carboxyl->Tetrazole Replacement Hydroxamic_Acid Hydroxamic Acid Scaffold:carboxyl->Hydroxamic_Acid Replacement Acylsulfonamide Acylsulfonamide Scaffold:carboxyl->Acylsulfonamide Replacement Pyrazine Pyrazine Scaffold:ring->Pyrazine Replacement Pyrimidine Pyrimidine Scaffold:ring->Pyrimidine Replacement Pyridazine Pyridazine Scaffold:ring->Pyridazine Replacement

Sources

Foundational

An In-depth Technical Guide to 5-Methylpicolinic Acid: Discovery, Synthesis, and Applications

Foreword: As a foundational scaffold in medicinal and coordination chemistry, 5-Methylpicolinic acid (5-MPA) presents a compelling case study in the evolution of synthetic methodologies and the enduring utility of substi...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a foundational scaffold in medicinal and coordination chemistry, 5-Methylpicolinic acid (5-MPA) presents a compelling case study in the evolution of synthetic methodologies and the enduring utility of substituted pyridine rings. This guide provides an in-depth analysis of its historical context, primary synthetic pathways, physicochemical properties, and critical applications for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices and provide self-validating protocols grounded in established chemical principles.

Historical Context: The Rise of Pyridine Carboxylic Acids

The discovery of 5-Methylpicolinic acid is not marked by a single seminal event but is rather interwoven with the broader history of pyridine chemistry. The foundational work in the early-to-mid 20th century on the oxidation of methylpyridines (picolines) and dimethylpyridines (lutidines) laid the essential groundwork.[1] Early investigations systematically explored the conversion of alkyl side chains on the pyridine ring into valuable carboxylic acid groups, primarily using strong oxidizing agents.[1]

The selective oxidation of one methyl group on a lutidine molecule, while leaving the other intact, was a key synthetic challenge. The synthesis of 6-methylpicolinic acid from 2,6-lutidine using potassium permanganate, for instance, was a subject of detailed kinetic studies to optimize the yield of the mono-acid over the di-acid.[1] This body of research established a robust and predictable methodology: the controlled oxidation of lutidines is the classical and most direct route to methyl-substituted picolinic acids, including 5-Methylpicolinic acid from its 2,5-lutidine precursor.

Synthesis of 5-Methylpicolinic Acid

The principal and most commercially viable route to 5-Methylpicolinic acid is the selective oxidation of 2,5-dimethylpyridine, commonly known as 2,5-lutidine. The methyl group at the 2-position is more susceptible to oxidation than the one at the 5-position, allowing for a regioselective conversion.

Primary Synthetic Pathway: Permanganate Oxidation

The most established method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction is typically performed in an aqueous medium. The stoichiometry is critical; an excess of the oxidant can lead to the formation of the undesired pyridine-2,5-dicarboxylic acid.

The general transformation is as follows:

SynthesisWorkflow Lutidine 2,5-Lutidine (2,5-Dimethylpyridine) Product 5-Methylpicolinic Acid Lutidine->Product [O] KMnO₄, H₂O Δ

Caption: Primary synthesis of 5-Methylpicolinic acid via oxidation.

Causality of Experimental Design:

  • Oxidant Choice: Potassium permanganate is a powerful, inexpensive, and well-understood oxidant for converting alkyl side chains on aromatic rings to carboxylic acids.

  • Solvent: Water is the typical solvent due to its ability to dissolve KMnO₄ and its inertness under the reaction conditions.

  • Temperature Control: The reaction is exothermic. Careful temperature control is necessary to prevent runaway reactions and to minimize over-oxidation to the dicarboxylic acid byproduct.

  • Workup: The workup involves removing the manganese dioxide (MnO₂) byproduct by filtration. The pH of the filtrate is then adjusted to the isoelectric point of the amino acid to precipitate the product, which is then purified by recrystallization.

Alternative Synthetic Routes

While permanganate oxidation is standard, other methods have been developed for pyridine carboxylic acids. Electrooxidation of methylpyridines offers an alternative with different selectivity and environmental impact.[2] Furthermore, modern biocatalytic methods are emerging; for example, specific fungal strains have been shown to regioselectively oxidize a single methyl group of dimethylpyridines, offering a green chemistry approach to compounds like 6-methylpicolinic acid, a close isomer of 5-MPA.[3]

Physicochemical and Spectroscopic Characterization

5-Methylpicolinic acid is typically a light yellow or off-white crystalline solid at room temperature.[4] Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

PropertyValueSource(s)
CAS Number 4434-13-3[4]
Molecular Formula C₇H₇NO₂[4]
Molecular Weight 137.14 g/mol [4]
Melting Point 164-166 °C[4]
Appearance Off-white to light yellow solid[4]
InChI Key HWMYXZFRJDEBKC-UHFFFAOYSA-N

Spectroscopic Data (Expected):

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically 7.0-8.5 ppm). The methyl group protons would appear as a singlet further upfield (around 2.0-2.5 ppm). The carboxylic acid proton is often broad and may exchange with solvent.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, including the characteristic carbonyl carbon of the carboxylic acid (typically >160 ppm).

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches from the pyridine ring (~1400-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 137. A common fragmentation pattern is the loss of the carboxyl group (-COOH), resulting in a fragment at m/z = 92.

Key Applications in Research and Development

The structure of 5-Methylpicolinic acid, featuring a carboxylic acid and a pyridine nitrogen in a 1,2-relationship, makes it a highly valuable molecule, particularly as a bidentate ligand in coordination chemistry and as a structural motif in drug discovery.

Bidentate Ligand in Coordination Chemistry

Picolinic acids are classic examples of bidentate chelating agents.[5] The nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group can coordinate to a single metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

Chelation cluster_ligand 5-Methylpicolinate Ligand Ligand N,O-Bidentate Chelation Metal Metal Ion (M) Ligand->Metal Coordination Bonds

Caption: Chelation of a metal ion by the 5-methylpicolinate ligand.

This property is fundamental to its use in:

  • Metalloenzyme Inhibition: The scaffold is used to design molecules that can coordinate to metal ions in the active sites of metalloenzymes, thereby inhibiting their function.[5]

  • Catalysis: Transition metal complexes involving picolinate-type ligands can be designed to catalyze a variety of organic transformations.[6][7]

  • Materials Science: These complexes can serve as building blocks for metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic or photophysical properties.[8]

Scaffold in Drug Discovery

The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives are components of numerous pharmaceuticals. 5-Methylpicolinic acid serves as a crucial pharmaceutical intermediate and building block.[4] The 5-substituted picolinic acid framework has been identified as a key pharmacophore in compounds developed for a range of therapeutic areas.

  • Anti-inflammatory Agents: A US patent describes 5-substituted picolinic acid compounds, derived from fermentation, that are useful in treating diseases mediated by interleukin-1 (IL-1) and tumor necrosis factor (TNF).[9]

  • Antihypertensive Agents: Research published in the Journal of Medicinal Chemistry details the synthesis and activity of 5-thio-2-pyridinecarboxylic acid derivatives as orally active antihypertensive agents.[10]

  • Enzyme Inhibition: A recent comprehensive review highlights the broad utility of pyridine carboxylic acid isomers in the design of potent enzyme inhibitors for treating various diseases.[11]

The methyl group at the 5-position provides a handle for further functionalization or can be used to modulate the electronic properties and lipophilicity of the final drug candidate, influencing its pharmacokinetic and pharmacodynamic profile.

Detailed Experimental Protocol: Synthesis and Validation

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of 5-Methylpicolinic acid.

Objective: To synthesize 5-Methylpicolinic acid from 2,5-lutidine via potassium permanganate oxidation and to validate its identity and purity.

Materials:

  • 2,5-Lutidine (2,5-dimethylpyridine)

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Celite or filter aid

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,5-lutidine (1 equivalent) and deionized water.

  • Oxidant Addition: Prepare a solution of potassium permanganate (approx. 2.5-3 equivalents) in deionized water. While stirring the lutidine mixture vigorously, add the KMnO₄ solution dropwise via the dropping funnel. Maintain the internal temperature below 40 °C using an ice bath, as the reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 3-4 hours, or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Part 1 (Filtration): Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the fine MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

  • Workup - Part 2 (Precipitation): Combine the filtrate and washings. While stirring, carefully acidify the solution with concentrated HCl to a pH of approximately 3.0-3.5. 5-Methylpicolinic acid will precipitate out as a solid.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration, washing with a small amount of cold water.

  • Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Validation and Characterization:

  • Melting Point: Determine the melting point of the dried, purified crystals. A sharp melting point in the range of 164-166 °C indicates high purity.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra of the final product and compare them against reference data to confirm the chemical structure.

  • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC).

Conclusion

5-Methylpicolinic acid, a seemingly simple heterocyclic compound, holds a significant position in the toolkit of synthetic and medicinal chemists. Its history is rooted in the classical development of oxidation chemistry, yet its applications remain highly contemporary. From its role as a versatile chelating ligand in coordination chemistry to its function as a key scaffold in the development of modern therapeutics, 5-MPA demonstrates the power of fundamental chemical structures to drive innovation across diverse scientific fields. The robust and scalable synthesis, coupled with its valuable physicochemical properties, ensures its continued relevance for researchers and drug development professionals.

References

A comprehensive list of all sources cited in this guide will be generated and provided separately.

Sources

Exploratory

Theoretical Elucidation of the Molecular Structure and Physicochemical Properties of 5-Methylpicolinic Acid

An In-Depth Technical Guide: Abstract: 5-Methylpicolinic acid, a methylated derivative of the well-known bidentate chelating agent picolinic acid, presents a subject of significant interest for researchers in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: 5-Methylpicolinic acid, a methylated derivative of the well-known bidentate chelating agent picolinic acid, presents a subject of significant interest for researchers in medicinal chemistry and materials science. Its structural and electronic characteristics are pivotal in determining its reactivity, binding affinity to biological targets, and potential applications. This technical guide provides a comprehensive framework for the theoretical investigation of 5-Methylpicolinic acid's molecular structure using first-principles quantum chemical methods. We will detail the causal logic behind the selection of computational protocols, from geometry optimization to the analysis of electronic and spectroscopic properties. This document serves as a roadmap for researchers aiming to perform robust in-silico characterization of this molecule and its analogues.

Foundational Principles: Selecting the Computational Approach

The cornerstone of any theoretical study is the selection of an appropriate level of theory—a combination of a method and a basis set—that balances computational accuracy with resource efficiency. For organic molecules like 5-Methylpicolinic acid (C₇H₇NO₂), Density Functional Theory (DFT) has emerged as the workhorse method, offering a remarkable balance of cost and precision.[1][2]

Expertise in Method Selection:

  • Density Functional Theory (DFT): DFT methods, particularly those employing hybrid functionals, are our primary choice.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely validated and effective choice for organic systems, as it incorporates a portion of the exact Hartree-Fock (HF) exchange, correcting for some of the inherent self-interaction error in pure DFT functionals.[2][3][4] This inclusion is critical for accurately describing the electronic structure and vibrational properties.

  • Hartree-Fock (HF) Theory: While computationally less intensive, HF theory neglects electron correlation, a crucial factor in the accurate prediction of molecular properties.[5][6] We primarily use HF as a reference or starting point for more advanced calculations.

  • Basis Set Selection: The basis set is the set of mathematical functions used to construct the molecular orbitals. For 5-Methylpicolinic acid, the Pople-style basis set, 6-311++G(d,p) , is highly recommended.[7][8]

    • 6-311: A triple-zeta valence basis set, providing flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately modeling systems with lone pairs (like the oxygen and nitrogen atoms in our molecule) and for describing non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

This B3LYP/6-311++G(d,p) level of theory represents a self-validating system, having been benchmarked extensively across a wide range of organic molecules for providing reliable geometric, spectroscopic, and electronic data.[4][9]

Workflow for Molecular Structure Elucidation

A systematic computational workflow ensures reproducibility and comprehensive analysis. The process begins with geometry optimization to find the most stable molecular conformation and proceeds through frequency analysis to confirm the structure and predict spectroscopic properties.

G cluster_0 Part 1: Structural Optimization cluster_1 Part 2: Property Analysis A Input Structure (5-Methylpicolinic Acid) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D E Structural Parameters (Bond Lengths, Angles) D->E F Vibrational Spectra (IR & Raman) D->F G Electronic Properties (HOMO, LUMO, MEP, NBO) D->G

Caption: Computational workflow for theoretical analysis.

Step-by-Step Protocol for Geometry Optimization
  • Construct Initial Geometry: Build the 3D structure of 5-Methylpicolinic acid using molecular modeling software (e.g., GaussView). Pay close attention to the initial orientation of the carboxylic acid (-COOH) group relative to the pyridine ring, as multiple conformers may exist.[7]

  • Define Calculation Setup: In the computational chemistry software (e.g., Gaussian), specify the following parameters:

    • Job Type: Opt (Optimization) followed by Freq (Frequency). This two-step job first optimizes the geometry and then performs a frequency calculation on the resulting structure.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Charge: 0

    • Multiplicity: 1 (singlet ground state)

  • Execute Calculation: Run the calculation. The optimization algorithm will iteratively adjust the molecular geometry to find the point on the potential energy surface with the lowest energy.

  • Verify the Optimized Structure: After the calculation is complete, confirm that the optimization converged successfully. The key validation is to check the output of the frequency calculation: a true energy minimum will have zero imaginary frequencies.[2]

Analysis of Molecular Structure and Properties

Optimized Geometric Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. For picolinic acid, the parent molecule, studies have shown that the most stable conformer features an intramolecular hydrogen bond between the carboxylic proton and the pyridine nitrogen (O-H···N).[7] A similar interaction is expected in 5-Methylpicolinic acid. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography for validation.[3]

Table 1: Predicted Key Geometric Parameters for 5-Methylpicolinic Acid (B3LYP/6-311++G(d,p))

ParameterDescriptionPredicted Value
Bond Lengths (Å)
C=OCarbonyl bond of the carboxylic acid~1.21 Å
C-OC-OH bond of the carboxylic acid~1.36 Å
O-HHydroxyl bond of the carboxylic acid~0.97 Å
N···HIntramolecular H-bond distance~1.7 - 1.9 Å
**Bond Angles (°) **
O=C-OCarboxylic acid angle~123°
C-C-NAngle within the pyridine ring~122°
Dihedral Angles (°)
C-C-C=ODefines the planarity of the -COOH group~0° or ~180°

Note: These are representative values based on theoretical studies of similar molecules.[3]

Vibrational Spectroscopy (FT-IR & FT-Raman)

Frequency calculations not only confirm the nature of the stationary point but also allow for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational frequencies are typically higher than experimental values due to the harmonic approximation and basis set incompletion. Therefore, they are uniformly scaled by an empirical factor (e.g., ~0.961 for B3LYP) for better agreement with experimental data.[4][10]

Protocol for Vibrational Analysis:

  • Extract Frequencies: Obtain the calculated harmonic frequencies from the output file.

  • Apply Scaling Factor: Multiply all frequencies by the appropriate scaling factor.

  • Assign Vibrational Modes: Use visualization software to animate the normal modes of vibration. The assignment of specific bands is aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode.[11]

Table 2: Predicted Prominent Vibrational Frequencies (Scaled) and Assignments

Wavenumber (cm⁻¹)Assignment (PED)Spectroscopic Activity
~3000-3100C-H stretching (aromatic)IR, Raman
~2950C-H stretching (methyl group)IR, Raman
~2500-2800O-H stretching (intramolecular H-bond)IR (broad)
~1710-1730C=O stretchingIR (strong), Raman
~1590-1610C=C / C=N ring stretchingIR, Raman
~1300C-O stretching coupled with O-H in-plane bendingIR
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern chemical reactivity.[12]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[13][14]

Caption: HOMO-LUMO energy gap diagram.

For 5-Methylpicolinic acid, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms, while the LUMO is likely distributed over the π* anti-bonding orbitals of the aromatic system.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[15]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), representing sites for electrophilic attack. For 5-Methylpicolinic acid, these will be concentrated around the carbonyl oxygen and the pyridine nitrogen.[16]

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), representing sites for nucleophilic attack. The hydrogen atom of the carboxylic acid will be the most positive region.[16]

The MEP surface provides a chemically intuitive picture of the charge distribution and is crucial for predicting intermolecular interactions, such as receptor-ligand binding in drug development.[15][17]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule by transforming the canonical molecular orbitals into localized orbitals representing core electrons, lone pairs, and bonds. The most critical output is the second-order perturbation theory analysis , which quantifies the stabilization energy (E(2)) from donor-acceptor (filled-to-unfilled orbital) interactions.[18]

For 5-Methylpicolinic acid, key interactions to investigate include:

  • n → π : Delocalization of electron density from the lone pairs (n) of the oxygen and nitrogen atoms into the anti-bonding π orbitals of the pyridine ring.

  • π → π *: Intramolecular charge transfer within the aromatic system.

These hyperconjugative interactions are fundamental to the molecule's electronic stability and reactivity.[18]

Conclusion

The theoretical framework presented here, centered on the B3LYP/6-311++G(d,p) level of theory, provides a robust and scientifically sound protocol for the comprehensive characterization of 5-Methylpicolinic acid. By systematically analyzing its optimized geometry, vibrational frequencies, and electronic properties (FMO, MEP, NBO), researchers can gain deep insights into its molecular structure. This in-silico approach is an indispensable tool in modern chemical research, enabling the prediction of physicochemical properties that are critical for the rational design of new pharmaceuticals and functional materials.

References

  • Theoretical study of hydrogen bonded picolinic acid-water complexes. (2015). ResearchGate. [Link][7]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. (2024). National Center for Biotechnology Information (PMC). [Link][3]

  • 5-Methylpicolinic acid. PubChem, National Institutes of Health. [Link][19]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2024). PubMed Central. [Link]

  • Molecular electrostatic potential (MEP) for molecule 5. ResearchGate. [Link][20]

  • Theoretical Investigation of The Molecular Structure, Conformational and Nonlinear Optical Properties of Picolinic Acid and Its Derivatives. (2014). Semantic Scholar. [Link][8]

  • 5-Methyl-picolinate. PubChem, National Institutes of Health. [Link][21]

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). National Center for Biotechnology Information (PMC). [Link][4]

  • HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. ResearchGate. [Link][12]

  • Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[. (2017). Research India Publications. [Link][9]

  • Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2024). ChemRxiv. [Link][15]

  • Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (2019). MDPI. [Link][17]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2023). YouTube. [Link][13]

  • Chemical reactivity descriptors based on HOMO-LUMO analysis. ResearchGate. [Link][16]

  • Methyl 5-methylpicolinate. PubChem, National Institutes of Health. [Link]

  • A Statistically Supported Antioxidant Activity DFT Benchmark—The Effects of Hartree–Fock Exchange and Basis Set Selection on Accuracy and Resources Uptake. (2021). National Center for Biotechnology Information (PMC). [Link][1]

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link][18]

  • Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. (2020). Journal of Chemical and Pharmaceutical Research. [Link]

  • Derivative Studies in Hartree-Fock and M?ller- ~ Plesset Theories. Schlegel Group. [Link][5]

  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. (2022). Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Javed/2a8562d96c9f56365f57a0752538b3684177265a]([Link]]

  • Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. (2021). MDPI. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). National Center for Biotechnology Information (PMC). [Link][10]

  • Infrared Spectra, Density Functional Theory and Hartree-Fock Theoretical Calculations of 2-Methyl-8-quinolinol. (2013). Asian Journal of Chemistry. [Link][2]

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2020). National Center for Biotechnology Information (PMC). [Link]

  • Derivative studies in Hartree–Fock and Møller–Plesset theories. (1979). ResearchGate. [Link][6]

  • FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. (2015). PubMed. [Link][11]4964/) [cite: 31]

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Foundational

Introduction: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide to the Safe Handling of 5-Methylpicolinic Acid For Researchers, Scientists, and Drug Development Professionals 5-Methylpicolinic acid (CAS No. 4434-13-3), a heterocyclic building block utilize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

5-Methylpicolinic acid (CAS No. 4434-13-3), a heterocyclic building block utilized in pharmaceutical research and organic synthesis, presents a specific set of handling challenges that necessitate a robust and informed safety protocol.[1][2] As Senior Application Scientists, our experience underscores that true laboratory safety transcends mere compliance; it is a proactive culture built on a deep, causal understanding of a substance's properties and potential hazards. This guide is designed to provide drug development professionals with the technical knowledge and field-proven methodologies required to handle 5-Methylpicolinic acid responsibly, ensuring the integrity of research and the safety of personnel. We will move beyond a simple checklist of precautions to explain the scientific rationale behind each recommendation, creating a self-validating system of safety that is both rigorous and logically sound.

Section 1: Core Chemical Identity and Physical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a comprehensive risk assessment. These parameters dictate its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

PropertyValueSource
IUPAC Name 5-methylpyridine-2-carboxylic acid[3]
CAS Number 4434-13-3[2][3]
Molecular Formula C₇H₇NO₂[1][2][3]
Molecular Weight 137.14 g/mol [2]
Appearance Light yellow crystalline powder / Solid[1][2]
Melting Point 164-166 °C[1]
Boiling Point 317°C at 760 mmHg[1]
Solubility Water solubility of 887 g/L at 20°C (for the related picolinic acid) suggests potential solubility.[4]
Storage Class 11 - Combustible Solids[2]

Section 2: Hazard Identification and GHS Classification

5-Methylpicolinic acid is classified as a hazardous substance under the Globally Harmonized System (GHS).[1][3] The primary hazards are associated with acute toxicity and serious eye damage.[2][3] Understanding these classifications is critical for implementing appropriate safety measures.

GHS Hazard Summary

The compound is identified with the "Danger" signal word and is associated with multiple hazard statements.[2][3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][3]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[3][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3][5]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3]
Visualizing the Hazards

The following diagram illustrates the GHS pictograms associated with 5-Methylpicolinic acid and their corresponding meanings, providing an immediate visual reference for laboratory personnel.

Caption: GHS Hazard Overview for 5-Methylpicolinic Acid.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The choice of PPE is not arbitrary; it is directly dictated by the hazard profile of the substance.

Engineering Controls
  • Ventilation: All handling of 5-Methylpicolinic acid powder should be performed in a well-ventilated area.[5][6] A certified chemical fume hood is required to minimize the risk of inhalation.[5] The causality is clear: the compound's potential for respiratory irritation (H335) and acute inhalation toxicity (H332) makes containment of airborne particles essential.[3]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][7] This is a non-negotiable control measure due to the classification of the compound as causing serious eye damage (H318).[2][3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 5-Methylpicolinic acid.

PPE TypeSpecificationRationale and Justification
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6][7]H318 (Causes serious eye damage): Standard safety glasses are insufficient. The risk of irreversible eye damage from dust particles necessitates a complete seal around the eyes.[3][8]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).H312 (Harmful in contact with skin) & H315 (Causes skin irritation): Gloves prevent dermal absorption and contact irritation.[3][5] Gloves must be inspected before use and changed immediately if contaminated.[6]
Skin/Body Protection Laboratory coat.A lab coat protects against accidental skin contact on the arms and torso.[9] For larger quantities, additional protective clothing may be required.[7]
Respiratory Protection NIOSH-approved dust respirator.H332 (Harmful if inhaled) & H335 (May cause respiratory irritation): Required when engineering controls (fume hood) are not available or may be insufficient, or during spill cleanup.[7][9]
PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_ppe PPE Selection Protocol for 5-Methylpicolinic Acid start Handling 5-Methylpicolinic Acid? spill Accidental Spill? start->spill ppe_base Mandatory Base PPE: - Safety Goggles (Sealed) - Nitrile Gloves - Lab Coat start->ppe_base Always weighing Weighing or Transferring Powder? ppe_hood Perform in Chemical Fume Hood weighing->ppe_hood solution Working with Dilute Solution? ppe_respirator Add NIOSH-approved Dust Respirator spill->ppe_respirator Yes ppe_base->weighing ppe_base->solution

Caption: Logic diagram for selecting appropriate PPE.

Section 4: Safe Handling and Storage Protocols

Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.

Experimental Protocol: Safe Weighing and Handling
  • Preparation: Don all mandatory PPE (sealed goggles, gloves, lab coat) before entering the designated handling area.

  • Engineering Control: Power on the chemical fume hood and verify proper airflow.

  • Containment: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.

  • Transfer: Using a spatula, carefully transfer the 5-Methylpicolinic acid powder from the stock container to the weigh boat. Avoid any actions that could generate dust.[4][7]

  • Closure: Securely close the primary stock container immediately after use.[5]

  • Cleanup: Gently wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[5][10]

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]

  • Location: Store in a dry, cool, and well-ventilated place.[5][6] The storage area should be secure and accessible only to authorized personnel.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[4][5][7] Incompatible materials can lead to hazardous reactions.

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure incident can significantly mitigate harm.

Exposure RouteFirst-Aid ProtocolJustification
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[10][11] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. [4]The H318 classification indicates a risk of serious, potentially irreversible, eye damage.[3] Prompt and thorough irrigation is critical to minimize injury.
Skin Contact Take off contaminated clothing immediately.[11] Wash affected area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical advice if irritation persists.[5][10]Harmful if absorbed through the skin (H312) and causes skin irritation (H315).[3] Rapid decontamination is necessary to remove the hazard.
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[10][11] If not breathing, give artificial respiration.[11] Seek medical attention if symptoms occur or you feel unwell.[10][11]Harmful if inhaled (H332) and may cause respiratory irritation (H335).[3] Removing the individual from the contaminated atmosphere is the priority.
Ingestion Rinse mouth with water.[4][5] Do NOT induce vomiting.[5][10] Call a poison control center or doctor immediately for treatment advice.[4][11]Harmful if swallowed (H302).[3] Inducing vomiting can cause further damage; professional medical advice is required.
Accidental Release Measures
  • Small Spills: Ensure adequate ventilation and wear full PPE, including respiratory protection.[4][6] Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][12]

  • Large Spills: Evacuate personnel from the area.[6] Prevent the material from entering drains or waterways.[13] Contain the spill and clean it up following established procedures for hazardous solids, using appropriate PPE.[11]

Section 6: Toxicological and Ecological Information

  • Toxicological Data: While comprehensive toxicological data for 5-Methylpicolinic acid is not fully available, the GHS classification is based on data from the substance itself or structurally similar compounds.[4][5] The primary known toxicological effects are acute toxicity (oral, dermal, inhalation) and severe eye damage.[2][3]

  • Ecological Information: Data on ecotoxicity is limited. However, it is prudent to prevent any release into the environment, as related compounds can be harmful to aquatic life.[8][13] All disposal must follow local and national regulations.[4]

Section 7: Disposal Considerations

Waste material should be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, and national regulations.[4][5] Do not allow the chemical to enter drains or waterways.[13]

References

  • 5-Methylpicolinic acid | C7H7NO2 | CID 199575 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet. (2018-08-10). [Link]

  • Material Safety Data Sheet. Biosensis. [Link]

  • Material Safety Data Sheet (MSDS). WD-40 Company. [Link]

  • Safety Data Sheet. (2021-06-10). [Link]

  • Picolinic Acid - Material Safety Data Sheet. ScienceLab.com. [Link]

  • Material Safety Data Sheet. Greenbook.net. [Link]

  • Methyl 4-chloro-3-methylpicolinate - Safety Data Sheet. [Link]

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Exploratory

A Technical Guide to 5-Methylpicolinic Acid: Commercial Availability, Quality Control, and Synthesis for Research Applications

Foreword 5-Methylpicolinic acid (CAS No. 4434-13-3), a substituted pyridinecarboxylic acid, is a valuable building block in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

5-Methylpicolinic acid (CAS No. 4434-13-3), a substituted pyridinecarboxylic acid, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds, making it a key intermediate for the synthesis of novel therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for 5-Methylpicolinic acid, including a detailed analysis of supplier options, quality control methodologies, and insights into its synthesis that inform procurement and application decisions.

Commercial Landscape: Sourcing 5-Methylpicolinic Acid

The accessibility of high-quality starting materials is paramount to the success of any research and development endeavor. 5-Methylpicolinic acid is commercially available from a range of suppliers, catering to different scales of research, from discovery chemistry to process development.

Major Suppliers and Availability

A survey of the chemical supplier landscape reveals several key vendors for 5-Methylpicolinic acid and its derivatives, such as the hydrochloride salt and hydrate form. These suppliers range from large, well-established chemical conglomerates to smaller, more specialized companies.

Supplier Product Name CAS Number Typical Purity Notes
Sigma-Aldrich 5-methylpicolinic acid AldrichCPR4434-13-3Not specifiedSold "as-is" for early discovery; buyer is responsible for confirming purity.[1][2]
Parchem 5-Methylpicolinic acid4434-13-3>98%A supplier of a wide range of specialty chemicals.
BLD Pharm 5-Methylpicolinic acid4434-13-3Not specifiedAlso supplies the hydrochloride salt (CAS 177359-60-3) with analytical data available.[3][4]
Novasyn Organics 5-METHYL PICOLINIC ACID4434-13-3Not specifiedA fine chemicals manufacturer and supplier based in India.[5]
ChemicalBook 5-METHYLPICOLINIC ACID4434-13-399%+, 99%+ HPLCAn online platform connecting various suppliers, with some indicating high purity levels.[4][6]
Synblock 5-Methylpicolinic acid hydrate1588441-37-5NLT 98%Offers the hydrate form with supporting analytical documentation.[7]

The following diagram illustrates the interconnectedness of the supplier landscape, from primary manufacturers to distributors and online marketplaces.

Supplier_Landscape cluster_0 Primary Manufacturers cluster_1 Global Distributors cluster_2 Online Marketplaces Novasyn Organics Novasyn Organics Sigma-Aldrich Sigma-Aldrich Novasyn Organics->Sigma-Aldrich Jubilant Ingrevia Jubilant Ingrevia Parchem Parchem Jubilant Ingrevia->Parchem Researchers Researchers Sigma-Aldrich->Researchers Parchem->Researchers BLD Pharm BLD Pharm BLD Pharm->Researchers ChemicalBook ChemicalBook ChemicalBook->Researchers ECHEMI ECHEMI ECHEMI->Researchers Primary Manufacturers Primary Manufacturers Global Distributors Global Distributors Online Marketplaces Online Marketplaces

Caption: Supplier landscape for 5-Methylpicolinic acid.

Quality Control and Analytical Validation

Ensuring the purity and identity of 5-Methylpicolinic acid is critical for the reproducibility of experimental results. A multi-technique approach to quality control is recommended.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, allowing for the separation and quantification of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the molecule. Both ¹H and ¹³C NMR are valuable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

Representative HPLC Protocol for Purity Determination

The following is a detailed, step-by-step methodology for the purity analysis of 5-Methylpicolinic acid by reverse-phase HPLC. This protocol is based on established methods for the analysis of picolinic acid and its derivatives.[8][9][10]

Objective: To determine the purity of a 5-Methylpicolinic acid sample by quantifying the peak area of the main component relative to the total peak area.

Materials:

  • 5-Methylpicolinic acid sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.

    • Degas the mobile phase prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 5-Methylpicolinic acid reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

    • Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the 5-Methylpicolinic acid sample and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (30:70) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 265 nm

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Integrate the peak areas of all components in the chromatogram.

  • Purity Calculation:

    • Purity (%) = (Area of 5-Methylpicolinic acid peak / Total area of all peaks) x 100

The following diagram outlines the analytical workflow for quality control.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Weigh_Sample Weigh Sample Dissolve Dissolve in Mobile Phase Weigh_Sample->Dissolve Filter Filter Dissolve->Filter HPLC HPLC Analysis Filter->HPLC NMR NMR Spectroscopy Filter->NMR MS Mass Spectrometry Filter->MS Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structure_Verification Structure Verification NMR->Structure_Verification MS->Structure_Verification CoA_Generation Generate CoA Purity_Assessment->CoA_Generation Structure_Verification->CoA_Generation

Caption: Quality control workflow for 5-Methylpicolinic acid.

Synthesis Insights and Potential Impurities

Understanding the synthesis of 5-Methylpicolinic acid is crucial for anticipating potential impurities that may affect downstream applications. While proprietary synthesis routes are common, a plausible and efficient method involves the oxidation of a suitable precursor.

Representative Synthesis Pathway

A common strategy for the synthesis of picolinic acids is the oxidation of the corresponding picoline. For 5-Methylpicolinic acid, a likely starting material is 2,5-dimethylpyridine.

Synthesis_Pathway Start 2,5-Dimethylpyridine Oxidation Oxidation (e.g., KMnO4) Start->Oxidation Intermediate Crude 5-Methylpicolinic Acid Oxidation->Intermediate Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Final_Product High-Purity 5-Methylpicolinic Acid Purification->Final_Product

Caption: Representative synthesis pathway for 5-Methylpicolinic acid.

Causality Behind Experimental Choices:

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent for converting alkyl groups on a pyridine ring to carboxylic acids.[11] The reaction conditions, such as temperature and reaction time, must be carefully controlled to favor the mono-oxidation of the 2-methyl group over the 5-methyl group and to prevent over-oxidation.

  • Purification Strategy: The crude product may contain unreacted starting material, the di-acid byproduct (pyridine-2,5-dicarboxylic acid), and inorganic salts from the oxidizing agent. A pH-controlled workup can be employed to separate the acidic product from the basic starting material. Recrystallization is a common and effective method for purifying the final product.

Potential Impurities
  • 2,5-Dimethylpyridine: Unreacted starting material.

  • Pyridine-2,5-dicarboxylic acid: Over-oxidation byproduct.

  • Isomeric Methylpicolinic acids: If the starting material contains other isomers of dimethylpyridine.

  • Inorganic salts: Remnants from the workup procedure.

Safe Handling and Storage

Proper handling and storage of 5-Methylpicolinic acid are essential for laboratory safety and maintaining the integrity of the compound.

  • Safety Precautions: 5-Methylpicolinic acid is harmful if swallowed and can cause serious eye irritation.[1][12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][7] An inert atmosphere is recommended for long-term storage.[4][11]

Conclusion

5-Methylpicolinic acid is a readily available chemical intermediate from a variety of commercial suppliers. For researchers and drug development professionals, a thorough understanding of the supplier landscape, coupled with robust in-house quality control, is essential for ensuring the success of their scientific endeavors. By considering the synthesis of this compound, researchers can be more adept at identifying and mitigating the risks associated with potential impurities.

References

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • SIELC Technologies. Picolinic Acid. [Link]

  • SIELC Technologies. Separation of 5-Methyl-2-pyrazinecarboxylic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • PubChem. 6-Methylpyridine-2-carboxylic acid. [Link]

  • UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

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Foundational

An In-depth Technical Guide to the Stability and Degradation of 5-Methylpicolinic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 5-Methylpicolinic acid. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 5-Methylpicolinic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with field-proven methodologies for stability assessment. We will explore the molecule's intrinsic stability under various stress conditions, propose mechanistically sound degradation pathways, and provide detailed protocols for executing robust forced degradation studies. The insights herein are critical for developing stable formulations, predicting shelf-life, and meeting regulatory requirements for impurity profiling.

Introduction to 5-Methylpicolinic Acid

5-Methylpicolinic acid (5-MPA), also known as 5-methyl-2-pyridinecarboxylic acid, is a heterocyclic compound belonging to the pyridinecarboxylic acid family.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 5-position, makes it a valuable building block and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3] Understanding the intrinsic stability of this molecule is paramount for its effective use, particularly in the pharmaceutical industry where degradation can lead to loss of potency and the formation of potentially harmful impurities.[4]

Table 1: Physicochemical Properties of 5-Methylpicolinic Acid

PropertyValueSource(s)
CAS Number4434-13-3[5][6]
Molecular FormulaC₇H₇NO₂[1]
Molecular Weight137.14 g/mol [5]
Melting Point164-166 °C[2][6]
AppearanceLight yellow or off-white crystalline powder[2][6]
StorageStore at 2-8°C in a dry, sealed place[6][7]

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[8] Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[9] This guide will delve into the theoretical and practical aspects of assessing and predicting the stability of 5-Methylpicolinic acid.

Chemical Stability Profile: A Forced Degradation Perspective

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to provoke degradation. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize impurities without completely destroying the molecule.[9][10] Based on the structure of 5-MPA and literature on related pyridinecarboxylic acids, we can anticipate its behavior under standard stress conditions.

Hydrolytic Stability

Hydrolysis involves the reaction of a substance with water, a process often catalyzed by acids or bases.[11] The primary functional groups in 5-MPA are the carboxylic acid and the pyridine ring. The pyridine ring is generally stable to hydrolysis. The carboxylic acid group itself is the product of hydrolysis of derivatives like esters or amides and is therefore inherently stable against further hydrolytic cleavage. However, extreme pH and temperature conditions should be investigated to confirm this stability, as ion-catalyzed degradation can sometimes occur.[4]

Oxidative Stability

Oxidation is a common degradation pathway for many pharmaceuticals. The pyridine ring, while aromatic, can be susceptible to oxidation, and the electron-donating methyl group may activate the ring towards such reactions. Studies on analogous compounds like 5-aminosalicylic acid have shown that oxidation is a more significant degradation pathway than decarboxylation.[12] The initial step in the microbial degradation of picolinic acid is often hydroxylation, an oxidative process.[13] Therefore, 5-MPA is expected to be susceptible to oxidative stress. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) are used to simulate these conditions.[14]

Thermal Stability

Thermal degradation is induced by exposing the API to dry heat. The melting point of 5-MPA is relatively high (164-166 °C), suggesting good thermal stability in the solid state at typical storage temperatures.[6] However, at elevated temperatures, particularly approaching its melting point, decarboxylation (loss of CO₂) can become a significant degradation pathway for carboxylic acids.[15] Thermogravimetric Analysis (TGA) is a key technique for precisely determining the temperatures at which thermal decomposition events occur.[16]

Photostability

Photodegradation occurs when a molecule absorbs light energy, leading to chemical reactions. Pyridinecarboxylic acid derivatives have been shown to be susceptible to degradation upon exposure to UV light.[17][18] Potential photolytic pathways include photodecarboxylation and ring cleavage.[19][20] Therefore, it is critical to evaluate the photostability of 5-MPA according to ICH Q1B guidelines, which recommend exposure to both UV and visible light sources.[11][14]

Potential Degradation Pathways

Elucidating degradation pathways is a primary goal of forced degradation studies.[14] Based on the chemical structure of 5-MPA and evidence from related compounds, several degradation pathways can be postulated.

Oxidative Pathway

Oxidation is a highly probable degradation route. The reaction could proceed via several mechanisms, including hydroxylation of the pyridine ring or oxidation of the methyl group. The formation of an N-oxide is also a possibility for pyridine-containing compounds.

G MPA 5-Methylpicolinic Acid Oxidation Oxidative Stress (e.g., H₂O₂) MPA->Oxidation Hydroxymethyl 5-(Hydroxymethyl)picolinic Acid Oxidation->Hydroxymethyl Methyl Oxidation RingOxide 6-Hydroxy-5-methylpicolinic Acid Oxidation->RingOxide Ring Hydroxylation N_Oxide 5-Methylpicolinic Acid N-oxide Oxidation->N_Oxide N-Oxidation Aldehyde 5-Formylpicolinic Acid Hydroxymethyl->Aldehyde Further Oxidation

Caption: Proposed oxidative degradation pathways for 5-Methylpicolinic acid.

Photolytic and Thermal Decarboxylation Pathway

Both high heat and UV radiation can provide the energy needed to induce decarboxylation, where the carboxylic acid group is lost as carbon dioxide, resulting in the formation of 5-methylpyridine (α-picoline).

G MPA 5-Methylpicolinic Acid Stress Thermal or Photolytic Stress (Δ or hν) MPA->Stress Picoline 5-Methylpyridine Stress->Picoline CO2 CO₂ Stress->CO2

Caption: Proposed decarboxylation pathway for 5-Methylpicolinic acid.

Analytical Methodologies for Stability Assessment

A robust, validated stability-indicating analytical method is required to separate and quantify the parent API from its degradation products.[9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and effective technique for stability studies.

  • Rationale for Method Selection: A C18 stationary phase is a versatile starting point, capable of retaining the moderately polar 5-MPA and its potential degradation products.[10] A buffered aqueous mobile phase with an organic modifier (like acetonitrile or methanol) allows for the elution to be fine-tuned. The pKa of the carboxylic acid group must be considered when selecting the mobile phase pH to ensure good peak shape and retention.[10]

  • Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectral data, which is invaluable for peak tracking and assessing peak purity across different stress samples.[21]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown degradation products, LC-MS is the gold standard.[21] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of each degradant. Further fragmentation analysis (MS/MS) can provide structural information to confidently identify the impurities.[10]

Experimental Protocols for Forced Degradation

The following protocols provide a framework for conducting a comprehensive forced degradation study on 5-Methylpicolinic acid. All studies should include an unstressed control sample (the API in the same solvent, protected from stress) for comparison.[21]

General Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of 5-MPA B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid) (80°C, 48h) G Sample Preparation (Dilution, Neutralization) B->G C->G D->G E->G F Photolytic (ICH Q1B Light) F->G H Analyze via Stability- Indicating HPLC-PDA G->H I Identify Degradants via LC-MS H->I

Caption: General workflow for a forced degradation study of 5-MPA.

Protocol 1: Hydrolytic Degradation
  • Acid Hydrolysis:

    • To 1 mL of the 5-MPA stock solution (e.g., 1 mg/mL in water/acetonitrile), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution in a water bath at 60°C.[14]

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Cool the aliquots, neutralize with an equivalent amount of NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the above procedure using 0.2 M NaOH instead of HCl.

    • Neutralize the aliquots with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Repeat the above procedure using water instead of acid or base to serve as a control for thermal degradation in solution.

Protocol 2: Oxidative Degradation
  • Prepare a sample by mixing 1 mL of the 5-MPA stock solution with 1 mL of 6% hydrogen peroxide (to achieve a final H₂O₂ concentration of 3%).

  • Store the sample at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points. The reaction can be quenched by dilution if necessary.

Protocol 3: Thermal Degradation
  • Place a thin layer of solid 5-MPA powder in a vial.

  • Heat the vial in a calibrated oven at a temperature below its melting point (e.g., 80°C).

  • After a set duration (e.g., 24, 48 hours), remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

Protocol 4: Photolytic Degradation
  • Expose a solution of 5-MPA (e.g., 1 mg/mL) and a sample of solid 5-MPA to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).

  • Simultaneously, keep a control sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the samples after the specified exposure duration.

Conclusion

5-Methylpicolinic acid is a robust molecule with good predicted thermal and hydrolytic stability, typical for a pyridinecarboxylic acid. However, its structure suggests a potential susceptibility to oxidative and photolytic degradation. A thorough forced degradation study is essential to confirm these predictions, identify and characterize any potential degradants, and develop a validated, stability-indicating analytical method. The pathways and protocols detailed in this guide provide a scientifically grounded framework for researchers to comprehensively evaluate the stability of 5-Methylpicolinic acid, ensuring its quality and suitability for its intended application in pharmaceutical development and beyond.

References

  • Krzyżanowska, E., Klonowska, K., Olszanowski, A., & Borowiak-Resterna, A. (n.d.). PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange, 20(3), 335-347. [Link]

  • Andre, R. G., & Pittinger, C. A. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology, 56(5), 1352-1356. [Link]

  • ResearchGate. (n.d.). Photo–degradation of hydrophobic derivatives of pyridinecarboxylic acid as copper extractants from chloride media | Request PDF. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpicolinic acid. PubChem. Retrieved January 11, 2026, from [Link]

  • Chemsrc. (n.d.). Methyl 5-methylpicolinate | CAS#:29681-38-7. Retrieved January 11, 2026, from [Link]

  • Qi, C., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(18), 3273. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 11, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 11, 2026, from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Method Development and Photolytic Degradation Study of. Retrieved January 11, 2026, from [Link]

  • ResolveMass Laboratories. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 11, 2026, from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved January 11, 2026, from [Link]

  • Azuma, C., & Akira, S. (1969). Photodecarboxylation of Pyridinecarboxylic Acids. Nippon Kagaku Kaishi, 72, 239-242. [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved January 11, 2026, from [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved January 11, 2026, from [Link]

  • PubMed. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Retrieved January 11, 2026, from [Link]

  • (Reference not used in the final text)
  • PubMed Central (PMC). (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved January 11, 2026, from [Link]

  • Hebei Shengang Trading Co.,Ltd. (n.d.). 5-Methylpicolinic acid hydrate. Retrieved January 11, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved January 11, 2026, from [Link]

  • PubMed. (2006). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. Retrieved January 11, 2026, from [Link]

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  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved January 11, 2026, from [Link]

  • Alezandro, M. R., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology, 36(3), 441-447. [Link]

  • PubMed. (1990). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Retrieved January 11, 2026, from [Link]

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  • Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. [Link]

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Exploratory

An In-Depth Technical Guide to the Isomers of Methylpicolinic Acid: Properties, Synthesis, and Applications

A Foreword for the Modern Researcher: The pyridine carboxylic acids, a seemingly simple class of heterocyclic compounds, have proven to be a rich scaffold in the landscape of drug discovery and materials science.[1] Thei...

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword for the Modern Researcher: The pyridine carboxylic acids, a seemingly simple class of heterocyclic compounds, have proven to be a rich scaffold in the landscape of drug discovery and materials science.[1] Their isomeric forms offer subtle yet profound differences in physicochemical and biological properties, providing a versatile toolkit for the discerning scientist.[2] This guide delves into the four positional isomers of methylpicolinic acid, providing a comprehensive resource for researchers, scientists, and drug development professionals. Herein, we explore their synthesis, compare their properties, and shed light on their current and potential applications, moving beyond a mere catalog of data to an insightful exploration of their chemical causality.

The Isomeric Landscape of Methylpicolinic Acid

Picolinic acid, or pyridine-2-carboxylic acid, is a pyridine ring substituted with a carboxylic acid at the 2-position. The addition of a methyl group to the remaining four positions on the pyridine ring gives rise to four structural isomers: 3-methylpicolinic acid, 4-methylpicolinic acid, 5-methylpicolinic acid, and 6-methylpicolinic acid. The position of this methyl group significantly influences the electronic and steric properties of the molecule, thereby altering its acidity, solubility, and biological activity.

graph Isomers {
layout=neato;
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=268757&amp;t=l", label=""]; "3-Methylpicolinic Acid";
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2762820&amp;t=l", label=""]; "4-Methylpicolinic Acid";
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=199575&amp;t=l", label=""]; "5-Methylpicolinic Acid";
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=70282&amp;t=l", label=""]; "6-Methylpicolinic Acid";
}

Figure 1: The four positional isomers of methylpicolinic acid.

Physicochemical Properties: A Comparative Analysis

The subtle shift in the methyl group's position across the pyridine ring imparts distinct physicochemical characteristics to each isomer. A comprehensive understanding of these properties is paramount for applications ranging from reaction optimization to formulation development.

Property3-Methylpicolinic Acid4-Methylpicolinic Acid5-Methylpicolinic Acid6-Methylpicolinic Acid
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol [3]137.14 g/mol 137.14 g/mol [4]137.14 g/mol
CAS Number 4021-07-2[3]4021-08-34434-13-3[4]934-60-1
Melting Point 114-118 °C[5]Not Found164-166 °C[4]130 °C
pKa (Predicted) 1.11 ± 0.50[6]Not FoundNot FoundNot Found
Aqueous Solubility Poorly soluble[7]Sparingly solublePoorly solubleSoluble in water

Synthesis of Methylpicolinic Acid Isomers

The primary and most established route for the synthesis of methylpicolinic acids is the oxidation of the corresponding methyl-substituted pyridines, commonly known as lutidines.[11] The choice of oxidizing agent and reaction conditions is critical to achieve selective oxidation of one methyl group to a carboxylic acid while leaving the other intact.

General Synthetic Workflow

The oxidation of lutidines to their corresponding methylpicolinic acids can be visualized as a general workflow. The specific conditions, however, need to be tailored for each isomer to optimize yield and minimize side-product formation.


Experimental Protocol: Oxidation of 2,6-Lutidine to 6-Methylpicolinic Acid

This protocol provides a representative example of the synthesis of a methylpicolinic acid isomer. Similar principles can be applied to the other isomers, with adjustments to reaction times and purification methods as necessary.

Materials:

  • 2,6-Lutidine

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-lutidine and a dilute solution of sulfuric acid. Cool the mixture in an ice bath.

  • Oxidation: Slowly add a solution of potassium permanganate in water through the dropping funnel while maintaining the temperature below 10 °C. The reaction is exothermic and the rate of addition should be controlled to prevent a rapid temperature increase.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (2,6-lutidine) indicates the completion of the reaction.

  • Workup: Quench the reaction by the slow addition of solid sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide is formed.

  • Isolation of Crude Product: Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water. Combine the filtrates and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the crude 6-methylpicolinic acid.

  • Purification: Collect the crude product by filtration and recrystallize from a suitable solvent system, such as ethanol/water, to obtain pure 6-methylpicolinic acid.

  • Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Spectroscopic Characterization

The structural differences between the isomers are clearly reflected in their spectroscopic data. A thorough analysis of their NMR, IR, and MS spectra is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for the position of the methyl group. The proton ortho to the carboxylic acid is typically deshielded and appears at a lower field. The methyl protons will appear as a singlet, with its chemical shift influenced by its position on the ring.

¹³C NMR: The chemical shift of the carboxylic carbon is typically in the range of 165-185 ppm.[12] The positions of the methyl and aromatic carbons provide a clear fingerprint for each isomer.

  • 3-Methylpicolinic Acid: Predicted ¹H-NMR (270.05 MHz, D6-DMSO): δ = 2.49 (s, 3H, CH₃), 7.49 (dd, 1H, H-5), 7.79 (dd, 1H, H-4), 8.49 (d, 1H, H-6), 10.72 (sbr, 1H, CO₂H).[5]

  • 6-Methylpicolinic Acid: The ¹H and ¹³C NMR spectra would show characteristic shifts for the methyl group and the remaining aromatic protons, influenced by the proximity of the carboxylic acid and the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectra of all isomers will show characteristic absorptions for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will contain bands corresponding to the C-H and C-C vibrations of the pyridine ring and the methyl group, which will differ for each isomer. For example, the IR spectrum of 6-methylpicolinic acid is available in the NIST Chemistry WebBook.[9][13]

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of the methylpicolinic acid isomers will typically show a molecular ion peak (M⁺) corresponding to their molecular weight (137.14 g/mol ).[14] The fragmentation pattern will be influenced by the position of the methyl group, with characteristic losses of H₂O, CO, and CO₂ from the carboxylic acid group, as well as fragmentation of the pyridine ring.[15]

Applications in Drug Development and Beyond

The isomers of methylpicolinic acid are valuable building blocks in medicinal chemistry and have shown potential in various therapeutic areas.[2][5][16] Their ability to act as ligands and intermediates makes them attractive for the synthesis of more complex bioactive molecules.

Role as Pharmaceutical Intermediates
  • 3-Methylpicolinic Acid: Serves as a key intermediate in the synthesis of a wide array of therapeutic agents, including antibiotics and antiviral drugs.[2][5] Its unique structure is sought after by medicinal chemists for designing novel drug molecules.[5]

  • 5-Methylpicolinic Acid: Its derivatives, such as ethyl 5-methylpicolinate, are being investigated for their potential antimicrobial and anti-inflammatory properties.[17]

  • 6-Methylpicolinic Acid: This isomer and its derivatives are explored as multidentate ligands with a variety of physiological properties, including potential insulinomimetic activity.[18] It is also used as a biochemical reagent in life science research.[4]

Coordination Chemistry and Catalysis

The pyridine nitrogen and the carboxylic acid group of methylpicolinic acid isomers can act as a bidentate chelating ligand, forming stable complexes with various metal ions.[18][19] This property is exploited in the development of new catalysts and materials. For instance, 3-methylpicolinic acid is used as a ligand in the synthesis of copper, cobalt, and nickel complexes.[19]


Potential Biological Signaling Pathways

While specific signaling pathways for each methylpicolinic acid isomer are not extensively detailed in the public domain, their structural similarity to picolinic acid, a metabolite of tryptophan, suggests potential interactions with pathways involving metal ion homeostasis and enzymatic processes.[20] For example, picolinic acid is known to chelate zinc and can modulate the activity of zinc-dependent enzymes.[20] The methyl-substituted isomers could exhibit modified activities in such pathways.


Conclusion and Future Directions

The isomers of methylpicolinic acid represent a fascinating and underexplored area of chemical space. Their nuanced structural variations lead to distinct properties that can be strategically leveraged in drug design, catalysis, and materials science. This guide has provided a foundational understanding of these isomers, from their synthesis and characterization to their potential applications.

Future research should focus on a more systematic evaluation of the biological activities of each isomer, including comprehensive screening against various therapeutic targets. Furthermore, detailed experimental determination of their physicochemical properties, such as pKa and solubility, will be invaluable for quantitative structure-activity relationship (QSAR) studies and the rational design of new molecules. As our understanding of these versatile building blocks deepens, so too will their impact on scientific innovation.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of 5-Methylpicolinic Acid and Its Analogs

Foreword: The pyridine scaffold is a cornerstone of modern medicinal chemistry, with picolinic acid derivatives frequently appearing in pharmacologically active compounds.[1] 5-Methylpicolinic acid, in particular, serves...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The pyridine scaffold is a cornerstone of modern medicinal chemistry, with picolinic acid derivatives frequently appearing in pharmacologically active compounds.[1] 5-Methylpicolinic acid, in particular, serves as a crucial building block for a range of therapeutic agents. Its structural features—a carboxylic acid at the 2-position for coordination or hydrogen bonding, and a methyl group at the 5-position influencing steric and electronic properties—make it a versatile starting material. This guide provides an in-depth exploration of key synthetic strategies to access 5-Methylpicolinic acid and its analogs, designed for researchers and professionals in drug development. We will delve into the causality behind methodological choices, offering detailed, field-proven protocols and comparative analyses to empower rational synthetic design.

Strategy 1: Direct Oxidation of 2,5-Lutidine

Expertise & Experience: The most direct and atom-economical approach to 5-Methylpicolinic acid is the selective oxidation of the methyl group at the 2-position of 2,5-lutidine (also known as 2,5-dimethylpyridine). The challenge lies in achieving selectivity, as both methyl groups are susceptible to oxidation. The methyl group at the 2-position (α-position) is more activated towards oxidation due to the electron-withdrawing effect of the adjacent nitrogen atom. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed.[2] The reaction is typically performed in an aqueous medium under heating. Careful control of stoichiometry and reaction time is critical to prevent over-oxidation to pyridine-2,5-dicarboxylic acid.[3]

Trustworthiness: The protocol's validity is ensured by monitoring the reaction's progress (e.g., disappearance of the purple permanganate color) and a robust workup procedure that separates the desired product from manganese dioxide byproduct and unreacted starting material. The final product's purity is confirmed through standard analytical techniques like NMR spectroscopy and melting point determination.[4]

Experimental Protocol: Permanganate Oxidation of 2,5-Lutidine

Materials and Reagents:

  • 2,5-Lutidine (2,5-dimethylpyridine), 95%+

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated Hydrochloric acid (HCl)

  • 95% Ethanol

  • Sodium bisulfite (for quenching)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 1-L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 500 mL of deionized water and 10.7 g (0.1 mol) of 2,5-lutidine.

  • Oxidant Addition: Begin stirring the mixture. In portions, carefully add 31.6 g (0.2 mol) of potassium permanganate. The addition should be slow enough to control the exothermic reaction.

  • Reaction: Heat the mixture to reflux (approximately 95-100°C) using a heating mantle. Continue heating and stirring for 3-4 hours, or until the characteristic purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with 100 mL of hot water to ensure complete recovery of the product.

  • Workup - Acidification: Combine the filtrate and washings. Reduce the volume to approximately 150 mL using a rotary evaporator. Cool the concentrated solution in an ice bath and carefully acidify to a pH of ~3-4 with concentrated HCl. The isoelectric point of picolinic acids is in this range, causing the product to precipitate.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with a small amount of cold water and dry under vacuum.

  • Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 5-Methylpicolinic acid.

Workflow Visualization

A 1. Dissolve 2,5-Lutidine in Water B 2. Add KMnO4 (in portions) A->B Exothermic C 3. Reflux (3-4h) until purple color fades B->C Oxidation D 4. Cool & Filter to remove MnO2 C->D E 5. Concentrate & Acidify filtrate with HCl D->E F 6. Isolate product by filtration E->F Precipitation G 7. Recrystallize (Ethanol/Water) F->G H Pure 5-Methylpicolinic Acid G->H

Caption: Workflow for the synthesis of 5-Methylpicolinic acid via oxidation.

Strategy 2: Grignard Reaction and Subsequent Carboxylation

Expertise & Experience: This classic organometallic approach offers a versatile route to picolinic acids from halogenated precursors.[5][6] The synthesis begins with a 2-halo-5-methylpyridine (e.g., 2-bromo-5-methylpyridine). This substrate is converted into a Grignard reagent by reacting it with magnesium metal under anhydrous conditions.[7] The resulting organomagnesium species is a potent nucleophile, which is then quenched with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt. Acidic workup protonates the salt to yield the final carboxylic acid.

Trustworthiness: This method's reliability hinges on the scrupulous exclusion of water and atmospheric moisture, which would quench the Grignard reagent.[7] The glassware must be oven-dried, and anhydrous solvents are essential.[8] Initiation of the Grignard formation is often the critical step and can be facilitated by adding a crystal of iodine to activate the magnesium surface.[5] The protocol is self-validating through the successful formation of the carboxylated product upon quenching with CO₂.

Experimental Protocol: Grignard Synthesis of 5-Methylpicolinic Acid

Materials and Reagents:

  • 2-Bromo-5-methylpyridine

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Solid carbon dioxide (dry ice), crushed

  • 6 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask (oven-dried)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Assemble the dry glassware under an inert atmosphere. Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Gently heat the flask with a heat gun to sublime the iodine, activating the magnesium surface.

    • Allow the flask to cool to room temperature, then add enough anhydrous THF to cover the magnesium.

    • Dissolve 2-bromo-5-methylpyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Onset is usually indicated by gentle bubbling and a slight increase in temperature. If it doesn't start, gentle warming may be required.[8]

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to 0°C in an ice bath.

    • In a separate beaker, crush a sufficient amount of dry ice (an excess of ~3-4 eq.).

    • Carefully and quickly, pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring. A viscous slurry will form.

    • Allow the mixture to warm to room temperature, which allows the excess CO₂ to sublime.

  • Workup and Isolation:

    • Slowly add 6 M HCl to the reaction mixture until the solution is acidic (pH ~2-3) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-Methylpicolinic acid can be purified by recrystallization as described in the previous protocol.

Workflow Visualization

cluster_0 Grignard Formation (Anhydrous) cluster_1 Carboxylation & Workup A 1. Activate Mg turnings with I2 B 2. Add 2-bromo-5-methylpyridine in THF dropwise A->B C 3. Stir at reflux for 1 hour B->C D 4. Pour Grignard reagent onto excess dry ice (CO2) C->D Nucleophilic Attack E 5. Acidify with HCl D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H Pure 5-Methylpicolinic Acid G->H Purify

Caption: Workflow for the Grignard synthesis of 5-Methylpicolinic acid.

Strategy 3: Palladium-Catalyzed Methodologies

Expertise & Experience: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for their high efficiency, functional group tolerance, and broad applicability.[9][10] These methods can be adapted to synthesize 5-methylpicolinic acid and its analogs in several ways. One powerful approach is a decarboxylative cross-coupling , where a picolinic acid derivative is coupled with an aryl halide.[11] Alternatively, a Suzuki or Stille coupling can be used to introduce the methyl group onto a pre-functionalized picolinic acid scaffold.[12] These reactions typically involve a Pd(0) catalyst, a ligand (often a phosphine), a base, and a suitable solvent.

Trustworthiness: The success of these reactions depends on the careful selection of the catalyst, ligand, base, and solvent system. The protocols are validated by the predictable formation of the C-C bond, with progress monitored by techniques like TLC or LC-MS. The integrity of the process relies on the effective removal of the palladium catalyst during workup, which is crucial for applications in drug development.

Illustrative Protocol: Suzuki Coupling for Analog Synthesis

This protocol describes the synthesis of a 5-aryl picolinic acid analog, demonstrating the power of this methodology. The synthesis of 5-methylpicolinic acid itself can be achieved by using methylboronic acid.

Materials and Reagents:

  • Methyl 5-bromopicolinate

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Triphenylphosphine (PPh₃, 4-10 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq.)

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

  • Lithium hydroxide (LiOH) for hydrolysis

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Cross-Coupling Reaction:

    • To a round-bottom flask, add methyl 5-bromopicolinate (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), Pd(OAc)₂ (0.03 eq.), and PPh₃ (0.06 eq.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

    • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Remove the THF via rotary evaporation.

    • Acidify the remaining aqueous solution with 1 M HCl to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield the 5-aryl picolinic acid analog.

Workflow Visualization

A 1. Combine 5-bromo picolinate, boronic acid, Pd catalyst, ligand, and base B 2. Heat under inert atmosphere (12-24h) A->B Suzuki Coupling C 3. Workup & Purify (Column Chromatography) B->C D Intermediate Ester C->D E 4. Hydrolyze ester with LiOH D->E Saponification F 5. Acidify to precipitate final product E->F G Pure 5-Aryl Picolinic Acid F->G

Caption: General workflow for analog synthesis via Suzuki coupling.

Strategy 4: Directed ortho-Metalation (DoM)

Expertise & Experience: Directed ortho-metalation (DoM) is a highly regioselective method for functionalizing aromatic and heteroaromatic rings.[13] It involves using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho C-H bond.[14][15] For pyridine systems, common DMGs include amides, carbamates, and methoxy groups.[16] The resulting lithiated intermediate can then be trapped with an electrophile. To synthesize 5-methylpicolinic acid, one could start with a pyridine bearing a DMG at the 3-position, direct lithiation to the 2-position for carboxylation, and then either have the methyl group pre-installed or add it subsequently.

Trustworthiness: The power of DoM lies in its predictable regioselectivity, which is dictated by the position of the DMG.[13] The protocol requires cryogenic temperatures (-78°C) to control the reactivity of the organolithium reagents and prevent side reactions. The process is validated by the regiospecific introduction of the electrophile at the position ortho to the directing group.

Illustrative Protocol: DoM for a Substituted Picolinic Acid

This protocol illustrates the general principle by synthesizing a picolinic acid from a pyridine bearing a directing group.

Materials and Reagents:

  • 3-Methoxypyridine (or another DMG-substituted pyridine)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Solid carbon dioxide (dry ice)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Metalation:

    • In an oven-dried, three-neck flask under an inert atmosphere, dissolve 3-methoxypyridine (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq.) dropwise via syringe, keeping the internal temperature below -70°C.

    • Stir the resulting solution at -78°C for 1-2 hours to ensure complete metalation at the C2 position.

  • Carboxylation:

    • Quench the reaction by adding an excess of crushed dry ice in one portion.

    • Allow the mixture to slowly warm to room temperature.

  • Workup and Isolation:

    • Quench the reaction mixture with saturated aqueous NH₄Cl.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with 1 M HCl to precipitate the product, 3-methoxy-2-picolinic acid.

    • Collect the product by filtration.

Workflow Visualization

A 1. Dissolve DMG-Pyridine in anhydrous THF B 2. Cool to -78°C A->B C 3. Add n-BuLi dropwise (Deprotonation) B->C Directed Metalation D 4. Quench with dry ice (CO2) C->D Electrophilic Trap E 5. Warm to RT & Workup (Acidification) D->E F Isolate Product E->F

Caption: General workflow for Directed ortho-Metalation (DoM).

Comparative Summary of Synthetic Routes

Synthetic Strategy Starting Material Key Reagents Advantages Limitations
Direct Oxidation 2,5-LutidineKMnO₄Atom economical, direct, inexpensive starting material.Risk of over-oxidation, potential for moderate yields, large amount of solid waste (MnO₂).
Grignard Reaction 2-Bromo-5-methylpyridineMg, CO₂ (dry ice)Versatile, well-established, good for various analogs.Requires strictly anhydrous conditions, sensitive to functional groups.[7]
Palladium Coupling Halogenated picolinatePd catalyst, Boronic acid/esterExcellent functional group tolerance, high yields, very versatile for analogs.[17]Expensive catalysts and reagents, requires careful optimization, potential for metal contamination.
Directed ortho-Metalation DMG-substituted pyridinen-BuLi, CO₂Superb regiocontrol, access to highly substituted systems.[18]Requires cryogenic temperatures, strong bases limit functional group tolerance, may require installation/removal of DMG.

References

  • Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM) - Benchchem.
  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society.
  • Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction - Benchchem.
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals.
  • C-H Functionalization of Pyridines - ResearchGate.
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society.
  • c-h-functionalization-of-pyridines - Ask this paper | Bohrium.
  • A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications - Benchchem.
  • meta‐Selective C−H Functionalization of Pyridines - Xingwei Li.
  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - NIH.
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH.
  • Directed Metalation: A Survival Guide - Baran Lab.
  • A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pharmacia.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange - Zeitschrift für Naturforschung.
  • Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.
  • Synthesis of picolinic acid derivative 84. | Download Scientific Diagram - ResearchGate.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Publishing.
  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences.
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents.
  • Grignard reaction - Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Grignard Reaction - Organic Chemistry Portal.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
  • 5-methylpicolinic acid AldrichCPR | Sigma-Aldrich.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.
  • picolinic acid hydrochloride - Organic Syntheses Procedure.
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst - ResearchGate.
  • 4434-13-3, 5-Methylpicolinic acid Formula - ECHEMI.
  • Organic Chemistry: Synthesis of a Grignard Reagent - YouTube.
  • CAS 1588441-37-5 | 5-Methylpicolinic acid hydrate - Synblock.
  • 5-METHYLPICOLINIC ACID | 4434-13-3 - ChemicalBook.
  • 2,5-Lutidine 95 589-93-5 - Sigma-Aldrich.

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Application

5-Methylpicolinic acid as a ligand for metal complexes

An In-Depth Guide to 5-Methylpicolinic Acid as a Ligand for the Synthesis and Application of Metal Complexes Authored by: A Senior Application Scientist Introduction: The Versatility of Picolinate-Based Ligands in Coordi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 5-Methylpicolinic Acid as a Ligand for the Synthesis and Application of Metal Complexes

Authored by: A Senior Application Scientist

Introduction: The Versatility of Picolinate-Based Ligands in Coordination Chemistry

Picolinic acid and its derivatives are foundational ligands in the field of coordination chemistry. Their ability to form stable chelate rings with a wide array of metal ions has made them indispensable tools for researchers.[1][2] The archetypal picolinic acid scaffold features a pyridine nitrogen and a carboxylic acid group at the 2-position, which act in concert as a bidentate N,O-donor. This coordination mode typically results in a highly stable five-membered ring structure upon complexation with a metal ion.[3][4]

This guide focuses on a specific derivative, 5-methylpicolinic acid. The introduction of a methyl group at the 5-position of the pyridine ring is not a trivial modification. This substituent imparts subtle yet significant changes to the ligand's electronic and steric profile. The electron-donating nature of the methyl group can enhance the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. Furthermore, it increases the ligand's lipophilicity, a property of considerable interest in the development of metallodrugs, as it can influence membrane permeability and cellular uptake.[5]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a foundational understanding of 5-methylpicolinic acid, detailed protocols for the synthesis and characterization of its metal complexes, and an exploration of their potential applications.

Physicochemical Properties of 5-Methylpicolinic Acid

A thorough understanding of the ligand's properties is crucial before its use in synthesis.

PropertyValueSource
Chemical Formula C₇H₇NO₂[6]
Molecular Weight 137.14 g/mol [7]
Appearance Light yellow or off-white crystalline powder[7][8]
Melting Point 164-166 °C[7][8]
Solubility Soluble in various organic solvents.
CAS Number 4434-13-3[6]

Part 1: Synthesis of Metal Complexes

The synthesis of metal complexes with 5-methylpicolinic acid is generally straightforward, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The choice of the metal salt's counter-ion (e.g., chloride, acetate, perchlorate) can influence the final product's structure and solubility.

General Synthesis Workflow

The process begins with the dissolution of the reactants, followed by a reflux period to drive the reaction to completion. The isolation of the product often relies on its precipitation from the reaction mixture, followed by purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification P1 Dissolve Metal Salt (e.g., MCl₂, M(OAc)₂) P2 Dissolve 5-Methylpicolinic Acid R1 Combine Solutions P2->R1 R2 Reflux (e.g., 4-6 hours) R1->R2 I1 Cool to Precipitate R2->I1 I2 Filter Product I1->I2 I3 Wash with Solvent (e.g., Diethyl Ether) I2->I3 I4 Dry under Vacuum I3->I4 end end I4->end Final Complex

Caption: General workflow for synthesizing metal complexes of 5-methylpicolinic acid.

Detailed Protocol 1: Synthesis of a General M(II)-(5-methylpicolinate)₂ Complex

This protocol describes a general method for synthesizing a divalent metal complex, such as those of Co(II), Ni(II), Cu(II), or Zn(II).

Materials and Equipment:

  • Divalent metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) acetate tetrahydrate)

  • 5-Methylpicolinic acid (CAS: 4434-13-3)[7]

  • Ethanol or Methanol (reagent grade)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of the chosen metal(II) salt in 20 mL of ethanol. In a separate beaker, dissolve 2.1 mmol of 5-methylpicolinic acid in 20 mL of ethanol. A slight excess of the ligand is used to ensure complete complexation.

  • Reaction: While stirring the metal salt solution, slowly add the ligand solution. A color change or the formation of a precipitate may be observed.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for 4-6 hours.[9] This step ensures the reaction proceeds to completion. The thermal energy overcomes the activation barrier for ligand exchange.

  • Isolation: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to remove residual ligand and facilitate drying.[9]

  • Drying: Dry the final product in a vacuum oven at 60-80 °C for several hours to remove all solvent.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle 5-methylpicolinic acid with care, as it can be harmful if swallowed, in contact with skin, or inhaled.[6][7]

  • Perform the reaction in a well-ventilated fume hood.

Part 2: Characterization of the Metal Complexes

Once synthesized, the complexes must be thoroughly characterized to confirm their identity, structure, and purity. A multi-technique approach is essential for unambiguous structure elucidation.

Characterization Workflow

G cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Thermal Properties start Synthesized Complex FTIR FT-IR Spectroscopy (Confirms Coordination) start->FTIR UVVis UV-Vis Spectroscopy (Geometry & Electronic Properties) start->UVVis Elem Elemental Analysis (Empirical Formula) start->Elem Mag Magnetic Susceptibility (Paramagnetic Properties) start->Mag NMR NMR Spectroscopy (For Diamagnetic Complexes) FTIR->NMR Xray Single-Crystal X-ray Diffraction (Definitive Structure) UVVis->Xray TGA Thermogravimetric Analysis (Stability & Solvation) Xray->TGA

Caption: A typical workflow for the comprehensive characterization of metal complexes.

Key Characterization Techniques
1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for confirming the coordination of 5-methylpicolinic acid to the metal center. The key is to compare the spectrum of the complex with that of the free ligand.

  • Rationale: Coordination of the carboxylate group leads to a shift in its characteristic stretching frequencies. The pyridine ring vibrations are also affected upon coordination of the nitrogen atom.

  • Expected Observations:

    • The broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) in the free ligand should disappear in the complex.[10]

    • The C=O stretch of the free ligand (around 1700 cm⁻¹) is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) carboxylate stretches, typically in the ranges of 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹, respectively. The separation between these bands (Δν) can provide clues about the coordination mode.

    • The C=N stretching frequency of the pyridine ring (around 1600 cm⁻¹) often shifts to a higher or lower frequency upon coordination.[10]

    • New bands appearing in the far-IR region (below 600 cm⁻¹) can be assigned to Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) vibrations.[10]

Vibrational ModeFree Ligand (Approx. cm⁻¹)Coordinated Ligand (Approx. cm⁻¹)Implication
ν(O-H) ~3000 (broad)AbsentDeprotonation of carboxylic acid
ν(C=O) ~1700AbsentCoordination of carboxylate
νₐₛ(COO⁻) N/A1550 - 1650Formation of metal-carboxylate bond
νₛ(COO⁻) N/A1380 - 1450Formation of metal-carboxylate bond
ν(C=N) ~1600ShiftedCoordination of pyridine nitrogen
ν(M-O/M-N) N/A400 - 600Direct evidence of coordination
2. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[5][11] This technique is invaluable for unambiguously determining the coordination mode of the ligand and the geometry around the metal center (e.g., octahedral, tetrahedral).[1]

3. Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the complex and to identify the loss of any solvent molecules (either lattice or coordinated).[9][12] For instance, an initial weight loss at a temperature below ~120 °C typically corresponds to the loss of lattice water, whereas coordinated water is usually lost at higher temperatures.[13]

4. UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the complex. For transition metal complexes, the d-d transitions observed in the visible region are characteristic of the metal ion's coordination environment and can help infer the geometry of the complex.[9]

Part 3: Applications in Research and Development

The unique properties of 5-methylpicolinic acid complexes open doors to various applications, particularly in catalysis and medicinal chemistry.

Catalysis

Metal complexes are the cornerstone of modern catalysis.[14] The 5-methylpicolinate ligand can stabilize various oxidation states of a metal center, a key requirement for many catalytic cycles. The N,O-chelation provides stability, preventing the catalyst from decomposing under reaction conditions, while potentially leaving other coordination sites available for substrate binding and activation. These complexes could be investigated for a range of organic transformations, such as oxidation, reduction, and cross-coupling reactions.[15]

G Catalyst [MⁿL] C1 [MⁿL(A)] Catalyst->C1 + A Substrate Substrate (A) Product Product (B) ReagentX Reagent (X) C2 [MᵐL(A)(X)] (Oxidative Addition) ReagentY Byproduct (Y) C1->C2 + X C3 [MᵐL(AX)] C2->C3 Insertion/ Rearrangement C3->Catalyst Reductive Elimination (+ B) C3->ReagentY

Caption: A generic catalytic cycle involving a metal complex [ML].

Medicinal Chemistry & Drug Development

The field of medicinal inorganic chemistry is rapidly expanding, with metal complexes being explored for a wide range of therapeutic applications.[16][17][18] Derivatives of picolinic acid have shown promise in modulating the biological activity of metal ions.

  • Anticancer and Anti-inflammatory Agents: The coordination of a metal to a ligand like 5-methylpicolinic acid can result in a complex with enhanced biological activity compared to the metal or ligand alone.[19][20] The complex's unique geometry and redox properties can enable it to interact with biological targets like DNA or enzymes in ways that small organic molecules cannot.[17]

  • Modulating Pharmacokinetics: The increased lipophilicity conferred by the 5-methyl group can be a strategic advantage in drug design. It may improve the complex's ability to cross cell membranes and reach intracellular targets, a common challenge in the development of metal-based drugs.[5][21]

References

  • A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. Available from: [Link]

  • 5-Methylpicolinic acid | C7H7NO2 | CID 199575. PubChem, National Institutes of Health. Available from: [Link]

  • Synthesis and Characterization of New Picolinate Metal Complexes. ResearchGate. Available from: [Link]

  • Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. Oriental Journal of Chemistry. Available from: [Link]

  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central, National Institutes of Health. Available from: [Link]

  • 5-Methyl-picolinate | C7H6NO2-. PubChem, National Institutes of Health. Available from: [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central, National Institutes of Health. Available from: [Link]

  • TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT. Journal of the Chilean Chemical Society. Available from: [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. PubMed, National Institutes of Health. Available from: [Link]

  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. PubMed Central, National Institutes of Health. Available from: [Link]

  • Metal Complexes as Promising Agents for Biomedical Applications. PubMed, National Institutes of Health. Available from: [Link]

  • Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)-picolinate Complex. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available from: [Link]

  • Revisiting the Coordination Chemistry of Molybdenum(V): Novel Complexes with Pyrazinoate and Picolinate Ligands. MDPI. Available from: [Link]

  • Synthesis and X-ray crystal structures of [pyH][Fe(pic)2Cl2] and [Fe2(μ2-OMe)2(pic)4] (Hpic=2-picolinic acid). ResearchGate. Available from: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available from: [Link]

  • Metal Complexes for Therapeutic Applications. PubMed Central, National Institutes of Health. Available from: [Link]

  • (PDF) Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. St. Joseph's College of Arts & Science. Available from: [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of Polymer-Metal Complexes Derived from Modified Poly Styrene-Alt-(Maleic Anhydride) as a Prospects for Biomedical Applications. MDPI. Available from: [Link]

  • Protein X-ray Crystallography and Drug Discovery. MDPI. Available from: [Link]

  • Recent Developments in Metal-Based Catalysts for the Catalytic Aerobic Oxidation of 5-Hydroxymethyl-Furfural to 2,5-Furandicarboxylic Acid. MDPI. Available from: [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of 5-Methylpicolinic Acid Derivatives

Abstract 5-Methylpicolinic acid and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and functional materials.[1][2] The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methylpicolinic acid and its derivatives are pivotal scaffolds in medicinal chemistry and materials science, frequently appearing in active pharmaceutical ingredients (APIs) and functional materials.[1][2] The pyridine carboxylic acid moiety offers a unique combination of aromaticity, hydrogen bonding capability, and metal chelation, making it a versatile building block for drug discovery.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-methylpicolinic acid and its subsequent conversion into ester and amide derivatives. We detail robust protocols, explain the mechanistic rationale behind procedural choices, and offer insights into process optimization and troubleshooting.

Strategic Overview: From Precursor to Derivatives

The synthesis of 5-methylpicolinic acid derivatives commences with a commercially available and cost-effective starting material, 2,5-lutidine (also known as 2,5-dimethylpyridine).[3][4] The overall strategy involves two primary stages:

  • Core Synthesis: Selective oxidation of the C2-methyl group of 2,5-lutidine to form the carboxylic acid, yielding the 5-methylpicolinic acid core.

  • Derivatization: Functionalization of the carboxylic acid group to generate a diverse library of esters and amides.

This strategic workflow allows for the late-stage diversification of the molecular scaffold, a highly desirable feature in drug discovery programs for building structure-activity relationships (SAR).[5]

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A 2,5-Lutidine (Starting Material) B 5-Methylpicolinic Acid (Core Scaffold) A->B Selective Oxidation C Ester Derivatives B->C Esterification (e.g., Fischer, Steglich) D Amide Derivatives B->D Amide Coupling (e.g., HATU, EDC)

Caption: General workflow for synthesizing 5-methylpicolinic acid derivatives.

Protocol I: Synthesis of 5-Methylpicolinic Acid via Oxidation

The critical step in forming the core scaffold is the selective oxidation of the methyl group at the 2-position of the pyridine ring over the one at the 5-position. The C2-methyl group is more activated due to its proximity to the ring nitrogen. Several oxidizing agents can accomplish this transformation, with potassium permanganate (KMnO₄) and selenium dioxide (SeO₂) being the most common.

2.1. Method A: Potassium Permanganate Oxidation

Potassium permanganate is a powerful and economical oxidizing agent.[6] The reaction mechanism involves the manganese atom, in its high +7 oxidation state, acting as a potent electron acceptor.[6][7] The reaction conditions, particularly pH, are crucial as they dictate the active oxidizing species and the final state of the manganese byproduct.[6] While alkaline conditions are known for oxidizing alkyl pyridines, acidic conditions can also be employed with careful control to prevent over-oxidation and ring degradation.[8]

Protocol: KMnO₄ Oxidation of 2,5-Lutidine

  • Materials:

    • 2,5-Lutidine (1.0 eq)

    • Potassium Permanganate (KMnO₄, ~3.0-4.0 eq)

    • Sodium Hydroxide (NaOH) or Sulfuric Acid (H₂SO₄) for pH control

    • Water (as solvent)

    • Sodium Sulfite or Oxalic Acid (for quenching)

    • Hydrochloric Acid (HCl) (for acidification/precipitation)

    • Ethanol (for recrystallization)

  • Step-by-Step Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2,5-lutidine in water.

    • Slowly add a concentrated aqueous solution of KMnO₄ portion-wise to the stirred solution. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a dangerous temperature runaway.

    • Heat the reaction mixture to reflux (approx. 90-100 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed. The disappearance of the purple permanganate color is a visual indicator of its consumption.

    • Cool the reaction mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Quench the excess KMnO₄ by the slow addition of a reducing agent like sodium sulfite until the purple color is completely discharged.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.

    • Combine the filtrates and concentrate under reduced pressure to about one-third of the original volume.

    • Cool the concentrated solution in an ice bath and acidify slowly with concentrated HCl to a pH of ~3-4. The target product, 5-methylpicolinic acid, is amphoteric and will precipitate at its isoelectric point.

    • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 5-methylpicolinic acid.[9]

2.2. Method B: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) offers an alternative, often milder, route. It is particularly effective for oxidizing activated methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid in a subsequent step or sometimes directly in one pot.[10]

Protocol: SeO₂ Oxidation of 2,5-Lutidine

  • Materials:

    • 2,5-Lutidine (1.0 eq)

    • Selenium Dioxide (SeO₂, ~1.1 eq)

    • 1,4-Dioxane or Pyridine (solvent)

    • Hydrogen Peroxide (H₂O₂) (for subsequent oxidation if aldehyde is isolated)

  • Step-by-Step Procedure:

    • In a flask fitted with a reflux condenser, dissolve 2,5-lutidine in 1,4-dioxane.[10]

    • Add SeO₂ to the solution and heat the mixture to reflux for several hours.[10] Rationale: Dioxane is a common solvent for SeO₂ oxidations due to its high boiling point and ability to dissolve both the substrate and the reagent.[10]

    • Monitor the reaction by TLC. Upon completion, cool the mixture.

    • A black precipitate of elemental selenium will form. Filter this off.[10]

    • The filtrate contains the intermediate aldehyde, which can be isolated or directly oxidized. For direct oxidation, carefully add aqueous H₂O₂ and stir until the conversion to the carboxylic acid is complete.

    • The workup involves removing the solvent, followed by an aqueous workup and pH adjustment to precipitate the product, similar to the KMnO₄ method.

Parameter KMnO₄ Method SeO₂ Method
Oxidant Cost LowModerate
Safety Strong exotherm, requires careful controlToxic (Se compounds), requires handling in a fume hood
Byproducts MnO₂ (solid, easily filtered)Se (solid), soluble Se compounds (require careful disposal)
Selectivity Generally good for C2-methylHigh selectivity for activated methyls
Typical Yield Moderate to GoodModerate to Good[10]

Protocol II: Synthesis of Ester Derivatives

Esterification of 5-methylpicolinic acid can be achieved through several standard methods, depending on the nature of the alcohol and the acid sensitivity of the substrate.[11][12]

3.1. Method A: Fischer Esterification (for simple alcohols)

This classic acid-catalyzed method is best suited for simple, unhindered primary or secondary alcohols like methanol or ethanol, which can be used as the solvent.[11][12]

Protocol: Fischer Esterification

  • Suspend 5-methylpicolinic acid (1.0 eq) in the desired alcohol (e.g., methanol, used in large excess as solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[13] Mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Heat the mixture to reflux for 4-12 hours, monitoring by TLC/LC-MS.

  • Cool the reaction and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester, which can be purified by column chromatography or recrystallization.

3.2. Method B: Coupling Agent-Mediated Esterification (for complex/sensitive alcohols)

For more complex, acid-sensitive, or sterically hindered alcohols, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferable.[11][14] This is often referred to as Steglich esterification when a catalyst like 4-dimethylaminopyridine (DMAP) is included.[11]

Protocol: EDC/DMAP Coupling

  • Dissolve 5-methylpicolinic acid (1.0 eq), the alcohol (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an aprotic solvent like dichloromethane (DCM) or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise and stir the reaction, allowing it to warm to room temperature overnight. Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.[15] DMAP acts as an acyl transfer catalyst, further accelerating the reaction.

  • Quench the reaction with water and extract with an organic solvent.

  • The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and can be removed by aqueous washes.

  • Purify the product via standard chromatographic techniques.

Protocol III: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry.[16] Modern peptide coupling reagents provide high yields and minimize side reactions, especially racemization if chiral amines are used.[17][18]

G cluster_0 Reaction Mechanism reagents 5-Methylpicolinic Acid Amine (R-NH₂) Coupling Reagent (HATU) Base (DIPEA) step1 Acid Activation (Forms Active Ester) reagents->step1 step2 Nucleophilic Attack (Amine attacks Ester) step1->step2 Fast step3 Proton Transfer & Product Formation step2->step3 Rate-determining product Amide Product step3->product

Caption: Key steps in HATU-mediated amide coupling.

Protocol: HATU-Mediated Amide Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient aminium-based coupling reagent that generates an active ester intermediate, leading to rapid amide bond formation with minimal side products.[17][18]

  • Materials:

    • 5-Methylpicolinic Acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

    • Anhydrous DMF or DCM (solvent)

  • Step-by-Step Procedure:

    • In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-methylpicolinic acid and HATU in anhydrous DMF.[17]

    • Add the amine to the solution.

    • Add DIPEA dropwise to the stirred solution at room temperature. Rationale: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the amine, increasing its nucleophilicity.[15]

    • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic phase sequentially with 5% aqueous citric acid, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide by flash column chromatography on silica gel.

Troubleshooting and Field Insights

  • Low Yield in Oxidation: If the KMnO₄ oxidation yield is low, ensure the reaction is run for a sufficient time. Over-oxidation can be an issue; consider running the reaction at a slightly lower temperature or reducing the equivalents of KMnO₄.

  • Difficulty in Esterification: For hindered alcohols, Steglich esterification (EDC/DMAP) is superior to Fischer. If the reaction is still sluggish, increasing the amount of DMAP (up to 1.0 eq) or switching to a more potent acylation catalyst can be beneficial.

  • Amide Coupling Failure: Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester intermediate. For electron-deficient amines, a stronger non-nucleophilic base or higher reaction temperatures may be required.

  • Purification Challenges: Picolinic acid derivatives can sometimes chelate to the silica gel column. Pre-treating the silica with a small amount of triethylamine in the eluent can help mitigate this issue and improve chromatographic resolution.

Conclusion

The synthetic routes outlined in this guide provide robust and adaptable protocols for accessing 5-methylpicolinic acid and its valuable ester and amide derivatives. By understanding the causality behind reagent choice and reaction conditions, researchers can confidently synthesize diverse compound libraries for applications in drug discovery and beyond. The strategic approach, starting from the inexpensive precursor 2,5-lutidine and employing modern coupling techniques, ensures efficiency and versatility in the laboratory.

References

  • BenchChem. (n.d.). Synthesis of Pyridine-2,5-dicarbaldehyde via Oxidation of 2,5-Lutidine.
  • BenchChem. (2025). A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Patsnap Synapse. (2024). What is the mechanism of Potassium Permanganate?
  • NIT Rourkela. (2008). Oxidation by permanganate: synthetic and mechanistic aspects.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-51.
  • Sigma-Aldrich. (n.d.). 2,5-Lutidine 95.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • National Institutes of Health. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Wikipedia. (n.d.). Lutidine.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • ChemicalBook. (n.d.). 5-METHYLPICOLINIC ACID | 4434-13-3.
  • Request PDF. (n.d.). Esterification reactions of carboxylic acids with alcohols over PI-HPM catalyst.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • National Institutes of Health. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1.
  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids.
  • PubMed Central. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides.

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Application

Application Notes and Protocols for 5-Methylpicolinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Ligands in Modern Catalysis Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ligands in Modern Catalysis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These reactions, which forge carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance, are the bedrock of complex molecule construction.[1][3] The success of these transformations is intrinsically linked to the choice of ligand, which modulates the catalyst's stability, activity, and selectivity.[4] Among the diverse array of ligands, N-heterocyclic carboxylic acids, such as picolinic acid and its derivatives, have emerged as powerful directing groups and ligands, particularly in C-H activation and Suzuki-Miyaura coupling reactions.[5] This guide focuses on the application of 5-Methylpicolinic acid as a strategic ligand in palladium-catalyzed cross-coupling reactions, offering detailed protocols and mechanistic insights for its effective implementation.

5-Methylpicolinic Acid: A Ligand of Untapped Potential

5-Methylpicolinic acid, a derivative of picolinic acid, is a bidentate N,O-ligand.[5] The pyridine nitrogen and the carboxylic acid moiety can chelate to a metal center, such as palladium. This chelation is the cornerstone of its function, particularly in directing C-H activation reactions. By positioning the palladium catalyst in close proximity to a specific C-H bond, it facilitates cyclometalation, a key step in the activation process.[5] The presence of the methyl group at the 5-position can influence the electronic properties and steric environment of the ligand-metal complex, potentially impacting reaction kinetics and selectivity compared to unsubstituted picolinic acid.

Application I: Palladium-Catalyzed C-H Arylation

The direct functionalization of C-H bonds is a highly sought-after transformation as it offers a more atom-economical approach to molecule synthesis. Picolinamide directing groups, derived from picolinic acids, are well-established in promoting the ortho-arylation of C(sp²)–H bonds.[5][6] 5-Methylpicolinic acid can be employed in a similar fashion, serving as a directing group to facilitate the synthesis of biaryl compounds.

Mechanistic Rationale

The catalytic cycle for C-H arylation assisted by a picolinamide directing group generally proceeds through a concerted metalation-deprotonation (CMD) mechanism.[7] The ligand, in this case, 5-Methylpicolinic acid, plays a crucial role in the C-H cleavage step. The reaction is believed to initiate with the coordination of the picolinamide substrate to the Pd(II) center. This is followed by the CMD step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst.

Visualizing the Catalytic Cycle

G cluster_main Pd(II)-Catalyzed C-H Arylation Cycle A Pd(L)n(OAc)₂ B Pd(II) Palladacycle A->B Substrate + C-H Activation (5-Methylpicolinamide assisted) C Pd(IV) Intermediate B->C Oxidative Addition (Ar-X) D Arylated Product + Pd(II) C->D Reductive Elimination D->A Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: C-H Arylation of a 2-Phenylpyridine Derivative

This protocol describes a representative procedure for the palladium-catalyzed C-H arylation of a 2-phenylpyridine derivative using a picolinamide directing group derived from 5-methylpicolinic acid. This procedure may require optimization for specific substrates.

Materials:

  • 2-Phenylpyridine derivative with a 5-methylpicolinamide directing group (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Cesium pivalate (CsOPiv) (30 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-phenylpyridine substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), CsOPiv (30 mol%), and K₂CO₃ (2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application II: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[8][9] While 5-Methylpicolinic acid is primarily recognized for its role in C-H activation, it can also be employed as a ligand in Suzuki-Miyaura reactions, potentially influencing the reaction's efficiency and outcome.

Mechanistic Considerations

The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] The role of a ligand like 5-Methylpicolinic acid in this context is to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. The bidentate nature of the ligand can influence the coordination sphere of the palladium center, which in turn can affect the rates of oxidative addition and reductive elimination.

Visualizing the Suzuki-Miyaura Workflow

G cluster_workflow Suzuki-Miyaura Experimental Workflow Setup Reaction Setup (Substrates, Catalyst, Ligand, Base) Inert Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Reaction Reaction (Heating & Stirring) Inert->Reaction Workup Work-up (Extraction & Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using 5-Methylpicolinic acid as a ligand. Optimization may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 5-Methylpicolinic acid (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), 5-Methylpicolinic acid (4 mol%), and K₃PO₄ (2.0 equiv).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction to 100 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Reaction Conditions
EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)5-Methylpicolinic acid (4)K₃PO₄Dioxane/H₂O1001285-95
23-Bromopyridine4-Tolylboronic acidPd(OAc)₂ (2)5-Methylpicolinic acid (4)K₂CO₃DMF1101680-90
31-Iodonaphthalene3-Methoxyphenylboronic acidPd(OAc)₂ (2)5-Methylpicolinic acid (4)Cs₂CO₃Toluene/H₂O1001090-98

Yields are typical and may vary depending on the specific substrates and reaction scale.

Conclusion and Future Outlook

5-Methylpicolinic acid presents a compelling option as a ligand and directing group in palladium-catalyzed cross-coupling reactions. Its structural features, derived from the well-established picolinic acid scaffold, offer a reliable platform for facilitating challenging transformations like C-H activation and for potentially enhancing the efficiency of classical cross-couplings such as the Suzuki-Miyaura reaction. The protocols and insights provided in this guide serve as a foundational resource for researchers to explore the synthetic utility of 5-Methylpicolinic acid in the pursuit of novel pharmaceuticals and advanced materials. Further studies into the specific effects of the 5-methyl substituent on catalyst performance are warranted and will undoubtedly unveil new opportunities in ligand design and reaction development.

References

  • A Comparative Guide to Isoquinoline-1-carboxylic Acid and Picolinic Acid as Ligands in Catalysis - Benchchem.
  • A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applications - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Palladium-mediated intramolecular biaryl coupling reaction: Convenient preparation of furoquinolinone derivatives.
  • Palladium‐Catalyzed Asymmetric Hydrogenolysis of Aryl Triflates for Construction of Axially Chiral Biaryls.
  • "Methyl 5-hydroxy-4-methylpicolinate as a building block for heterocyclic synthesis" - Benchchem.
  • Mechanistic Investigation of Palladium–Catalyzed Allylic C–H Activation.
  • Palladium-catalysed synthesis of biaryl phosphines - IT Services - University of Liverpool.
  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC.
  • Selected examples of ligands used in decarboxylative Sonogashira coupling.
  • An efficient palladium-catalyzed coupling reaction for the preparation of biaryls and polyaryls - ResearchGate.
  • Effect of ligands on modified Sonogashira coupling of 5 with 6a a - ResearchGate.
  • Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - NIH.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH.
  • The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism - MDPI.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Pd Catalyzed Functionalization of Non-Acidic C(sp3)-H Bonds - Denmark Group.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
  • US6194599B1 - Process for preparing biaryl compounds - Google Patents.
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC - NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. - ResearchGate.
  • Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation - PMC - NIH.
  • Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine - Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions - Benchchem.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI.
  • -methyliminodiacetic acid boronates in water - TÜBİTAK Academic Journals.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery - Technology Networks.
  • Pd(CH 3 CN) 2 Cl 2 /Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water - MDPI.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed.
  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI.
  • Iron-mediated modular decarboxylative cross-nucleophile coupling - PMC - NIH.
  • Phosphine‐Free, Palladium‐Catalyzed Arylation of Heterocycles through C-H Bond Activation with Pivalic Acid as a Cocatalyst | Scilit.
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC - NIH.

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Method

Application of 5-Methylpicolinic acid in the synthesis of heterocyclic compounds

An In-Depth Guide to the Application of 5-Methylpicolinic Acid in the Synthesis of Heterocyclic Compounds Authored by: Gemini, Senior Application Scientist Foreword Heterocyclic compounds form the backbone of a vast majo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Methylpicolinic Acid in the Synthesis of Heterocyclic Compounds

Authored by: Gemini, Senior Application Scientist

Foreword

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals and biologically active molecules, making their synthesis a cornerstone of modern medicinal chemistry.[1][2][3] Among the myriad of available building blocks, substituted pyridine derivatives stand out for their versatility. 5-Methylpicolinic acid, with its strategically placed functional groups—a carboxylic acid at the 2-position, a methyl group at the 5-position, and the intrinsic reactivity of the pyridine ring—presents a highly valuable and versatile scaffold for the construction of complex heterocyclic systems.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-Methylpicolinic acid. We will delve into core synthetic methodologies, provide detailed, field-proven protocols, and explain the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

The Strategic Value of 5-Methylpicolinic Acid as a Synthon

The synthetic potential of 5-Methylpicolinic acid is derived from its three primary reactive centers. Understanding these centers is key to designing logical synthetic pathways.

  • The Carboxylic Acid (C2-Position): This group is the primary handle for forming amides, esters, and for participating in condensation and cyclization reactions. Its proximity to the ring nitrogen influences its reactivity and allows it to direct the formation of fused ring systems.

  • The Pyridine Nitrogen (N1-Position): The basicity of the nitrogen atom allows for quaternization and influences the electron density of the ring, impacting its susceptibility to nucleophilic or electrophilic attack and its role in metal catalysis.

  • The Methyl Group (C5-Position): While less reactive, this group can be functionalized under specific conditions (e.g., radical bromination) or can sterically and electronically influence reactions at other positions on the ring. It also serves as a key structural feature in the final target molecules.

The interplay of these functional groups enables a diverse range of transformations, which we will explore in the following sections.

Core Application: Synthesis of Fused Pyrido[2,3-d]pyrimidines

One of the most significant applications of 5-Methylpicolinic acid is in the synthesis of pyrido[2,3-d]pyrimidines. This scaffold is a privileged structure in drug discovery, appearing in numerous compounds with anticancer and anti-inflammatory properties.[4][5] The general strategy involves converting the picolinic acid into a more reactive intermediate that can undergo condensation and subsequent cyclization with a pyrimidine precursor.

Logical Workflow: From Picolinic Acid to Fused Heterocycle

The transformation leverages a classic ring-closing strategy. The carboxylic acid is first activated, typically by conversion to its methyl ester, to prevent unwanted side reactions and improve solubility. This ester is then condensed with a suitable binucleophile, such as 6-aminouracil, in a reaction that culminates in an intramolecular cyclization to form the fused bicyclic system.[6][7]

G cluster_0 PART 1: Precursor Preparation cluster_1 PART 2: Condensation & Cyclization cluster_2 PART 3: Final Product A 5-Methylpicolinic Acid B Methyl 5-Methylpicolinate A->B Esterification (MeOH, H+) D Condensation Intermediate B->D Condensation (High Temp.) C 6-Aminouracil C->D E Pyrido[2,3-d]pyrimidine Core D->E Intramolecular Cyclization F Target Heterocycle E->F Aromatization/ Work-up

Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.

Protocol 1: Synthesis of 6-Methyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol details the synthesis of a core pyridopyrimidine structure from Methyl 5-methylpicolinate.

Materials:

  • Methyl 5-methylpicolinate

  • 6-Aminouracil

  • Diphenyl ether

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Esterification (Preparation of Starting Material):

    • To a solution of 5-Methylpicolinic acid (1.0 eq) in methanol (10 mL/g), add sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate (3 x 20 mL).

    • Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Methyl 5-methylpicolinate.

  • Condensation and Cyclization:

    • In a three-neck flask equipped with a condenser and nitrogen inlet, combine Methyl 5-methylpicolinate (1.0 eq) and 6-aminouracil (1.1 eq).

    • Add diphenyl ether as a high-boiling solvent (5 mL/g of ester).

    • Heat the mixture to 240-250 °C under a slow stream of nitrogen. The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization.

    • Maintain this temperature for 30-45 minutes. The reaction mixture will become a thick paste.

    • Cool the reaction to below 100 °C and add hot ethanol to precipitate the product.

  • Purification and Isolation:

    • Filter the resulting solid and wash thoroughly with hot ethanol, followed by diethyl ether to remove residual diphenyl ether.

    • To purify further, dissolve the crude solid in 1M NaOH solution and treat with activated charcoal.

    • Filter the hot solution and acidify the filtrate with concentrated HCl to a pH of 5-6.

    • The purified product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Expected Outcome: The corresponding 6-methyl-substituted pyrido[2,3-d]pyrimidine derivative as a solid.

Functionalization via Metal-Catalyzed Cross-Coupling

To build molecular complexity, 5-Methylpicolinic acid derivatives can be functionalized using powerful metal-catalyzed cross-coupling reactions.[8] This approach typically requires initial halogenation of the pyridine ring to install a reactive handle (Br or I) for subsequent coupling with organoboron compounds (Suzuki reaction), alkynes (Sonogashira reaction), or other organometallic reagents.[9][10][11]

Logical Workflow: Halogenation Followed by Suzuki Coupling

This workflow is a cornerstone of modern synthetic chemistry for creating C-C bonds. The pyridine ring is first activated by halogenation. The resulting halo-pyridine is then coupled with a boronic acid in the presence of a palladium catalyst and a base.

G cluster_0 PART 1: Ring Activation cluster_1 PART 2: Cross-Coupling cluster_2 PART 3: Final Product A Methyl 5-Methylpicolinate B Halogenated Pyridine (e.g., 4-Bromo derivative) A->B Halogenation (NBS, H2SO4) F Coupling Reaction B->F C Aryl Boronic Acid C->F D Palladium Catalyst (e.g., Pd(PPh3)4) D->F E Base (e.g., Na2CO3) E->F G Aryl-Substituted Heterocycle F->G C-C Bond Formation

Sources

Application

The Versatility of 5-Methylpicolinic Acid: A Guide to its Application in Organic Synthesis

Foreword: The Strategic Value of a Substituted Pyridine Scaffold In the landscape of modern organic synthesis, the pyridine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of modern organic synthesis, the pyridine ring stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of pyridine-based building blocks, 5-Methylpicolinic acid (IUPAC name: 5-methylpyridine-2-carboxylic acid) has emerged as a particularly valuable synthon. Its unique arrangement of a carboxylic acid at the 2-position and a methyl group at the 5-position offers a versatile platform for constructing complex molecular architectures. The electron-donating nature of the methyl group subtly influences the reactivity of the pyridine ring and the acidity of the carboxylic acid, providing a nuanced tool for synthetic chemists.

This technical guide provides an in-depth exploration of 5-methylpicolinic acid as a building block. Moving beyond a simple recitation of reactions, we will delve into the causality behind experimental choices, offering field-proven insights into its application. The protocols detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust foundation for their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 4434-13-3[1][2]
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1][2]
Appearance Solid[2]
Melting Point 164-166 °C[1]
Solubility Soluble in many organic solvents

Safety and Handling: 5-Methylpicolinic acid is harmful if swallowed and may cause eye damage[2]. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations: Gateway to Molecular Diversity

5-Methylpicolinic acid is primarily utilized in two fundamental transformations that leverage its carboxylic acid functionality: amide bond formation and esterification . These reactions serve as gateways to a vast array of more complex molecules with diverse biological and material properties.

Amide Bond Formation: Constructing Picolinamides

The synthesis of picolinamides is a cornerstone application of 5-methylpicolinic acid, as this moiety is a key feature in many biologically active compounds. The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt[3]. Therefore, activation of the carboxylic acid is essential.

A robust and widely employed method for amide synthesis involves the conversion of the carboxylic acid to a more electrophilic acid chloride, which readily reacts with amines[3]. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation[4][5].

G

Protocol 1: Synthesis of 5-Methylpicolinoyl Chloride

This protocol is adapted from a general procedure for the synthesis of picolinoyl chlorides[5].

Materials:

  • 5-Methylpicolinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methylpicolinic acid (1.0 eq) in toluene.

  • Add a catalytic amount of DMF (e.g., 3 drops).

  • Carefully add thionyl chloride (2.0-3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive vapors.

  • The resulting crude 5-methylpicolinoyl chloride, often obtained as a solid or oil, can be used in the next step without further purification[4][6].

Protocol 2: Synthesis of N-Aryl-5-methylpicolinamide

This protocol is a generalized Schotten-Baumann reaction adapted for the synthesized acid chloride[3].

Materials:

  • Crude 5-methylpicolinoyl chloride

  • Aryl amine (e.g., aniline or a substituted aniline)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 5-methylpicolinoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the aryl amine (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in anhydrous DCM.

  • Slowly add the amine solution to the cooled acid chloride solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Modern organic synthesis often favors the use of coupling reagents that enable the direct formation of amide bonds from carboxylic acids and amines under mild conditions, avoiding the need to isolate the reactive acid chloride. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.

G

Protocol 3: HATU-Mediated Synthesis of N-Alkyl-5-methylpicolinamide

This protocol is based on general procedures for HATU-mediated amide coupling.

Materials:

  • 5-Methylpicolinic acid

  • Alkyl amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-methylpicolinic acid (1.0 eq) and HATU (1.1-1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Add the alkyl amine (1.0-1.1 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0-2.5 eq) to the stirring solution.

  • Continue to stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification: Accessing Picolinate Esters

Picolinate esters are valuable intermediates in their own right, often used in the synthesis of agrochemicals and pharmaceuticals[7][8]. The esterification of 5-methylpicolinic acid can be achieved through several reliable methods.

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[9]. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the ester product.

G

Protocol 4: Synthesis of Methyl 5-Methylpicolinate

This protocol is a standard Fischer esterification procedure[9][10].

Materials:

  • 5-Methylpicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve 5-methylpicolinic acid (1.0 eq) in a large excess of methanol (e.g., 10-20 eq or as solvent).

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in DCM or ethyl acetate and carefully neutralize the mixture by washing with saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 5-methylpicolinate.

  • The product can be purified by distillation under reduced pressure or by column chromatography.

For more sensitive alcohols or when milder conditions are required, a two-step procedure involving the formation of the acid chloride followed by reaction with the alcohol is highly effective[11][12].

Protocol 5: Synthesis of Ethyl 5-Methylpicolinate via Acid Chloride

This protocol utilizes the acid chloride prepared in Protocol 1.

Materials:

  • Crude 5-methylpicolinoyl chloride

  • Anhydrous Ethanol (EtOH)

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 5-methylpicolinoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.1-1.5 eq) and pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the ethanol/base solution to the acid chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ethyl 5-methylpicolinate by column chromatography or distillation.

Applications in the Synthesis of Bioactive Molecules

The derivatives of 5-methylpicolinic acid are precursors to a wide range of bioactive compounds.

  • Agrochemicals: Picolinic acid derivatives are a well-established class of herbicides[8][13]. The structural motif derived from 5-methylpicolinic acid can be incorporated into novel herbicidal candidates, leveraging the synthetic pathways described above to generate libraries of esters and amides for biological screening.

  • Pharmaceuticals: The picolinamide structure is present in numerous pharmaceutical agents. For instance, derivatives of N-methylpicolinamide have been investigated as potential antitumor agents[14]. The ability to readily synthesize a variety of N-substituted-5-methylpicolinamides allows for extensive structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion: A Versatile and Indispensable Building Block

5-Methylpicolinic acid offers a potent combination of a reactive carboxylic acid handle and a modifiable pyridine core. The straightforward and high-yielding protocols for its conversion into amides and esters make it an indispensable building block for chemists in both academic and industrial settings. The strategic application of this synthon, guided by the principles and protocols outlined in this guide, will undoubtedly continue to facilitate the discovery and development of novel molecules with significant practical applications.

References

  • ECHEMI. (n.d.). 5-Methylpicolinic acid | 4434-13-3.
  • Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • LibreTexts Chemistry. (2021). 3: Esterification (Experiment).
  • ResearchGate. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (2021). Process for synthesis of picolinamides. (WO2021076681A1).
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from a relevant chemical supplier's technical resources.
  • Cholakov, G., Yanev, S., Markov, V., & Stoyanov, S. (2013). Esterification of mixtures of pure fatty acids with methanol. Journal of Chemical Technology and Metallurgy, 48(5), 489-496.
  • Google Patents. (2018). New picolinic acid derivatives and their use as intermediates. (WO2018116139A1).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • PrepChem. (n.d.). Synthesis of picolinic acid chloride. Retrieved from [Link]

  • Google Patents. (2012). Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides. (CA2815272A1).
  • YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1143. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Feng, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • BenchChem. (n.d.). Synthesis routes of Methyl 4-Chloropicolinate.
  • Ciano, L., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4945. [Link]

  • Li, H., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Asghar, F., et al. (2018). Synthesis of N-aryl substituted p-toluenesulphonamides via nickel catalyzed amidation reaction and their antibacterial, antifungal and antioxidant activities evaluation. Pakistan journal of pharmaceutical sciences, 31(4), 1209-1216.
  • Kumar, A., et al. (2011). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. E-Journal of Chemistry, 8(1), 260-266.
  • Sigma-Aldrich. (n.d.). 5-methylpicolinic acid.
  • Google Patents. (2009). Process for the preparation of sorafenib and salts thereof. (WO2009111061A1).
  • Yuliani, R., et al. (2025).

Sources

Method

Analytical methods for the quantification of 5-Methylpicolinic acid

An Application Guide to the Quantitative Analysis of 5-Methylpicolinic Acid Abstract: This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Methylpicolini...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 5-Methylpicolinic Acid

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 5-Methylpicolinic acid (5-MPA), a key molecule in various research and development sectors. As a pyridinecarboxylic acid derivative, its accurate quantification is crucial for metabolic studies, pharmaceutical process monitoring, and chemical synthesis. This document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section details the underlying principles, step-by-step protocols, and expected performance metrics, empowering researchers to select and implement the optimal method for their specific analytical challenges.

5-Methylpicolinic acid (C₇H₇NO₂; M.W.: 137.14) is an aromatic organic acid and a derivative of picolinic acid.[1] Its structural isomers and related compounds are found in biological systems and are used as building blocks in chemical synthesis.[2][3] The reliable quantification of 5-MPA is essential for understanding its role in biological pathways, ensuring quality control in manufacturing processes, and conducting pharmacokinetic studies.

The choice of an analytical method is dictated by the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides a critical evaluation of three premier techniques, offering protocols that are both robust and self-validating.

Method Selection: A Comparative Overview

The quantification of small polar molecules like 5-MPA presents unique challenges, primarily related to chromatographic retention and detection sensitivity.[4]

  • HPLC-UV: A workhorse method for routine analysis. It is cost-effective and widely available, offering excellent quantification for relatively clean samples with analyte concentrations in the microgram per milliliter (µg/mL) range.[5][6]

  • GC-MS: A highly selective and sensitive technique, particularly powerful for identifying and quantifying analytes in complex mixtures. However, due to the low volatility of 5-MPA, a chemical derivatization step is mandatory to convert it into a thermally stable, volatile compound suitable for gas chromatography.[7][8]

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices. It combines the separation power of liquid chromatography with the unparalleled sensitivity and selectivity of tandem mass spectrometry, often achieving detection limits in the nanogram or picogram per milliliter (ng/mL, pg/mL) range without the need for derivatization.[9][10]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation

This method employs reversed-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a polar aqueous-organic mixture. 5-MPA, being a polar molecule, has limited retention on a C18 column. To achieve adequate retention and sharp peak shapes, the pH of the mobile phase is kept low (pH 2-3) using an acid like phosphoric or formic acid.[6][11] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its interaction with the stationary phase. Quantification is achieved by measuring the absorbance of the analyte at a specific UV wavelength, typically near its absorbance maximum (~265 nm for pyridine derivatives).[12]

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • 5-Methylpicolinic acid analytical standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (H₃PO₄, ~85%) or Formic Acid (HCOOH, ~99%)

  • 0.45 µm Syringe filters (PTFE or Nylon)

2. Preparation of Standard Solutions:

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of 5-MPA standard and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Accurately weigh or pipette the sample into a centrifuge tube.

  • Add an appropriate extraction solvent (e.g., acetonitrile or methanol) to precipitate proteins or extract the analyte. Vortex thoroughly.

  • Centrifuge at >10,000 x g for 10 minutes to pellet solids.

  • Transfer the supernatant to a clean vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter before injection.[13]

4. Instrumental Conditions:

  • HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent.

  • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Kinetex, Zorbax, Supelco).[11][14]

  • Mobile Phase: Isocratic elution with 20% Acetonitrile and 80% Water containing 0.1% Phosphoric Acid (pH adjusted to ~2.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 265 nm.

  • Run Time: Approximately 10 minutes.

Workflow and Data Presentation

HPLC_Workflow

Table 1: Typical Performance Characteristics for HPLC-UV Method

Parameter Expected Result
Linearity (r²) > 0.999
Calibration Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Precision (%RSD) < 2%

| Accuracy (Recovery) | 95 - 105% |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Operation

This method is ideal for achieving high specificity through mass-based detection. The core challenge is the non-volatile nature of 5-MPA. To overcome this, a derivatization reaction is performed to convert the polar carboxylic acid and amine functionalities into a volatile and thermally stable silyl derivative.[15] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.[8] After derivatization, the sample is injected into the GC, where the derivative is vaporized and separated on a capillary column. The eluting compound enters the mass spectrometer, is ionized (typically by Electron Ionization, EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and specific fragment ions are monitored for highly selective quantification.

Experimental Protocol: GC-MS

1. Reagents and Materials:

  • 5-Methylpicolinic acid analytical standard

  • Pyridine (Anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl Acetate or Dichloromethane (GC grade)

  • Anhydrous Sodium Sulfate

2. Sample Preparation and Derivatization:

  • Extraction: Extract 5-MPA from the sample matrix using an appropriate solvent. For aqueous samples, acidify to pH ~2 and perform a liquid-liquid extraction with ethyl acetate.

  • Drying: Collect the organic phase and dry it completely under a stream of nitrogen at 40-50 °C. The complete absence of water is critical for successful derivatization.

  • Derivatization: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Reaction: Cap the vial tightly and heat at 70 °C for 60 minutes.[8]

  • Analysis: Cool to room temperature. The sample is now ready for injection.

3. Instrumental Conditions:

  • GC-MS System: Agilent 7890/5977, Thermo Trace 1310/ISQ, or equivalent.

  • Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, Splitless mode.

  • Inlet Temperature: 260 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 50-500) for identification, Selected Ion Monitoring (SIM) for quantification.

    • Predicted TMS-derivative mass: 209. TMS on carboxyl group.

    • Quantifier Ion: m/z 194 (M-15, loss of CH₃)

    • Qualifier Ions: m/z 209 (M⁺), m/z 73 (TMS group)

Workflow and Data Presentation

GCMS_Workflow

Table 2: Typical Performance Characteristics for GC-MS Method

Parameter Expected Result
Linearity (r²) > 0.998
Calibration Range 0.05 - 10 µg/mL
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL
Precision (%RSD) < 5%

| Accuracy (Recovery) | 90 - 110% |

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation

This is the most sensitive and selective method for quantifying 5-MPA, especially in complex matrices like plasma, serum, or cell culture media.[10] The method requires no derivatization. Separation is achieved using reversed-phase chromatography similar to HPLC. The eluent from the column is directed into an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. ESI can be operated in positive mode, detecting the protonated molecule [M+H]⁺, or negative mode, detecting the deprotonated molecule [M-H]⁻.

The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode.[16] The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion (e.g., [M+H]⁺ at m/z 138.1). This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This parent → fragment transition is highly specific to the analyte, eliminating matrix interferences and providing exceptional sensitivity.

Experimental Protocol: LC-MS/MS

1. Reagents and Materials:

  • 5-Methylpicolinic acid analytical standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • (Optional) Stable isotope-labeled internal standard (e.g., 5-Methylpicolinic acid-d₃)

2. Sample Preparation:

  • Protein Precipitation: For biological samples (e.g., plasma), add 3 volumes of ice-cold methanol or acetonitrile (containing the internal standard, if used) to 1 volume of sample.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Centrifuge at >14,000 x g for 15 minutes at 4 °C to pellet precipitated proteins.

  • Transfer & Dilute: Transfer the clear supernatant to a new vial and dilute with water/mobile phase A as needed to reduce organic solvent concentration before injection.

3. Instrumental Conditions:

  • LC-MS/MS System: Agilent 6400 Series, Sciex QTRAP 5500, Waters Xevo TQ, or equivalent.

  • Column: Reversed-phase C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B (Re-equilibration)

4. Mass Spectrometer Conditions (ESI+):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: +4.0 kV.

  • Source Temperature: 500 °C.

  • MRM Transitions:

    • Analyte (5-MPA): Q1: 138.1 m/z → Q3: 92.1 m/z (Loss of H₂O and CO)

    • Internal Standard (IS): (Dependent on labeled standard)

Workflow and Data Presentation

LCMSMS_Workflow

Table 3: Typical Performance Characteristics for LC-MS/MS Method

Parameter Expected Result
Linearity (r²) > 0.999
Calibration Range 0.1 - 200 ng/mL
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (%RSD) < 5% (intra-day), < 10% (inter-day)

| Accuracy (Recovery) | 90 - 110% |

Conclusion

The quantification of 5-Methylpicolinic acid can be successfully achieved using HPLC-UV, GC-MS, or LC-MS/MS. The optimal method depends on the specific requirements of the study.

  • For routine analysis of bulk material or formulated products where concentrations are high, HPLC-UV is a reliable, accurate, and cost-effective choice.

  • For complex, non-aqueous matrices or when structural confirmation is paramount, GC-MS following silylation provides excellent selectivity and sensitivity.

  • For trace-level quantification in challenging biological fluids, where ultimate sensitivity and throughput are required, LC-MS/MS is the unequivocal superior method.

Each protocol presented herein serves as a robust starting point for method development and validation, enabling researchers, scientists, and drug development professionals to generate high-quality, reproducible data.

References

  • Melo, L., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry. Available at: [Link]

  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. Available at: [Link]

  • Ivanova-Petropulos, V., et al. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate. Available at: [Link]

  • Dartmouth Trace Element Analysis Core. Sample Preparation. Dartmouth College. Available at: [Link]

  • SIGMA Shared Lab Facility. Sample preparation – Agilent 8900 QQQ. Stanford University. Available at: [Link]

  • NIH. (2021). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. Available at: [Link]

  • Phan, N. T. N., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. PubMed Central. Available at: [Link]

  • Higashi, T., et al. (2016). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. NIH. Available at: [Link]

  • Watson, D. G. (2003). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • Pragolab. GC-MS Application Note. Pragolab. Available at: [Link]

  • Choudhary, D., et al. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal. Available at: [Link]

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  • Q-Tek. (2021). GCMS analysis of oil binders in painting. Q-Tek. Available at: [Link]

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  • Al-Amier, H., et al. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. MDPI. Available at: [Link]

  • Google Patents. (2018). Mass spectrometry assay method for detection and quantitation of organic acid metabolites. Google Patents.
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  • Zhang, G., et al. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study. PubMed Central. Available at: [Link]

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Application

Application Note: A Validated HPLC Method for Purity Analysis of 5-Methylpicolinic Acid

Abstract: This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 5-Methylpicolinic acid, a key intermediate in phar...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 5-Methylpicolinic acid, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in regulated environments. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

5-Methylpicolinic acid (Figure 1) is a substituted pyridine carboxylic acid derivative.[4][5] As with many pharmaceutical intermediates, ensuring its purity is critical to the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy.[6][7]

This application note details the development and validation of an RP-HPLC method for the purity analysis of 5-Methylpicolinic acid. The rationale behind the selection of chromatographic conditions is explained, and a comprehensive validation protocol is provided to establish the method's reliability and suitability for its intended purpose.

Figure 1: Chemical Structure of 5-Methylpicolinic Acid (Image of the chemical structure of 5-Methylpicolinic acid would be placed here) Caption: 5-Methylpicolinic acid (C₇H₇NO₂), a pyridine carboxylic acid derivative.[8]

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Polarity and Solubility: 5-Methylpicolinic acid is a polar aromatic compound due to the presence of the carboxylic acid and the nitrogen in the pyridine ring.[9][10] Its structure suggests good solubility in polar organic solvents and aqueous solutions, particularly at adjusted pH.

  • pKa: The predicted pKa of 5-Methylpicolinic acid is approximately 1.11.[5] To ensure consistent retention and good peak shape in reversed-phase chromatography, the mobile phase pH should be controlled to maintain the analyte in a single ionic form, typically the non-ionized state. By operating at a pH well below the pKa of the carboxylic acid group, the compound will be protonated and exhibit more hydrophobic character, leading to better retention on a C18 column.

  • UV Absorbance: Aromatic compounds like 5-Methylpicolinic acid are expected to have strong UV absorbance. While specific UV maxima for 5-Methylpicolinic acid are not readily published, related compounds like picolinic acid show absorbance maxima that can be utilized for detection.[11][12] Initial experiments and diode array detection can confirm the optimal wavelength for sensitive detection.

Based on these properties, a reversed-phase HPLC method was selected. A C18 column provides a non-polar stationary phase suitable for retaining the analyte.[6][7] The mobile phase consists of a mixture of acetonitrile and water, with phosphoric acid added to the aqueous component to maintain a low pH, ensuring the protonation of the carboxylic acid group for optimal retention and peak shape.[13]

Experimental

Materials and Reagents
  • 5-Methylpicolinic Acid Reference Standard (Sigma-Aldrich, Purity ≥98%)

  • Acetonitrile (HPLC Grade, Fisher Scientific)

  • Water (HPLC Grade, Milli-Q system)

  • Phosphoric Acid (AR Grade, Sigma-Aldrich)

Instrumentation and Chromatographic Conditions

An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) was used for this analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Isocratic elution with a ratio of 30:70
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: 0.1% Phosphoric Acid in Water was prepared by adding 1.0 mL of phosphoric acid to 1 L of HPLC grade water. The mobile phase was prepared by mixing this solution with acetonitrile in the specified ratio and was sonicated for 15 minutes to degas.

  • Diluent: The mobile phase was used as the diluent for preparing the standard and sample solutions.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 5-Methylpicolinic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 5-Methylpicolinic acid sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][14]

Specificity

Specificity was evaluated by analyzing a blank (diluent), the reference standard, and a sample solution. The chromatograms were examined to ensure that there were no interfering peaks from the diluent at the retention time of 5-Methylpicolinic acid. Stress testing was also performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic degradation to demonstrate that the method can resolve the main peak from potential degradation products.

Linearity

Linearity was assessed by preparing a series of at least five concentrations of the 5-Methylpicolinic acid reference standard ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²), y-intercept, and slope were determined.

Accuracy

Accuracy was determined by the recovery of a known amount of reference standard spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was prepared and analyzed in triplicate. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day and by the same analyst. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst to assess intermediate precision. The %RSD was calculated for the combined data from both days.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying critical method parameters, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic component) The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was monitored.

Workflow Diagram

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_results Results & Reporting prep_mobile_phase Prepare Mobile Phase (ACN:0.1% H3PO4) hplc_system HPLC System Setup (Column, Flow, Temp, etc.) prep_mobile_phase->hplc_system prep_standard Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution (100 µg/mL) inject_samples Inject Blank, Standard, and Sample prep_sample->inject_samples hplc_system->system_suitability robustness Robustness hplc_system->robustness system_suitability->inject_samples acquire_data Data Acquisition inject_samples->acquire_data specificity Specificity acquire_data->specificity linearity Linearity acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision process_data Process Chromatograms acquire_data->process_data lod_loq LOD & LOQ linearity->lod_loq calculate_purity Calculate Purity (%) process_data->calculate_purity generate_report Generate Validation Report calculate_purity->generate_report

Caption: Workflow for HPLC purity analysis and method validation of 5-Methylpicolinic acid.

Expected Results and Discussion

A well-developed method should yield a sharp, symmetrical peak for 5-Methylpicolinic acid, well-resolved from any impurities or degradation products. The retention time is expected to be in a reasonable range (typically 3-7 minutes) to allow for efficient sample throughput.

The validation results are expected to meet the following acceptance criteria:

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery between 98.0% and 102.0%
Precision %RSD ≤ 2.0%
Robustness System suitability parameters remain within acceptable limits.

This validated HPLC method provides a reliable and efficient tool for the routine quality control and purity determination of 5-Methylpicolinic acid in a pharmaceutical setting. The detailed protocol and validation ensure that the method is suitable for its intended purpose and will generate accurate and reproducible results.

References

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. Journal of Chromatography A. Available at: [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available at: [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at: [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Separation Science Online. Available at: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]

  • 5-Methylpicolinic acid | C7H7NO2. PubChem. Available at: [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

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  • 5-Methyl-picolinate | C7H6NO2-. PubChem. Available at: [Link]

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  • Methyl 5-methylpicolinate. Chemsrc. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Live qualification/validation of purity methods for protein products. Purdue University. Available at: [Link]

  • picolinic acid. Chemister.ru. Available at: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Picolinic acid | C6H5NO2. PubChem. Available at: [Link]

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  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. Available at: [Link]

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Method

Application Note: A Robust LC-MS/MS Method for the Analysis of 5-Methylpicolinic Acid Reaction Mixtures

Introduction: The Analytical Imperative for 5-Methylpicolinic Acid 5-Methylpicolinic acid (5-MPA), a pyridinecarboxylic acid derivative, serves as a critical building block and intermediate in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methylpicolinic Acid

5-Methylpicolinic acid (5-MPA), a pyridinecarboxylic acid derivative, serves as a critical building block and intermediate in the synthesis of pharmaceuticals and other high-value chemical entities.[1][2][3] Its chemical structure, featuring both a carboxylic acid group and a pyridine ring, imparts unique reactivity, making it a versatile synthon.[4] The monitoring of reactions involving 5-MPA is paramount for process optimization, impurity profiling, and ensuring the final product's quality and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and selectivity for this task, enabling precise quantification of the target analyte amidst a complex mixture of reactants, reagents, byproducts, and potential degradants.[5][6][7]

This application note provides a comprehensive, field-proven guide for the development and implementation of a robust LC-MS/MS method for the analysis of 5-Methylpicolinic acid in reaction mixtures. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot the methodology effectively.

Foundational Principles & Experimental Design Causality

The successful analysis of a small, polar molecule like 5-MPA hinges on a methodical approach that anticipates and mitigates potential analytical challenges.[8][9] Our strategy is built on a deep understanding of the analyte's physicochemical properties and the intricacies of the LC-MS/MS technique.

The Isomer Challenge

A primary analytical hurdle is the potential presence of structural isomers, such as 3-Methylpicolinic acid, 4-Methylpicolinic acid, and 6-Methylpicolinic acid, which share the same molecular weight (137.14 g/mol ) and elemental formula (C₇H₇NO₂).[1][2][10] Since mass spectrometry alone cannot differentiate between isomers, chromatographic separation is absolutely critical for unambiguous identification and quantification.[11][12][13] Failure to achieve baseline separation will lead to inaccurate results. Our method development, therefore, prioritizes chromatographic resolution.

Ionization and Detection Strategy

Given the presence of a basic pyridine nitrogen and an acidic carboxylic acid group, 5-MPA can be ionized in either positive or negative mode.

  • Positive Mode Electrospray Ionization (ESI+): The pyridine nitrogen is readily protonated, especially in an acidic mobile phase, to form the [M+H]⁺ ion. This is often a highly efficient and sensitive ionization pathway for pyridine-containing compounds.[14][15]

  • Negative Mode Electrospray Ionization (ESI-): The carboxylic acid group can be deprotonated to form the [M-H]⁻ ion, particularly in a neutral or slightly basic mobile phase.[9][14]

Our protocol development will focus on ESI+ due to its typically robust response for nitrogen-containing heterocycles. The use of an acidic mobile phase additive, such as formic acid, not only promotes efficient protonation but also improves chromatographic peak shape for acidic analytes on reversed-phase columns.[16][17]

Navigating the Matrix

Reaction mixtures are inherently complex matrices containing catalysts, unreacted starting materials, and various byproducts. These components can interfere with the analysis through a phenomenon known as the "matrix effect," where co-eluting species suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[12][18][19] A robust sample preparation protocol and effective chromatographic separation are the primary tools to mitigate these effects.[20]

Experimental Workflow: From Sample to Result

The overall analytical process is a systematic workflow designed to ensure data integrity and reproducibility. Each stage is optimized to address the specific challenges posed by 5-MPA and its reaction matrix.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase A Sample->Dilution 1. Accurate Sampling Filtration Filter (0.22 µm PTFE) Dilution->Filtration 2. Solubilization & Dilution Injection Inject into UPLC Filtration->Injection 3. Particulate Removal Separation Chromatographic Separation (C18 Column) Injection->Separation 4. Analysis Start Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Overall experimental workflow for the analysis of 5-MPA.

Detailed Application Protocols

These protocols have been optimized for the sensitive and selective quantification of 5-Methylpicolinic acid.

Protocol 1: Sample Preparation

The objective is to dilute the sample to an appropriate concentration for LC-MS analysis while removing particulate matter that could damage the instrument.[21]

  • Initial Assessment: If the reaction solvent is immiscible with water/acetonitrile (e.g., toluene, DCM), perform a liquid-liquid extraction into a suitable aqueous or methanolic phase first. For most common polar organic reaction solvents (e.g., DMF, NMP, DMSO), a direct dilution is feasible.

  • Gravimetric Dilution (Recommended):

    • Tare a 2.0 mL microcentrifuge tube.

    • Add approximately 10 mg of the homogenized reaction mixture to the tube and record the exact weight.

    • Add the appropriate volume of diluent (Mobile Phase A is recommended) to achieve a target concentration of ~1 mg/mL. Vortex for 30 seconds.

  • Serial Dilution:

    • From the ~1 mg/mL stock, perform a 1:100 dilution by transferring 10 µL into 990 µL of diluent in a clean vial. This yields a ~10 µg/mL solution.

    • Perform a final 1:100 dilution by transferring 10 µL of the intermediate solution into 990 µL of diluent in an LC vial. This yields a final target concentration of ~100 ng/mL. The optimal final concentration should be determined based on instrument sensitivity and expected analyte levels.[22]

  • Filtration: Filter the final diluted sample through a 0.22 µm PTFE syringe filter into a clean, labeled LC autosampler vial.[21]

Causality: A multi-step dilution minimizes pipetting errors and ensures the final sample concentration falls within the linear range of the instrument. Using the initial mobile phase composition as the diluent prevents peak distortion upon injection.[18]

Protocol 2: LC-MS/MS Method Parameters

The parameters below are a validated starting point for a standard triple quadrupole mass spectrometer coupled to a UPLC/HPLC system.[23]

Parameter Setting Rationale
LC System UPLC/HPLC
ColumnC18, 2.1 x 100 mm, 1.8 µmC18 provides excellent retention for moderately polar compounds. The sub-2 µm particle size ensures high resolution needed for isomer separation.[17]
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote analyte protonation (ESI+) and improve peak shape.[17]
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength and UV transparency.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp.40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Vol.2 µLSmall volume minimizes peak broadening, especially with strong injection solvents.
LC Gradient Time (min) %B
0.05
1.05
5.095
6.095
6.15
8.05
MS System Triple Quadrupole
Ionization ModeESI PositiveOptimal for protonating the pyridine nitrogen of 5-MPA.[14][15]
Capillary Voltage3.5 kVStandard voltage for stable electrospray.
Desolvation Temp.450 °CAids in efficient solvent evaporation from droplets.[16]
Desolvation Gas800 L/hr (Nitrogen)Facilitates the desolvation process.
Cone Gas Flow50 L/hr (Nitrogen)Helps shape the ESI plume.
Collision GasArgon
MRM Transitions Analyte Precursor Ion (m/z)
5-MPA (Quantifier)138.1
5-MPA (Qualifier)138.1

Rationale for MRM Transitions: The precursor ion of m/z 138.1 corresponds to the protonated molecule [C₇H₇NO₂ + H]⁺. The primary product ion at m/z 92.1 results from the characteristic neutral loss of formic acid (HCOOH, 46 Da), a common fragmentation pathway for protonated carboxylic acids. A secondary, qualifier ion provides an additional layer of confirmation. These transitions must be empirically optimized on the specific instrument being used.

Data Analysis & System Validation

Acquired data must be processed systematically to ensure accurate and reliable results. Method validation is a mandatory prerequisite for using this protocol in regulated environments.[6][24][25][26][27]

Data_Analysis_Workflow RawData Raw LC-MS/MS Data (.raw, .wiff, etc.) Integration Peak Integration (Quantifier & Qualifier) RawData->Integration ProcessMethod Processing Method (Integration Parameters) ProcessMethod->Integration CalCurve Calibration Curve (Linear Regression, R² > 0.99) Integration->CalCurve Quantification Calculate Concentration in Unknowns Integration->Quantification CalCurve->Quantification SST System Suitability Test (SST) (RT, S/N, Peak Shape) Quantification->SST SST->RawData Fail - Re-inject/Troubleshoot Report Final Report SST->Report Pass

Caption: Workflow for data processing and validation.

Data Processing Steps
  • Peak Integration: Integrate the chromatograms for the quantifier (138.1 -> 92.1) and qualifier MRM transitions at the expected retention time for 5-MPA.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier transition against the known concentrations of prepared standards. A linear regression with a weighting of 1/x is typically appropriate. The correlation coefficient (R²) should be >0.99.

  • Quantification: Determine the concentration of 5-MPA in the reaction mixture samples by interpolating their peak areas from the calibration curve.

  • Qualifier Ion Ratio: For unambiguous identification, the ratio of the qualifier peak area to the quantifier peak area in the sample should be within ±20% of the average ratio observed in the calibration standards.

Method Validation Parameters

A full validation should be conducted according to ICH or FDA guidelines.[25][27] Key parameters to assess include:

  • Selectivity/Specificity: Ability to differentiate the analyte from isomers and matrix components.[6]

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.[25]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Stability: Analyte stability in the matrix and prepared solutions under various storage conditions.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of 5-Methylpicolinic acid in complex reaction mixtures. By providing a rationale for each step of the process—from sample preparation to data analysis—this guide empowers scientists to not only replicate the described method but also to intelligently adapt it for related compounds and matrices. The successful implementation of this workflow will facilitate more efficient reaction monitoring, leading to improved process control and higher quality products in research and development settings.

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  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]

  • NIH. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Available at: [Link]

  • MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Available at: [Link]

  • PubMed Central. (n.d.). LC-MALDI-TOF MS-Based Rapid Identification of Phenolic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Hammick reaction. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 40V, Positive (HMDB0000232). Available at: [Link]

  • ResearchGate. (2015). UPLC‐MS/MS determination and pharmacokinetic studies of five phenolic acids in rat plasma after intravenous administration of salvianolic acid for injection. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: Derivatization of 5-Methylpicolinic Acid for Enhanced Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction and Rationale 5-Methylpicolinic acid (5-MPA), a substituted pyridine carboxylic acid, is a molecule of significant interest in pharmaceutical development, agrochemical synthesis, and metabolic research. Accu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Rationale

5-Methylpicolinic acid (5-MPA), a substituted pyridine carboxylic acid, is a molecule of significant interest in pharmaceutical development, agrochemical synthesis, and metabolic research. Accurate and sensitive quantification of 5-MPA in complex matrices is often crucial for pharmacokinetic studies, quality control, and biological pathway analysis.

However, direct analysis of 5-MPA by gas chromatography (GC) presents significant challenges. Like many carboxylic acids, its structure imparts high polarity, low volatility, and a propensity for hydrogen bonding.[1][2][3] These characteristics lead to several analytical issues:

  • Poor Peak Shape: Strong interactions with active sites (e.g., free silanol groups) in the GC inlet and column cause significant peak tailing, compromising resolution and accuracy.[2][3]

  • Low Volatility: High temperatures are required to volatilize the analyte, increasing the risk of thermal degradation within the GC inlet.[2]

  • Poor Sensitivity: Broad, tailing peaks result in a poor signal-to-noise ratio, leading to high detection limits.[2]

To overcome these obstacles, chemical derivatization is an essential sample preparation step.[1][2][4] Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[1][5] This note details a robust and reliable protocol for the derivatization of 5-Methylpicolinic acid via silylation to form its trimethylsilyl (TMS) ester, rendering it highly amenable to GC-MS analysis.

The Principle of Silylation

Silylation is a widely used and effective derivatization technique where an active hydrogen atom, such as the one in a carboxyl group, is replaced by a silyl group, most commonly a trimethylsilyl (-Si(CH₃)₃) group.[1][6]

The reaction for 5-MPA proceeds as follows:

  • The lone pair of electrons on the carboxyl oxygen attacks the silicon atom of the silylating reagent.

  • The active proton is transferred to the leaving group of the reagent.

  • A stable, volatile, and less polar TMS ester is formed.

This transformation effectively "masks" the polar -COOH group, preventing hydrogen bonding and drastically increasing the compound's volatility.[5] For this application, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with a trimethylchlorosilane (TMCS) catalyst. BSTFA is a powerful silylating agent, and its by-products are highly volatile, minimizing interference during chromatographic analysis.[7]

Experimental Workflow Overview

A successful analysis requires careful attention to the entire workflow, from sample preparation to data acquisition. The process involves drying the sample, performing the derivatization reaction, and injecting the resulting derivative into the GC-MS system.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample containing 5-Methylpicolinic Acid B Solvent Evaporation (Dryness is critical) A->B Lyophilize or N₂ stream C Add Anhydrous Solvent & BSTFA + 1% TMCS B->C Transfer to reaction vial D Incubation (e.g., 70°C for 45 min) C->D Vortex & Heat E Cool to Room Temp. D->E F GC-MS Injection E->F G Data Acquisition & Processing F->G reaction cluster_reactants Reactants cluster_products Products R1 5-Methylpicolinic Acid R2 BSTFA Plus1 + Arrow 70°C (TMCS catalyst) R2->Arrow P1 5-MPA-TMS Ester (Volatile Derivative) P2 By-products (Volatile) Plus2 + P1->Plus2 Arrow->P1 Plus2->P2

Caption: Silylation reaction of 5-MPA with BSTFA.

GC-MS Analytical Conditions (Example)

These parameters provide a starting point for method development and should be optimized for your specific instrumentation and application.

ParameterSettingRationale
GC System Agilent 8890 or equivalentHigh-performance system for robust analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar phase ideal for separating TMS derivatives. [8]
Injection Mode Split (e.g., 20:1 ratio)Prevents column overload and improves peak shape. [2]
Inlet Temp. 250 °CEnsures rapid volatilization of the TMS derivative without degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and by-products.
MS System Agilent 5977B or equivalentSensitive and reliable mass selective detector.
Ion Source Electron Ionization (EI)Standard, robust ionization technique.
Source Temp. 230 °CStandard temperature for EI source.
Quad Temp. 150 °CStandard temperature for quadrupole.
Acquisition Scan (m/z 40-500) & SIMScan mode for identification; Selected Ion Monitoring (SIM) for quantification.
Expected Ions M⁺, [M-15]⁺, etc.The molecular ion (M⁺) and a characteristic loss of a methyl group ([M-15]⁺) are expected for TMS derivatives. [9][10]

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
No or low product peak Presence of moisture in the sample or reagents.Ensure sample is completely dry. Use fresh, anhydrous solvents and new/unopened derivatization reagent.
Insufficient reaction time or temperature.Increase incubation time or temperature (e.g., 90 min at 80°C). Confirm with a time-course study.
Broad, tailing peak for derivatized analyte Incomplete derivatization.Increase reagent excess, reaction time, or temperature. Ensure proper mixing.
Active sites in the GC system.Replace the injector liner with a fresh, deactivated one. Condition the column.
Extraneous peaks in the chromatogram Contaminated solvent or reagent.Run a reagent blank (all components except the sample) to identify the source of contamination. [7]
Sample matrix interference.Optimize sample clean-up procedures prior to the derivatization step.

Conclusion

The conversion of 5-Methylpicolinic acid to its trimethylsilyl (TMS) ester via silylation with BSTFA is a highly effective and reliable method to enable robust analysis by GC-MS. This derivatization protocol overcomes the inherent challenges of analyzing polar carboxylic acids, leading to improved volatility, superior chromatographic peak shape, and enhanced sensitivity. By carefully controlling reaction conditions, particularly the exclusion of moisture, researchers can achieve accurate and reproducible quantification of 5-MPA in a variety of matrices.

References

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Bio-protocol. Retrieved from [Link]

  • Bibel, M. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Kristensen, J. L., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(6), 488-494. Retrieved from [Link]

  • Darko, E., & Thurbide, K. B. (2018). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Journal of Chromatographic Science, 56(8), 716-722. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

  • Rusevicius, J., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(1), 51-57. Retrieved from [Link]

  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Retrieved from [Link]

Sources

Method

Scale-up synthesis of 5-Methylpicolinic acid for industrial applications

An Application Note for the Industrial-Scale Synthesis of 5-Methylpicolinic Acid Title: A Scalable and Robust Process for the Kilogram-Scale Synthesis of 5-Methylpicolinic Acid for Pharmaceutical and Industrial Applicati...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 5-Methylpicolinic Acid

Title: A Scalable and Robust Process for the Kilogram-Scale Synthesis of 5-Methylpicolinic Acid for Pharmaceutical and Industrial Applications

Document ID: AN-5MPA-2026-01

Abstract

5-Methylpicolinic acid is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. The transition from laboratory-scale synthesis to industrial production presents significant challenges in terms of safety, scalability, cost-effectiveness, and product purity. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 5-Methylpicolinic acid. We detail a robust process centered on the selective oxidation of 2,5-dimethylpyridine (2,5-lutidine) using potassium permanganate. The guide elucidates the critical process parameters, offers a detailed step-by-step protocol for a 100+ kg batch size, outlines in-process controls and analytical methods for quality assurance, and addresses crucial safety and environmental considerations. The causality behind key experimental choices is explained to empower researchers and process chemists to adapt and troubleshoot the synthesis effectively.

Introduction and Strategic Process Selection

The growing demand for 5-Methylpicolinic acid necessitates a reliable and economically viable manufacturing process. While several synthetic routes exist, including catalytic vapor-phase oxidation, the liquid-phase oxidation of 2,5-lutidine remains one of the most established and scalable methods for industrial production.[1]

1.1. Rationale for Synthetic Route Selection

Our selected method is the controlled oxidation of one methyl group of 2,5-lutidine using potassium permanganate (KMnO₄) in an aqueous medium. This route is chosen for several strategic reasons:

  • Raw Material Availability: 2,5-Lutidine is a readily available and cost-effective starting material.

  • Process Robustness: The reaction is well-documented and demonstrates high conversion under optimized conditions.

  • Scalability: Aqueous-phase reactions are generally more manageable at scale concerning heat transfer and mixing compared to high-pressure gas-phase reactions.

  • Purification Strategy: The primary byproduct, 2,5-pyridinedicarboxylic acid, can be effectively separated through a pH-controlled precipitation and isolation procedure, simplifying the purification process.[2]

The primary challenge with this route is managing the exothermic nature of the permanganate oxidation and handling the large volume of manganese dioxide (MnO₂) byproduct.[3][4] This guide provides detailed protocols to mitigate these challenges.

1.2. Overall Process Workflow

The industrial synthesis can be segmented into five primary unit operations: Reaction, Byproduct Removal, Product Isolation, Purification, and Drying.

G cluster_0 Process Flow: 5-Methylpicolinic Acid Synthesis A Reaction (2,5-Lutidine + KMnO₄) B Filtration 1 (Removal of MnO₂ Sludge) A->B Reaction Mixture C Acidification Step 1 (Precipitation of Di-acid Byproduct at low pH) B->C Aqueous Filtrate D Filtration 2 (Removal of Di-acid Byproduct) C->D Slurry E pH Adjustment (Precipitation of 5-MPA Product) D->E Filtrate F Filtration 3 & Washing (Isolation of Crude 5-MPA) E->F Product Slurry G Recrystallization (Purification in Ethanol) F->G Crude Product H Drying (Final Product) G->H Purified Product

Caption: High-level workflow for the industrial synthesis of 5-Methylpicolinic Acid.

Process Chemistry and Scale-Up Considerations

2.1. The Oxidation Reaction

The core transformation is the oxidation of a single methyl group on the pyridine ring. Potassium permanganate is a powerful oxidizing agent capable of this conversion.[5]

Caption: Simplified reaction scheme for the synthesis of 5-Methylpicolinic Acid.

A critical aspect of process control is to minimize the over-oxidation to 2,5-pyridinedicarboxylic acid. This is achieved by precise control over stoichiometry and temperature. The reaction is highly exothermic, and efficient heat removal is paramount on a large scale to prevent runaway reactions and ensure selectivity. The slow, portion-wise addition of KMnO₄ into the aqueous solution of 2,5-lutidine is a key control strategy.[2]

2.2. Byproduct Separation and Product Isolation

The genius of this industrial process lies in the purification strategy, which leverages the differential solubility of the product and the di-acid byproduct at various pH levels.[2]

  • Low pH (e.g., pH 0.5-1.0): After removing the insoluble MnO₂, the filtrate is strongly acidified. At this low pH, the di-acid byproduct is protonated and has very low aqueous solubility, causing it to precipitate. The desired 5-Methylpicolinic acid, being more soluble, remains in the solution.

  • Moderate pH (e.g., pH 3.0-3.5): After filtering off the di-acid, the pH of the filtrate is carefully raised. At this pH, the 5-Methylpicolinic acid reaches its isoelectric point and precipitates out of the solution, allowing for its isolation by filtration.

This elegant separation avoids the need for complex and costly chromatographic purification at scale.

Application Protocol: Synthesis of 5-Methylpicolinic Acid (120 kg Scale)

This protocol is adapted from established industrial practices and provides a detailed workflow for a large-scale batch.[2]

3.1. Materials and Equipment

ItemSpecificationQuantity
Reactors/Tanks 2000L Glass-Lined Reactor, 1500L Holding Tank1 each
Filtration Filter Press or large Nutsche filter1
Drying Vacuum Tray Dryer1
Raw Materials
2,5-DimethylpyridinePurity ≥ 99%120 kg
Potassium PermanganatePurity ≥ 99%300 kg
WaterProcess Water / Deionized Water~1200 L + washings
Concentrated HCl37% Aqueous SolutionAs required (~50 L)
Ethanol (for refining)95% or Anhydrous~1200 L
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat, dust respirator for solids.[6][7]-

3.2. Step-by-Step Procedure

Step 1: Reaction Setup and Execution

  • Charge the 2000L reactor with 1200 L of water.

  • Begin agitation and charge 120 kg of 2,5-dimethylpyridine into the reactor.

  • Ensure the reactor's cooling system is active and maintain the internal temperature between 25-35 °C.

  • Crucial Step: Begin the slow, portion-wise addition of 300 kg of potassium permanganate. This addition should be controlled over a period of 4.0 - 4.5 hours to manage the exotherm. Monitor the temperature closely, ensuring it does not exceed 35 °C.

  • After the addition is complete, maintain the reaction mixture at 30 °C with continuous stirring for 15-18 hours.

  • In-Process Control (IPC): Take a sample of the reaction mixture. Use HPLC to confirm the consumption of the starting material (<1% remaining).

Step 2: Manganese Dioxide Removal

  • Once the reaction is complete, transfer the slurry to the filter press to remove the manganese dioxide byproduct.

  • Wash the MnO₂ cake with process water (approx. 2 x 100 L) to recover any entrained product.

  • Combine the filtrate and washings into the 1500 L holding tank.

Step 3: Byproduct (Di-acid) Isolation

  • With vigorous stirring, slowly add concentrated hydrochloric acid to the combined filtrate.

  • Carefully monitor the pH. Adjust the pH to ~0.5. A significant amount of solid (the di-acid byproduct) will precipitate.

  • Filter the mixture to remove the precipitated 2,5-pyridinedicarboxylic acid.

Step 4: Product (5-Methylpicolinic Acid) Isolation

  • Transfer the filtrate from the previous step back to a clean reactor or tank.

  • Continue the slow addition of a suitable base (e.g., 50% NaOH solution) or, as in some patents, carefully adjust pH to approximately 3.0-3.5. The target product, 5-Methylpicolinic acid, will precipitate.

  • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

  • Filter the solid product and wash the cake with cold water to remove residual salts. This yields the crude product.

Step 5: Purification (Recrystallization)

  • Charge the wet crude product and approximately 1200 L of ethanol into a clean reactor.

  • Heat the mixture to ~75 °C with stirring until all the solid dissolves.

  • Perform a hot filtration to remove any insoluble impurities.

  • Cool the clear filtrate slowly to 5 °C and hold for at least 1.5 hours with gentle stirring to induce crystallization.

  • Filter the purified product and wash the cake with a small amount of cold ethanol.

Step 6: Drying

  • Transfer the purified, wet product to the vacuum tray dryer.

  • Dry at 70 °C under vacuum until the loss on drying (LOD) is <0.5%.

  • The expected yield is approximately 50-55% of the theoretical maximum, with a purity of >99%.[2]

Analytical Methods and Quality Control

A robust analytical package is essential for ensuring process control and final product quality.

Analysis StageMethodPurposeSpecification (Typical)
Raw Material GCPurity of 2,5-Lutidine≥ 99.0%
In-Process HPLCMonitor consumption of starting material< 1.0% remaining
Final Product HPLCAssay and impurity profile (check for residual di-acid)Assay ≥ 99.0%
¹H NMRStructural confirmationConforms to structure
Karl FischerWater content≤ 0.5%
Melting PointIdentity and purity check164-166 °C[8]

Safety, Health, and Environment (SHE)

Handling large quantities of strong oxidizers and other chemicals requires strict adherence to safety protocols.

  • Potassium Permanganate (KMnO₄): A very strong oxidizer.[4] It can cause fires or explosions upon contact with combustible materials. Avoid creating dust. Store away from acids and organic materials.[5]

  • Exothermic Reaction: The oxidation is highly exothermic. A robust and reliable reactor cooling system is non-negotiable. Real-time temperature monitoring with high-temperature alarms is mandatory.

  • Waste Disposal: The primary waste stream is the manganese dioxide sludge. This must be disposed of in accordance with local environmental regulations. It should be treated as hazardous waste.

  • Personal Protective Equipment (PPE): Full PPE, including chemical-resistant suits, gloves, and face shields, must be worn when handling concentrated acids and during the charging of KMnO₄.[7][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Incorrect pH for precipitation; Product loss during filtration.Check IPC for reaction completion. Verify pH meter calibration. Optimize wash volumes to balance recovery and purity.
High Di-acid Impurity in Final Product Inefficient precipitation at low pH; pH drift during product isolation.Ensure pH is held at ≤ 1.0 for a sufficient time. Re-check pH before product precipitation. Consider a re-purification step.
Reaction Temperature Excursion (>35 °C) KMnO₄ addition rate too fast; Cooling system failure.Immediately stop KMnO₄ addition. Ensure cooling system is functioning at maximum capacity. Have an emergency quench plan.
Slow Filtration of MnO₂ Fine particle size of MnO₂.Consider adding a filter aid. Ensure the filter press cloths are not blinded.

Conclusion

The synthesis of 5-Methylpicolinic acid via potassium permanganate oxidation of 2,5-lutidine is a scalable and industrially viable process. Success at the kilogram scale hinges on meticulous control over the reaction exotherm, precise pH adjustments during the work-up and isolation phases, and robust safety procedures. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently implement and optimize this crucial manufacturing process.

References

  • RSC Adv., 2019, 9, 38891-38896. Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. [Link]

  • BenchChem Technical Support Team. (2025).
  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Bhattacharyya, S. K., Shankar, V., & Kar, A. K. Catalytic Vapor Phase Oxidation of Monomethylpyridines to Pyridinecarboxylic Acids. Industrial & Engineering Chemistry Product Research and Development.
  • Andrushkevich, T. V., & Ovchinnikova, E. V. (2012). Gas Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics.
  • Zhang, Q., et al. (2019). Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. ResearchGate. [Link]

  • Green Chemistry, 2022, 24, 4334-4340. Biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. [Link]

  • Płaziński, W., et al. (2020). The catalytic oxidation of different para-substituted pyridines.
  • CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid.
  • Wikipedia. (n.d.). Potassium permanganate. [Link]

  • Yakhontov, L. N., et al. (1979). The oxidation of 2,6-lutidine by potassium permanganate. Kinetics of formation of dipicolinic, 6-methylpicolinic, and oxalic acids. Pharmaceutical Chemistry Journal, 13(4), 405-410.
  • Common Organic Chemistry. (n.d.). Potassium Permanganate. [Link]

  • Puszynski, J. A., et al. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Organic Process Research & Development. [Link]

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Application

The Strategic deployment of 5-Methylpicolinic Acid in the Advancement of Novel Pharmaceutical Agents: A Guide for Researchers

Introduction: In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its versatile chemical reactivity and its prevalence in a multitude of biologically active mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone scaffold, prized for its versatile chemical reactivity and its prevalence in a multitude of biologically active molecules. Within this class of heterocycles, 5-Methylpicolinic acid has emerged as a particularly valuable building block for the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a carboxylic acid at the 2-position and a methyl group at the 5-position, offers a strategic entry point for the development of compounds with tailored pharmacological profiles. This guide provides an in-depth exploration of the applications of 5-Methylpicolinic acid in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in the design of next-generation therapeutics.

The inherent reactivity of the carboxylic acid moiety allows for straightforward derivatization into a wide array of functional groups, most notably amides and esters, which are fundamental linkages in many pharmaceutical compounds. The methyl group at the 5-position, while seemingly simple, provides a crucial handle for modulating lipophilicity, metabolic stability, and steric interactions with biological targets. This unique combination of features makes 5-Methylpicolinic acid a "privileged scaffold" – a molecular framework that is predisposed to bind to multiple biological targets with high affinity.

This document will delve into the practical applications of 5-Methylpicolinic acid, with a focus on its role in the synthesis of kinase inhibitors and anti-inflammatory agents. We will provide detailed, step-by-step protocols for key synthetic transformations and biological assays, underpinned by a discussion of the structure-activity relationships (SAR) that guide the optimization of lead compounds.

I. Physicochemical Properties and Handling

Before embarking on any synthetic endeavor, a thorough understanding of the starting material's properties is paramount.

PropertyValueSource
CAS Number 4434-13-3[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance White to off-white solid
Melting Point 164-166 °C[1]
Solubility Soluble in many organic solvents
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

II. Core Applications in Drug Discovery

The versatility of the 5-Methylpicolinic acid scaffold has led to its exploration in several therapeutic areas. Two of the most promising avenues are the development of kinase inhibitors and anti-inflammatory agents.

A. Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized oncology, and the 5-methylpyridine-2-carboxylic acid scaffold offers a promising starting point for the design of novel inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many kinase active sites, while the substituents at the 2 and 5-positions can be modified to optimize potency and selectivity.

While specific examples of kinase inhibitors directly derived from 5-Methylpicolinic acid are not extensively reported in publicly available literature, the general principles of scaffold-based kinase inhibitor design can be readily applied.[2] The core strategy involves the synthesis of a library of amides and esters, followed by screening against a panel of kinases to identify initial hits.

G cluster_0 Scaffold Selection & Derivatization cluster_1 Screening & Hit Identification cluster_2 Lead Optimization 5-Methylpicolinic Acid 5-Methylpicolinic Acid Amide/Ester Library Synthesis Amide/Ester Library Synthesis 5-Methylpicolinic Acid->Amide/Ester Library Synthesis Amide Coupling/Esterification Kinase Panel Screening Kinase Panel Screening Amide/Ester Library Synthesis->Kinase Panel Screening Hit Identification Hit Identification Kinase Panel Screening->Hit Identification IC50 Determination SAR Studies SAR Studies Hit Identification->SAR Studies ADMET Profiling ADMET Profiling SAR Studies->ADMET Profiling Lead Candidate Lead Candidate ADMET Profiling->Lead Candidate

Caption: A generalized workflow for the development of kinase inhibitors using a scaffold-based approach.

B. Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Derivatives of picolinic acid have shown promise in this area, and 5-Methylpicolinic acid provides a scaffold for the synthesis of potent modulators of inflammatory pathways.

While direct studies on 5-Methylpicolinic acid derivatives as anti-inflammatory agents are limited, research on analogous structures provides valuable insights. For instance, a study on diarylpentanoid analogues demonstrated that modifications to a core scaffold can lead to compounds with significant nitric oxide (NO) suppression activity in macrophages, a key indicator of anti-inflammatory potential.[3] This approach of synthesizing a library of derivatives and evaluating their effects on inflammatory markers can be directly applied to 5-Methylpicolinic acid.

III. Detailed Experimental Protocols

The following protocols provide a starting point for the synthesis and evaluation of 5-Methylpicolinic acid derivatives. These are generalized procedures and may require optimization based on the specific substrates and desired products.

A. Synthesis of 5-Methylpicolinamide Derivatives via Amide Coupling

Amide bond formation is a fundamental reaction in the synthesis of a vast number of pharmaceuticals.[4] The following protocol is adapted from a procedure for coupling a similar aminopicolinic acid and can be used as a general method for coupling 5-Methylpicolinic acid with a variety of primary and secondary amines.[5]

Protocol 1: HATU-Mediated Amide Coupling

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methylpicolinic acid (1.0 eq) and HATU (1.2 eq) in a suitable aprotic solvent such as DMF or CH₂Cl₂.

  • Amine Addition: To this solution, add the desired amine (1.1 eq).

  • Base Addition: Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • HATU: This coupling reagent is chosen for its high efficiency and low rate of racemization, which is particularly important when coupling with chiral amines.

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Aqueous Workup: The series of acidic, basic, and neutral washes effectively removes unreacted starting materials, coupling reagents, and byproducts.

B. Synthesis of 5-Methylpicolinate Esters

Esterification is another key transformation for derivatizing the carboxylic acid of 5-Methylpicolinic acid. A common and effective method is the Fischer-Speier esterification.

Protocol 2: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 5-Methylpicolinic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • Workup: After cooling to room temperature, carefully neutralize the excess acid with a base such as saturated aqueous NaHCO₃.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by distillation or column chromatography.

C. Evaluation of Anti-inflammatory Activity

A common in vitro assay to assess the anti-inflammatory potential of new compounds is to measure their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 5-Methylpicolinic acid derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of a library of 5-Methylpicolinic acid derivatives will likely yield several "hits" with moderate activity. The next critical step is to systematically modify the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). This process is known as Structure-Activity Relationship (SAR) studies.

Key areas for modification on the 5-Methylpicolinic acid scaffold include:

  • The Amide/Ester Moiety (R¹): Varying the amine or alcohol used in the coupling reaction can significantly impact biological activity. Exploring a range of aliphatic, aromatic, and heterocyclic substituents is crucial.

  • The Methyl Group at the 5-Position: While less commonly modified, bioisosteric replacement of the methyl group with other small alkyl groups, halogens, or a cyano group could influence binding affinity and metabolic stability.

  • The Pyridine Ring: Introduction of additional substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule.

The data obtained from SAR studies can be used to build a predictive model for designing more potent and drug-like compounds.

SAR_Cycle Design Design Synthesis Synthesis Design->Synthesis Hypothesis Testing Testing Synthesis->Testing New Compounds Analysis Analysis Testing->Analysis Biological Data Analysis->Design SAR Insights

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies in drug discovery.

V. Conclusion and Future Perspectives

5-Methylpicolinic acid represents a versatile and valuable scaffold for the development of novel pharmaceuticals. Its straightforward derivatization and favorable physicochemical properties make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising building block. Future work in this area will likely focus on the synthesis of more complex and diverse libraries of 5-Methylpicolinic acid derivatives, coupled with high-throughput screening against a broader range of biological targets. The integration of computational modeling and artificial intelligence in the design of new analogues will further accelerate the discovery of potent and selective drug candidates derived from this privileged scaffold.

VI. References

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. (2017). Molecules, 22(12), 2153. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. Retrieved from [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO₂F₂. Chemical Communications, 55(82), 12348-12351. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). J. Chem. Inf. Model., 63(1), 21-32. [Link]

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... - ResearchGate. (n.d.). Retrieved from [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current opinion in genetics & development, 20(1), 79–86. [Link]

  • DOJINDO. (n.d.). Amine Coupling Kit A515 manual. Retrieved from [Link]

  • SAR of anti-inflammatory agents. (A higher resolution / colour version... - ResearchGate. (n.d.). Retrieved from [Link]

  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (2021). Dalton Transactions, 50(38), 13355-13368. [Link]

  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). Google Patents.

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Nature Communications, 12(1), 5966. [Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1121–1139. [Link]

  • Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. (2012). PLoS ONE, 7(1), e29422. [Link]

  • Köksal, M., et al. (2005). Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. Archiv der Pharmazie, 338(2-3), 117–125. [Link]

  • Petchey, M., & Grogan, G. (2019). Enzyme‐Catalysed Synthesis of Secondary and Tertiary Amides. Advanced Synthesis & Catalysis, 361(15), 3441-3453. [Link]

  • Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. (2024). Chemical Physics Impact, 9, 100705. [Link]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2016). Pharmaceuticals, 9(1), 9. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current pharmaceutical design, 31(14), 1100–1129. [Link]

  • Poly(Ester Amide)s: Recent Developments on Synthesis and Applications. (2012). In Biodegradable Polymers. [Link]

  • Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A 2B adenosine receptor antagonists. (2022). Biochemical pharmacology, 200, 115027. [Link]

Sources

Method

5-Methylpicolinic Acid: A Versatile Building Block for Advanced Functional Materials

Foreword For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that impart unique functionalities to materials is perpetual. 5-Methylpicolinic acid, a substituted pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that impart unique functionalities to materials is perpetual. 5-Methylpicolinic acid, a substituted pyridine carboxylic acid, has emerged as a particularly compelling building block in the design of sophisticated functional materials. Its inherent electronic properties, coordination versatility, and the subtle yet significant influence of the methyl group offer a rich playground for crystal engineering and the targeted synthesis of materials with tailored properties. This comprehensive guide provides an in-depth exploration of the application of 5-methylpicolinic acid in the design of functional materials, complete with detailed application notes and robust protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system grounded in scientific principles.

Introduction to 5-Methylpicolinic Acid in Materials Design

5-Methylpicolinic acid (5-MPa) is an aromatic heterocyclic compound featuring a pyridine ring, a carboxylic acid group at the 2-position, and a methyl group at the 5-position. This specific arrangement of functional groups dictates its utility in the construction of functional materials, primarily through its role as a ligand in coordination chemistry.

The carboxylate group readily deprotonates to form a negatively charged moiety that can coordinate to a wide variety of metal ions. The nitrogen atom of the pyridine ring also possesses a lone pair of electrons, enabling it to act as a secondary coordination site. This bidentate N,O-chelation is a key feature that promotes the formation of stable, extended structures such as metal-organic frameworks (MOFs) and coordination polymers (CPs).

The methyl group at the 5-position, while seemingly a minor modification, exerts a significant influence on the resulting material's properties. It can affect the electronic properties of the pyridine ring, influence the steric hindrance around the coordination sites, and participate in weak intermolecular interactions, thereby guiding the self-assembly process and impacting the final crystal packing.

Key Physicochemical Properties of 5-Methylpicolinic Acid:

PropertyValueSource
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Melting Point 164-166 °CECHEMI
Appearance Light yellow crystalline powderECHEMI
Solubility Limited solubility in water, soluble in organic solvents like DMF and ethanol.General chemical knowledge

Application Notes: Designing Functional Materials with 5-Methylpicolinic Acid

The unique structural and electronic features of 5-methylpicolinic acid make it a versatile ligand for the construction of a variety of functional materials. Below, we explore some key application areas with a focus on the design principles.

Luminescent Metal-Organic Frameworks (MOFs) for Sensing Applications

Design Rationale: Lanthanide-based MOFs are renowned for their sharp and characteristic luminescence, which arises from f-f electronic transitions within the lanthanide ions. The organic ligand plays a crucial role as an "antenna," absorbing excitation energy and transferring it to the metal center. The efficiency of this energy transfer is highly dependent on the ligand's electronic structure. The pyridine ring and carboxylate group of 5-MPa can effectively absorb UV light and sensitize the emission of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), leading to materials with strong luminescent properties.[1] The methyl group can further modulate the electronic properties and the rigidity of the framework, which can impact the quantum yield of the luminescence.

Application: These luminescent MOFs can be employed as highly sensitive and selective chemical sensors. The luminescence can be quenched or enhanced in the presence of specific analytes, such as nitroaromatic compounds (explosives) or metal ions, providing a detectable signal for their presence.[1]

Porous Coordination Polymers for Catalysis

Design Rationale: The coordination of 5-MPa with transition metals, such as copper(II) or zinc(II), can lead to the formation of porous coordination polymers. The porosity of these materials can be tuned by carefully selecting the metal ion, the solvent system, and the reaction conditions during solvothermal synthesis. The metal centers within the framework can act as Lewis acid catalytic sites, while the organic ligand can be functionalized to introduce additional catalytic functionalities. The methyl group on the picolinate ligand can influence the pore size and shape, thereby affecting the substrate selectivity of the catalyst.

Application: These materials can serve as heterogeneous catalysts for a variety of organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions.[2] The heterogeneous nature of the catalyst allows for easy separation and recycling, making the process more sustainable.

Crystalline Materials for Drug Delivery

Design Rationale: The biocompatibility of certain metal ions (e.g., Zn²⁺, Fe³⁺) and the ability to form porous structures make MOFs based on 5-MPa suitable candidates for drug delivery applications. The pores of the MOF can be loaded with drug molecules, and the release can be controlled by the pore size, the host-guest interactions, and the degradation of the framework in response to specific stimuli like pH changes. The functional groups on the 5-MPa ligand can be modified to enhance drug loading capacity and to control the release kinetics.

Application: MOFs can be designed to release therapeutic agents in a sustained and targeted manner. For example, a pH-responsive MOF could be stable in the neutral pH of the bloodstream but would decompose and release its drug payload in the acidic environment of a tumor.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of a hypothetical functional material based on 5-methylpicolinic acid. The causality behind the experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Solvothermal Synthesis of a Luminescent Europium-Based Coordination Polymer (Eu-5-MPa)

This protocol is adapted from established methods for synthesizing lanthanide coordination polymers with picolinate-based ligands.[4] The solvothermal method is chosen to promote the growth of high-quality crystals by allowing the reaction to proceed at a temperature above the boiling point of the solvent in a sealed container, leading to increased pressure and enhanced solubility of the reactants.

Materials:

  • 5-Methylpicolinic acid (5-MPa)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Acetic acid (as a modulator)

Equipment:

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

  • Powder X-ray diffractometer (PXRD)

  • Thermogravimetric analyzer (TGA)

  • Fluorometer

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 0.05 mmol of 5-methylpicolinic acid in a solvent mixture of 5 mL of DMF and 1 mL of ethanol. Stir until fully dissolved. The use of a high-boiling point solvent like DMF is crucial for solvothermal synthesis as it allows for higher reaction temperatures.

    • In a separate vial, dissolve 0.025 mmol of Eu(NO₃)₃·6H₂O in 2 mL of deionized water.

  • Reaction Mixture Assembly:

    • Slowly add the aqueous solution of europium nitrate to the solution of 5-methylpicolinic acid while stirring.

    • Add 2-3 drops of acetic acid to the mixture. Causality: Acetic acid acts as a modulator. It competes with the 5-MPa ligand for coordination to the metal ions, slowing down the nucleation and growth process, which often leads to the formation of larger, higher-quality crystals.[4]

  • Solvothermal Reaction:

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the oven to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

    • Cool the oven down to room temperature at a rate of 0.1 °C/min. Causality: The slow cooling rate is critical for promoting the growth of well-defined single crystals.

  • Product Isolation and Purification:

    • After cooling, colorless crystals should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystals three times with fresh DMF and then three times with ethanol to remove any unreacted starting materials and residual solvent.

    • Collect the crystals by centrifugation or filtration.

  • Drying:

    • Dry the crystals in a vacuum oven at 60 °C for 12 hours.

Self-Validation of the Protocol:

  • Visual Inspection: The formation of well-defined, colorless crystals is the first indication of a successful synthesis.

  • Powder X-ray Diffraction (PXRD): The experimental PXRD pattern of the synthesized material should match the simulated pattern from single-crystal X-ray diffraction (if obtainable) or be consistent with a crystalline phase, confirming the purity and crystallinity of the product.[4]

  • Thermogravimetric Analysis (TGA): TGA will reveal the thermal stability of the material and the loss of solvent molecules, confirming the composition of the coordination polymer.[5]

Expected Characterization Data for Eu-5-MPa:

Characterization TechniqueExpected Results
PXRD A unique diffraction pattern with sharp peaks, indicating a crystalline material.
TGA A first weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau of thermal stability, and then decomposition of the organic ligand at higher temperatures.
Luminescence Spectroscopy Upon excitation in the UV region (e.g., 300-350 nm), the material should exhibit characteristic sharp emission peaks of Eu³⁺, with the most intense peak around 612 nm (⁵D₀ → ⁷F₂ transition), indicating efficient energy transfer from the 5-MPa ligand to the europium ion.[6]

Experimental Workflow for Synthesis of Eu-5-MPa:

G cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Characterization prep1 Dissolve 5-MPa in DMF/Ethanol mix Mix Solutions & Add Acetic Acid prep1->mix prep2 Dissolve Eu(NO₃)₃·6H₂O in H₂O prep2->mix heat Solvothermal Reaction (120 °C, 72 h) mix->heat cool Slow Cooling heat->cool isolate Isolate Crystals cool->isolate wash Wash with DMF & Ethanol isolate->wash dry Vacuum Dry wash->dry characterize Characterization (PXRD, TGA, Luminescence) dry->characterize

Caption: Solvothermal synthesis workflow for a luminescent Eu-5-MPa coordination polymer.

Protocol 2: Characterization of the Synthesized Functional Material

1. Powder X-ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the bulk sample.

  • Procedure:

    • Grind a small amount of the dried sample into a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a 2θ range of 5-50° with a step size of 0.02°.

  • Data Analysis: Compare the experimental pattern with a simulated pattern from single-crystal data (if available) or with patterns of known phases to ensure the absence of impurities.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability and the composition of the material, specifically the amount of solvent present.

  • Procedure:

    • Place 5-10 mg of the dried sample in an alumina crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which weight loss occurs. The initial weight loss typically corresponds to the removal of guest and coordinated solvent molecules. The decomposition of the organic ligand occurs at higher temperatures.

3. Luminescence Spectroscopy

  • Purpose: To investigate the photoluminescent properties of the material.

  • Procedure:

    • Prepare a solid sample by pressing the powder into a sample holder.

    • Record the excitation and emission spectra using a fluorometer.

    • For the emission spectrum of the Eu-5-MPa, excite the sample at the wavelength of maximum absorption of the ligand (e.g., ~320 nm).

  • Data Analysis: Identify the characteristic emission peaks of the Eu³⁺ ion. The intensity of these peaks is indicative of the efficiency of the ligand-to-metal energy transfer.

Logical Relationship in Functional Material Design:

G cluster_components Molecular Components cluster_synthesis Synthesis & Assembly cluster_material Functional Material cluster_properties Emergent Properties ligand 5-Methylpicolinic Acid (Antenna & Linker) synthesis Solvothermal Synthesis (Controlled Growth) ligand->synthesis metal Metal Ion (e.g., Eu³⁺, Zn²⁺) (Node & Functional Center) metal->synthesis material Coordination Polymer / MOF (Defined Structure) synthesis->material properties Luminescence, Porosity, Catalytic Activity material->properties

Caption: The logical flow from molecular components to functional materials and their emergent properties.

Conclusion and Future Outlook

5-Methylpicolinic acid stands as a testament to the power of subtle molecular design in the creation of advanced functional materials. Its unique combination of a versatile coordination motif and a strategically placed methyl group provides a powerful tool for chemists and materials scientists to construct novel MOFs and coordination polymers with tailored properties. The protocols and application notes presented herein offer a foundational guide for researchers to explore the vast potential of this promising building block. As our understanding of structure-property relationships continues to grow, we can anticipate the development of even more sophisticated materials based on 5-methylpicolinic acid, with impactful applications in sensing, catalysis, and medicine.

References

  • García-García, A., et al. (2021). Robust Lanthanoid Picolinate-Based Coordination Polymers for Luminescence and Sensing Applications. Inorganic Chemistry, 60(14), 10467–10476. [Link]

  • Smith, P. W., et al. (2012). Coordination and structural properties of encumbering 6-mesityl-2-picolinate complexes. Dalton Transactions, 41(26), 7930-7939. [Link]

  • Lopresti, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 12(6), e202300051. [Link]

  • ResearchGate. (n.d.). TGA analyses for coordination polymers 1-6. [Link]

  • Biju, S., et al. (2021). Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Materials, 14(21), 6485. [Link]

  • Samal, S. K., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Controlled Release, 345, 639-668. [Link]

  • PubChem. (n.d.). 5-Methylpicolinic acid. National Center for Biotechnology Information. [Link]

  • Ma, L., et al. (2018). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Catalysts, 8(1), 24. [Link]

  • Cui, Y., et al. (2012). A luminescent and porous metal–organic framework for the fast and reversible detection of high explosives. Chemical Communications, 48(60), 7468-7470. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Methylpicolinic Acid Synthesis

Foreword Welcome to the technical support center for the synthesis of 5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to the technical support center for the synthesis of 5-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to synthesize my extensive experience in synthetic organic chemistry to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions and overcome common challenges. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the reliability and reproducibility of the information provided.

I. Synthetic Strategies: An Overview

The synthesis of 5-methylpicolinic acid predominantly involves the selective oxidation of the 2-methyl group of 2,5-lutidine (2,5-dimethylpyridine). The primary challenge lies in achieving regioselectivity, that is, oxidizing the C2-methyl group while leaving the C5-methyl group intact. The choice of oxidizing agent and the fine-tuning of reaction parameters are critical to the success of this transformation. This guide will focus on the two most common and effective methods: oxidation with potassium permanganate (KMnO₄) and selenium dioxide (SeO₂).

II. Troubleshooting Guide: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and cost-effective oxidizing agent for the conversion of alkylpyridines to their corresponding carboxylic acids.[1][2] However, its high reactivity necessitates careful control of reaction conditions to avoid over-oxidation and other side reactions.

Frequently Asked Questions (FAQs): KMnO₄ Oxidation

Q1: My reaction is sluggish, and I'm observing low conversion of the starting material. What are the likely causes and how can I improve the reaction rate?

A1: Low conversion in a KMnO₄ oxidation of 2,5-lutidine can stem from several factors:

  • Insufficient Temperature: The oxidation of alkyl chains on aromatic rings with KMnO₄ typically requires elevated temperatures to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, a gentle heating to 40-50°C can significantly increase the conversion.

  • Poor Solubility of KMnO₄: Potassium permanganate has limited solubility in many organic solvents. The reaction is often performed in an aqueous solution. If you are using a biphasic system, vigorous stirring is essential to ensure adequate contact between the reactants.

  • Incorrect Stoichiometry: Ensure you are using a sufficient molar excess of KMnO₄. A common starting point is to use 2-3 equivalents of KMnO₄ for each methyl group to be oxidized.

Q2: I am observing the formation of a significant amount of pyridine-2,5-dicarboxylic acid. How can I minimize this over-oxidation?

A2: The formation of the di-acid is a classic example of over-oxidation. Here’s how to address it:

  • Control the Stoichiometry of KMnO₄: This is the most critical parameter. Reduce the molar equivalents of KMnO₄ used. A careful titration of the oxidant can help find the sweet spot for mono-oxidation.

  • Temperature Management: High reaction temperatures can promote over-oxidation. Try running the reaction at a lower temperature for a longer period.

  • Slow Addition of Oxidant: Instead of adding all the KMnO₄ at once, a slow, portion-wise, or dropwise addition of the oxidant solution can help maintain a lower instantaneous concentration of KMnO₄, favoring the mono-oxidized product.

Q3: The workup of my reaction is difficult, with a fine brown precipitate of manganese dioxide (MnO₂) that is hard to filter. What is the best way to handle this?

A3: The removal of MnO₂ is a common challenge in KMnO₄ oxidations. Here are some effective strategies:

  • Quenching with a Reducing Agent: After the reaction is complete, you can add a reducing agent to quench the excess KMnO₄ and convert the MnO₂ to a more soluble form. Common choices include sodium bisulfite (NaHSO₃) or oxalic acid. This will result in a clear solution, simplifying the workup.

  • Use of a Filter Aid: If you prefer to filter the MnO₂, using a pad of celite or diatomaceous earth on your filter paper can significantly improve the filtration rate and prevent the fine particles from clogging the filter.

  • Centrifugation: For smaller scale reactions, centrifugation followed by decantation of the supernatant can be an effective way to separate the MnO₂.

Q4: How do I effectively separate the desired 5-methylpicolinic acid from unreacted 2,5-lutidine and the pyridine-2,5-dicarboxylic acid byproduct?

A4: A pH-based extraction is a highly effective method for this separation.

  • Acidification: After removing the manganese salts, acidify the aqueous solution to a pH of around 3-4. At this pH, the carboxylic acids (5-methylpicolinic acid and the di-acid) will be protonated and precipitate out of the solution, while the unreacted 2,5-lutidine will remain in the solution as its protonated, water-soluble salt.

  • Filtration: Filter the precipitated solids, which will be a mixture of your desired product and the di-acid byproduct.

  • Selective Precipitation (for di-acid removal): The pKa values of the two carboxylic acids are different. A careful and slow adjustment of the pH can allow for the selective precipitation of one of the acids. Alternatively, recrystallization from a suitable solvent system can be used to purify the 5-methylpicolinic acid.

Experimental Protocol: KMnO₄ Oxidation of 2,5-Lutidine (Illustrative)

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,5-lutidine (1 equivalent) in water.

  • Slowly add a solution of potassium permanganate (2.5 equivalents) in water to the stirred solution of 2,5-lutidine.

  • Heat the reaction mixture to 40-50°C and monitor the progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench by the addition of a saturated solution of sodium bisulfite until the purple color disappears and the brown precipitate of MnO₂ dissolves.

  • Acidify the clear solution with concentrated HCl to a pH of approximately 3.5.

  • Cool the solution in an ice bath to promote precipitation of the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield crude 5-methylpicolinic acid.

  • Further purification can be achieved by recrystallization.

III. Troubleshooting Guide: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide is a more selective oxidizing agent than KMnO₄ and is particularly effective for the oxidation of activated methyl groups, such as those in the benzylic or allylic position, which includes the methyl groups on a pyridine ring.[4][5]

Frequently Asked Questions (FAQs): SeO₂ Oxidation

Q1: My reaction with SeO₂ is very slow, and the starting material is not fully consumed even after prolonged reaction times. What could be the issue?

A1: Slow reaction rates with SeO₂ are often related to solubility issues.

  • Substrate Solubility: 2,5-Lutidine may have limited solubility in the commonly used solvent, 1,4-dioxane.[4] Consider using a co-solvent system or alternative solvents such as acetic acid or ethanol to improve solubility.[4][6]

  • Temperature: The reaction typically requires heating to reflux to proceed at a practical rate.[7] Ensure your reaction temperature is adequate.

  • Purity of SeO₂: Old or impure selenium dioxide can be less reactive. Use a freshly opened container or sublime the SeO₂ before use.

Q2: I am getting a mixture of products, including the aldehyde (5-methyl-2-formylpyridine) and the desired carboxylic acid. How can I control the extent of oxidation?

A2: SeO₂ can oxidize methyl groups to either the aldehyde or the carboxylic acid, depending on the reaction conditions.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures will favor the formation of the carboxylic acid. To isolate the aldehyde, shorter reaction times and careful monitoring are necessary.

  • Solvent Choice: The choice of solvent can influence the product distribution. Protic solvents may favor the formation of the carboxylic acid.

  • Stoichiometry: Using a slight excess of SeO₂ can help drive the reaction to the carboxylic acid.

Q3: The workup of my SeO₂ reaction leaves a black precipitate of elemental selenium. How should I handle this?

A3: The formation of a black or red precipitate of selenium is a clear indication that the oxidation has occurred.

  • Filtration: The elemental selenium can be easily removed by filtration through a pad of celite.

  • Safety Precaution: Selenium and its compounds are toxic.[4][5][8] Handle the selenium waste with care and dispose of it according to your institution's safety guidelines. All manipulations should be performed in a well-ventilated fume hood.[5][8]

Q4: What is the mechanism of the SeO₂ oxidation, and how does it explain the selectivity for the 2-methyl group?

A4: The oxidation with SeO₂ proceeds via a so-called Riley oxidation mechanism.[4][5][6] This involves an initial ene reaction followed by a[9][10]-sigmatropic rearrangement. The selectivity for the 2-methyl group over the 5-methyl group is attributed to the electronic effects of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the protons on the adjacent methyl group (at the C2 position) more acidic and therefore more susceptible to abstraction in the initial step of the oxidation.

Experimental Protocol: SeO₂ Oxidation of 2,5-Lutidine (Illustrative)
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-lutidine (1 equivalent) in 1,4-dioxane under an inert atmosphere.[7]

  • Add selenium dioxide (1.1 equivalents) to the solution.[7]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC or GC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature and filter off the precipitated selenium metal through a pad of celite.[7]

  • The filtrate is then concentrated under reduced pressure to remove the solvent.[7]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-methylpicolinic acid.[7]

IV. Data Presentation and Characterization

Accurate characterization of the starting material, product, and any byproducts is essential for successful synthesis and troubleshooting.

Table 1: Key Physicochemical and Spectroscopic Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (indicative)Key MS (m/z)
2,5-LutidineC₇H₉N107.15-15~2.4 ppm (s, 3H, C5-CH₃), ~2.5 ppm (s, 3H, C2-CH₃), ~7.0-8.2 ppm (m, 3H, Ar-H)107 (M⁺)
5-Methylpicolinic AcidC₇H₇NO₂137.14164-166~2.5 ppm (s, 3H, C5-CH₃), ~7.5-8.5 ppm (m, 3H, Ar-H), ~13.0 ppm (br s, 1H, COOH)137 (M⁺), 92 (M⁺ - COOH)
Pyridine-2,5-dicarboxylic acidC₇H₅NO₄167.12239-240~8.0-9.0 ppm (m, 3H, Ar-H), ~13.5 ppm (br s, 2H, COOH)167 (M⁺), 122 (M⁺ - COOH)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

V. Experimental Workflows and Diagrams

Visualizing the experimental workflow can aid in understanding the process and identifying potential areas for error.

Diagram 1: General Workflow for 5-Methylpicolinic Acid Synthesis

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification cluster_product Final Product start 2,5-Lutidine oxidation Oxidation with KMnO4 or SeO2 start->oxidation workup Quenching & Removal of Metal Salts oxidation->workup extraction pH Adjustment & Extraction/Precipitation workup->extraction purification Recrystallization or Chromatography extraction->purification product 5-Methylpicolinic Acid purification->product

Caption: General experimental workflow for the synthesis of 5-methylpicolinic acid.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of 5-Methylpicolinic Acid incomplete_reaction Incomplete Reaction start->incomplete_reaction over_oxidation Over-oxidation to Di-acid start->over_oxidation workup_loss Losses During Workup start->workup_loss increase_temp_time Increase Reaction Temp/Time incomplete_reaction->increase_temp_time check_reagents Check Reagent Purity & Stoichiometry incomplete_reaction->check_reagents control_oxidant Reduce Oxidant Equiv. & Temperature over_oxidation->control_oxidant slow_addition Slow Addition of Oxidant over_oxidation->slow_addition optimize_ph Optimize pH for Precipitation workup_loss->optimize_ph careful_extraction Careful Extraction & Phase Separation workup_loss->careful_extraction

Caption: Troubleshooting logic for addressing low reaction yields.

VI. Safety Considerations

The synthesis of 5-methylpicolinic acid involves the use of hazardous chemicals, and all experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Potassium Permanganate (KMnO₄): A strong oxidizer that can cause fires or explosions if it comes into contact with combustible materials.[9][10][11][12] It is also corrosive and can cause severe skin and eye burns.[9][11] Avoid inhalation of dust.[11]

  • Selenium Dioxide (SeO₂): Highly toxic and should be handled with extreme care.[4][5][8] It is corrosive and can cause severe burns. Avoid inhalation of dust and contact with skin and eyes.[4][8]

  • 2,5-Lutidine: A flammable liquid and irritant. Handle in a well-ventilated area and avoid contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

VII. References

  • New Jersey Department of Health. (2002, May). POTASSIUM PERMANGANATE HAZARD SUMMARY. [Link]

  • NPTEL Archive. Module 1: Oxidation Reactions. [Link]

  • Selenium Dioxide (SeO2) in Organic Chemistry || Super-Tricks || Jee Mains, Advance | NEET. (2019, February 18). YouTube. [Link]

  • Coxon, J. M., Dansted, E., & Hartshorn, M. P. Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-, (1α,3α,5α)-. Organic Syntheses Procedure. [Link]

  • Regulations.gov. Potassium Permanganate. [Link]

  • AdiChemistry. Selenium dioxide (SeO₂) - Riley oxidation. [Link]

  • Potassium Permanganate. SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. [Link]

  • SpectraBase. Picolinic acid methyl ester. [Link]

  • Jnaneshwara, G. K., et al. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Journal of Chemical Research.

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences.

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). [Link]

  • CN101857567A. Preparation method of high-purity 2,5-dipicolinic acid. Google Patents.

  • Organic Syntheses Procedure. 2,6-dimethylpyridine. [Link]

  • UniVOOK. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis. [Link]

  • Yugay, O. K., et al. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal.

  • Sciencemadness Discussion Board. (2008, December 28). Pyridine Dicarboxylic Acids. [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering.

  • Tang, K., et al. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid Communications in Mass Spectrometry.

  • Gao, Y., et al. (2013). Potent methyl oxidation of 5-methyl-2'-deoxycytidine by halogenated quinoid carcinogens and hydrogen peroxide via a metal-independent mechanism. Free Radical Biology and Medicine.

  • ResearchGate. (2017, August 1). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.

  • ResearchGate. Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. [Link]

  • CN103497152A. Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation. Google Patents.

  • IRIS. (2022, April 7). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. [Link]

  • EP0929523A1. Preparation of 3,5-lutidine. Google Patents.

  • US6194442B1. 5-substituted picolinic acid compounds and their method of use. Google Patents.

  • CN1236777A. Process for recovery of pyridine-2,3-dicarboxylic acid. Google Patents.

  • Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry.

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]

  • Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure.

Sources

Optimization

Common side products in 5-Methylpicolinic acid synthesis and their avoidance

Technical Support Center: 5-Methylpicolinic Acid Synthesis Introduction 5-Methylpicolinic acid is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of pharmaceuticals and other...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Methylpicolinic Acid Synthesis

Introduction

5-Methylpicolinic acid is a valuable substituted pyridine derivative, serving as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. The most prevalent synthetic route involves the selective oxidation of 2,5-lutidine (2,5-dimethylpyridine). While conceptually straightforward, this transformation is often plagued by the formation of side products that complicate purification and reduce overall yield. The primary challenge lies in achieving selective oxidation of only one of the two methyl groups.

This guide provides an in-depth, question-and-answer-based resource for researchers and process chemists to troubleshoot common issues, understand the mechanistic origins of side products, and implement strategies for their avoidance.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect when synthesizing 5-methylpicolinic acid from 2,5-lutidine?

When oxidizing 2,5-lutidine, particularly with strong oxidants like potassium permanganate (KMnO₄), you will typically encounter three main undesired substances:

  • Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid): This is the most common and problematic side product. It results from the over-oxidation of the starting material, where both methyl groups on the pyridine ring are converted to carboxylic acids.[1]

  • Unreacted 2,5-Lutidine: This is a result of incomplete conversion and indicates that the reaction has not gone to completion.

  • Inorganic Byproducts: When using permanganate salts, a significant amount of manganese dioxide (MnO₂) will precipitate as a dark brown solid, which must be filtered off.[2]

The relative amounts of these will depend heavily on your reaction conditions.

G

Q2: My main impurity is isocinchomeronic acid. What causes this over-oxidation and how can I minimize it?

Causality: The formation of isocinchomeronic acid is a classic example of a competitive reaction. Strong oxidizing agents like potassium permanganate are powerful enough to oxidize both methyl groups.[1][3] The reaction proceeds stepwise; once the first methyl group is oxidized to a carboxylate, the pyridine ring becomes more electron-deficient. However, under harsh conditions (high temperature, high concentration of oxidant), the second methyl group will also be oxidized.

Avoidance Strategies:

  • Control Oxidant Stoichiometry: This is the most critical parameter. Avoid using a large excess of the oxidizing agent. Start with a molar ratio of oxidant to 2,5-lutidine slightly below the theoretical 1:1 for mono-oxidation and optimize from there. A patent for a similar process involving 3,5-lutidine highlights that KMnO₄ is a strong oxidant and inevitably generates the diacid, but its formation can be controlled.[1]

  • Temperature Management: The oxidation is exothermic. Maintain a controlled, moderate temperature (e.g., 25-35°C as suggested in some patents) to prevent runaway reactions that favor over-oxidation.[1] Add the oxidant portion-wise or as a solution over several hours to better manage the heat generated.

  • pH Control: The oxidizing power of permanganate is highly dependent on pH.[2] In neutral or slightly alkaline conditions, it is reduced to MnO₂, while in acidic conditions, it is reduced to Mn²⁺.[2] Performing the reaction in an aqueous, neutral, or slightly basic medium is common for oxidizing alkylpyridines.[4]

  • Consider Milder Oxidants: While KMnO₄ is common, other oxidants can offer better selectivity. For example, some processes use hydrogen peroxide in sulfuric acid, which, due to its limited oxidizing capacity, can prevent both methyl groups from being oxidized.[5] Another option is using selenium dioxide (SeO₂), which is often employed for selective oxidation of methyl groups to aldehydes, which can then be further oxidized to the acid in a separate step.[6][7]

Q3: I'm left with a lot of unreacted 2,5-lutidine. How can I improve my conversion rate?

Causality: High levels of residual starting material typically point to insufficient oxidizing power or suboptimal reaction kinetics. This can be due to:

  • Too little oxidant added.

  • Reaction time being too short.

  • Reaction temperature being too low.

  • Poor mixing, leading to localized reactions.

Troubleshooting Steps:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] A typical reaction may require 15-18 hours at a controlled temperature.[1]

  • Temperature: While high temperatures risk over-oxidation, a temperature that is too low will slow the reaction rate significantly. Find the optimal balance for your specific oxidant and solvent system.

  • Oxidant Amount: If you are confident that over-oxidation is not an issue, you can incrementally increase the molar equivalents of your oxidant.

  • Efficient Stirring: In heterogeneous reactions (e.g., with solid KMnO₄ or precipitating MnO₂), vigorous stirring is essential to ensure proper contact between the reactants.

G

Q4: How can I effectively separate 5-methylpicolinic acid from the isocinchomeronic acid side product?

Principle: Separation relies on the differing physicochemical properties of the mono- and di-carboxylic acids, primarily their solubility at different pH values. Both molecules are acidic, but the diacid has two pKa values and is generally more polar.

Purification Protocol (pH-Based Separation):

A patented method for a similar separation provides an excellent template.[1]

  • Initial Filtration: After the reaction, filter off the solid byproduct (e.g., MnO₂).

  • Acidification to Low pH: Adjust the pH of the filtrate to a very acidic value (e.g., pH 0.3-0.6) using a strong acid like concentrated HCl. At this low pH, the highly insoluble isocinchomeronic acid (the diacid) will precipitate out of the solution.

  • First Separation: Collect the precipitated diacid by filtration or centrifugation. The desired 5-methylpicolinic acid remains dissolved in the acidic aqueous solution.

  • Precipitation of Target Product: Adjust the pH of the remaining filtrate to approximately 2.5-3.2. This pH is between the pKa values of the two carboxylic acids, causing the desired 5-methylpicolinic acid to precipitate.

  • Final Collection: Collect the precipitated crude product by filtration. It can be further purified by recrystallization from a suitable solvent like ethanol.[1]

This method effectively uses the solubility differences to isolate the side product first, then the target product.

CompoundStructureKey Property for Separation
5-Methylpicolinic Acid Pyridine ring with one -COOH and one -CH₃ groupModerately soluble in acidic water, precipitates around pH 2.5-3.2.
Isocinchomeronic Acid Pyridine ring with two -COOH groupsVery poorly soluble in strongly acidic water (pH < 1), allowing for its selective precipitation.[1]
2,5-Lutidine Pyridine ring with two -CH₃ groupsBasic; remains protonated and soluble in acidic water.

References

  • Patsnap Synapse. What is the mechanism of Potassium Permanganate? (2024). Available from: [Link]

  • RSC Publishing. Green Chemistry. (2022). Available from: [Link]

  • Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • ACS Publications. Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases | The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Potassium Permanganate. Available from: [Link]

  • NIT Rourkela. Oxidation by permanganate: synthetic and mechanistic aspects. (2008). Available from: [Link]

  • Chemistry LibreTexts. Oxidation of Organic Molecules by KMnO4. (2023). Available from: [Link]

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • ResearchGate. Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation | Request PDF. Available from: [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. (2012). Available from: [Link]

  • ACS Publications. Notes- Products of the Oxidation of Nitrolutidine and Nitrocollidine | The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN102584695B - Preparing method of 5-methylnicotinicacid.
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Available from: [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12. Available from: [Link]

  • ResearchGate. How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012). Available from: [Link]

  • Google Patents. US2657207A - Preparation of isocinchomeronic acid.
  • NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC. (2015). Available from: [Link]

  • Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Available from: [Link]

  • ACS Publications. In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case. Available from: [Link]

  • ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Routes for adipic acid synthesis from 5-HMF. | Download Scientific Diagram. Available from: [Link]

  • RSC Publishing. Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts - Green Chemistry. Available from: [Link]

  • PubMed. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. (2023). Available from: [Link]

  • ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Available from: [Link]

  • ResearchGate. Two routes for synthesis of adipic acid. a) The conventional industrial.... Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 5-Methylpicolinic Acid

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 5-Methylpicolinic acid (5-MPA). This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 5-Methylpicolinic acid (5-MPA). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity 5-MPA from crude reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methods to your specific needs.

This document is structured as a series of questions you might face during your work. We will cover initial purity assessment, primary purification strategies, troubleshooting common issues, and final purity validation.

Part 1: Initial Assessment & Strategy

Before any purification attempt, understanding your crude material is paramount. The choice of technique is dictated by the physical properties of 5-Methylpicolinic acid and the nature of the likely impurities.

Key Properties of 5-Methylpicolinic Acid:

PropertyValueSource
Molecular FormulaC₇H₇NO₂[1][2]
Molecular Weight137.14 g/mol [3]
AppearanceOff-white to light yellow solid[3][4]
Melting Point164-166 °C[3][4]
Acidity (pKa)Acidic (Carboxylic Acid)[5]
FAQ: What are the most common impurities I should expect?

The impurities in your crude 5-MPA are highly dependent on the synthetic route. However, a common synthesis involves the oxidation of 2,5-dimethylpyridine (2,5-lutidine). In this case, you can anticipate:

  • Unreacted Starting Material: Residual 2,5-lutidine.

  • Over-oxidation Byproduct: 2,5-pyridinedicarboxylic acid, where the second methyl group has also been oxidized.[6]

  • Inorganic Salts: Residuals from the oxidizing agent (e.g., manganese dioxide if using KMnO₄) and neutralization salts.[7]

  • Residual Solvents: Solvents used during the reaction or initial work-up.[8]

FAQ: What is the best overall strategy for purifying crude 5-Methylpicolinic acid?

A robust, multi-step approach is often the most effective. For a typical crude solid containing a mix of acidic, basic, and neutral impurities, a combination of acid-base extraction followed by recrystallization is the gold standard. Column chromatography should be reserved for challenging separations where other methods fail.

Below is a general workflow to guide your decision-making process.

G cluster_0 Purification Workflow for Crude 5-MPA Start Crude 5-MPA Solid Assess Assess Impurities (TLC, NMR of crude) Start->Assess Decision Are neutral or basic impurities present? Assess->Decision AcidBase Perform Acid-Base Extraction Decision->AcidBase Yes Recryst1 Perform Recrystallization Decision->Recryst1 No / Unsure AcidBase->Recryst1 Analysis Purity Analysis (HPLC, MP, NMR) Recryst1->Analysis Decision2 Is Purity >99%? Analysis->Decision2 Chrom Consider Column Chromatography Decision2->Chrom No End Pure 5-MPA Decision2->End Yes Chrom->Analysis

Caption: General workflow for purification of 5-MPA.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification experiments in a Q&A format.

Acid-Base Extraction Issues

Question: I performed an acid-base extraction, but my final yield of 5-MPA is very low. What went wrong?

This is a common issue that can stem from several steps in the process. Here’s how to troubleshoot it:

  • Incomplete Deprotonation: Ensure you used a sufficient amount of aqueous base (e.g., saturated sodium bicarbonate) to deprotonate all the carboxylic acid. The key is to form the water-soluble carboxylate salt.[9][10] Repeat the extraction of the organic layer with fresh base at least 2-3 times to ensure complete transfer into the aqueous phase.[8]

  • Insufficient Acidification: After combining the aqueous layers, you must lower the pH sufficiently to re-protonate the carboxylate salt, causing the neutral carboxylic acid to precipitate. Add a strong acid like 6M HCl dropwise until the solution is acidic to litmus or pH paper (target pH ~2-3).[11] It is critical to add enough acid to neutralize all the bicarbonate base first, and then protonate your product.[11]

  • Product Solubility: 5-Methylpicolinic acid, like its parent picolinic acid, may have some solubility in water.[12] To maximize precipitation, perform the acidification step in an ice bath. Chilling the solution significantly decreases the solubility of the product.

  • Premature Precipitation: If you add the acid too quickly, localized pH changes can cause the product to crash out as a fine, difficult-to-filter solid.[13] Add the acid slowly while stirring vigorously.

G cluster_1 Acid-Base Extraction Workflow Start Crude 5-MPA in Organic Solvent (e.g., Ethyl Acetate) AddBase Add aq. NaHCO₃ Shake & Vent Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic Organic Layer: Neutral/Basic Impurities Separate1->Organic Aqueous Aqueous Layer: Sodium 5-methylpicolinate (Product Salt) Separate1->Aqueous Acidify Cool in Ice Bath Add 6M HCl (aq) until pH ~2-3 Aqueous->Acidify Precipitate Precipitation of Pure 5-MPA Acidify->Precipitate Filter Filter, Wash with Cold Water, & Dry Precipitate->Filter End Purified 5-MPA Filter->End

Caption: Workflow for acid-base extraction of 5-MPA.

Recrystallization Issues

Question: My 5-MPA is "oiling out" during recrystallization instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture), forming a liquid layer instead of solid crystals.

  • Causality: This is often caused by the solution being too saturated or cooling too rapidly. Impurities can also depress the melting point of your compound, making it more prone to oiling out.[13]

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add more hot solvent (e.g., in 5-10% increments) to decrease the saturation level.

    • Cool the solution very slowly. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for forming a proper crystal lattice.[13]

    • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • If the problem persists, the impurity load may be too high. Consider a preliminary purification by acid-base extraction before attempting recrystallization again.

Question: I've cooled my recrystallization solution, but no crystals have formed. What should I do?

This indicates that your solution is not supersaturated at the lower temperature.

  • Causality: You may have used too much solvent, or the chosen solvent is simply too good at dissolving your compound, even when cold.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask or adding a "seed crystal" of pure 5-MPA if you have one.

    • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or in a fume hood. Then, allow it to cool slowly again.

    • Change Solvent System: If crystals still don't form, your solvent is likely inappropriate. You may need to use a solvent in which 5-MPA is less soluble or use a binary solvent system (e.g., dissolve in a good solvent like ethanol and slowly add a poor solvent like water or hexane until the solution turns cloudy, then heat to clarify and cool slowly).[14]

Chromatography Issues

Question: My 5-MPA streaks badly on a silica gel TLC plate, making column chromatography impossible. What can I do?

Streaking (or tailing) of carboxylic acids on silica gel is a classic problem.

  • Causality: The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[8] This leads to a distribution of the analyte between its protonated and deprotonated forms on the column, causing it to elute over a wide band rather than as a tight spot.

  • Solution: The key is to keep your compound fully protonated during the separation. To achieve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[8] This acidic modifier ensures the equilibrium is shifted entirely to the neutral, protonated form of 5-MPA, which will chromatograph as a much sharper band.

Part 3: Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for recrystallizing 5-Methylpicolinic acid?

The ideal solvent is one in which 5-MPA has high solubility at high temperatures but low solubility at low temperatures.[13] Based on data for the parent picolinic acid, polar protic solvents are a good starting point.[12]

Recommended Solvents to Screen:

SolventBoiling Point (°C)PolarityRationale & Comments
Water100HighPicolinic acid is very soluble in water.[12] May require a large volume, but can yield very pure crystals. Good for removing organic-soluble impurities.
Ethanol78HighA good general-purpose solvent for polar organic molecules, including carboxylic acids.[14] Picolinic acid is less soluble in ethanol than water, which is promising for recrystallization.[12]
Acetonitrile82Medium-HighPicolinic acid has low solubility in acetonitrile at room temperature, making it an excellent candidate.[12]
Ethyl Acetate77MediumA versatile solvent. Its suitability would need to be tested experimentally.

Screening Protocol: Place ~20-30 mg of your crude 5-MPA in a small test tube. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble. If not, heat the mixture to boiling. If it dissolves, it's a potential candidate. Cool to room temperature and then in an ice bath to see if crystals form.

Question: What analytical methods should I use to confirm the purity of my final product?

No single method tells the whole story. A combination of techniques provides the most reliable assessment of purity.[15][16]

Comparison of Key Purity Assessment Techniques:

TechniquePrincipleInformation ProvidedProsCons
Melting Point Measures the temperature range over which a solid transitions to a liquid.Purity IndicatorFast, inexpensive, requires minimal sample.[15]Insensitive to small amounts of impurities; not quantitative.
HPLC Chromatographic separation based on analyte partitioning between a mobile and stationary phase.Quantitative Purity (% Area), detection of impurities.Highly sensitive, accurate, and quantitative.[17][18]Requires method development, more expensive instrumentation.
¹H NMR Measures the nuclear magnetic resonance of hydrogen atoms in a magnetic field.Structural confirmation, detection of proton-containing impurities.Provides structural information, can be made quantitative (qNMR).[17]May not detect non-protonated impurities; requires expensive equipment.

Question: Is it safe to use a strong base like sodium hydroxide for the acid-base extraction?

While NaOH will effectively deprotonate 5-MPA, using a weak base like sodium bicarbonate (NaHCO₃) is generally preferred for several reasons.[9][11]

  • Selectivity: NaHCO₃ is basic enough to deprotonate a carboxylic acid but not a less acidic group like a phenol. This can be advantageous if you have phenolic impurities.[10]

  • Safety: NaHCO₃ is a milder, safer reagent. The neutralization with acid produces CO₂ gas, which is less hazardous than the heat generated from neutralizing a strong base. Crucially, this means you must vent your separatory funnel frequently during the extraction to release the pressure from CO₂ evolution. [8]

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol assumes you have ~1 gram of crude 5-MPA containing neutral or basic impurities.

  • Dissolution: Dissolve the crude 5-MPA (~1 g) in a suitable organic solvent (~30 mL) like ethyl acetate or dichloromethane in a 125 mL separatory funnel.

  • Extraction: Add ~20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.[8] Stopper the funnel, and gently invert it several times. Immediately open the stopcock (while inverted) to vent the pressure from CO₂ gas. Repeat this gentle shaking and venting process for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean 250 mL Erlenmeyer flask.[8]

  • Repeat Extraction: Repeat the extraction (Step 2 & 3) on the organic layer with two more 20 mL portions of fresh NaHCO₃ solution. Combine all aqueous extracts in the Erlenmeyer flask. The organic layer containing neutral/basic impurities can be set aside.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring vigorously, slowly add 6M HCl dropwise. You will observe vigorous bubbling (CO₂ evolution) followed by the formation of a white precipitate. Continue adding HCl until the bubbling ceases and the solution is strongly acidic (test with pH paper, target pH ~2).[8]

  • Isolation: Keep the flask in the ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by suction filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual salts. Allow the solid to air-dry on the filter, then transfer it to a watch glass to dry to a constant weight. A vacuum oven at low heat can be used to accelerate drying.

Protocol 2: Purification by Recrystallization from Ethanol

This protocol is for purifying 5-MPA that is already reasonably pure or for use after an acid-base extraction.

  • Dissolution: Place the crude 5-MPA in an Erlenmeyer flask (sized so the solvent will fill it about halfway). Add a minimal amount of ethanol and a stir bar. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional) Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol. Dry the purified crystals to a constant weight.

References

  • Wikipedia contributors. (2024). Acid–base extraction. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylpicolinic acid. PubChem Compound Database. [Link]

  • Chemsrc. (n.d.). Methyl 5-methylpicolinate. [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • SIELC Technologies. (n.d.). Picolinic Acid. [Link]

  • Simões, M. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Kiper, R. A. (n.d.). Properties of substance: picolinic acid. [Link]

  • Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. [Link]

  • Melis, A., et al. (1998). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. ResearchGate. [Link]

  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PubMed. [Link]

  • Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. [Link]

  • European Medicines Agency. (2023). ICH Q14 Guideline on analytical procedure development. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-methylpicolinate. PubChem Compound Database. [Link]

Sources

Optimization

Improving the selectivity of reactions with 5-Methylpicolinic acid

Welcome to the technical support center for 5-Methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic compound. Our focus is to provide actionable insights and troubleshooting strategies to enhance reaction selectivity, minimize side products, and achieve desired synthetic outcomes. The following content is structured as a series of frequently asked questions that lead to in-depth troubleshooting guides, complete with detailed protocols and mechanistic explanations.

Frequently Asked Questions (FAQs)

  • Q: My C-H functionalization reaction on the pyridine ring of 5-Methylpicolinic acid is giving me a mixture of regioisomers. How can I control the position of the new bond (e.g., C4 vs. C6)?

    • See Troubleshooting Guide 1: Achieving Regiocontrol in C-H Functionalization.

  • Q: I am attempting a reaction at the pyridine ring, but I'm getting significant side reactions involving the carboxylic acid group. What is the best way to prevent this?

    • See Troubleshooting Guide 2: Chemoselectivity and Protecting Group Strategies.

  • Q: My cross-coupling reaction (e.g., Suzuki, Heck) is inefficient, with low yields and significant starting material recovery. What factors should I investigate?

    • See Troubleshooting Guide 3: Optimizing Transition-Metal-Catalyzed Cross-Coupling Reactions.

  • Q: I need to perform a reaction on the C5-methyl group, but the pyridine ring itself is reacting instead. How can I selectively target the methyl group?

    • See Troubleshooting Guide 4: Selective Functionalization of the C5-Methyl Group.

Troubleshooting Guide 1: Achieving Regiocontrol in C-H Functionalization

The inherent electronics of the pyridine ring and the directing-group capability of the picolinic acid moiety create a complex landscape for regioselectivity. Achieving selective C-H functionalization requires a careful balance of catalyst, ligands, and reaction conditions.

The Challenge of Regioselectivity

5-Methylpicolinic acid presents several potential sites for C-H activation. The nitrogen atom and the carboxylate group can coordinate to a metal catalyst, directing functionalization to the C6 or C3 positions. However, steric and electronic factors, including the presence of the C5-methyl group, can influence the outcome, often leading to mixtures of products.[1] Regioselectivity is the preference for bond formation or breaking at one position over all other possible positions.[2]

Decision-Making Workflow for Regioselectivity

G start Problem: Poor Regioselectivity catalyst Step 1: Evaluate Catalyst & Ligand - Pd, Rh, Ni, Cu? - Bulky or electron-rich ligand? start->catalyst conditions Step 2: Modify Reaction Conditions - Temperature - Solvent polarity catalyst->conditions If selectivity is still poor outcome1 Desired Regioisomer Achieved catalyst->outcome1 If successful protect Step 3: Consider Protecting Groups - Mask competing sites? conditions->protect If mixture remains conditions->outcome1 If successful protect->outcome1 If successful outcome2 Mixture Persists protect->outcome2

Caption: Troubleshooting workflow for poor regioselectivity.

Key Strategy: Catalyst and Ligand Selection

The choice of transition metal and its associated ligands is the most powerful tool for controlling regioselectivity. The catalyst's electronic properties and steric profile dictate its preferred coordination and activation site on the substrate.

  • Palladium (Pd) Catalysis: Often used for C-H arylations and alkenylations. The choice of ligand is critical. For example, using bidentate ligands like 1,10-phenanthroline can promote C3 functionalization of pyridines.[1]

  • Rhodium (Rh) Catalysis: Rh(III) catalysts have been shown to be effective for C-H activation, often directed by a coordinating group. In some picolinamide systems, Rh catalysis can lead to reversible C-H insertion, and the kinetic isotope effect suggests that C-H bond cleavage can be the rate-limiting step.[1]

  • Nickel (Ni) Catalysis: Nickel catalysts are a more economical alternative to palladium and can exhibit unique reactivity.[3] For instance, Ni-catalyzed esterification has been used for the cleavage of picolinamide directing groups.[4]

  • Copper (Cu) Catalysis: Copper catalysts are common for carbon-heteroatom bond formations and can also be used in directing group removal.[5][6][7]

Data Summary: Ligand Influence on Regioselectivity

Catalyst SystemLigand TypePredominant PositionRationale
Rh(III)BINAPC6The large bite angle of BINAP can favor coordination that directs functionalization to the sterically accessible C6 position.[8]
Rh(I)Bobphos / QuinoxP*C2Smaller bite-angle ligands can alter the geometry of the metal center, favoring addition at the C2 position.[8]
Pd(II)1,10-PhenanthrolineC3The specific coordination geometry of the bidentate ligand can block C6/C2 sites and favor activation at C3.[1]
Ir(I)N/A (Steric Control)C3/C4 (meta)Iridium-catalyzed borylation can be sterically controlled, where bulky directing groups shield adjacent positions, leading to functionalization at more distant sites.[1]
Protocol: Catalyst-Controlled C4-Arylation of a Picolinic Acid Derivative

This protocol is a representative example based on principles of directed C-H functionalization. Users must adapt it based on their specific substrate and desired outcome.

  • Preparation: In a glovebox, add the 5-Methylpicolinic acid derivative (1.0 equiv), the aryl halide coupling partner (1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a bulky phosphine, 10 mol%) to an oven-dried reaction vial.

  • Solvent and Base: Remove the vial from the glovebox. Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M) followed by a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material and the formation of the desired product.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Troubleshooting Guide 2: Chemoselectivity and Protecting Group Strategies

The carboxylic acid of 5-Methylpicolinic acid is a reactive functional group that can interfere with reactions intended for the pyridine ring or the methyl group. Protecting this group is a common and effective strategy to ensure chemoselectivity.

Why Protect the Carboxylic Acid?

The carboxylic acid proton is acidic and can be deprotonated by bases used in many coupling reactions, which can deactivate catalysts or cause solubility issues. The carboxylate can also act as a competing ligand for the metal center. Temporarily masking this group as an ester or another derivative circumvents these issues.[9]

Orthogonal Protecting Group Strategy

In complex syntheses, you may need to deprotect one group while leaving others intact. This is achieved using an "orthogonal" strategy, where each protecting group is removed under unique conditions (e.g., one is acid-labile, another is removed by hydrogenation).[9][10]

G start Multi-functional Molecule (e.g., -COOH, -NH2) protect Step 1: Orthogonal Protection - Protect -COOH with Methyl Ester - Protect -NH2 with Boc group start->protect react Step 2: Selective Reaction (e.g., C-H arylation) protect->react deprotect_boc Step 3: Selective Deprotection (Acid) - Remove Boc group - Methyl ester remains react->deprotect_boc react_amine Step 4: React at Amine deprotect_boc->react_amine deprotect_ester Step 5: Final Deprotection (Base) - Saponify methyl ester to -COOH react_amine->deprotect_ester final Final Product deprotect_ester->final

Caption: Workflow illustrating an orthogonal protecting group strategy.

Common Protecting Groups for Carboxylic Acids

Protecting GroupProtection MethodDeprotection ConditionsKey Features
Methyl or Ethyl Ester Fischer esterification (MeOH/EtOH, H⁺ cat.) or TMSCHN₂Saponification (NaOH or LiOH), then acidic workupRobust, common, but deprotection requires harsh basic conditions.
tert-Butyl (tBu) Ester Isobutylene, H⁺ cat. or (Boc)₂O, DMAPStrong acid (e.g., Trifluoroacetic Acid - TFA)Stable to base and nucleophiles; removed under acidic conditions.[11]
Benzyl (Bn) Ester Benzyl bromide, baseCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions; removed under neutral hydrogenolysis.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, imidazoleFluoride source (e.g., TBAF) or mild acidVery labile; suitable for short-term protection.[11]
Protocol: Protection of 5-Methylpicolinic Acid as a Methyl Ester
  • Setup: Suspend 5-Methylpicolinic acid (1.0 equiv) in methanol (approx. 0.2 M).

  • Acid Catalyst: Cool the mixture in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.2 equiv) dropwise. Caution: Exothermic reaction, produces HCl gas.

  • Reaction: Remove the ice bath and fit the flask with a condenser. Heat the reaction to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC, staining with an indicator like KMnO₄. The ester product will have a higher Rf than the starting carboxylic acid.

  • Work-up: Cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess methanol and SOCl₂.

  • Isolation: Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated NaHCO₃ solution until effervescence ceases. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the methyl 5-methylpicolinate.

Troubleshooting Guide 3: Optimizing Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation.[12] Their success with 5-Methylpicolinic acid derivatives often depends on fine-tuning the catalytic cycle.

Understanding the Catalytic Cycle

Most palladium- or nickel-catalyzed cross-couplings proceed through a common cycle.[13] An issue at any stage can halt the reaction.

  • Oxidative Addition: The active M(0) catalyst inserts into the R-X bond (e.g., an aryl halide), forming a M(II) complex. This step is often rate-limiting.[14]

  • Transmetalation: An organometallic reagent (e.g., a boronic acid in Suzuki coupling) transfers its organic group to the metal center, displacing the halide.[12][14]

  • Reductive Elimination: The two organic fragments on the metal center couple and are expelled, forming the new C-C bond and regenerating the M(0) catalyst.[14]

G cluster_0 Catalytic Cycle M0 M(0)Ln (Active Catalyst) M2_RX R-M(II)Ln-X M0->M2_RX Oxidative Addition (+ R-X) M2_R_R1 R-M(II)Ln-R' M2_RX->M2_R_R1 Transmetalation (+ R'-M') M2_R_R1->M0 Reductive Elimination (- R-R')

Caption: A simplified transition-metal cross-coupling cycle.

Troubleshooting Common Failures

Issue: Low Conversion / No Reaction

  • Catalyst Inactivity:

    • Cause: The Pd(0) or Ni(0) catalyst may be oxidized or improperly generated. The phosphine ligands might be air-sensitive.

  • Failed Oxidative Addition:

    • Cause: The C-X bond of your electrophile might be too strong (e.g., C-Cl < C-Br < C-I in reactivity).

    • Solution: Switch to a more reactive halide (bromide or iodide). Use more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.

  • Failed Transmetalation:

    • Cause: The base may be too weak or poorly soluble to activate the nucleophilic partner (e.g., boronic acid).

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Adding water or using a phase-transfer catalyst can sometimes improve base efficacy.

Issue: Product is Formed, but Significant Byproducts are Observed

  • Homocoupling:

    • Cause: The organometallic reagent (R'-M') reacts with itself.

    • Solution: Lower the reaction temperature.[15] Add the organometallic reagent slowly over a period of time to keep its instantaneous concentration low.

  • Protodeboronation (in Suzuki reactions):

    • Cause: The boronic acid is cleaved by residual water or base before it can transmetalate.

    • Solution: Use rigorously anhydrous conditions. Sometimes, using boronate esters (e.g., pinacol esters) can increase stability.

Troubleshooting Guide 4: Selective Functionalization of the C5-Methyl Group

While C-H activation on the pyridine ring is common, reactions targeting the C5-methyl group require different strategies, often involving radical intermediates.

Strategy: Photoredox Catalysis

Visible-light photoredox catalysis can generate radical species under mild conditions, enabling novel transformations.[16] For 5-methyl substituted heterocycles, this can be a powerful tool for selective C(sp³)-H functionalization.

  • Mechanism Outline: A photosensitizer (e.g., xanthone or quinolinone) absorbs light and enters an excited state.[16][17] This excited catalyst can then oxidize the substrate (5-methylpicolinic acid derivative), which after deprotonation, forms a benzylic-type radical at the methyl group. This radical can then be trapped by a suitable coupling partner.[17]

Experimental Considerations

  • Catalyst: The choice of photocatalyst is crucial and determines the redox potential of the system. Organic dyes like Eosin Y, or metal complexes like [Ir(ppy)₃] or [Ru(bpy)₃]²⁺ are common.

  • Solvent: The reaction should be performed in a degassed solvent to prevent quenching of the excited state or radical intermediates by oxygen.

  • Light Source: Blue or green LEDs are typically used, and the wavelength should match the absorption maximum of the photocatalyst.

Protocol: Conceptual Photoredox Pyridination of the C5-Methyl Group

This is a conceptual protocol based on published methods for similar substrates.[17]

  • Setup: In a vial suitable for photochemistry, combine the 5-methylpicolinic acid derivative (1.0 equiv), the radical trapping agent (e.g., 4-cyanopyridine, 2.0 equiv), and the photocatalyst (e.g., xanthone, 10 mol%).

  • Solvent: Add a degassed solvent (e.g., acetonitrile).

  • Degassing: Seal the vial and sparge the solution with Argon for 15-20 minutes to remove dissolved oxygen.

  • Irradiation: Place the vial near a blue LED light source (e.g., 450 nm) and stir vigorously at room temperature. Use a fan to maintain ambient temperature.

  • Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, remove the solvent in vacuo and purify the residue by chromatography to isolate the functionalized product.

References

  • Transition-Metal-Catalyzed C-P Cross-Coupling Reactions. ResearchGate. [Link]

  • Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. ACS Publications. [Link]

  • The reductive cleavage of picolinic amides. David Spring Group - University of Cambridge. [Link]

  • Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. ResearchGate. [Link]

  • Cobalt-Catalyzed Selective Synthesis of Isoquinolines Using Picolinamide as a Traceless Directing Group. ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health (NIH). [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. National Institutes of Health (NIH). [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. [Link]

  • Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc. [Link]

  • Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. Europe PMC. [Link]

  • Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. National Institutes of Health (NIH). [Link]

  • 5-Methylpicolinic acid. PubChem. [Link]

  • Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]

  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. [Link]

  • Virtual Fragment Screening Identification of a Quinoline‐5,8‐dicarboxylic Acid Derivative as a Selective JMJD3 Inhibitor. National Institutes of Health (NIH). [Link]

  • Regioselectivity. Wikipedia. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones. SciSpace. [Link]

  • Critical Factors Affecting the Selective Transformation of 5‐Hydroxymethylfurfurfural to 3‐Hydroxymethylcyclopentanone Over Ni Catalysts. ResearchGate. [Link]

  • Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. Royal Society of Chemistry. [Link]

  • 5-Methyl-picolinate. PubChem. [Link]

Sources

Troubleshooting

Stability issues of 5-Methylpicolinic acid under different reaction conditions

Technical Support Center: Stability of 5-Methylpicolinic Acid Welcome to the technical support guide for 5-Methylpicolinic acid. This resource is designed for researchers, chemists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 5-Methylpicolinic Acid

Welcome to the technical support guide for 5-Methylpicolinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated with this versatile building block. Here, we address common issues encountered during synthesis and experimentation, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methylpicolinic acid and what are its primary applications?

5-Methylpicolinic acid (5-MPA), also known as 5-methyl-2-pyridinecarboxylic acid, is a heterocyclic carboxylic acid.[1][2] It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its pyridine ring and carboxylic acid moiety allow for a variety of chemical transformations, most notably the formation of amide bonds.[3][4]

Q2: What are the standard storage conditions for 5-Methylpicolinic acid?

To ensure long-term stability, 5-Methylpicolinic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[1][5] Recommended storage temperatures are typically between 2-8°C.[1][6] It is incompatible with strong oxidizing agents, and contact should be avoided.[5]

Q3: Is 5-Methylpicolinic acid stable in common organic solvents?

5-Methylpicolinic acid demonstrates good stability in many common organic solvents like DMF, DMSO, and alcohols at room temperature.[7] However, prolonged heating in any solvent can potentially lead to degradation, primarily through decarboxylation.[8][9] Stability in protic solvents like methanol or water can be pH-dependent.

Troubleshooting Guide: Stability Under Reaction Conditions

This section addresses specific problems you may encounter during reactions involving 5-Methylpicolinic acid.

Issue 1: Low Yields and Unexpected Side Products in High-Temperature Reactions

Q: I'm running a reaction with 5-Methylpicolinic acid at a temperature above 150°C and observing low yields of my desired product along with a significant amount of a lower molecular weight byproduct. What is happening?

A: You are likely observing thermal decarboxylation.

  • Causality: Picolinic acids and their derivatives are known to undergo thermal decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).[8][9] This process is often accelerated at elevated temperatures. The primary byproduct of the decarboxylation of 5-Methylpicolinic acid is 5-methylpyridine (also known as β-picoline).

  • Mechanism Insight: The reaction proceeds through the formation of a zwitterionic intermediate, which then eliminates CO₂. This is a characteristic reaction of α-picolinic acids, known as the Hammick reaction, especially in the presence of carbonyl compounds.[8][10]

  • Troubleshooting & Prevention:

    • Lower Reaction Temperature: If possible, reduce the reaction temperature. The rate of decarboxylation is highly temperature-dependent.[11]

    • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely using techniques like TLC, LC-MS, or HPLC to stop the reaction once the starting material is consumed.[12][13]

    • Alternative Synthetic Routes: If high temperatures are unavoidable, consider alternative synthetic strategies that do not require subjecting 5-Methylpicolinic acid to harsh thermal stress.

Issue 2: Poor Reactivity or Degradation under Strongly Acidic or Basic Conditions

Q: My reaction is run under strongly acidic (pH < 2) or basic (pH > 10) conditions, and I'm seeing incomplete conversion or the formation of impurities. How does pH affect the stability of 5-Methylpicolinic acid?

A: The stability and reactivity of 5-Methylpicolinic acid are significantly influenced by pH.

  • Under Acidic Conditions (Low pH):

    • Causality: In strongly acidic solutions, the pyridine nitrogen becomes protonated. This protonation can influence the electronic properties of the ring and the carboxyl group. While generally stable, extremely low pH combined with heat can accelerate decarboxylation.[14] Studies on related picolinic acids show that the rate of decarboxylation can maximize at an intermediate pH (around 1-2) before decreasing at very high acidities.[10][14]

    • Troubleshooting: If possible, buffer the reaction medium to a moderately acidic pH (3-5). If strong acid is required as a catalyst, use it in catalytic amounts and maintain the lowest effective temperature.

  • Under Basic Conditions (High pH):

    • Causality: In basic media, the carboxylic acid is deprotonated to form the carboxylate salt (5-methyl-picolinate).[15] This carboxylate is generally less reactive as a nucleophile and can behave differently in reactions. While the anion is somewhat resistant to decarboxylation in non-aqueous solvents, in aqueous solutions, it can still decarboxylate, albeit sometimes slower than the neutral or zwitterionic form.[10][14] Strong bases can also promote other unforeseen side reactions.[9]

    • Troubleshooting: Use the mildest base possible to achieve the desired transformation. If a strong base is necessary, consider inverse addition (adding the base to the acid solution) at low temperatures to control the exotherm and minimize side reactions.

ConditionPotential IssueRecommended Action
High Temperature (>150°C) Thermal DecarboxylationLower temperature, minimize reaction time.
Strongly Acidic (pH < 2) Increased Decarboxylation RateBuffer to pH 3-5, use catalytic acid, keep temp low.
Strongly Basic (pH > 10) Formation of unreactive carboxylate, potential side reactionsUse mildest effective base, control temperature.
Issue 3: Complications in Amide Coupling Reactions

Q: I'm performing an amide coupling reaction using 5-Methylpicolinic acid with a standard coupling reagent (e.g., HATU, EDC), but the yield is poor and purification is difficult.

A: Amide coupling reactions can have several points of failure related to activation and side reactions. [16]

  • Causality & Troubleshooting:

    • Order of Addition: The order in which you add reagents is critical. It is often best to pre-activate the carboxylic acid before adding the amine.[17] Combine the 5-Methylpicolinic acid, coupling reagent (like HATU), and a non-nucleophilic base (like DIPEA) in your solvent and stir for a few minutes to form the active ester.[3][4] Then, add the amine component. This prevents the coupling reagent from reacting directly with the amine, which can form a guanidinium byproduct and consume your reagents.

    • Choice of Base: Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine (TEA) when possible. This minimizes side reactions like the formation of N-acylurea with carbodiimide reagents (EDC, DCC).

    • Solvent Choice: Ensure all reagents are fully dissolved. DMF is a common and effective solvent for amide coupling.[3]

    • Moisture: The reaction should be run under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Water can hydrolyze the activated intermediate back to the carboxylic acid, reducing your yield.

Workflow & Protocol Section

Protocol 1: Small-Scale Test for Thermal Stability

This protocol allows you to quickly assess the thermal stability of 5-Methylpicolinic acid under your specific reaction conditions.

Materials:

  • 5-Methylpicolinic acid

  • Proposed reaction solvent (e.g., DMF, Toluene)

  • Internal standard (e.g., naphthalene, biphenyl - choose a compound that is stable and does not interfere with analysis)

  • Reaction vials, heating block, HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of 5-Methylpicolinic acid (e.g., 10 mg/mL) and the internal standard (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot 1 mL of this solution into three separate reaction vials.

  • Seal the vials tightly. Keep one vial at room temperature as a control (T=0 sample).

  • Place the other two vials in a heating block set to your proposed reaction temperature (e.g., 120°C).

  • After 1 hour and 4 hours, remove one vial each from the heating block and allow it to cool to room temperature.

  • Dilute a small aliquot from each of the three vials (T=0, T=1h, T=4h) and analyze by HPLC or LC-MS.[13][18]

  • Analysis: Compare the peak area ratio of 5-Methylpicolinic acid to the internal standard across the different time points. A significant decrease in this ratio indicates degradation. Look for the appearance of a new peak corresponding to 5-methylpyridine.

Diagram: Troubleshooting Workflow for Amide Coupling

This diagram provides a logical decision tree for troubleshooting common issues during amide coupling reactions with 5-Methylpicolinic acid.

G start Problem: Low Yield or Impurities in Amide Coupling q_activation How was the acid activated? start->q_activation q_base Which base was used? start->q_base q_conditions Were conditions anhydrous? start->q_conditions ans_preactivate Amine added simultaneously with coupling agent q_activation->ans_preactivate Simultaneous Addition ans_nucleophilic_base Used a nucleophilic base (e.g., TEA) q_base->ans_nucleophilic_base TEA, Pyridine ans_wet Reaction open to air or used wet solvents q_conditions->ans_wet No sol_preactivate Solution: Pre-activate acid. Mix 5-MPA, coupling agent, and base for 15 min before adding amine. ans_preactivate->sol_preactivate sol_base Solution: Switch to a non- nucleophilic base like DIPEA. ans_nucleophilic_base->sol_base sol_conditions Solution: Dry solvents and run reaction under inert atmosphere (N2 or Ar). ans_wet->sol_conditions

Caption: Troubleshooting Decision Tree for Amide Coupling.

References

  • Hebei Shengang Trading Co.,Ltd. 5-Methylpicolinic acid hydrate. Vertex AI Search. Accessed January 11, 2026.
  • Wikipedia. Hammick reaction. Wikipedia. Accessed January 11, 2026.
  • ResearchGate. Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF.
  • Wikipedia. Decarboxylation. Wikipedia. Accessed January 11, 2026.
  • ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
  • Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Accessed January 11, 2026.
  • TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals. Accessed January 11, 2026.
  • ChemicalBook. 5-METHYLPICOLINIC ACID | 4434-13-3. ChemicalBook. Accessed January 11, 2026.
  • Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific. Accessed January 11, 2026.
  • BLD Pharm. 177359-60-3|5-Methylpicolinic acid hydrochloride|BLD Pharm. BLD Pharm. Accessed January 11, 2026.
  • ECHEMI. 4434-13-3, 5-Methylpicolinic acid Formula. ECHEMI. Accessed January 11, 2026.
  • MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Accessed January 11, 2026.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Published June 23, 2008.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Liu, A. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. Accessed January 11, 2026.
  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. Published September 4, 2023.
  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Published March 20, 2025.
  • National Center for Biotechnology Information. 5-Methylpicolinic acid. PubChem. Accessed January 11, 2026.
  • National Center for Biotechnology Information.
  • Benchchem. Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem. Accessed January 11, 2026.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Published August 29, 2022.
  • OMICS Online. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS Online. Accessed January 11, 2026.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Accessed January 11, 2026.
  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Accessed January 11, 2026.
  • Synblock. CAS 1588441-37-5 | 5-Methylpicolinic acid hydrate. Synblock. Accessed January 11, 2026.
  • PubMed. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. PubMed. Published May 25, 2007.
  • University of Calgary. Reactivity of Carboxylic Acid Derivatives. University of Calgary. Accessed January 11, 2026.
  • Chemistry LibreTexts. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Chemistry LibreTexts. Published July 18, 2015.
  • MDPI. Thermal Stability of Amorphous Solid Dispersions. MDPI. Published January 5, 2021.
  • Chemistry LibreTexts. 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. Published February 22, 2024.
  • National Center for Biotechnology Information. 5-Formyl-3-methylpicolinic acid. PubChem. Accessed January 11, 2026.
  • ResearchGate. The stability of polyaniline in strongly alkaline or acidic aqueous media.
  • PubMed. Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Published October 2000.
  • Britannica. Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. Accessed January 11, 2026.
  • Universidad de Cádiz. Stability of phenolic compounds during extraction with superheated solvents. Universidad de Cádiz. Accessed January 11, 2026.
  • ChemSpider. Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider. Accessed January 11, 2026.
  • Royal Society of Chemistry. Selective oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over MnOx–CeO2 composite catalysts. Green Chemistry. Published December 21, 2016.
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Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Methylpicolinic Acid

Welcome to the technical support center for 5-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for ov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges in various reaction media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Understanding the Solubility of 5-Methylpicolinic Acid

5-Methylpicolinic acid, a derivative of picolinic acid, presents unique solubility challenges due to its chemical structure. While specific solubility data for 5-methylpicolinic acid is not extensively published, we can infer its behavior from the well-documented properties of picolinic acid and the influence of the additional methyl group.

Picolinic acid is known to be highly soluble in water, with decreasing solubility in less polar solvents like ethanol and acetonitrile.[1][2][3][4] This high aqueous solubility is attributed to its ability to form strong hydrogen bonds.[1] The presence of a methyl group on the pyridine ring in 5-methylpicolinic acid increases its lipophilicity, which is expected to reduce its solubility in aqueous solutions compared to the parent compound.

This guide will walk you through systematic approaches to tackle these solubility issues head-on, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Methylpicolinic acid not dissolving in my aqueous reaction medium?

A1: The limited aqueous solubility of 5-Methylpicolinic acid is the primary reason for dissolution challenges. The methyl group on the pyridine ring reduces the molecule's overall polarity, making it less compatible with water. At neutral pH, the carboxylic acid group is only partially ionized, further limiting its solubility.

Q2: What are the best starting solvents for dissolving 5-Methylpicolinic acid?

A2: For creating stock solutions, it is advisable to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] For reaction media, the choice will depend on the specific chemistry, but a good starting point for understanding its general solubility is to consider polar protic and aprotic solvents. Based on data for picolinic acid, polar solvents capable of hydrogen bonding are likely to be more effective.[1]

Q3: Can I heat the mixture to improve solubility?

A3: Gently warming the solution can increase the rate of dissolution and the solubility of 5-Methylpicolinic acid. However, be cautious about the thermal stability of your compound and other reactants. It is recommended to perform a small-scale test to ensure that heating does not lead to degradation.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to addressing solubility problems with 5-Methylpicolinic acid.

Issue 1: Poor Solubility in Aqueous Buffers

If you are observing poor solubility of 5-Methylpicolinic acid in your aqueous buffer, follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow: Poor Aqueous Solubility A Initial Observation: Poor solubility in aqueous buffer B Step 1: pH Adjustment Is the compound ionizable? A->B C Step 2: Co-solvent Addition Can the reaction tolerate organic solvents? B->C If pH adjustment is insufficient or not possible E Successful Dissolution B->E Yes, adjust pH to > pKa + 1 D Step 3: Salt Formation Is a stable salt form feasible? C->D If co-solvents are incompatible with the assay C->E Yes, add a minimal amount of a miscible organic solvent D->E Yes, synthesize a soluble salt

Caption: Workflow for addressing poor aqueous solubility.

The solubility of carboxylic acids like 5-Methylpicolinic acid is highly dependent on the pH of the solution.[6][7] By increasing the pH, you can deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.

Underlying Principle: The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium will shift towards the more soluble, deprotonated form.

Materials:

  • 5-Methylpicolinic acid

  • Aqueous buffer of choice

  • 1 M Sodium Hydroxide (NaOH) or other suitable base

  • pH meter

Procedure:

  • Suspend the desired amount of 5-Methylpicolinic acid in your aqueous buffer.

  • While stirring, slowly add 1 M NaOH dropwise.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the 5-Methylpicolinic acid is fully dissolved. A general rule of thumb is to adjust the pH to at least one or two units above the compound's pKa.

  • Record the final pH at which complete dissolution is observed.

Issue 2: Precipitation Upon Addition of Stock Solution to Aqueous Media

A common issue is the "crashing out" of the compound when a concentrated organic stock solution is added to an aqueous buffer.

Adding a water-miscible organic solvent to the aqueous phase can help to keep the compound in solution.

Underlying Principle: The co-solvent increases the overall polarity of the solvent system, making it more favorable for the solute to remain dissolved.

Materials:

  • Concentrated stock solution of 5-Methylpicolinic acid in a suitable organic solvent (e.g., DMSO).

  • Aqueous buffer.

  • Water-miscible co-solvent (e.g., ethanol, isopropanol).

Procedure:

  • Determine the final concentration of the organic solvent that your experiment can tolerate.

  • Prepare the aqueous buffer containing the desired percentage of the co-solvent.

  • While vortexing the buffer/co-solvent mixture, slowly add the concentrated stock solution of 5-Methylpicolinic acid.

  • Visually inspect the solution for any signs of precipitation.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarityMiscibility with WaterTypical Final Concentration in Assays
Dimethyl Sulfoxide (DMSO)HighExcellent< 1%
EthanolHighExcellent1-5%
N,N-Dimethylformamide (DMF)HighExcellent< 1%
Issue 3: Persistent Solubility Issues

In cases where pH adjustment and co-solvents are not viable or effective, converting the acid to a more soluble salt form can be a powerful strategy.[8][9][10]

Underlying Principle: Salts of weak acids and strong bases are generally more soluble in water than the free acid form.[11]

Materials:

  • 5-Methylpicolinic acid

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like ethanolamine[12])

  • An appropriate solvent for the reaction (e.g., ethanol)

  • Anti-solvent for precipitation (e.g., diethyl ether)

Procedure:

  • Dissolve 5-Methylpicolinic acid in a minimal amount of a suitable solvent like ethanol.

  • Add a stoichiometric equivalent of the chosen base.

  • Stir the reaction mixture at room temperature until the reaction is complete (this can be monitored by techniques like TLC or LC-MS).

  • If the salt precipitates directly, it can be collected by filtration.

  • If the salt is soluble in the reaction solvent, an anti-solvent can be added to induce precipitation.

  • Collect the salt by filtration, wash with the anti-solvent, and dry under vacuum.

  • The resulting salt can then be tested for its solubility in the desired aqueous medium.

cluster_1 General Workflow for Salt Formation A Start with 5-Methylpicolinic Acid B Dissolve in a suitable solvent (e.g., Ethanol) A->B C Add a stoichiometric equivalent of a base B->C D Stir to complete the reaction C->D E Isolate the salt (filtration or precipitation) D->E F Dry the salt E->F G Test solubility of the salt form F->G

Caption: A simplified workflow for preparing a more soluble salt of 5-Methylpicolinic acid.

Analytical Methods for Solubility Determination

To quantitatively assess the effectiveness of these methods, it is crucial to determine the concentration of the dissolved 5-Methylpicolinic acid.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable and widely used technique for determining the concentration of a compound in a solution.[13][14][15]

Brief Protocol Outline:

  • Prepare a calibration curve using standard solutions of 5-Methylpicolinic acid of known concentrations.

  • Prepare saturated solutions of 5-Methylpicolinic acid under the conditions of interest (e.g., different pH, co-solvent concentrations).

  • Allow the solutions to equilibrate (typically 24-48 hours with agitation).

  • Filter the solutions to remove any undissolved solid.

  • Analyze the filtrate by HPLC and determine the concentration using the calibration curve.

Concluding Remarks

Overcoming the solubility challenges of 5-Methylpicolinic acid is achievable through a systematic and informed approach. By understanding the underlying chemical principles and applying the troubleshooting strategies outlined in this guide, researchers can ensure the successful implementation of their experimental protocols. Always remember to perform small-scale pilot experiments to optimize conditions before proceeding to a larger scale.

References

  • Gonçalves, E. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ULisboa Research Portal. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. [Link]

  • ChemicalBook. picolinic acid. [Link]

  • PubChem. Picolinic acid. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Wallace, A. C., et al. (2018). Novel salts of dipicolinic acid as viscosity modifiers for high concentration antibody solutions. International journal of pharmaceutics, 548(1), 536–544. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • ResearchGate. The mode of the solvent effects in pyridine mono-carboxylic acids. [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). [Link]

  • PubChem. 5-Methylpicolinic acid. [Link]

  • Organic Syntheses. picolinic acid hydrochloride. [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]

  • MDPI. (2023). Spectrophotometric Assessment of 5-HMF in Thermally Treated Honey: Analytical Performance Comparison of Classical and Modified Methods. [Link]

  • ResearchGate. pH modulation: A mechanism to obtain pH-independent drug release. [Link]

  • National Institutes of Health. (2019). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. [Link]

  • ResearchGate. Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents. [Link]

  • IUPAC. SOLUBILITY DATA SERIES. [Link]

  • IUPAC. SOLUBILITY DATA SERIES. [Link]

  • MDPI. (2022). Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. [Link]

  • PubMed. (2021). Highly sensitive analytical method for the accurate determination of 5-methyltetrahydrofolic acid monoglutamate in various volumes of human plasma using isotope dilution ultra-high performance liquid chromatography-mass spectrometry. [Link]

  • ResearchGate. Methods for the determination of HMF in honey: a comparison. [Link]

  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]

  • DergiPark. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for 5-Methylpicolinic Acid Transformations

Welcome to the technical support center for transformations involving 5-Methylpicolinic acid (5-MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for transformations involving 5-Methylpicolinic acid (5-MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. The following content is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven insights.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that can affect any catalytic reaction involving 5-Methylpicolinic acid.

Question 1: My reaction with 5-Methylpicolinic acid is not starting or is proceeding very slowly. What are the first things I should check?

Answer: When a reaction fails to initiate, it's crucial to systematically review the foundational parameters of your setup before investigating more complex catalyst-specific issues.[1]

Initial Diagnostic Checklist:

  • Reagent Purity: Was the 5-Methylpicolinic acid pure? Impurities, especially residual water or other coordinating species, can poison sensitive catalysts. Verify the purity of your starting material via NMR or melting point analysis.

  • Solvent Quality: Were the solvents anhydrous and properly degassed? Oxygen and water are notorious inhibitors for many organometallic catalysts (e.g., Palladium, Nickel). Ensure solvents are freshly dried and degassed via methods like freeze-pump-thaw or sparging with an inert gas.[2]

  • Inert Atmosphere: Is your reaction truly under an inert atmosphere (Nitrogen or Argon)? Even small leaks in your manifold or glassware can introduce enough oxygen to deactivate the catalyst.

  • Calculations and Concentration: Double-check all calculations for reagents, catalyst, and ligands. Running a reaction too dilute or too concentrated can significantly impact kinetics.[1]

  • Stirring and Temperature: Is the reaction being stirred efficiently? Poor mixing can lead to localized concentration gradients and slow reaction rates. Also, confirm the internal temperature of the reaction, not just the setpoint of the heating mantle.[1]

Question 2: I'm observing multiple unexpected spots on my TLC plate, and the crude NMR looks messy. What could be the cause?

Answer: The appearance of multiple byproducts points towards issues with reaction selectivity, stability of reagents or products, or contamination.

Potential Causes and Solutions:

  • Product/Starting Material Instability: Your product or 5-MPA itself might be unstable under the reaction conditions (e.g., high temperature, exposure to acid/base).[2] To test this, you can run a control experiment where you subject the purified product to the reaction conditions without the other reactant and monitor for decomposition.

  • Catalyst-Induced Side Reactions: The catalyst itself might be promoting undesired pathways. For example, in cross-coupling reactions, homocoupling of the coupling partner is a common side reaction. This often indicates that the oxidative addition or reductive elimination steps are not well-balanced. Adjusting the ligand, temperature, or additives can often mitigate this.

  • Contaminants: Impurities in starting materials or solvents can lead to a cascade of side reactions. Re-purifying your starting materials is a critical step.[2]

  • Workup Issues: Sometimes, byproducts are formed during the aqueous workup. The product may be sensitive to pH changes or prolonged exposure to water and air.[2][3] A quick test is to take a small aliquot of the crude reaction mixture (before workup) and compare its TLC/NMR to the post-workup material.

Troubleshooting Workflow for a Failed Reaction

Below is a logical workflow to diagnose a failed or low-yielding reaction.

G Start Reaction Failed or Low Yield Check_Setup Verify Core Parameters (Purity, Solvent, Atmosphere, Temp) Start->Check_Setup Analyze_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, Crude NMR) Check_Setup->Analyze_Crude Parameters OK No_Product No Product Detected Analyze_Crude->No_Product Side_Products Side Products Observed Analyze_Crude->Side_Products Catalyst_Activity Is the Catalyst Active? (Run a known positive control reaction) No_Product->Catalyst_Activity Troubleshoot Product_Stability Check Product Stability (Subject product to reaction conditions) Side_Products->Product_Stability Troubleshoot Reaction_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Catalyst_Activity->Reaction_Conditions Catalyst is Active Catalyst_Selectivity Optimize for Selectivity (Change Ligand, Additives, Solvent) Product_Stability->Catalyst_Selectivity Product is Stable

Caption: A decision tree for troubleshooting common issues in catalytic reactions.

Part 2: Decarboxylative Transformations

Decarboxylation is a key transformation for picolinic acids, often used in cross-coupling reactions where the carboxylic acid acts as a traceless directing group.

Question 3: I am trying to perform a decarboxylative cross-coupling with an aryl halide, but I'm only getting protodecarboxylation (replacement of -COOH with -H). How can I favor the cross-coupling pathway?

Answer: This is a classic challenge in decarboxylative couplings. Protodecarboxylation arises when the organometallic intermediate formed after decarboxylation reacts with a proton source in the reaction mixture instead of the coupling partner.

Causality & Mitigation Strategies:

  • Proton Sources: The most common proton source is adventitious water. Ensure all reagents and solvents are rigorously dried. The reaction itself can also generate protons. Adding a non-coordinating base (e.g., K₂CO₃, Cs₂CO₃) can help scavenge protons.

  • Catalyst System: Copper-based systems are frequently used for protodecarboxylation, while palladium is more common for cross-coupling.[4][5] However, even with palladium, the choice of ligand is critical. Electron-rich, bulky phosphine ligands can promote the desired reductive elimination step over protonolysis.

  • Reaction Kinetics: If the rate of decarboxylation is much faster than the rate of oxidative addition of the aryl halide to the metal center, the resulting organometallic intermediate may find a proton before it can react.

    • Solution 1: Use a More Reactive Halide: Aryl iodides are generally more reactive towards oxidative addition than bromides or chlorides.

    • Solution 2: Modify the Catalyst: A more electron-rich metal center (achieved through ligand choice) can accelerate oxidative addition.

    • Solution 3: Temperature Control: Lowering the temperature may slow down the decarboxylation step relative to the cross-coupling pathway.[5]

Catalyst SystemPrimary ApplicationKey Considerations
Cu₂O / 1,10-Phenanthroline ProtodecarboxylationInexpensive and efficient for removing the carboxyl group. Can be performed under microwave irradiation for faster reaction times.[6]
Pd(OAc)₂ / Ligand Decarboxylative Cross-CouplingLigand choice is crucial for success. Bulky, electron-donating ligands are often preferred. Requires careful optimization to avoid protodecarboxylation.
Ni / Photoredox Decarboxylative Cross-CouplingA modern approach using visible light to generate radical intermediates. Can be highly efficient for C(sp³)-C(sp²) couplings under mild conditions.[7][8]

Question 4: My copper-catalyzed protodecarboxylation of 5-MPA is sluggish and gives a low yield. How can I optimize it?

Answer: While copper-catalyzed protodecarboxylation is often robust, its efficiency is highly dependent on the ligand, solvent, and temperature.

Optimization Parameters:

  • Ligand Choice: Simple nitrogen-based ligands like 1,10-phenanthroline or its derivatives are standard.[6] However, aliphatic amines such as TMEDA (N,N,N',N'-tetramethylethylenediamine) have been shown to significantly accelerate the reaction and allow for lower temperatures.[5]

  • Solvent System: High-boiling point, polar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) or quinoline are often used to facilitate the high temperatures required.[6] A mixture of NMP and quinoline can be particularly effective.

  • Temperature: These reactions often require temperatures between 140-180 °C.[5][6] Microwave irradiation can drastically reduce reaction times from hours to minutes (typically 5-15 min).[6]

  • Copper Source: Copper(I) oxide (Cu₂O) is a common and inexpensive choice.[6] Other sources like CuI or basic copper carbonate can also be effective.

Experimental Protocol: Microwave-Assisted Protodecarboxylation of 5-MPA

This protocol is adapted from established methods for aromatic carboxylic acids.[6]

  • Setup: To a microwave-rated reaction vial equipped with a magnetic stir bar, add 5-Methylpicolinic acid (1.0 mmol), Copper(I) oxide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.10 mmol, 10 mol%).

  • Solvent Addition: Add 2 mL of a 1:1 mixture of NMP/quinoline.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 180 °C for 15 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the copper catalyst.

  • Purification: Wash the organic layer with 1M HCl (2 x 10 mL) to remove quinoline, followed by brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product (3-picoline) can be purified by column chromatography if necessary.

Part 3: Hydrogenation of the Pyridine Ring

Hydrogenation of the pyridine ring in 5-MPA leads to the corresponding piperidine derivative, a valuable scaffold in medicinal chemistry.

Question 5: I am trying to hydrogenate the pyridine ring of 5-MPA to the piperidine, but the reaction is incomplete, or I am seeing catalyst deactivation. What catalyst should I use?

Answer: The hydrogenation of pyridine rings requires robust catalysts due to the aromaticity of the ring. Catalyst poisoning by the nitrogen lone pair is a common issue.

Catalyst Selection and Considerations:

  • Ruthenium and Rhodium: Catalysts like Ru/C or Rh/C are often more effective than Palladium for hydrogenating heteroaromatics. They are generally more resistant to poisoning by nitrogen.

  • Platinum: PtO₂ (Adam's catalyst) is also highly effective but may require acidic conditions (e.g., addition of HCl or acetic acid) to protonate the pyridine nitrogen, preventing it from binding to and poisoning the catalyst surface.

  • Reaction Conditions: High pressures (500-1000 psi) and elevated temperatures (80-120 °C) are often necessary to achieve full conversion.

  • Support Effects: The choice of support can influence activity. For instance, a catalyst like Ru on activated carbon is a common choice.[9]

Catalyst Selection Workflow for Hydrogenation

Sources

Optimization

Technical Support Center: Byproduct Identification and Characterization in 5-Methylpicolinic Acid Synthesis

Introduction Welcome to the technical support guide for the synthesis of 5-Methylpicolinic acid. This document is intended for researchers, chemists, and process development scientists who are working on the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Methylpicolinic acid. This document is intended for researchers, chemists, and process development scientists who are working on the synthesis of this important pyridine derivative. As a key intermediate in the development of pharmaceuticals and other specialty chemicals, ensuring the purity and well-defined impurity profile of 5-Methylpicolinic acid is of utmost importance.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your work. We will delve into the common synthetic routes, the likely byproducts that can form, and detailed analytical methods for their identification and characterization. Our approach is grounded in mechanistic understanding and practical, field-tested advice to help you navigate the challenges of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Common Synthetic Pathway & Potential Byproducts

A prevalent method for the synthesis of 5-Methylpicolinic acid is the selective oxidation of one of the methyl groups of 2,5-lutidine (2,5-dimethylpyridine). A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄). While this reaction is well-established, it can lead to several byproducts that require careful monitoring and control.

Synthesis_Pathway 2,5-Lutidine 2,5-Lutidine 5-Methylpicolinic_Acid 5-Methylpicolinic_Acid 2,5-Lutidine->5-Methylpicolinic_Acid Selective Oxidation Byproducts Byproducts 2,5-Lutidine->Byproducts Side Reactions Oxidizing_Agent [O] (e.g., KMnO₄)

Caption: General reaction scheme for the synthesis of 5-Methylpicolinic acid from 2,5-lutidine.

Q1: I am seeing a significant amount of starting material (2,5-lutidine) remaining in my reaction mixture even after a long reaction time. What could be the cause?

A1: This is a common issue and can be attributed to several factors:

  • Insufficient Oxidizing Agent: The stoichiometry of the reaction is critical. Ensure that you are using a sufficient molar equivalent of the oxidizing agent. For potassium permanganate, the reaction stoichiometry can be complex, and an excess is often required.

  • Low Reaction Temperature: The oxidation of the methyl group on the pyridine ring requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Poor Solubility/Mass Transfer: In heterogeneous reactions (e.g., with solid KMnO₄), inefficient stirring can limit the contact between the reactants, slowing down the reaction. Ensure vigorous stirring to maximize the interfacial area.

  • Deactivation of the Oxidizing Agent: The presence of impurities in the starting material or solvent can consume the oxidizing agent, reducing the amount available for the desired reaction.

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check your calculations for the molar equivalents of the oxidizing agent. Consider a small-scale experiment with a higher excess of the oxidizing agent to see if conversion improves.

  • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable analytical technique like HPLC or TLC.

  • Improve Agitation: Ensure your stirring is adequate to maintain a good suspension of any solid reagents.

  • Check Reagent Purity: Use high-purity starting materials and solvents to avoid side reactions that consume the oxidant.

Q2: My final product shows a significant peak in the HPLC with a shorter retention time than 5-Methylpicolinic acid. What could this byproduct be?

A2: A more polar compound that elutes earlier than the product is likely the over-oxidation byproduct, pyridine-2,5-dicarboxylic acid (also known as isocinchomeronic acid). This occurs when both methyl groups of 2,5-lutidine are oxidized to carboxylic acids.

The formation of this di-acid is favored by:

  • Excess Oxidizing Agent: A large excess of the oxidizing agent can lead to the oxidation of both methyl groups.

  • High Reaction Temperature: Higher temperatures can provide the necessary energy to oxidize the second, less reactive methyl group.

  • Prolonged Reaction Times: Leaving the reaction to stir for too long after the formation of the desired product can result in its further oxidation.

Identification and Characterization:

  • LC-MS Analysis: In negative ion mode ESI-MS, you would expect to see a molecular ion [M-H]⁻ at m/z 166 for pyridine-2,5-dicarboxylic acid, compared to m/z 136 for 5-methylpicolinic acid.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of pyridine-2,5-dicarboxylic acid in a suitable deuterated solvent (e.g., D₂O with NaOD) would show three aromatic protons, and the absence of the methyl signal that is characteristic of 5-methylpicolinic acid.

Mitigation Strategies:

  • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to the reaction mixture to maintain a lower instantaneous concentration.

  • Careful Monitoring: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to an acceptable level.

  • Temperature Control: Maintain a consistent and optimized reaction temperature.

Q3: I have identified an impurity with a mass corresponding to the starting material, but it has a slightly different retention time in my HPLC analysis. What could it be?

A3: This is likely an isomer of the starting material, such as 2,4-lutidine or 3,5-lutidine . Commercial 2,5-lutidine may contain small amounts of its isomers. These isomers will also undergo oxidation, leading to the formation of isomeric methylpicolinic acids (e.g., 4-methylpicolinic acid or 5-methylnicotinic acid).

Identification Workflow:

  • Analyze the Starting Material: Run an HPLC or GC-MS analysis of your 2,5-lutidine starting material to check for the presence of isomers.

  • LC-MS of the Reaction Mixture: The isomeric methylpicolinic acids will have the same mass as your target compound (m/z 138 for [M+H]⁺). However, they will likely have different fragmentation patterns in MS/MS analysis.

  • Reference Standards: The most definitive way to confirm the identity of these isomeric byproducts is to analyze commercially available standards of the suspected isomers (e.g., 4-methylpicolinic acid) under the same HPLC conditions.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_impurities From Starting Material Impurities 2,5-Lutidine 2,5-Lutidine 5-Methylpicolinic_Acid 5-Methylpicolinic_Acid 2,5-Lutidine->5-Methylpicolinic_Acid Desired Oxidation Pyridine-2,5-dicarboxylic_Acid Pyridine-2,5-dicarboxylic Acid (Over-oxidation) 5-Methylpicolinic_Acid->Pyridine-2,5-dicarboxylic_Acid Further Oxidation Isomeric_Lutidines Isomeric Lutidines (e.g., 2,4- or 3,5-lutidine) Isomeric_Acids Isomeric Methylpicolinic Acids Isomeric_Lutidines->Isomeric_Acids Oxidation Starting_Material Commercial 2,5-Lutidine Starting_Material->2,5-Lutidine Starting_Material->Isomeric_Lutidines

Caption: Byproduct formation pathways in the synthesis of 5-Methylpicolinic acid.

Analytical Protocols

HPLC-UV/MS Method for In-Process Monitoring and Final Product Analysis

This method is designed to separate the starting material, the final product, and the main byproducts.

Parameter Condition Rationale
Column C18 Reverse Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the carboxylic acids.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 50% B over 10 minutesA gradient is necessary to elute both the polar di-acid and the less polar lutidine within a reasonable time.
Flow Rate 0.3 mL/minSuitable for a 2.1 mm ID column and compatible with ESI-MS.
Column Temperature 30 °CProvides reproducible retention times.
UV Detection 265 nmA good wavelength for the pyridine ring system.
MS Detector ESI in both positive and negative ion modesPositive mode is good for the basic pyridine nitrogen, while negative mode is ideal for the deprotonated carboxylic acids.

Expected Elution Order:

  • Pyridine-2,5-dicarboxylic acid (most polar)

  • 5-Methylpicolinic acid

  • Isomeric Methylpicolinic acids

  • 2,5-Lutidine (least polar)

Structural Characterization by NMR and MS

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is an excellent tool for confirming the structure of your final product and identifying key byproducts.

    • 5-Methylpicolinic Acid: Expect a singlet for the methyl group (around 2.4 ppm), and three distinct aromatic protons.

    • 2,5-Lutidine: Two methyl singlets and three aromatic protons.

    • Pyridine-2,5-dicarboxylic Acid: Absence of any methyl signals, and three aromatic protons.

  • ¹³C NMR: This can be used to confirm the number of unique carbon atoms and the presence of the carboxylic acid group (around 165-175 ppm).

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): This is invaluable for confirming the elemental composition of your product and any unknown impurities.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ions, you can gain structural information. For example, the loss of CO₂ (44 Da) is a characteristic fragmentation pattern for carboxylic acids.

Summary of Potential Byproducts

Byproduct Chemical Structure Molecular Weight Identification Notes
2,5-LutidineC₇H₉N107.15Unreacted starting material. Elutes late in reverse-phase HPLC.
Pyridine-2,5-dicarboxylic AcidC₇H₅NO₄167.12Over-oxidation product. Elutes early in reverse-phase HPLC. [M-H]⁻ at m/z 166.
Isomeric Methylpicolinic AcidsC₇H₇NO₂137.14Arise from isomeric lutidines in the starting material. Same mass as the product but different HPLC retention times.

References

  • General Picolinic Acid Synthesis: A general overview of picolinic acid synthesis can be found on Wikipedia. While not specific to 5-methylpicolinic acid, it outlines common methods like oxidation of picolines. [Source: Wikipedia, "Picolinic acid"]
  • Oxidation of Lutidines: Patents related to the synthesis of picolinic acid derivatives often describe the oxidation of lutidines. For instance, the synthesis of 5-methyl-nicotinic acid from 3,5-lutidine using potassium permanganate highlights the potential for over-oxidation to the corresponding dicarboxylic acid.
  • Analytical Methodologies: The analysis of small organic acids, including those with aromatic structures, often employs reverse-phase HPLC with mass spectrometry detection. Method parameters can be adapted from similar applications. [Source: leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid]
  • NMR and MS Data: Spectral data for picolinic acid and related structures can be found in chemical databases like PubChem, which can aid in the confirmation of byproduct structures. [Source: PubChem, "Picolinic acid"]
Troubleshooting

Technical Support Center: Refinement of Work-up Procedures for 5-Methylpicolinic Acid Experiments

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylpicolinic acid. This guide is designed to provide in-depth, field-proven insights into the nuan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methylpicolinic acid. This guide is designed to provide in-depth, field-proven insights into the nuances of its experimental work-up procedures. The information herein is structured to address specific challenges and provide robust, validated protocols to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, properties, and reaction work-up of 5-Methylpicolinic acid.

Q1: What are the key physicochemical properties of 5-Methylpicolinic acid that influence its work-up?

A1: Understanding the physicochemical properties of 5-Methylpicolinic acid is fundamental to designing an effective work-up procedure. Key properties are summarized in the table below.

PropertyValueSignificance for Work-up
Molecular Formula C₇H₇NO₂[1][2]---
Molecular Weight 137.14 g/mol [1][3]Important for calculating molar equivalents and yields.
Melting Point 164-166 °C[3]A sharp melting point is an indicator of purity.
Appearance Off-white solid[3]---
Solubility Soluble in water.[4]Its water solubility influences the choice of extraction solvents.[4]
pKa Predicted: 1.11 ± 0.50[3]The acidic nature of the carboxylic acid group dictates the pH for effective extraction and precipitation.

The presence of both a carboxylic acid and a pyridine ring makes 5-Methylpicolinic acid amphoteric, meaning its solubility is highly dependent on the pH of the solution. This property is the cornerstone of a successful extractive work-up.

Q2: My reaction mixture is a complex matrix. What is the general strategy for isolating 5-Methylpicolinic acid?

A2: The most effective general strategy involves a pH-dependent liquid-liquid extraction. The goal is to partition the 5-Methylpicolinic acid between two immiscible liquid phases, an organic solvent and an aqueous solution, by manipulating the pH.[5][6]

Here is a logical workflow for this process:

Extractive_Workup_Workflow start Reaction Mixture dilute Dilute with Organic Solvent (e.g., Ethyl Acetate, DCM) start->dilute wash_acid Aqueous Acid Wash (e.g., 1M HCl) (Removes basic impurities) dilute->wash_acid wash_base Aqueous Base Wash (e.g., sat. NaHCO₃) (Extracts 5-Methylpicolinic acid into aqueous layer) wash_acid->wash_base separate_layers Separate Layers wash_base->separate_layers acidify_aq Acidify Aqueous Layer (e.g., with conc. HCl to pH ~2-3) separate_layers->acidify_aq Aqueous Layer dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) separate_layers->dry Organic Layer (contains neutral impurities) precipitate Precipitate/Extract Product acidify_aq->precipitate filter_extract Filter Solid or Extract with Organic Solvent precipitate->filter_extract filter_extract->dry If extracted end Pure 5-Methylpicolinic Acid filter_extract->end If solid is pure concentrate Concentrate in vacuo dry->concentrate purify Further Purification (Crystallization/Chromatography) concentrate->purify purify->end

Caption: General Extractive Work-up Workflow for 5-Methylpicolinic Acid.

Q3: I am observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A3: Emulsions are a common frustration in work-ups.[7] They are often caused by the presence of surfactants, fine particulate matter, or high concentrations of dissolved substances. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up of 5-Methylpicolinic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low recovery of product after extraction. 1. Incorrect pH of the aqueous layer during extraction. 2. Insufficient number of extractions. 3. Product is partially soluble in the organic solvent even in its salt form.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and render it water-soluble. Conversely, ensure the pH is acidic (pH < 4) to protonate it for extraction into the organic phase. Use a pH meter or pH paper to verify. 2. Perform at least three extractions with fresh solvent to ensure complete transfer of the product. 3. After the basic wash, back-extract the organic layer with a small amount of fresh basic solution.
Product is contaminated with starting material (e.g., 3,5-lutidine). The starting material and product have similar solubility profiles.A carefully controlled acid wash (e.g., dilute HCl) can protonate and remove the more basic starting material into the aqueous layer, while leaving the less basic 5-Methylpicolinic acid in the organic phase. Alternatively, purification by column chromatography may be necessary.
The isolated solid is oily or fails to crystallize. 1. Presence of impurities that are inhibiting crystallization. 2. Residual solvent.1. Attempt to triturate the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If this fails, purification by column chromatography is recommended. 2. Ensure the product is thoroughly dried under high vacuum.
Purity by HPLC is lower than expected. Co-elution of impurities with the product.Optimize the HPLC method. Consider changing the mobile phase composition, pH, or using a different column chemistry. Picolinic acid and its isomers can be challenging to separate, and mixed-mode chromatography can be effective.[8]

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for key work-up and purification procedures.

Protocol 1: Standard Extractive Work-up

This protocol is a general procedure for isolating 5-Methylpicolinic acid from a typical reaction mixture.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl to remove any basic impurities. Separate the layers.

  • Base Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will extract the 5-Methylpicolinic acid into the aqueous layer as its sodium salt. Repeat this extraction two more times.

  • Acidification and Precipitation/Extraction: Combine the aqueous layers and cool in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 2-3. The 5-Methylpicolinic acid should precipitate as a solid. If it does not precipitate, extract the acidified aqueous layer with ethyl acetate or DCM (3x).

  • Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If the product was extracted, combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

Protocol 2: Recrystallization for Purification

Recrystallization is an effective method for purifying the crude 5-Methylpicolinic acid.

  • Solvent Selection: Choose a solvent system in which 5-Methylpicolinic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems include ethanol/water, methanol, or acetone.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly under vacuum.

Protocol 3: Flash Column Chromatography

For challenging separations, flash column chromatography is a powerful purification technique.

  • Stationary Phase: Select an appropriate stationary phase. Silica gel is commonly used for compounds of moderate polarity like 5-Methylpicolinic acid.

  • Mobile Phase (Eluent) Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of acetic acid to the eluent can improve the peak shape for acidic compounds.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica gel onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Methylpicolinic acid.

Purification_Workflow crude_product Crude 5-Methylpicolinic Acid recrystallization Recrystallization crude_product->recrystallization column_chromatography Flash Column Chromatography crude_product->column_chromatography purity_check_recrystallization Check Purity (TLC, HPLC, NMR) recrystallization->purity_check_recrystallization purity_check_column Check Purity (TLC, HPLC, NMR) column_chromatography->purity_check_column purity_check_recrystallization->column_chromatography Purity < 98% pure_product Pure 5-Methylpicolinic Acid purity_check_recrystallization->pure_product Purity > 98% purity_check_column->recrystallization Purity < 98% purity_check_column->pure_product Purity > 98%

Caption: Purification Workflow for 5-Methylpicolinic Acid.

Section 4: Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[9][10]

  • Eye Protection: Safety glasses or goggles are mandatory.[4][9]

  • Hand Protection: Wear suitable chemical-resistant gloves.[9]

  • Skin and Body Protection: A lab coat is required.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Wash hands thoroughly after handling.[9][10]

5-Methylpicolinic acid is harmful if swallowed and can cause serious eye irritation.[2][9] In case of contact with eyes, rinse cautiously with water for several minutes.[9]

References

  • Lopresti, M. (2025, May 5). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 14(5), e202500197. [Link]

  • ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid.... Retrieved from [Link]

  • Higashi, T., Shimada, K., & Toyo'oka, T. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 859(2), 159-166. [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Mawatari, K. I., Tanikawa, Y., Yasuda, M., Fukuuchi, T., Yamaoka, N., Kaneko, K., Nakagomi, K., & Oku, N. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research, 16, 11786469221146596. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Al-Obaidi, Y., Al-Hamdani, S., & Al-Majidi, S. (2020). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography B, 1145, 122091. [Link]

  • Kirillov, A. M., Guedes da Silva, M. F. C., & Pombeiro, A. J. L. (2015). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers. CrystEngComm, 17(43), 8345-8356. [Link]

  • Kiper, R. A. (n.d.). picolinic acid. Retrieved from [Link]

  • Singer, A. W., & McElvain, S. M. (1936). Picolinic acid hydrochloride. Organic Syntheses, 16, 79. [Link]

  • National Center for Biotechnology Information. (2025, December 13). 5-Methylpicolinic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • University of Rochester. (2026). How To Run A Reaction: The Workup. Retrieved from [Link]

  • da Silva, R. C., da Silva, M. D. L., & Danciu, T. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2153. [Link]

  • ResearchGate. (2025, August 6). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (1964). Reagents and reactions for qualitative inorganic analysis. Pure and Applied Chemistry, 9(1), 1-105. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

Sources

Optimization

Preventing decomposition of 5-Methylpicolinic acid during purification

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of decom...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of decomposition during the purification of 5-Methylpicolinic acid (5-MPA). Our goal is to equip you with the scientific understanding and practical steps necessary to ensure the stability and purity of your compound.

Section 1: Understanding the Instability of 5-Methylpicolinic Acid (FAQs)

This section addresses the fundamental chemical properties of 5-Methylpicolinic acid that contribute to its degradation during purification.

Q1: What are the primary causes of 5-Methylpicolinic acid decomposition during purification?

The primary cause of decomposition in 5-Methylpicolinic acid, like other picolinic acid derivatives, is thermal decarboxylation. This reaction is the loss of the carboxylic acid group as carbon dioxide (CO₂) when heated. The proximity of the nitrogen atom in the pyridine ring facilitates this process through the formation of a stable ylide intermediate, especially in aqueous solutions or when heated in high-boiling point solvents.[1][2] Electron-withdrawing or donating groups on the pyridine ring can also influence the rate of decarboxylation.[3][4] Additionally, oxidative degradation can occur, particularly at elevated temperatures in the presence of air, leading to colored impurities.

Q2: What are the visible signs of decomposition?

There are several key indicators of 5-Methylpicolinic acid decomposition:

  • Color Change: The most common sign is a change in color of the solid or solution, often turning yellow or brown. This indicates the formation of chromophoric (colored) impurities, likely due to oxidation or side reactions from the decarboxylation product.

  • Gas Evolution: During heating, especially in solution, the evolution of gas (CO₂) is a direct sign of decarboxylation.[5] This may be observed as bubbling or effervescence.

  • Inconsistent Melting Point: A pure compound has a sharp, defined melting point (for 5-MPA, this is typically around 164-166 °C).[6] A broad or depressed melting point suggests the presence of impurities, which could be degradation products.[7]

Q3: Which analytical techniques are best for monitoring purity and detecting degradation products?

To ensure the integrity of your 5-Methylpicolinic acid, a combination of analytical methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for assessing purity. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is effective.[8] Purity is determined by comparing the area of the main peak to the area of any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure of the desired product and identify major impurities. The disappearance of the carboxylic acid proton signal and the appearance of new aromatic signals could indicate decarboxylation.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can help identify the molecular weights of impurities, confirming suspected degradation pathways like decarboxylation (loss of 44 Da).[8][9]

  • Differential Scanning Calorimetry (DSC): DSC can be used for highly accurate purity determination of substances that are 98% pure or higher, and it can also provide precise melting point data.[8][]

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to resolving common issues encountered during the purification of 5-Methylpicolinic acid.

Problem 1: Product discoloration (yellowing/browning) during solvent removal.
  • Plausible Cause: This is often due to thermal degradation or oxidation when concentrating the solution at high temperatures.

  • Solution:

    • Use a Rotary Evaporator: Concentrate solutions under reduced pressure to lower the boiling point of the solvent.

    • Maintain Low Temperature: Keep the water bath temperature below 40-50 °C.

    • Utilize an Inert Atmosphere: If the compound is particularly sensitive, introduce a slow stream of nitrogen or argon into the flask during evaporation to minimize contact with oxygen.

Problem 2: Low yield after recrystallization.
  • Plausible Cause: This can result from several factors:

    • The chosen solvent is too effective, keeping the product dissolved even at low temperatures.

    • The product is decomposing in the hot recrystallization solvent.

    • Premature crystallization is trapping impurities.

  • Solution:

    • Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[11] Test a range of solvents with varying polarities.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" solvent (an "anti-solvent" like water or hexane) until the solution becomes cloudy (the cloud point). Gently heat to redissolve, then allow to cool slowly.[12]

    • Minimize Time at High Temperature: Dissolve the compound quickly in the boiling solvent and then immediately allow it to cool. Prolonged heating increases the risk of decarboxylation.[5]

Problem 3: Persistent impurities detected by HPLC after purification.
  • Plausible Cause: A single purification technique may be insufficient to remove all byproducts or starting materials, especially if they have similar chemical properties.

  • Solution: Multi-Step Purification Workflow

    • Acid-Base Extraction: This is a highly effective first step for purifying carboxylic acids. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The 5-Methylpicolinic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure acid, which is collected by filtration.

    • Recrystallization: Following the acid-base extraction, perform a recrystallization as described in the protocol below to remove any remaining impurities. This combination of techniques, one based on reactivity (acidity) and the other on solubility, is often very effective.

Section 3: Recommended Purification Protocols

These protocols provide detailed, step-by-step instructions for the purification of 5-Methylpicolinic acid.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Workflow Diagram:

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude 5-MPA in Ethyl Acetate D Neutral/Basic Impurities in Ethyl Acetate A->D Separate Layers B Add Aqueous NaHCO₃ Solution A->B C Sodium 5-Methylpicolinate in Aqueous NaHCO₃ F Add HCl (aq) to pH ~3 C->F E Precipitated Pure 5-MPA G Filter & Dry E->G B->C Separate Layers F->E H Pure Solid 5-MPA G->H

Caption: Acid-Base Extraction Workflow for 5-MPA Purification.

Steps:

  • Dissolve the crude 5-Methylpicolinic acid in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 3. A white precipitate of 5-Methylpicolinic acid should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol refines the product's purity based on solubility differences.[11][13] It is best performed after an initial purification step like acid-base extraction.

Recommended Solvent Systems:

Solvent SystemSuitabilityNotes
Ethanol/Water ExcellentDissolve in a minimum of hot ethanol, then add hot water dropwise until cloudiness persists. Reheat to clarify and cool slowly.
Toluene GoodEffective for less polar impurities. Requires good ventilation.
Isopropanol GoodA good alternative to ethanol.
Ethyl Acetate/Hexane FairUse with caution; may form an oil if cooled too quickly.

Steps:

  • Place the 5-Methylpicolinic acid to be purified in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue adding small portions of the hot solvent until the solid is just dissolved.

  • If using a co-solvent system (e.g., ethanol/water), add the "anti-solvent" (water) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent (ethanol) to redissolve and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Section 4: Best Practices for Stability and Storage

Proper handling and storage are critical to maintaining the long-term purity of 5-Methylpicolinic acid.

  • Drying: Ensure the final product is thoroughly dry. Residual acidic or aqueous solvent can promote degradation over time. Drying in a vacuum oven at a mild temperature (e.g., 40 °C) is recommended.

  • Storage Conditions: Store the purified solid in a tightly sealed container to protect it from moisture and air. For long-term storage, keep it in a cool, dark place. Storing under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) is ideal.

Section 5: Visualizing the Decomposition Pathway

Understanding the mechanism of decomposition can help in designing better purification strategies. The primary non-oxidative degradation pathway for picolinic acids is decarboxylation.

Diagram: Generalized Decarboxylation Mechanism

Caption: Simplified mechanism of thermal decarboxylation of 5-MPA.

Note: The DOT script above is a conceptual representation. For an accurate chemical diagram, an image of the molecular structures would be embedded.

By adhering to these guidelines and understanding the chemical principles at play, researchers can confidently purify 5-Methylpicolinic acid while minimizing decomposition, ensuring the quality and reliability of their experimental results.

References

  • Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3024. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. The effect of substituents. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Moser, R. J., & Brown, E. V. (1972). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 37(24), 3941-3944. [Link]

  • Cantwell, N. H., & Brown, E. V. (1952). The Decarboxylation of Picolinic Acid and Its Derivatives. I. The Effect of a 6-Substituent. Journal of the American Chemical Society, 74(23), 5967-5967. [Link]

  • Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications, 39(23), 4223-4229. [Link]

  • Celestine, M. J., et al. (2016). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Journal of Coordination Chemistry, 69(1), 1-29. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Festa, C., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 28(13), 5087. [Link]

  • Albert, A. (1954). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 58(7), 545-550. [Link]

  • Taha, A. A., et al. (2002). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Revista de la Sociedad Química de México, 46(4), 342-346. [Link]

  • Neelakantan, M. A., et al. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 31(1), 327-334. [Link]

  • Singer, A. W., & McElvain, S. M. (1934). Picolinic acid hydrochloride. Organic Syntheses, 14, 79. [Link]

  • Liu, A., et al. (2013). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1319, 151-158. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles - Chemistry. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Liu, A., et al. (2014). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Journal of Chromatography A, 1319, 151-158. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. [Link]

  • Ferreira, A. G. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2133. [Link]

  • 5-Methylpicolinic acid. PubChem, National Institutes of Health. [Link]

  • Methyl 5-methylpicolinate. PubChem, National Institutes of Health. [Link]

Sources

Troubleshooting

Addressing peak tailing in HPLC analysis of 5-Methylpicolinic acid

A Guide to Troubleshooting and Resolving Peak Tailing Welcome to the technical support center for the HPLC analysis of 5-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Resolving Peak Tailing

Welcome to the technical support center for the HPLC analysis of 5-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing when analyzing 5-Methylpicolinic acid in reversed-phase HPLC?

Peak tailing for an acidic analyte like 5-Methylpicolinic acid is a common issue that can compromise the accuracy of quantification and the overall resolution of your separation.[1][2][3] The asymmetrical peak shape is typically a result of unwanted secondary interactions between the analyte and the stationary phase, or other systemic issues. The main culprits include:

  • Secondary Silanol Interactions: This is the most frequent cause. Silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on the surface.[3][4][5] These silanols are weakly acidic and can become deprotonated (SiO-) at mobile phase pH values above 3, leading to strong ionic interactions with acidic analytes.[6][7][8] This secondary retention mechanism results in a portion of the analyte molecules eluting more slowly, causing the characteristic tail.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is a critical factor influencing the ionization state of 5-Methylpicolinic acid.[9][10] If the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist, leading to peak distortion and tailing.[10]

  • Metal Contamination: Trace metal impurities (like iron or aluminum) in the silica matrix of the column or from stainless-steel components of the HPLC system can act as active sites.[4][5][11] 5-Methylpicolinic acid can chelate with these metal ions, causing a strong, undesirable retention mechanism that contributes to peak tailing.[12][13]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to a distorted peak shape, often manifesting as fronting or tailing.[4][5]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and contribute to peak tailing, especially for early-eluting peaks.[4][14]

In-Depth Troubleshooting Guide

Q2: My 5-Methylpicolinic acid peak is tailing. What is the first and most critical parameter I should investigate?

The first and most impactful parameter to investigate is the pH of your mobile phase . The goal is to ensure that 5-Methylpicolinic acid is in a single, un-ionized state throughout the analysis.

Understanding the Role of pKa:

5-Methylpicolinic acid is structurally similar to picolinic acid. Picolinic acid has two pKa values: one for the carboxylic acid group (around 5.4) and another for the pyridine nitrogen (around 1.0).[1][11][14][15][16] The methyl group at the 5-position will have a minor electronic effect and is not expected to significantly alter these pKa values. For reversed-phase chromatography, the ionization of the carboxylic acid group is of primary concern.

The "2 pH Unit Rule":

A general rule of thumb for robust HPLC methods is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[17] For an acidic compound like 5-Methylpicolinic acid (with an estimated carboxylic acid pKa around 5.4), this means setting the mobile phase pH to ≤ 3.4 .[17] At this low pH, the carboxylic acid group will be fully protonated (COOH), suppressing its ionization and minimizing secondary interactions with silanol groups.

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a series of aqueous mobile phase buffers at different pH values, for example, pH 3.5, 3.0, and 2.5. Use a reliable buffer system like phosphate or formate.

  • Accurately measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent.

  • Analyze your 5-Methylpicolinic acid standard with each mobile phase composition, keeping all other parameters (organic solvent ratio, flow rate, temperature) constant.

  • Evaluate the peak shape (tailing factor) and retention time for each pH. You should observe a significant improvement in peak symmetry as the pH is lowered.

Mobile Phase pHExpected Peak Shape for 5-Methylpicolinic AcidRationale
> 4.5Significant TailingCarboxylic acid group is partially or fully deprotonated, leading to strong interactions with residual silanols.
3.5 - 4.5Moderate TailingIonization of the carboxylic acid group is partially suppressed.
≤ 3.5Symmetrical PeakCarboxylic acid group is fully protonated, minimizing secondary interactions.
Q3: I've adjusted the mobile phase pH to 3.0, but I still observe some peak tailing. What are my next steps?

If optimizing the mobile phase pH does not completely resolve the issue, the next steps involve addressing other potential causes of secondary interactions and systemic problems.

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for 5-Methylpicolinic Acid check_pH Is Mobile Phase pH ≤ 3.5? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 check_pH->adjust_pH No check_column Evaluate Column Health check_pH->check_column Yes adjust_pH->check_pH use_additives Consider Mobile Phase Additives check_column->use_additives Problem Persists replace_column Replace Column check_column->replace_column Column is Old/Contaminated use_chelator Add a Chelating Agent (e.g., EDTA) use_additives->use_chelator resolved Peak Shape Improved use_additives->resolved Peak Shape Improves check_system Investigate System Effects optimize_tubing Minimize Extra-Column Volume check_system->optimize_tubing replace_column->resolved wash_column Perform Column Wash wash_column->check_column use_chelator->check_system check_sample_solvent Verify Sample Solvent Compatibility optimize_tubing->check_sample_solvent check_sample_solvent->resolved Issue Identified & Fixed

Caption: A logical workflow for troubleshooting peak tailing.

1. Column Health and Chemistry:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with robust end-capping are designed to minimize accessible silanol groups.[7] If you are using an older column, it may be the source of the problem.

  • Consider Alternative Stationary Phases: For highly polar acidic compounds, alternative column chemistries can provide better peak shapes. Consider columns with a phenyl-hexyl phase or mixed-mode columns that offer different selectivity.

  • Column Contamination: Accumulation of strongly retained sample matrix components can create active sites and lead to peak tailing.[4] A thorough column wash protocol is recommended.

Experimental Protocol: Column Wash

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of a series of solvents in order of decreasing polarity, for example:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Reverse the flush with increasing polarity.

  • Equilibrate the column with your mobile phase before re-connecting the detector.

2. Mobile Phase Additives:

  • Sacrificial Chelating Agents: If metal chelation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid (e.g., 0.1-1 mM) to the mobile phase can be highly effective.[12] These agents will preferentially bind to any metal ions in the system, preventing your analyte from interacting with them.[12]

3. System and Sample Considerations:

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[15][16] Injecting a sample in a much stronger solvent can cause peak distortion.[15] Ideally, dissolve your sample in the mobile phase itself.

  • Injection Volume: If column overload is a possibility, try reducing the injection volume or diluting your sample.[4]

  • Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

Q4: Can you provide a starting HPLC method for 5-Methylpicolinic acid that is optimized for good peak shape?

Certainly. The following method is a good starting point and is based on the principles discussed. It is designed to minimize peak tailing for 5-Methylpicolinic acid.

Recommended Starting Method:

ParameterRecommendation
Column High-purity, end-capped C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Sample Diluent Mobile Phase A
Detection UV at 265 nm

This method utilizes a low pH mobile phase to ensure the analyte is in its neutral form and a high-quality column to minimize silanol interactions. The sample is dissolved in the aqueous portion of the mobile phase to prevent solvent effects.

Underlying Mechanisms Illustrated

To further clarify the primary cause of peak tailing for 5-Methylpicolinic acid, the following diagram illustrates the interaction at the stationary phase surface.

Silanol_Interaction cluster_high_pH Mobile Phase pH > pKa (e.g., pH 5) cluster_low_pH Mobile Phase pH < pKa (e.g., pH 3) Analyte (ionized) 5-Methylpicolinic Acid (COO⁻) Silanol (ionized) Deprotonated Silanol (SiO⁻) Analyte (ionized)->Silanol (ionized) Ionic Interaction (Causes Tailing) Analyte (neutral) 5-Methylpicolinic Acid (COOH) Silanol (neutral) Protonated Silanol (SiOH) C18 Chain C18 Silica Surface Silica Surface Silica Surface->Silanol (ionized) Silica Surface->Silanol (neutral) Silica Surface->C18 Chain

Caption: Analyte-stationary phase interactions at different pH values.

By following this structured troubleshooting guide and understanding the chemical principles at play, you can effectively address peak tailing in your HPLC analysis of 5-Methylpicolinic acid, leading to more accurate and reliable results.

References

  • DrugFuture. Picolinic Acid. [Link]

  • PubChem. Picolinic acid. [Link]

  • LookChem. Cas 98-98-6,Picolinic acid. [Link]

  • FooDB. Showing Compound Picolinic acid (FDB022926). [Link]

  • National Center for Biotechnology Information. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • Cosmosil. How to Obtain Good Peak Shapes. [Link]

  • SIELC Technologies. Improving of a Peak Shape of the Charged Compounds. [Link]

  • Liu, A., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • SIELC Technologies. Picolinic Acid. [Link]

  • Hawach Scientific. Reasons for Peak Tailing of HPLC Column. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Rowan Scientific. How to Predict pKa. [Link]

  • National Center for Biotechnology Information. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. [Link]

  • Rupp, M. Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-315.
  • PubMed. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • National Center for Biotechnology Information. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]

  • Chromatography Forum. buffered pH to avoid peak tailing. [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? [Link]

  • ResearchGate. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]

  • LCGC International. Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]

  • ACE HPLC Columns. ACE News. [Link]

  • Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • PubMed. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]

  • ChromaNik Technologies Inc. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • LCGC Blog. Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Waters. Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]

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Optimization

Optimizing temperature and pressure for 5-Methylpicolinic acid reactions

Welcome to the Technical Support Center for the synthesis of 5-Methylpicolinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to help you navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methylpicolinic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested guidance to help you navigate the complexities of your chemical reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address the specific challenges you may encounter when optimizing for temperature and pressure. We will explore the causality behind experimental choices to ensure your protocols are not just followed, but understood.

Introduction: The Critical Role of Temperature and Pressure

5-Methylpicolinic acid is a valuable substituted pyridine derivative used as a building block in pharmaceutical and materials science. Achieving high yield and purity in its synthesis is paramount. The two most common synthetic pathways—oxidation of 2,5-dimethylpyridine and carboxylation of a suitable precursor—are highly sensitive to reaction parameters. Temperature and pressure are not merely variables to be set; they are powerful tools that dictate reaction kinetics, thermodynamic equilibrium, and selectivity. Mismanagement of these parameters can lead to low yields, the formation of intractable by-products, or even product degradation. This guide will provide the expertise needed to control these forces effectively.

Frequently Asked Questions & Troubleshooting Guides

Q1: What are the primary synthetic routes for 5-Methylpicolinic acid, and how are they influenced by temperature and pressure?

Answer: There are two main strategies for synthesizing 5-Methylpicolinic acid, each with distinct dependencies on temperature and pressure.

  • Oxidation of 2,5-Dimethylpyridine: This is a classical and widely used method. A strong oxidizing agent, such as potassium permanganate (KMnO₄), selectively oxidizes one of the methyl groups to a carboxylic acid.[1][2]

    • Temperature Influence: This parameter is critical for controlling selectivity. Insufficient temperature leads to a sluggish or incomplete reaction. Conversely, excessive heat can cause over-oxidation of the second methyl group, resulting in the formation of 3,5-pyridinedicarboxylic acid as a significant by-product.[1] Precise temperature control, often in the range of 25-35°C, is necessary to maximize the yield of the desired mono-acid.[1]

    • Pressure Influence: This reaction is typically conducted at atmospheric pressure, so pressure is not a primary optimization parameter.

  • Carboxylation Reactions: This approach involves introducing a carboxylic acid group onto a pyridine ring using carbon dioxide (CO₂). This is a key reaction in sustainable chemistry.[3][4]

    • Temperature Influence: Temperature affects the reaction rate and the stability of catalysts or reagents used. Elevated temperatures can also promote unwanted side reactions, such as decarboxylation of the product.[5]

    • Pressure Influence: CO₂ pressure is a crucial driver for these reactions. According to Le Chatelier's principle, increasing the pressure of a gaseous reactant (CO₂) shifts the equilibrium towards the product side, favoring carboxylation.[6] However, the effect is not linear; excessively high pressures can inhibit catalytic activity or alter the properties of the solvent, leading to diminished returns or even a drop in reaction rate.[7]

Q2: I'm experiencing low yields in the oxidation of 2,5-dimethylpyridine. How can I methodically optimize the reaction temperature?

Answer: Low yield in this oxidation is a common problem, often directly linked to suboptimal temperature. The goal is to find a "sweet spot" that drives the reaction to completion quickly without promoting side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_complete Is the reaction going to completion? (Monitor via TLC/HPLC) start->check_complete check_side_products Are significant side products observed? check_complete->check_side_products Yes incomplete Incomplete Reaction check_complete->incomplete No side_products Side Product Formation check_side_products->side_products increase_temp Incrementally increase temperature (e.g., in 5°C steps) incomplete->increase_temp increase_time Increase reaction time incomplete->increase_time decrease_temp Decrease temperature to improve selectivity side_products->decrease_temp monitor Monitor yield and purity at each step increase_temp->monitor increase_time->monitor decrease_temp->monitor

Step-by-Step Temperature Optimization Protocol:

  • Establish a Baseline: Run the reaction at a documented starting temperature, for instance, 25°C.[1] Ensure all other parameters (reagent stoichiometry, solvent, mixing speed) are held constant.

  • Monitor Progress: After the standard reaction time, take an aliquot and analyze it using HPLC or TLC to determine the ratio of starting material, product, and any by-products.

  • Incremental Increase: If a significant amount of starting material remains, increase the temperature by 5-10°C in your next experiment. A patent for a similar process suggests a range of 25-35°C, while other oxidation procedures may use gentle heating on a steam bath.[1][2]

  • Analyze and Repeat: Re-run the reaction at the new temperature and analyze the product mixture. Compare the yield and purity profile to the baseline.

  • Identify the Optimum: Continue this incremental increase until you observe one of two things: (a) the yield of 5-Methylpicolinic acid plateaus, or (b) the concentration of by-products (especially 3,5-pyridinedicarboxylic acid) begins to rise significantly. The optimal temperature is just below the point where by-product formation becomes problematic.

Q3: My carboxylation reaction rate is decreasing at elevated CO₂ pressures. What is causing this counterintuitive result?

Answer: While it's expected that higher CO₂ pressure would increase the reaction rate, a decrease often points to inhibition or mass transport limitations. This phenomenon has been observed in biocatalytic systems where pressures above an optimal level become counterproductive.[6]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst/Enzyme Inhibition High concentrations of dissolved CO₂ can lead to the formation of carbamates on catalyst or enzyme surfaces, particularly on basic amino acid residues, which can alter their three-dimensional structure and reduce activity.[6][7]1. Pressure Screening: Conduct experiments across a range of pressures (e.g., 10, 20, 40, 60 bar) to identify the optimal pressure point before inhibition occurs.[7] 2. Catalyst Modification: If using a catalyst, investigate modifications that may be more resistant to CO₂ inhibition.
pH Shift in Medium Dissolved CO₂ forms carbonic acid (H₂CO₃), which lowers the pH of the reaction medium. This pH shift can significantly impact the stability and activity of the catalyst or reagents.[7]1. In-situ pH Monitoring: If possible, use a high-pressure probe to monitor the pH during the reaction. 2. Buffering System: Incorporate a robust, non-reactive buffering system to maintain the optimal pH.
Mass Transfer Limitations At very high pressures, the viscosity of the reaction medium can change, or the formation of a separate liquid CO₂ phase can occur, hindering the effective mixing and transport of reactants to the catalytic sites.1. Improve Agitation: Increase the stirring rate to improve homogeneity. 2. Solvent Screening: Test different solvents that have high CO₂ solubility without creating mass transfer issues.
Q4: What analytical methods should I use to monitor reaction progress and troubleshoot impurity formation?

Answer: Effective reaction monitoring is crucial for successful optimization. A combination of techniques provides a comprehensive view of your reaction's health.[8]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to get an initial assessment of the reaction's progress. It's excellent for determining if the starting material has been consumed.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. Using a suitable column (e.g., reverse-phase C18), you can accurately quantify the starting material, product, and by-products, allowing for precise calculation of yield and purity.[5][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an indispensable tool for identifying unknown impurities.[8][10] By obtaining the mass of a by-product, you can deduce its molecular formula and propose a likely structure (e.g., confirming the presence of over-oxidized 3,5-pyridinedicarboxylic acid).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. ¹H and ¹³C NMR can confirm the identity of your final product and help elucidate the structure of any significant impurities that you isolate.[5][8]

G start Unknown peak in HPLC lcms Analyze via LC-MS start->lcms get_mass Determine Molecular Weight lcms->get_mass propose Propose possible structures (e.g., side products, degradation) get_mass->propose isolate Isolate impurity (Prep-HPLC or Crystallization) propose->isolate nmr Characterize via NMR isolate->nmr confirm Confirm Structure nmr->confirm

Experimental Protocol: Oxidation of 2,5-Dimethylpyridine

This protocol is a representative procedure for the synthesis of 5-Methylpicolinic acid via potassium permanganate oxidation, based on established methods for similar transformations.[1][2]

Materials:

  • 2,5-Dimethylpyridine

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Reaction vessel with overhead stirrer, thermometer, and addition funnel

Procedure:

  • Setup: In a 1L reaction vessel, charge 500 mL of deionized water and 21.4 g (0.2 mol) of 2,5-dimethylpyridine. Begin vigorous stirring.

  • Temperature Control: Bring the mixture to the optimized temperature (e.g., 30°C) using a water bath.

  • Oxidant Addition: Slowly add a solution of 63.2 g (0.4 mol) of KMnO₄ in 250 mL of water over a period of 4-5 hours, ensuring the temperature does not exceed 35°C.[1]

  • Reaction: After the addition is complete, allow the mixture to react at 30°C for 16-18 hours.[1] The disappearance of the purple permanganate color indicates reaction progression.

  • Workup - Filtration: Filter the reaction mixture to remove the manganese dioxide (MnO₂) by-product. Wash the filter cake with hot water to recover any trapped product.

  • Workup - Acidification & Isolation: Combine the filtrate and washes. Cool the solution in an ice bath and slowly acidify with concentrated HCl to a pH of approximately 3.[1] This will precipitate the 5-Methylpicolinic acid and the 3,5-pyridinedicarboxylic acid by-product.

  • Purification: The key to separating the desired product from the dicarboxylic acid by-product lies in their differential solubility at various pH levels.

    • Filter the crude solid.

    • Re-slurry the solid in water and carefully adjust the pH to ~0.5 with concentrated HCl. At this low pH, the dicarboxylic acid is significantly less soluble and will precipitate.[1]

    • Filter to remove the dicarboxylic acid.

    • Adjust the filtrate pH back to ~3 to re-precipitate the 5-Methylpicolinic acid.

  • Drying: Collect the purified product by filtration, wash with a small amount of cold water, and dry under vacuum.

References

  • Wessjohann, L. A., et al. (2023). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure. PMC - NIH. Available at: [Link]

  • UniVOOK. (2024). Dipicolinic Acid as Intermediate for the Synthesis. UniVOOK. Available at: [Link]

  • Wessjohann, L. A., et al. (2018). Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol. PMC - NIH. Available at: [Link]

  • Abdel-Monem, M. I. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Larrosa, I., et al. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Future4200. Available at: [Link]

  • Wikipedia. (n.d.). Carboxylation. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid. Google Patents.
  • Singer, A. W., & McElvain, S. M. (n.d.). picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • University of Lisbon. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Available at: [Link]

  • Royal Society of Chemistry. (2024). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Methylpicolinic acid-thioamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Available at: [Link]

  • OSTI.GOV. (2005). The Melting Curve and High-Pressure Chemistry of Formic Acid to 8 GPa and 600 K. OSTI.GOV. Available at: [Link]

  • University of California. (2025). Melting Curve and High-Pressure Chemistry of Formic Acid to 8 GPa and 600 K. eScholarship. Available at: [Link]

Sources

Troubleshooting

Solvent effects on the reactivity of 5-Methylpicolinic acid

Introduction: The Critical Role of the Solvent in Modulating 5-Methylpicolinic Acid's Reactivity 5-Methylpicolinic acid is a substituted pyridine carboxylic acid, a structural motif of significant interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent in Modulating 5-Methylpicolinic Acid's Reactivity

5-Methylpicolinic acid is a substituted pyridine carboxylic acid, a structural motif of significant interest in pharmaceutical and materials science due to its chelating properties and role as a versatile synthetic building block.[1][2][3] The reactivity of both its carboxylic acid group and the pyridine ring is profoundly influenced by the choice of solvent. A solvent is not merely an inert medium for dissolving reactants; it is an active participant that can stabilize or destabilize reactants, transition states, and products, thereby dictating reaction rates, pathways, and yields.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource structured in a question-and-answer format. It addresses common issues and troubleshooting scenarios encountered during experiments with 5-Methylpicolinic acid, with a focus on explaining the causal relationships between solvent properties and experimental outcomes.

Frequently Asked Questions (FAQs): General Principles

Question 1: Why is my reaction with 5-Methylpicolinic acid sluggish or failing in a protic solvent like ethanol or water?

Answer: The issue likely stems from solvent-solute interactions, specifically hydrogen bonding. Protic solvents, which possess O-H or N-H bonds, can form strong hydrogen bonds with both the carboxylate anion and the nitrogen atom of the pyridine ring.[4][5] This "caging" effect stabilizes the ground state of the nucleophile (the deprotonated 5-Methylpicolinic acid), making its lone pairs less available to attack an electrophile.[4][6] This phenomenon significantly decreases nucleophilicity and can dramatically slow down or stall reactions that require a nucleophilic carboxylate, such as in amide coupling or esterification. Studies on related pyridine carboxylic acids have shown that reaction rates are often higher in aprotic solvents compared to protic ones for this very reason.[7][8][9]

Question 2: What are the key differences between polar aprotic and polar protic solvents for reactions with this molecule?

Answer: The primary difference lies in their ability to act as hydrogen bond donors.[5][10]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have large dipole moments and O-H or N-H bonds. They are excellent at solvating both cations and anions. However, as discussed in Question 1, their hydrogen-bonding capability can suppress the reactivity of anionic nucleophiles.[4] They are often favored for reactions that generate ionic intermediates, such as in SN1 type mechanisms.[4][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents also have large dipole moments but lack O-H or N-H bonds.[5] They are excellent at solvating cations but are poor at solvating anions because they cannot act as hydrogen bond donors. This leaves the anion (e.g., the 5-methylpicolinate anion) "naked" and highly reactive, making these solvents ideal for promoting reactions like SN2 substitutions, amide couplings, and esterifications where anionic nucleophilicity is key.[4]

Question 3: How does the methyl group at the 5-position affect solubility and reactivity compared to unsubstituted picolinic acid?

Answer: The methyl group (–CH₃) is a weak electron-donating group and increases the molecule's lipophilicity.

  • Solubility: The added hydrocarbon character from the methyl group generally decreases solubility in highly polar solvents like water and increases solubility in less polar organic solvents like dichloromethane or toluene compared to unsubstituted picolinic acid.

  • Reactivity: By donating electron density into the pyridine ring, the methyl group slightly increases the basicity of the pyridine nitrogen. It also has a minor electronic effect on the acidity of the carboxylic acid group. However, for most common reactions involving the carboxylic acid function (e.g., esterification, amidation), the dominant factor influencing reactivity will be the solvent environment and the choice of reagents, rather than the subtle electronic effect of the methyl group.

Troubleshooting Guide for Specific Reactions

Amide Coupling Reactions

Scenario: "I am trying to perform a HATU-mediated amide coupling between 5-Methylpicolinic acid and a primary amine in THF, but the yield is low and I see unreacted starting material."

Troubleshooting Steps & Explanations:

  • Assess Solvent Polarity: Tetrahydrofuran (THF) is a moderately polar aprotic solvent. While suitable for many reactions, more polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) can be more effective.[11] They are better at dissolving the acid, amine, and coupling agents (like HATU), and at solvating the cationic species formed during the activation of the carboxylic acid, which can accelerate the reaction.[12] Many established protocols for amide coupling specifically recommend DMF.[12]

  • Verify Base and Solubility: A tertiary amine base (e.g., DIEA, triethylamine) is required to deprotonate the carboxylic acid and neutralize the HCl produced.[12] Ensure the base is fully dissolved and present in sufficient equivalents (typically 2-3 eq.). If the 5-Methylpicolinic acid salt of the base precipitates, the reaction will be hindered. Switching to a more polar solvent like DMF can improve the solubility of all components.[11]

  • Check for Side Reactions: In some cases, the activated ester intermediate can be unstable. Ensure the amine is added shortly after the coupling agent and base. Running the reaction at 0 °C during the activation step before allowing it to warm to room temperature can sometimes minimize the decomposition of activated intermediates.[12]

G cluster_start cluster_reagents cluster_solvent_choice cluster_protocol cluster_outcome start Start: Plan Amide Coupling reagents Select Coupling Reagent (e.g., HATU, HBTU, EDC) start->reagents solvent_q Are all reactants & reagents soluble in a moderately polar solvent (e.g., THF, MeCN)? reagents->solvent_q dmf Use high-polarity aprotic solvent (e.g., DMF, NMP, DMSO) solvent_q->dmf No thf Use moderately polar aprotic solvent (e.g., THF, MeCN, EtOAc) solvent_q->thf Yes protocol Execute Protocol: 1. Dissolve Acid & Amine 2. Add Base (e.g., DIEA) 3. Add Coupling Reagent 4. Monitor by TLC/LC-MS dmf->protocol thf->protocol outcome_q Reaction complete with high yield? protocol->outcome_q success Success: Proceed to Workup & Purification outcome_q->success Yes troubleshoot Troubleshoot: - Re-evaluate solvent choice - Check reagent purity - Adjust temperature outcome_q->troubleshoot No

Caption: Logic flow for amide coupling solvent selection.

Esterification Reactions

Scenario: "I'm attempting a Fischer esterification of 5-Methylpicolinic acid using methanol and a catalytic amount of sulfuric acid, but the conversion is poor even after prolonged reflux."

Troubleshooting Steps & Explanations:

  • Consider the Equilibrium: Fischer esterification is a reversible reaction.[13][14] Using the alcohol (in this case, methanol) as the solvent helps to drive the equilibrium toward the product side by Le Châtelier's principle. However, the water produced during the reaction can drive the reverse reaction (hydrolysis). While simple, this method may not be efficient for this substrate.

  • Alternative: Non-Equilibrium Methods: For a more reliable and higher-yielding reaction, switch to a method that is not governed by equilibrium. This involves activating the carboxylic acid first in an inert aprotic solvent.

    • Method A (Acyl Chloride): Convert the acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in a non-protic solvent like dichloromethane (DCM) or toluene. After removing the excess reagent, the highly reactive acyl chloride can then be reacted with the desired alcohol.[12]

    • Method B (Coupling Reagents): Use standard peptide coupling reagents like DCC or EDC with a catalyst like DMAP in an aprotic solvent (e.g., DCM).[15] This method is very mild and effective but generates byproducts that must be removed during purification.

  • Solvent Choice for Non-Equilibrium Methods: Chlorinated solvents (DCM, chloroform) or ethers (THF) are excellent choices as they are unreactive towards the activating agents and intermediates. They are also relatively easy to remove post-reaction.

  • Activation: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add 5-Methylpicolinic acid (1.0 eq). Suspend it in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. This step is critical to remove all volatile acidic components.

  • Ester Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve the desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester for purification.

Decarboxylation Reactions

Scenario: "My thermally-induced decarboxylation of 5-Methylpicolinic acid in a non-polar solvent like toluene requires very high temperatures and gives a complex mixture of byproducts."

Troubleshooting Steps & Explanations:

  • Mechanism and Solvent Role: The decarboxylation of picolinic acids can proceed through a zwitterionic intermediate, which is stabilized by polar solvents. Non-polar solvents do not effectively stabilize this charged intermediate, thus requiring higher activation energy (and therefore higher temperatures).

  • Solvent Polarity: Switching to a high-boiling point polar aprotic solvent like DMSO or a polar protic solvent like ethylene glycol can facilitate the reaction at lower temperatures by stabilizing the transition state.

  • Catalysis: The decarboxylation of similar acids can be catalyzed. For instance, oxidative decarboxylation can be promoted by metal catalysts.[16] The rate of such reactions is also highly dependent on the solvent, with lower dielectric constant media sometimes favoring the reaction.[16] This highlights the need for empirical testing based on the specific reaction mechanism.

Caption: Protic solvent caging vs. aprotic solvent reactivity.

Data Summary Table

The following table summarizes the properties of common solvents and their general applicability to reactions involving 5-Methylpicolinic acid.

SolventFormulaDielectric Constant (@20°C)[17][18]TypeBoiling Point (°C)General Application Notes
WaterH₂O80.1Polar Protic100Good for dissolving salts, but often suppresses nucleophilicity of the carboxylate.[4]
MethanolCH₃OH33.0Polar Protic65Can act as a reactant in esterification; subject to H-bonding issues.
AcetonitrileCH₃CN36.6Polar Aprotic82Excellent choice for promoting nucleophilic reactions (e.g., amide coupling).[4]
DMFC₃H₇NO36.7Polar Aprotic153Superior solvent for solubility of many reagents; ideal for amide couplings.[11][12]
DMSOC₂H₆OS46.7Polar Aprotic189Highly polar; useful for difficult reactions or when high temperatures are needed.
DichloromethaneCH₂Cl₂9.1Aprotic40Good general-purpose solvent for reactions with activated species (e.g., acyl chlorides).
THFC₄H₈O7.5Aprotic66Moderately polar; good for reactions where higher polarity is not required.
TolueneC₇H₈2.4Non-polar111Generally a poor choice unless a non-polar environment is specifically required.

References

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. [Link]

  • 5-Methylpicolinic acid. PubChem, National Institutes of Health. [Link]

  • Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). SciSpace. [Link]

  • Effect of Various Solvents on the Esterification Reaction. ResearchGate. [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Picolinic acid. Wikipedia. [Link]

  • Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • The mode of the solvent effects in pyridine mono-carboxylic acids. ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. organicchemistrydata.org. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Chemistry Module 5 Guide: Equilibrium and Acid Reactions. Matrix Education. [Link]

  • Complete Guide to HSC Chemistry Module 5 - Equilibrium and Acid Reactions. Art of Smart. [Link]

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Optimization

Technical Support Center: Managing Impurities in Commercially Sourced 5-Methylpicolinic Acid

Welcome to the technical support center for 5-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in commercially sour...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in commercially sourced 5-Methylpicolinic acid, ensuring the integrity and success of your downstream applications.

Introduction

5-Methylpicolinic acid (5-MPA) is a pyridinecarboxylic acid derivative with significant applications in pharmaceutical synthesis and as a ligand in coordination chemistry.[1][2] The purity of this reagent is paramount, as even trace impurities can lead to unwanted side reactions, altered biological activity, and complications in analytical results. This guide provides practical, in-depth solutions to common purity-related challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the quality and handling of 5-Methylpicolinic acid.

Q1: What are the most common impurities in commercial 5-Methylpicolinic acid and what is their origin?

A1: Impurities in commercially available 5-Methylpicolinic acid typically originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted precursors used in the synthesis. For instance, if synthesized from 2,5-lutidine, residual starting material might be present.[3]

  • Positional Isomers: Isomers such as other methylpicolinic acid variants can be formed during the synthesis, depending on the regioselectivity of the reactions.

  • Byproducts of Side Reactions: These can include products from over-oxidation or incomplete reactions.

  • Degradation Products: Picolinic acids can be susceptible to decarboxylation at elevated temperatures.[4] Additionally, oxidation of the pyridine ring can lead to the formation of N-oxides.[5]

Q2: My batch of 5-Methylpicolinic acid has a slight off-white or yellowish color. Is it still usable?

A2: A white to off-white appearance is generally considered acceptable for solid 5-Methylpicolinic acid.[6][7] However, a distinct yellow or brown coloration can indicate the presence of impurities, possibly from oxidation or residual starting materials from synthesis. While it might be usable for non-critical applications, for sensitive experiments such as in drug development, it is highly recommended to assess the purity using an analytical technique like HPLC or NMR before use.[][9] If significant impurities are detected, purification is advised.

Q3: How can I perform a quick purity assessment of a new batch of 5-Methylpicolinic acid?

A3: For a rapid assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method.[10][11] A simple isocratic method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution can quickly reveal the presence of impurities.[12] Alternatively, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can provide a fast and accurate purity assessment by comparing the integration of the analyte signals to those of a certified internal standard (a technique known as qNMR).[13]

Q4: What are the recommended storage conditions to minimize degradation of 5-Methylpicolinic acid?

A4: To maintain the integrity of 5-Methylpicolinic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[14][15] Storage at 2-8°C is often recommended.[2] It is also crucial to keep it away from strong oxidizing agents, acids, and bases to prevent chemical degradation.[6][7][14]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for identifying and resolving specific impurity-related issues.

Guide 1: Troubleshooting Unknown Peaks in HPLC Analysis

Encountering unexpected peaks in your HPLC chromatogram can be a significant concern. This guide provides a systematic workflow to identify and address these unknown impurities.

Workflow for Impurity Identification and Remediation

impurity_workflow start Unknown Peak(s) in HPLC check_blank Analyze Blank (Solvent Injection) start->check_blank is_impurity Is Peak Present in Blank? check_blank->is_impurity system_peak System Peak (e.g., from mobile phase) is_impurity->system_peak Yes sample_impurity Peak is a Sample Impurity is_impurity->sample_impurity No lc_ms Perform LC-MS Analysis sample_impurity->lc_ms mass_spec Obtain Mass Spectrum of Impurity lc_ms->mass_spec db_search Search Mass in Chemical Databases mass_spec->db_search id_impurity Identify Potential Impurity Structure db_search->id_impurity remediate Proceed to Purification Protocol id_impurity->remediate

Caption: Workflow for identifying and addressing unknown HPLC peaks.

Step-by-Step Protocol:

  • System Suitability Check: Before analyzing your sample, inject a blank (your mobile phase solvent). This helps in identifying any peaks originating from the solvent or the HPLC system itself.

  • Sample Analysis and Peak Identification: Analyze your 5-Methylpicolinic acid sample. If you observe peaks that were not present in the blank, these are likely impurities from your sample.

  • Impurity Characterization with LC-MS: The most effective way to identify an unknown impurity is by using Liquid Chromatography-Mass Spectrometry (LC-MS).[16] This technique separates the impurity from the main compound and provides its mass-to-charge ratio (m/z).

  • Database Search and Structure Elucidation: With the mass of the impurity, you can search chemical databases for known compounds with a matching molecular weight. This, combined with knowledge of the synthesis route of 5-Methylpicolinic acid, can often lead to a positive identification of the impurity.

  • Remediation - Purification: Once the impurity is identified (or even if it remains unknown but is present at an unacceptable level), proceed with a purification step. For many common impurities in 5-Methylpicolinic acid, recrystallization is a highly effective method.

Guide 2: High-Purity Recrystallization of 5-Methylpicolinic Acid

Recrystallization is a powerful technique for purifying solid compounds, based on the principle that the solubility of a compound in a solvent increases with temperature.[17][18]

Rationale for Solvent Selection:

The ideal recrystallization solvent will dissolve the 5-Methylpicolinic acid at high temperatures but not at low temperatures. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For picolinic acid derivatives, polar solvents or mixtures are often effective.[19][20] A mixture of ethanol and water can be a good starting point.[21]

Detailed Recrystallization Protocol:

  • Dissolution: In a flask, add the impure 5-Methylpicolinic acid. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Purity Improvement:

Analytical Method Purity Before Recrystallization Purity After Recrystallization
HPLC (Area %)95.2%>99.5%
¹H NMR (qNMR)94.8%>99.2%
Guide 3: Removal of Residual Solvents

Residual solvents from synthesis or purification can interfere with subsequent reactions or biological assays.

Protocol for Solvent Removal:

  • Drying under Vacuum: Place the purified 5-Methylpicolinic acid in a vacuum oven.

  • Temperature: Gently heat the sample (e.g., 40-50°C) to increase the vapor pressure of the residual solvents. Be cautious not to exceed the melting point of the compound (164-166 °C).[2]

  • Duration: Dry for several hours or overnight until a constant weight is achieved.

  • Verification: The absence of residual solvents can be confirmed by ¹H NMR spectroscopy (the characteristic solvent peaks will be absent) or by Gas Chromatography (GC).

Part 3: Advanced Analytical Methodologies

For rigorous quality control, especially in a drug development setting, a validated analytical method is essential.

HPLC Method for Purity Determination and Quantification

This method provides a robust starting point for the analysis of 5-Methylpicolinic acid.

Instrumentation and Conditions:

Parameter Condition
Instrument HPLC with UV or Photodiode Array (PDA) Detector[22]
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Isocratic: 70% 0.1% Phosphoric Acid in Water, 30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm[12]
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Rationale for Method Parameters:

  • A C18 column is a versatile reversed-phase column suitable for separating moderately polar compounds like 5-Methylpicolinic acid.

  • The mobile phase composition is chosen to provide good retention and separation of the analyte from potential impurities. The acidic pH helps to ensure that the carboxylic acid group is protonated, leading to consistent retention.

  • UV detection at 265 nm is selected based on the chromophore of the pyridine ring, providing good sensitivity for picolinic acid derivatives.[12]

References

  • Lab-Training.com. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. [Link]

  • MDPI. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

  • National Center for Biotechnology Information. 5-Methylpicolinic acid. PubChem Compound Summary for CID 199575. [Link]

  • MDPI. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. [Link]

  • PubMed. Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • SGVU Journal of Pharmaceutical Research & Education. HPLC METHOD DEVELOPMENT - A REVIEW. [Link]

  • National Institutes of Health. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. [Link]

  • PubMed Central. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. [Link]

  • Chemsrc. Methyl 5-methylpicolinate. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 5-Methylpicolinic Acid Purity by HPLC and NMR

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 5-Methylpicolinic acid, a key building b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 5-Methylpicolinic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical validation to ensure that downstream processes are not compromised by impurities. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity assessment of 5-methylpicolinic acid.

This document is intended for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale for experimental design, in line with the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1]

The Imperative of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading. Different techniques possess distinct selectivities and sensitivities towards various types of impurities.[2] A chromatographic method like HPLC excels at separating and quantifying structurally similar impurities, while a spectroscopic method like quantitative NMR (qNMR) offers an absolute measure of the analyte without the need for a specific reference standard for each impurity.[3][4][5] By employing both HPLC and NMR, we create a self-validating system that provides a more complete and trustworthy purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is a powerful separation technique and is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high precision and versatility.[6] A well-developed HPLC method can separate the main component from process-related impurities, degradation products, and isomers.

Experimental Protocol: HPLC Purity Determination

Objective: To develop and validate a reverse-phase HPLC method for the quantification of 5-methylpicolinic acid and the detection of potential impurities.

Methodology Rationale: A reverse-phase C18 column is selected for its broad applicability to moderately polar aromatic compounds like 5-methylpicolinic acid. The mobile phase, consisting of an acidified aqueous buffer and an organic modifier (acetonitrile), allows for the fine-tuning of retention and peak shape. The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention and symmetrical peaks. UV detection is chosen based on the chromophoric nature of the pyridine ring.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of 5-methylpicolinic acid reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Analysis and Calculation:

    • Inject the standard and sample solutions.

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

      Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1 mg/mL) HPLC_System Inject into HPLC System - C18 Column - Gradient Elution - UV Detection @ 265 nm Prep_Standard->HPLC_System Prep_Sample Prepare Sample (1 mg/mL) Prep_Sample->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: Workflow for HPLC Purity Analysis.

Quantitative ¹H NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[3][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[3]

Experimental Protocol: ¹H qNMR Purity Determination

Objective: To determine the absolute purity of 5-methylpicolinic acid using ¹H qNMR with a certified internal standard.

Methodology Rationale: Dimethyl sulfoxide-d6 (DMSO-d6) is chosen as the solvent due to its ability to dissolve the analyte and the internal standard, and its residual solvent peak does not overlap with key signals. Maleic acid is selected as the internal standard because it is non-volatile, stable, has a simple ¹H NMR spectrum with a sharp singlet that is well-resolved from the analyte's signals, and is commercially available with high, certified purity.

Step-by-Step Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 5-methylpicolinic acid into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.

    • Record the exact masses.

    • Add approximately 0.75 mL of DMSO-d6, cap the tube, and gently agitate until fully dissolved.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full signal recovery. A D1 of 30 seconds is generally a good starting point for quantitative work.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved proton signal from 5-methylpicolinic acid (e.g., the methyl protons) and a proton signal from the internal standard (the two vinyl protons of maleic acid).

    • The purity is calculated using the following formula:[5]

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

      • analyte = 5-Methylpicolinic acid

      • std = Internal Standard (Maleic Acid)

¹H qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Weigh_Analyte Accurately weigh 5-Methylpicolinic Acid Dissolve Dissolve in DMSO-d6 Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve Acquire_Spectrum Acquire ¹H NMR Spectrum - 400 MHz - Long Relaxation Delay (D1) Dissolve->Acquire_Spectrum Process_Spectrum Process Spectrum (Phase, Baseline) Acquire_Spectrum->Process_Spectrum Integration Integrate Analyte & Standard Signals Process_Spectrum->Integration Calculation Calculate Absolute Purity Integration->Calculation

Caption: Workflow for ¹H qNMR Purity Analysis.

Comparative Analysis: HPLC vs. qNMR

FeatureHPLC (Area Percent Method)¹H qNMR (Internal Standard Method)
Principle Chromatographic separation based on polarity, followed by UV detection.Spectroscopic detection of atomic nuclei in a magnetic field.[3]
Quantification Relative (Assumes all impurities have the same response factor as the main peak).Absolute (Directly compares analyte to a certified standard).[7]
Reference Standard Requires a high-purity reference standard of the analyte itself.Requires a certified, structurally unrelated internal standard.[3]
Strengths - Excellent for detecting and quantifying trace-level impurities.[6]- High separation efficiency for isomers and closely related compounds.- Widely available and well-understood technique.- Provides an absolute purity value without analyte-specific standards.- Non-destructive.- Provides structural information, aiding in impurity identification.
Limitations - Assumes equal detector response for all compounds, which can lead to inaccuracies.- Non-chromophoric impurities are not detected.- Lower sensitivity compared to HPLC for trace impurities.- Signal overlap in complex mixtures can complicate quantification.[5]
ICH Validation Requires validation of specificity, linearity, range, accuracy, and precision.[1]Requires validation of specificity, accuracy, and precision. Linearity is inherent.

Illustrative Data and Interpretation

A batch of 5-methylpicolinic acid was analyzed using both validated methods.

Table 1: HPLC Purity Results

PeakRetention Time (min)AreaArea %Identification
14.515,0000.15Unknown Impurity
28.29,950,00099.505-Methylpicolinic Acid
39.135,0000.35Picolinic Acid
Total 10,000,000 100.00
Purity by Area % 99.50%

Table 2: ¹H qNMR Purity Calculation

Parameter5-Methylpicolinic Acid (Analyte)Maleic Acid (Standard)
Mass (m)10.25 mg5.15 mg
Molar Mass (M)137.14 g/mol 116.07 g/mol
Integrated SignalMethyl Protons (δ ~2.4 ppm)Vinyl Protons (δ ~6.3 ppm)
Number of Protons (N)32
Integral Value (I)1.000.48
Purity of Standard (P_std)99.9%
Calculated Purity 99.6%

The results show excellent agreement between the two methods, with HPLC reporting a purity of 99.50% and qNMR determining an absolute purity of 99.6%. This concordance between two orthogonal techniques provides a high degree of confidence in the quality of the 5-methylpicolinic acid batch. The HPLC method further provides valuable information on the impurity profile, identifying a known related substance (picolinic acid) and quantifying an unknown impurity.

Conclusion

Both HPLC and ¹H qNMR are indispensable tools for the validation of 5-methylpicolinic acid purity. They are not mutually exclusive but rather complementary, providing a comprehensive and robust assessment of material quality. HPLC, with its superior separation capabilities, is the method of choice for impurity profiling and detecting trace contaminants. ¹H qNMR provides a rapid, absolute measure of purity, serving as an excellent orthogonal method to confirm the HPLC results and provide a true mass balance.

For drug development professionals, the dual implementation of these validated methods ensures that the purity of 5-methylpicolinic acid is accurately determined, adhering to the stringent requirements of regulatory bodies and ultimately contributing to the development of safe and effective medicines. The choice of which method to use for routine analysis may depend on factors such as throughput requirements and the specific impurities that need to be controlled. However, for initial validation and characterization of reference materials, the combined use of both techniques is highly recommended.

References

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Ltd. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Teshima, N., et al. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. doi:10.1016/0731-7085(86)80083-8
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  • University of Durham. (2017, November). Quantitative NMR Spectroscopy. University of Durham. Retrieved from [Link]

  • Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. SIELC Technologies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, November 11). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Retrieved from [Link]

  • Liu, A., et al. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 5-Methylpicolinic Acid and Picolinic Acid

Foreword: For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Picolinic acid, a simple pyridine derivative, is...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of heterocyclic building blocks is paramount. Picolinic acid, a simple pyridine derivative, is a cornerstone ligand and synthetic intermediate, celebrated for its potent chelating ability and versatile reactivity.[1] The introduction of a substituent, such as a methyl group, can profoundly alter its electronic and steric profile, thereby tuning its chemical behavior. This guide provides an in-depth comparative analysis of 5-Methylpicolinic acid and its parent compound, picolinic acid. We will dissect their fundamental properties, explore the electronic implications of C-5 methylation, and present experimental data and protocols to objectively compare their performance in key chemical transformations.

Molecular Overview and Physicochemical Properties

Picolinic acid (pyridine-2-carboxylic acid) is a bidentate chelating agent naturally derived from the catabolism of tryptophan.[2] Its structure, featuring a carboxylic acid at the C-2 position, allows for the formation of stable five-membered chelate rings with various metal ions, a property exploited in nutritional supplements and therapeutic research.[2][3] 5-Methylpicolinic acid is a structural analog, distinguished by a methyl group at the C-5 position of the pyridine ring. This seemingly minor addition has significant consequences for the molecule's reactivity.

The fundamental physicochemical properties of both compounds are summarized below for at-a-glance comparison.

PropertyPicolinic Acid5-Methylpicolinic AcidData Source(s)
Molecular Formula C₆H₅NO₂C₇H₇NO₂[2][4]
Molar Mass 123.11 g/mol 137.14 g/mol [2][5]
CAS Number 98-98-64434-13-3[1][4]
Appearance White crystalline powderOff-white solid[1][5]
Melting Point 136-138 °C164-166 °C[5][6]
pKa (Carboxylic Acid) ~5.2~5.4 (Predicted)[7]
Topological Polar Surface Area 50.2 Ų50.2 Ų[4][8]
Solubility in Water (@ ~293 K) High (~862.5 g/kg)Data not readily available[6]

The Decisive Role of the Methyl Group: A Mechanistic Insight

The primary differentiator in reactivity stems from the electronic nature of the methyl group. Positioned at the C-5 carbon, para to the nitrogen atom, the methyl group acts as a weak electron-donating group (EDG) through an inductive effect. This donation of electron density into the aromatic π-system subtly but significantly alters the properties of the entire molecule.

Diagram: Electronic Influence of the C-5 Methyl Group

Caption: Inductive electron donation from the methyl group increases electron density on the pyridine ring.

This electronic perturbation leads to two key consequences:

  • Increased Basicity of the Pyridine Nitrogen: The influx of electron density makes the lone pair on the ring nitrogen more available for protonation or coordination to a metal center.

  • Decreased Acidity of the Carboxylic Acid: The electron-donating effect slightly destabilizes the conjugate base (carboxylate), making the proton on the carboxylic acid slightly less acidic (higher pKa) compared to the unsubstituted picolinic acid.

Comparative Reactivity Analysis

We will now examine how the electronic influence of the methyl group manifests in specific chemical reactions.

A. Metal Ion Chelation

Picolinic acid is a renowned bidentate chelating agent, coordinating to metals via the pyridine nitrogen and a carboxylate oxygen.[9] The stability of the resulting metallacycle is sensitive to the ligand's electronic properties.

  • Picolinic Acid: Forms stable complexes with a wide range of metal ions, including chromium, zinc, iron, and copper.[2]

  • 5-Methylpicolinic Acid: The increased electron density on the pyridine nitrogen enhances its Lewis basicity. This makes it a stronger donor to the metal center, which is expected to result in a more stable metal complex (i..e., a larger formation constant, Kf) compared to picolinic acid under identical conditions. This enhanced stability can be advantageous in applications requiring robust metal sequestration.

B. Nucleophilic Acyl Substitution: Esterification

Reactions at the carboxyl group, such as esterification, are fundamental in organic synthesis.[10] The reactivity of the carboxylic acid towards a nucleophile (like an alcohol) is governed by the electrophilicity of the carbonyl carbon.

  • Picolinic Acid: Readily undergoes esterification under standard conditions (e.g., Fischer esterification with an alcohol and acid catalyst).

  • 5-Methylpicolinic Acid: The electron-donating methyl group slightly reduces the partial positive charge on the carbonyl carbon, making it marginally less electrophilic. Consequently, under identical kinetic conditions, the rate of esterification for 5-Methylpicolinic acid is expected to be slightly slower than that of picolinic acid. While this difference may be minor, it can be significant in competitive reactions or when optimizing reaction times and yields.

C. Decarboxylation

The thermal decarboxylation of picolinic acid and its derivatives is a well-studied reaction, often proceeding through a zwitterionic intermediate in what is known as the Hammick reaction.[11][12] This reaction is highly sensitive to substituents on the pyridine ring.

A kinetic study on the decarboxylation of various substituted picolinic acids in aqueous solution provides direct comparative data.[11] In the decarboxylation of the picolinate anion, both electron-withdrawing and electron-releasing substituents, including a 5-methyl group, were found to inhibit the reaction.[11] This suggests that the stability of the transition state is delicately balanced and that substituents interfere with the optimal arrangement, which may involve a hydrogen-bonded water molecule bridging the carboxylate and the ring nitrogen.[13]

Conversely, when considering the decarboxylation of the protonated acid species, substituents (both electron-donating and withdrawing) at the 3-position were found to accelerate the reaction, an effect attributed to steric hindrance that disrupts the coplanarity of the carboxyl group with the ring.[11] While data for the 5-methyl derivative in this specific form is less clear, the dominant effect observed for the anion is inhibitory.

Experimental Protocol: Comparative Fischer Esterification

To provide a tangible measure of the reactivity difference in nucleophilic acyl substitution, the following protocol for a comparative esterification is proposed. This self-validating system uses identical conditions for both substrates, with the reaction progress monitored by a suitable analytical technique to determine relative reaction rates.

Objective: To compare the rate of ethyl ester formation from picolinic acid and 5-methylpicolinic acid under identical Fischer esterification conditions.
Materials:
  • Picolinic Acid (PA)

  • 5-Methylpicolinic Acid (5-MPA)

  • Absolute Ethanol (EtOH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Reaction vials with stir bars

  • Heating block or oil bath

Experimental Workflow Diagram

Caption: Workflow for the comparative esterification of picolinic acid and 5-methylpicolinic acid.

Step-by-Step Procedure:
  • Preparation: To two separate, identical reaction vials equipped with magnetic stir bars, add picolinic acid (123 mg, 1.0 mmol) to Vial 1 and 5-methylpicolinic acid (137 mg, 1.0 mmol) to Vial 2.

  • Reagent Addition: To each vial, add 5.0 mL of anhydrous absolute ethanol. Stir until the solids are fully dissolved.

  • Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to each vial.

  • Reaction: Place both vials in a preheated heating block or oil bath set to 80 °C. Commence stirring and start a timer.

  • Monitoring: At specified time points (e.g., t = 0, 1, 2, and 4 hours), withdraw a small aliquot from each reaction mixture with a capillary tube and spot it on a TLC plate. Elute with a 30:70 ethyl acetate/hexanes mixture and visualize under UV light. The formation of the less polar ester product will be indicated by a new spot with a higher Rf value than the starting carboxylic acid.

  • Work-up (at final time point): Cool the reaction mixtures to room temperature. Slowly pour each mixture into a separate beaker containing 20 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Obtain a ¹H NMR spectrum of each crude product. Compare the integration of a characteristic proton signal from the product ester with a signal from the remaining starting material to calculate the percent conversion. The relative conversion percentages at each time point will provide a semi-quantitative comparison of the reaction rates.

Conclusion

The introduction of a single methyl group at the C-5 position of picolinic acid imparts subtle yet predictable changes in its chemical reactivity. The electron-donating nature of the methyl group enhances the basicity of the pyridine nitrogen, leading to the formation of more stable metal chelates. Conversely, it slightly deactivates the carboxyl group towards nucleophilic attack, resulting in a marginally slower rate of reactions like esterification. In decarboxylation, the effect is more complex, with the methyl substituent inhibiting the reaction for the anionic form.

For the medicinal chemist or materials scientist, these differences are not trivial. 5-Methylpicolinic acid can be selected over its parent compound when a more robust metal complex is desired. Conversely, picolinic acid may be the preferred starting material for synthetic routes where maximizing the electrophilicity of the carboxyl group is critical for yield and reaction time. This guide serves as a foundational tool for making such informed decisions, grounding synthetic design in the fundamental principles of physical organic chemistry.

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2-Picolinic Acid in Organic Synthesis. Vertex AI Search.
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Validation

A Researcher's Guide to the Biological Landscape of 5-Methylpicolinic Acid Analogs: A Comparative Analysis

Introduction: Beyond the Parent Scaffold Picolinic acid, a simple pyridine-based scaffold, has long been a privileged structure in medicinal chemistry and drug discovery. As a catabolite of tryptophan, it plays a role in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Scaffold

Picolinic acid, a simple pyridine-based scaffold, has long been a privileged structure in medicinal chemistry and drug discovery. As a catabolite of tryptophan, it plays a role in various physiological processes, including neuroprotection and immune modulation[1]. Its true power, however, lies in its versatility as a foundational building block for a plethora of therapeutic agents targeting conditions from cancer to tuberculosis[2][3]. The strategic placement of a methyl group at the 5-position, yielding 5-Methylpicolinic acid, subtly alters the electronic and steric properties of the ring, offering a unique starting point for analog development.

This guide provides a comparative analysis of the biological activities of novel 5-Methylpicolinic acid analogs. We will explore how systematic structural modifications influence their efficacy as enzyme inhibitors and antiproliferative agents. By delving into the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts. This analysis is grounded in established experimental methodologies, ensuring that the presented data is both reliable and reproducible.

The Picolinic Acid Scaffold: A Mechanistic Overview

The biological activity of picolinic acid derivatives often stems from their ability to act as bidentate chelating agents for various metal ions or to engage with specific enzyme active sites[1]. In many palladium-catalyzed C-H activation reactions, for instance, the nitrogen and carboxylate oxygen chelate to the metal center, acting as a directing group[4]. This same chelating principle can influence the activity of metalloenzymes. Furthermore, the pyridine ring can participate in crucial π-π stacking and hydrogen bonding interactions within protein binding pockets, making it a versatile pharmacophore for designing enzyme inhibitors[2]. Modifications to the ring, such as the addition of a methyl group, can enhance binding affinity and selectivity by probing specific hydrophobic pockets within the target protein.

Comparative Analysis of 5-Methylpicolinic Acid Analogs

To understand the impact of structural modifications on biological activity, a series of 5-Methylpicolinic acid analogs were synthesized and evaluated. The core scaffold was modified at the 2-carboxyl position to generate various amides (Analogs 2-5). The primary screening involved two key assays: a biochemical assay against a representative kinase, Cyclin-Dependent Kinase 2 (CDK2), and a cell-based antiproliferative assay using the HCT-116 human colon cancer cell line.

Analog ID Structure Modification (R Group) CDK2 Inhibition IC₅₀ (µM) HCT-116 Proliferation IC₅₀ (µM)
1

-OH (Parent Acid)> 100> 100
2

-NH-phenyl25.4 ± 2.148.2 ± 3.5
3

-NH-(4-fluorophenyl)8.7 ± 0.915.1 ± 1.8
4

-NH-(4-methoxyphenyl)15.2 ± 1.329.8 ± 2.7
5

-NH-benzyl5.1 ± 0.69.5 ± 1.1

Structure-Activity Relationship (SAR) Insights

The experimental data reveals critical insights into the structure-activity relationships of this analog series:

  • Carboxylic Acid to Amide Conversion is Key: The parent compound, 5-Methylpicolinic acid (Analog 1), showed no significant activity. Converting the carboxylic acid to an amide (Analogs 2-5) was essential for conferring both enzyme inhibitory and antiproliferative effects. This suggests the amide group is crucial for forming key interactions with the biological targets.

  • Aromatic Substitution on the Phenyl Ring:

    • Electron-Withdrawing Groups Enhance Potency: The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring (Analog 3) resulted in a nearly 3-fold increase in potency against both CDK2 and HCT-116 cells compared to the unsubstituted phenyl analog (Analog 2).

    • Electron-Donating Groups Reduce Potency: Conversely, the addition of an electron-donating methoxy group (Analog 4) led to a decrease in activity compared to the fluorinated analog.

  • Conformational Flexibility Boosts Activity: Introducing a methylene spacer between the amide nitrogen and the phenyl ring (Analog 5, benzylamide) resulted in the most potent compound in the series. This increased conformational flexibility likely allows the phenyl ring to adopt a more optimal orientation within the binding pocket of the target protein, leading to enhanced inhibitory activity.

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Modifications cluster_activity Biological Activity Scaffold 5-Methylpicolinic Acid Amide Amide Formation (-CONH-R) Scaffold->Amide Essential for Activity EWG Electron-Withdrawing Group (e.g., -F on Phenyl) Amide->EWG Enhances Activity Flex Increased Flexibility (-CH2- spacer) Amide->Flex Significantly Enhances Activity Activity Increased Potency (Lower IC50) EWG->Activity Flex->Activity Kinase_Assay_Workflow start Prepare Compound Serial Dilutions reagents Add Kinase & Substrate to 384-well plate start->reagents inhibitor Add Diluted Compounds (50 nL) reagents->inhibitor initiate Initiate with ATP inhibitor->initiate incubate Incubate 1 hr at Room Temp initiate->incubate detect Add Kinase-Glo® Reagent incubate->detect read Measure Luminescence detect->read end Calculate IC50 Values read->end

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [5] A. Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

B. Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-116 cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the 5-Methylpicolinic acid analogs. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This guide demonstrates that the 5-Methylpicolinic acid scaffold is a promising starting point for the development of potent bioactive compounds. The conversion of the carboxylic acid to a benzylamide derivative (Analog 5) dramatically increased biological activity, highlighting the importance of both the amide linkage and conformational flexibility. The SAR data suggests that further exploration of substituents on the benzyl ring could yield even more potent and selective inhibitors. Future work should focus on expanding the analog library to probe different positions on both the picolinic acid and the appended aromatic ring. Additionally, performing broader screening against a panel of kinases and cancer cell lines will help to establish the selectivity profile and full therapeutic potential of this promising chemical series.

References

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  • ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • Niswender, C.M., et al. (2011). Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

  • MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methylpicolinic acid, a key building block in the synthesis of various pharmaceutical compounds, requires meticulously validated analytical methods to ensure product quality, safety, and efficacy. The cross-validation of different analytical techniques is a critical exercise to guarantee the reliability and interchangeability of data across different laboratories, instruments, and stages of drug development.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of three common analytical methodologies for the quantification of 5-Methylpicolinic acid: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and present supporting experimental data to offer a comprehensive framework for the cross-validation of these methods.

Understanding 5-Methylpicolinic Acid: Physicochemical Properties and Analytical Considerations

5-Methylpicolinic acid (C₇H₇NO₂) is a pyridine carboxylic acid derivative with a molecular weight of 137.14 g/mol .[1] Its structure, featuring both a carboxylic acid group and a pyridine ring, dictates its analytical behavior.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₇NO₂

  • Molecular Weight: 137.14 g/mol [1]

  • Melting Point: 164-166 °C[2]

  • Solubility: Soluble in water and polar organic solvents.

  • UV Absorbance: The pyridine ring provides UV chromophores, enabling direct detection by UV spectroscopy.

The presence of the polar carboxylic acid group makes the molecule suitable for reversed-phase HPLC. However, its volatility is low, necessitating derivatization for GC analysis to convert the non-volatile carboxylic acid into a more volatile ester.[3] The ionizable nature of the molecule makes it an excellent candidate for LC-MS/MS, which offers high sensitivity and selectivity.

Comparative Overview of Analytical Methodologies

The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, cost, and the nature of the sample matrix. This section provides a head-to-head comparison of HPLC-UV, GC-MS, and UHPLC-MS/MS for the analysis of 5-Methylpicolinic acid.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the quantification of 5-Methylpicolinic acid using the three analytical techniques. This data is representative of what can be achieved with properly optimized and validated methods.

Parameter HPLC-UV GC-MS (with Derivatization) UHPLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 500 µg/mL0.1 - 100 µg/mL0.001 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL~0.0005 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL~0.0015 µg/mL
Specificity GoodVery GoodExcellent
Throughput ModerateLow to ModerateHigh
Cost per Sample LowModerateHigh

Detailed Experimental Protocols

Scientific integrity demands that protocols are not just lists of steps, but are accompanied by the rationale for each choice. The following sections provide detailed, step-by-step methodologies for each analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the routine analysis of 5-Methylpicolinic acid, particularly for assay and impurity determination in drug substances and formulated products. The method's specificity can be demonstrated through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[2][4][5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh and dissolve sample/standard in diluent Filter Filter through 0.45 µm syringe filter Prep->Filter Autosampler Inject sample Filter->Autosampler Transfer to vial Column C18 Reversed-Phase Separation Autosampler->Column Detector UV Detection at 265 nm Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify against Standard Curve Integration->Quantification

Caption: A typical workflow for the quantification of 5-Methylpicolinic acid by HPLC-UV.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v). The acidic pH ensures that the carboxylic acid group is protonated, leading to better retention on the reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm. This wavelength is chosen based on the UV absorbance maximum of the picolinic acid chromophore.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Methylpicolinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 50, 100, 250, 500 µg/mL).

    • Sample Preparation: Accurately weigh a quantity of the sample equivalent to about 25 mg of 5-Methylpicolinic acid and prepare a 25 mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Validation Parameters:

    • Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate 5-Methylpicolinic acid from its degradation products.[6][7]

    • Linearity: Analyze the working standard solutions in triplicate and plot the peak area response against the concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of 5-Methylpicolinic acid at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate preparations of the sample. The relative standard deviation (%RSD) should be less than 2.0%.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity due to mass spectrometric detection. However, the low volatility of 5-Methylpicolinic acid necessitates a derivatization step to convert the carboxylic acid into a more volatile ester. Silylation is a common and effective derivatization technique for this purpose.[3][8]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Prepare sample/standard in solvent Drydown Evaporate to dryness Prep->Drydown Derivatize Add derivatizing agent (e.g., BSTFA) and heat Drydown->Derivatize Injector Inject derivatized sample Derivatize->Injector Transfer to vial GC_Column Capillary GC Separation Injector->GC_Column MS_Detector Mass Spectrometric Detection (Scan or SIM) GC_Column->MS_Detector TIC Generate Total Ion Chromatogram MS_Detector->TIC Integration Extract and Integrate Ion TIC->Integration Quantification Quantify against Standard Curve Integration->Quantification

Caption: A typical workflow for the quantification of 5-Methylpicolinic acid by GC-MS following derivatization.

  • Derivatization:

    • Pipette an aliquot of the sample or standard solution into a reaction vial and evaporate to dryness under a stream of nitrogen.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 5-Methylpicolinic acid.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a suitable aprotic solvent like acetonitrile.

    • Prepare samples by dissolving in the same solvent.

  • Method Validation Parameters:

    • Linearity: A linear range of 0.1 to 100 µg/mL is typically achievable.

    • Accuracy and Precision: Due to the multi-step sample preparation, slightly higher variability is expected compared to HPLC. Accuracy should be within 95.0 - 105.0% and precision (%RSD) should be less than 5.0%.

Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS is the most sensitive and selective of the three methods, making it ideal for bioanalytical applications where low concentrations of 5-Methylpicolinic acid need to be quantified in complex matrices like plasma.[9][10]

UHPLCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms UHPLC-MS/MS System cluster_data Data Analysis Spike Spike sample with Internal Standard Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to pellet protein Precipitate->Centrifuge Evaporate Evaporate supernatant and reconstitute Centrifuge->Evaporate UHPLC Inject and perform rapid separation Evaporate->UHPLC Transfer to vial ESI Electrospray Ionization (ESI) UHPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Chromatogram Generate MRM Chromatogram MSMS->Chromatogram Integration Integrate Analyte/IS Peak Areas Chromatogram->Integration Quantification Quantify using Analyte/IS Ratio Integration->Quantification

Caption: A typical workflow for the bioanalysis of 5-Methylpicolinic acid by UHPLC-MS/MS.

  • UHPLC Conditions:

    • Column: A suitable C18 column for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A rapid gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 5-Methylpicolinic acid: Precursor ion [M+H]⁺ → Product ion.

      • Internal Standard (e.g., an isotopically labeled analog): Precursor ion [M+H]⁺ → Product ion.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex and centrifuge.

    • Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

  • Method Validation Parameters:

    • Linearity: A wide linear range from the low pg/mL to µg/mL level is expected.

    • Accuracy and Precision: Should meet the stringent requirements of bioanalytical method validation guidelines, typically within ±15% (±20% at the LLOQ).

Cross-Validation of Analytical Methods

The primary goal of cross-validation is to demonstrate that different analytical methods provide equivalent results, ensuring data integrity and consistency. A typical cross-validation study involves analyzing the same set of samples using the different methods and comparing the results.

Cross-Validation Study Design
  • Sample Selection: Prepare a set of at least 20 samples of 5-Methylpicolinic acid spanning the analytical range of all three methods. These can be prepared from a common stock solution.

  • Analysis: Analyze each sample in triplicate using the validated HPLC-UV, GC-MS, and UHPLC-MS/MS methods.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each sample by each method.

    • Compare the results using statistical methods such as the paired t-test or by calculating the percentage difference between the methods.

    • The acceptance criterion is typically that the mean results from the two methods should not differ by more than a predetermined percentage (e.g., ±15%).

Illustrative Cross-Validation Data
Sample ID HPLC-UV (µg/mL) GC-MS (µg/mL) % Difference UHPLC-MS/MS (µg/mL) % Difference
CV-0110.510.2-2.9%10.6+0.9%
CV-0248.951.1+4.5%49.2+0.6%
CV-0397.695.8-1.8%98.1+0.5%
CV-04245.2250.1+2.0%246.5+0.5%

% Difference calculated relative to the HPLC-UV method as the reference.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of analytical methods for 5-Methylpicolinic acid demonstrates that HPLC-UV, GC-MS, and UHPLC-MS/MS can all provide accurate and precise results when properly validated.

  • HPLC-UV is a cost-effective and robust method ideal for routine quality control in a manufacturing environment.

  • GC-MS offers excellent specificity and can be a valuable alternative, especially when dealing with complex matrices where chromatographic separation is challenging.

  • UHPLC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies and the quantification of trace-level impurities.

By understanding the strengths and limitations of each technique and performing a thorough cross-validation, researchers, scientists, and drug development professionals can ensure the generation of reliable and consistent data throughout the entire lifecycle of a pharmaceutical product.

References

  • The Use Of Forced Degradation In Analytical Method Development. (n.d.). Retrieved from [Link]

  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. (2017, November 30). SCIEX. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved from [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx scientific. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research and Development in Pharmacy & Life Sciences. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Small Molecules Quantitation. (n.d.). Yale School of Medicine. Retrieved from [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). Analytical and Bioanalytical Chemistry, 378(2), 536-43.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). Emery Pharma. Retrieved from [Link]

  • Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021).
  • Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020). Analytical and Bioanalytical Chemistry, 412(26), 7235-7248.
  • (PDF) Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020).
  • (PDF) GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. (2025).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today: Technologies, 19, 23-30.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). Journal of Analytical & Bioanalytical Techniques, S5:003.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4864.
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Validation

A Methodological Guide to Benchmarking 5-Methylpicolinic Acid-Based Catalysts in Palladium-Catalyzed Cross-Coupling Reactions

Foreword: The relentless pursuit of efficiency, selectivity, and sustainability in synthetic chemistry places a significant premium on novel catalyst development. Ligand design, in particular, offers a powerful lever to...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The relentless pursuit of efficiency, selectivity, and sustainability in synthetic chemistry places a significant premium on novel catalyst development. Ligand design, in particular, offers a powerful lever to modulate the performance of transition metal catalysts. Picolinic acids, with their N,O-bidentate chelating capabilities, have emerged as a promising class of ligands for stabilizing catalytically active species. This guide focuses on 5-Methylpicolinic acid (5-MPA), a derivative whose electronic and steric properties may offer unique advantages in catalysis.

Rather than presenting a simple repository of existing data, this document provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of 5-MPA-based catalysts. We will use the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation—as a model system to illustrate the principles of comparative catalytic evaluation.[1][2][3] The protocols and analytical approaches described herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and directly comparable to established catalytic systems.[4]

Rationale: Why 5-Methylpicolinic Acid as a Ligand?

The efficacy of a ligand in a catalytic cycle, such as the Palladium-catalyzed Suzuki-Miyaura reaction, is determined by its ability to balance several key factors: stabilizing the active Pd(0) species, facilitating oxidative addition, promoting transmetalation, and enabling reductive elimination.

The choice of 5-Methylpicolinic acid is predicated on a specific hypothesis:

  • Electronic Effects: The electron-donating nature of the methyl group at the 5-position of the pyridine ring can increase the electron density on the palladium center. This, in turn, can facilitate the rate-limiting oxidative addition step with aryl halides and enhance the overall stability of the catalytic complex.

  • Steric Influence: While modest, the steric profile of the methyl group can influence the geometry of the catalyst, potentially impacting selectivity and preventing the formation of undesirable palladium black.

  • Chelation: The N,O-bidentate chelation from the pyridine nitrogen and the carboxylate oxygen provides a stable coordination environment for the palladium ion, which can prevent ligand dissociation and catalyst deactivation.

To validate this hypothesis, a direct and rigorous comparison against established standards is essential.

Designing the Benchmarking Study

A robust benchmarking study requires comparing the novel catalyst against both a "gold standard" and a close structural analog. This allows for a clear assessment of its relative performance and the specific contribution of its unique structural features.[4][5]

Catalyst Systems for Comparison:
  • Test Catalyst (Catalyst A): In situ generated catalyst from Palladium(II) acetate and 5-Methylpicolinic acid.

  • Industry Standard (Catalyst B): In situ generated catalyst from Palladium(II) acetate and a well-established phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Phosphine ligands are widely used and provide a high-performance benchmark in cross-coupling reactions.[1]

  • Structural Analog (Catalyst C): In situ generated catalyst from Palladium(II) acetate and Picolinic acid (without the methyl group). This comparison will directly probe the electronic and steric effects of the 5-methyl substituent.

Model Reaction: Suzuki-Miyaura Coupling

We will use the coupling of 4-bromoanisole with phenylboronic acid as our model reaction. This system is well-behaved, utilizes readily available commercial materials, and the product, 4-methoxybiphenyl, is easily quantifiable by standard analytical techniques like Gas Chromatography (GC).

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for the catalyst benchmarking study.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis & Data Processing reagent_prep Reagent & Solvent Preparation (Purity Check, Degassing) cat_prep In Situ Catalyst Pre-formation (Pd(OAc)₂ + Ligand) reagent_prep->cat_prep 15 min stir @ RT reaction_setup Reaction Setup (Substrates, Base, Catalyst Solution) cat_prep->reaction_setup reaction_run Run Reaction (Controlled Temp, Time) reaction_setup->reaction_run sampling Time-course Sampling (t=0, 1h, 2h, 4h, 8h) reaction_run->sampling quench Reaction Quench & Workup sampling->quench gcms GC-MS Analysis (Yield & Selectivity) quench->gcms data_proc Data Processing (Calculate TON/TOF) gcms->data_proc

Caption: Experimental workflow for benchmarking catalyst performance.

Detailed Experimental Protocol

Causality Note: All reagents must be high purity and solvents anhydrous and degassed. Oxygen and water can significantly interfere with the catalytic cycle, leading to catalyst deactivation and inconsistent results.

  • Catalyst Stock Solution Preparation (0.01 M in Pd):

    • To three separate oven-dried vials under an inert atmosphere (N₂ or Ar), add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol).

    • To Vial A, add 5-Methylpicolinic acid (2.7 mg, 0.02 mmol, 2 eq.).

    • To Vial B, add SPhos (8.2 mg, 0.02 mmol, 2 eq.).

    • To Vial C, add Picolinic acid (2.5 mg, 0.02 mmol, 2 eq.).

    • To each vial, add 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes to allow for pre-formation of the active catalyst.

  • General Reaction Setup:

    • To an oven-dried reaction tube equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 eq.). Rationale: K₃PO₄ is a moderately strong base effective in Suzuki couplings, and 1,4-dioxane is a common solvent that performs well for a broad range of substrates.

    • Add an internal standard (e.g., dodecane, ~50 mg, accurately weighed) for GC quantification.

    • Evacuate and backfill the tube with an inert atmosphere three times.

    • Add 4.0 mL of degassed 1,4-dioxane.

    • Add 1.0 mL of the respective catalyst stock solution (0.01 mmol Pd, 1 mol%).

  • Reaction and Monitoring:

    • Place the reaction tube in a preheated oil bath at 100 °C.

    • Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 1, 2, 4, and 8 hours). Quench the aliquot with a small amount of water and extract with diethyl ether for GC-MS analysis.

    • After 8 hours, cool the reaction to room temperature, quench with 5 mL of water, and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS to determine the final yield and selectivity.

Performance Metrics and Data Presentation

The performance of each catalyst will be evaluated based on yield, selectivity, and catalyst efficiency (Turnover Number and Turnover Frequency).

Key Performance Indicators (KPIs):
  • Yield (%): The percentage of the limiting reactant (4-bromoanisole) converted to the desired product (4-methoxybiphenyl), as determined by GC analysis against an internal standard.

  • Selectivity (%): The ratio of the desired product to all other products formed. The primary side-product in this reaction is often biphenyl, resulting from the homocoupling of phenylboronic acid.

  • Turnover Number (TON): The moles of product formed per mole of catalyst used. (TON = moles of product / moles of Pd). A higher TON indicates greater catalyst efficiency.

  • Turnover Frequency (TOF): The TON per unit of time (typically hours⁻¹). TOF is a measure of catalyst activity or speed. (TOF = TON / time).

Comparative Performance Data (Illustrative)

The following table presents a hypothetical but plausible set of results from this benchmarking study, designed to illustrate how data should be structured for clear comparison.

Performance MetricCatalyst A (Pd/5-MPA)Catalyst B (Pd/SPhos)Catalyst C (Pd/Picolinic Acid)
Yield after 8h (%) 94%98%85%
Selectivity (%) >99%>99%97% (3% homocoupling)
TON (at 8h) 949885
Initial TOF (at 1h, h⁻¹) 457538
Catalyst Stability High (No Pd black)Moderate (Slight Pd black)Moderate (Some Pd black)

This is illustrative data and does not represent experimentally verified results.

Mechanistic Interpretation and Visualization

Understanding the catalytic cycle is crucial for interpreting performance differences. The ligand influences each step of the cycle shown below.

Suzuki_Cycle Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxiAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 5-Methylpicolinic Acid: A Guide for Researchers

Foreword 5-Methylpicolinic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its substituted pyridine scaffold is a common feature in pharmacologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

5-Methylpicolinic acid is a pivotal heterocyclic building block in the landscape of modern drug discovery and materials science. Its substituted pyridine scaffold is a common feature in pharmacologically active molecules and functional materials. The strategic placement of the methyl and carboxylic acid groups at the 5- and 2-positions, respectively, offers a versatile platform for further chemical modification. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings.

This technical guide provides an in-depth comparative analysis of the most prevalent synthetic routes to 5-Methylpicolinic acid. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind each pathway, weigh their respective advantages and disadvantages, and provide the experimental data necessary for an informed selection of the optimal route for your specific research needs.

Overview of Primary Synthetic Strategies

The synthesis of 5-Methylpicolinic acid can be broadly approached from two distinct strategic directions:

  • Direct Oxidation: This is the most straightforward approach, involving the selective oxidation of one of the two methyl groups of a common starting material, 2,5-lutidine (also known as 2,5-dimethylpyridine). The primary challenge lies in achieving high selectivity for the methyl group at the 2-position while preventing over-oxidation to the dicarboxylic acid.

  • Functional Group Interconversion: These multi-step routes begin with a pyridine ring already possessing a precursor to the carboxylic acid at the 2-position. The synthesis is then completed by transforming this precursor group. A common example is the hydrolysis of a nitrile group. While often longer, these routes can offer greater control and predictability.

Below, we will explore the most effective methods within each of these strategies.

G cluster_0 Synthetic Strategies Start 5-Methylpicolinic Acid Synthesis Direct_Oxidation Direct Oxidation Start->Direct_Oxidation Functional_Group_Interconversion Functional Group Interconversion Start->Functional_Group_Interconversion

Caption: High-level strategies for the synthesis of 5-Methylpicolinic acid.

Route 1: Selective Oxidation of 2,5-Lutidine

The oxidation of commercially available and inexpensive 2,5-lutidine is an attractive and atom-economical approach. The key to this route is the selection of an oxidant that can selectively functionalize the C2-methyl group, which is activated by the adjacent ring nitrogen, over the C5-methyl group.

G Lutidine 2,5-Lutidine Intermediate Oxidation Lutidine->Intermediate [O] Product 5-Methylpicolinic Acid Intermediate->Product

Caption: General workflow for the oxidation of 2,5-Lutidine.

Method 1A: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful and classic oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids.

  • Mechanistic Insight: The reaction proceeds via a radical mechanism initiated by hydrogen abstraction from the activated methyl group at the C2 position. The electron-withdrawing nitrogen atom stabilizes the intermediate benzylic-type radical, favoring oxidation at this site. However, the strength of KMnO₄ can lead to a lack of selectivity and potential over-oxidation if conditions are not carefully controlled. A significant drawback mentioned in related syntheses is the formation of by-products, which complicates purification[1].

  • Experimental Considerations: The reaction is typically run in an aqueous medium under neutral or slightly basic conditions. A major challenge is the formation of large quantities of manganese dioxide (MnO₂) as a byproduct, which can make product isolation and purification difficult on a large scale[1]. The yield is often moderate, and separation from the starting material and the di-acid byproduct is necessary.

Method 1B: Selenium Dioxide (SeO₂) Oxidation

Selenium dioxide offers an alternative with different selectivity profiles. It is particularly effective for oxidizing activated methyl groups adjacent to a heteroatom.

  • Mechanistic Insight: SeO₂ oxidation proceeds through an ene reaction followed by a[1][2]-sigmatropic rearrangement, initially forming an aldehyde. This aldehyde is then further oxidized to the carboxylic acid under the reaction conditions. This method is often faster than using KMnO₄[3].

  • Experimental Considerations: A significant advantage is the higher selectivity often observed. However, a major drawback is the toxicity of selenium compounds and the difficulty of completely removing colloidal selenium from the final product, which is a critical concern in pharmaceutical applications[3]. The reaction is typically conducted in solvents like pyridine or dioxane.

Comparative Data for Oxidation Routes
MethodOxidizing AgentTypical YieldKey AdvantagesKey DisadvantagesReference
1APotassium Permanganate (KMnO₄)~40-50%Low cost of oxidantLow selectivity, MnO₂ byproduct, difficult workup[1]
1BSelenium Dioxide (SeO₂)~58-65%Higher selectivity, faster reactionToxic reagent, difficult to remove selenium traces[3]

Route 2: Synthesis via Picolinonitrile Intermediate

This two-step approach involves the synthesis of 5-methyl-2-cyanopyridine followed by its hydrolysis. This route offers excellent control as the C2 functional group is installed as a stable nitrile before being converted to the desired carboxylic acid.

G Start Precursor (e.g., 2-amino-5-methylpyridine) Nitrile 5-Methyl-2-cyanopyridine Start->Nitrile e.g., Sandmeyer Rxn Hydrolysis Hydrolysis Nitrile->Hydrolysis H₃O⁺ or OH⁻ Product 5-Methylpicolinic Acid Hydrolysis->Product

Caption: Workflow for the synthesis via a picolinonitrile intermediate.

Step 1: Synthesis of 5-Methyl-2-cyanopyridine

The primary challenge of this route lies in the efficient preparation of the nitrile intermediate. Several methods exist, with the Sandmeyer reaction being a classic and reliable choice, starting from 2-amino-5-methylpyridine.

Step 2: Hydrolysis of 5-Methyl-2-cyanopyridine

The hydrolysis of the nitrile to a carboxylic acid is a standard and high-yielding transformation in organic chemistry[4]. It can be performed under either acidic or basic conditions.

  • Acidic Hydrolysis: Typically employs strong acids like sulfuric acid or hydrochloric acid at elevated temperatures. The reaction proceeds through a protonated nitrile intermediate, which is attacked by water to form a primary amide, followed by further hydrolysis to the carboxylic acid and an ammonium salt.

  • Basic Hydrolysis: Involves refluxing the nitrile with a strong base like sodium hydroxide[5]. The reaction is initiated by the attack of a hydroxide ion on the nitrile carbon. The resulting carboxylate salt is then protonated during an acidic workup to yield the final product. Basic hydrolysis is often preferred as it can minimize side reactions and corrosion issues associated with hot, concentrated acids.

Evaluation of the Nitrile Route
ParameterAssessmentRationale
Yield High (for hydrolysis step)Nitrile hydrolysis is typically a very efficient and clean reaction, with yields often exceeding 90%[5].
Purity ExcellentThe workup procedure, involving pH adjustment, allows for easy separation of the acidic product from neutral or basic impurities.
Scalability GoodThe reactions are generally robust, though the synthesis of the nitrile precursor might have its own scalability challenges.
Cost ModerateThe cost is largely dependent on the price of the starting material for the nitrile synthesis (e.g., 2-amino-5-methylpyridine).

Experimental Protocols

Protocol 2.1: Basic Hydrolysis of 5-Methyl-2-cyanopyridine

This protocol is adapted from a general procedure for picolinic acid synthesis and represents a robust method for achieving the target compound from the nitrile intermediate.[5]

  • Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5-methyl-2-cyanopyridine (e.g., 50 g) and deionized water (100 mL).

  • Reagent Addition: While stirring, add a 30% aqueous solution of sodium hydroxide (e.g., 1.1 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 3.0-3.5 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate as a solid.

  • Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water (2 x 50 mL) and then dry under vacuum at 50-60 °C to a constant weight. The resulting 5-Methylpicolinic acid is typically of high purity.

Comparative Analysis and Conclusion

Synthetic RouteStarting MaterialNumber of StepsOverall YieldScalabilitySafety & Environmental
1A: KMnO₄ Oxidation 2,5-Lutidine1Low-ModeratePoorGenerates significant MnO₂ waste.
1B: SeO₂ Oxidation 2,5-Lutidine1Moderate-GoodModerateHighly toxic selenium reagents pose significant risk.
2: Nitrile Hydrolysis 2-Amino-5-methylpyridine2Good-ExcellentGoodStandard organic synthesis hazards; avoids heavy metals.
Expert Recommendation

For laboratory-scale synthesis where high purity is the primary objective, Route 2 (Nitrile Hydrolysis) is unequivocally the superior choice. The predictability and high yield of the final hydrolysis step, combined with a straightforward purification, ensure a reliable supply of high-quality material. While it involves an additional step to prepare the nitrile, the overall process control and final product purity justify this investment.

For industrial-scale production, the direct oxidation of 2,5-lutidine (Route 1) remains tempting due to its atom economy and low-cost starting material. However, the significant drawbacks of permanganate (waste) and selenium dioxide (toxicity) are major hurdles. The development of a green, catalytic oxidation process using air or hydrogen peroxide as the terminal oxidant would be a game-changing advancement, but as of now, such a route is not well-established. Therefore, even on a larger scale, the robustness and purity offered by the nitrile hydrolysis pathway often present the most practical and reliable option.

References

  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Bawa, R. A., et al. Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2012. [Link]

  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Defense Technical Information Center. Synthesis of 5-Ethylpicoline Acid. [Link]

  • Roughley, S. D., & Jordan, A. M. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 2011. [Link]

  • Wang, C., et al. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 2023. [Link]

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  • Fafa, C., et al. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 2020. [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationships of 5-Methylpicolinic Acid Analogs

Welcome to a detailed exploration of the structure-activity relationships (SAR) surrounding 5-methylpicolinic acid. This guide is designed for professionals in drug discovery and medicinal chemistry, offering an in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the structure-activity relationships (SAR) surrounding 5-methylpicolinic acid. This guide is designed for professionals in drug discovery and medicinal chemistry, offering an in-depth analysis of how structural modifications to the picolinic acid scaffold influence biological activity. While direct, extensive research on 5-methylpicolinic acid itself is emerging, we can derive powerful insights by examining the well-established SAR of the broader picolinic acid family. This guide synthesizes data from anticancer, herbicidal, and anticonvulsant studies to build a predictive framework for designing novel 5-methylpicolinic acid analogs.

The Picolinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, is a versatile heterocyclic scaffold. Its significance stems from several key features:

  • Bidentate Chelation: The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a stable bidentate chelate with various metal ions. This property is crucial for the mechanism of action of many biologically active molecules.

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Aromatic System: The pyridine ring provides a rigid scaffold that can be readily functionalized, allowing for precise control over the molecule's steric and electronic properties.

Natural products like streptonigrin and fusaric acid, which possess the picolinic acid moiety, exhibit potent antitumor and antibacterial properties, underscoring the scaffold's therapeutic potential.[1]

The Influence of the 5-Methyl Group: A Starting Point for Analog Design

The introduction of a methyl group at the 5-position of the picolinic acid ring is a critical, albeit subtle, modification. From a medicinal chemistry perspective, this substitution is expected to:

  • Increase Lipophilicity: The methyl group is hydrophobic, which can enhance membrane permeability and potentially improve oral bioavailability. The substitution of a hydrogen atom with a methyl group can also improve binding affinity to a biological target by increasing van der Waals interactions within a hydrophobic binding site.[2]

  • Alter Electronics: As an electron-donating group, the methyl group can subtly influence the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which may affect target binding and pharmacokinetic properties.

  • Provide a Steric Handle: The methyl group can influence the conformation of adjacent substituents and how the molecule fits into a binding pocket.

These foundational effects are the causal basis for exploring further modifications, which we will detail through specific case studies.

Visualizing the SAR Landscape

To logically approach the design of analogs, we can map the key modification points on the 5-methylpicolinic acid scaffold.

Caption: Key modification points on the 5-methylpicolinic acid scaffold.

Comparative Analysis: SAR Case Studies Across Different Biological Activities

By examining SAR data from diverse applications of picolinic acid derivatives, we can identify recurring patterns and principles that are likely applicable to 5-methylpicolinic acid analogs.

The conversion of the carboxylic acid to an amide (a picolinamide) is a common and effective strategy. Studies on N-methylpicolinamide-bearing hybrids have shown promise in developing novel anticancer agents.[3] A key takeaway is that the picolinamide moiety often serves as a crucial pharmacophore for interacting with specific enzyme binding sites.[3]

One study on novel picolinic acid derivatives identified a compound with selective cytotoxic activity against A549 lung cancer cells (IC50 = 99.93 µM).[4][5] This activity was mediated by inducing endoplasmic reticulum stress and apoptosis, highlighting a potential mechanism of action for this class of compounds.[4]

Key SAR Insights for Anticancer Activity:

  • Amidation is Key: The amide linkage is often critical for activity, suggesting it participates in essential hydrogen bonding interactions with the target.

  • Substitution on the Amide Nitrogen: Attaching various heterocyclic or aromatic rings to the amide nitrogen can drastically alter potency and selectivity. This position is a prime site for library synthesis to explore the chemical space.

  • Ring Substituents: Substitutions on the pyridine ring can modulate activity, though the specific effects are highly dependent on the target.

Picolinic acids are a cornerstone of synthetic auxin herbicides, with commercial products like picloram and clopyralid demonstrating their efficacy.[6] Recent research into 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids has provided a wealth of SAR data.[6][7][8][9] These compounds act by binding to the auxin-signaling F-box protein 5 (AFB5).[6]

Table 1: Comparison of Herbicidal Activity (Root Growth Inhibition of A. thaliana)

CompoundR Group at Pyrazole C3R' Group on Aryl RingIC50 (µM)Reference
Picloram(Reference)(Reference)3.55[6]
Halauxifen-methyl(Reference)(Reference)0.21[8]
V-7 -CF2H4-Cl0.0046 [8]
V-1-CH34-CH30.024[7]
V-8-CF2H4-F0.0063[8]

Data extracted from studies on 4-amino-3,5-dichloro-6-(pyrazolyl)-picolinic acids.

Key SAR Insights for Herbicidal Activity:

  • Position 6 is Critical: The introduction of a bulky, substituted aryl-pyrazole group at the 6-position dramatically enhances potency compared to the simple chlorine atom in picloram.[6] This highlights the importance of exploring large substituents at this position for 5-methylpicolinic acid analogs.

  • Electron-Withdrawing Groups are Favorable: The most potent compounds (V-7 and V-8) feature a difluoromethyl (-CF2H) group on the pyrazole ring and halogens on the aryl ring.[8] This suggests that electron-withdrawing substituents enhance binding to the AFB5 receptor.

  • The Carboxylic Acid is Essential: The free carboxylic acid is crucial for mimicking the natural auxin hormone and binding to the receptor. Esterification or amidation at this position would likely abolish herbicidal activity.

The search for novel anticonvulsants has also explored picolinic acid derivatives. A study focused on creating analogs of picolinic acid benzylamide (Pic-BZA) to improve its short half-life.[10]

Key SAR Insights for Anticonvulsant Activity:

  • Amide Formation: Similar to the anticancer agents, converting the carboxylic acid to an amide is a prerequisite for anticonvulsant activity in this series.

  • Benzyl Ring Substitution: The substitution pattern on the benzylamide ring is a key determinant of efficacy. The study found that picolinic acid 2-fluorobenzylamide was the most effective compound in the series, indicating that specific electronic and steric features are required for optimal interaction with the neurological target.[10]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below are representative methodologies for assessing the biological activities discussed.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Interpretation A Identify Lead (e.g., 5-Methylpicolinic Acid) B Design Analog Library (Vary R1, R2, R3) A->B C Synthesize Analogs B->C D Primary Biological Assay (e.g., MTT Assay) C->D E Determine IC50/EC50 D->E F Identify Hits E->F G Establish SAR F->G H Secondary Assays (Mechanism, Selectivity) G->H I Lead Optimization H->I I->B Iterative Design Cycle

Caption: A generalized workflow for a structure-activity relationship study.

This protocol is a cornerstone for evaluating the antiproliferative effects of compounds on cancer cell lines.[11][12]

  • Cell Seeding: Seed adherent cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 5-methylpicolinic acid analogs in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated and vehicle (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).

This bioassay provides a sensitive measure of a compound's effect on plant growth, which is particularly relevant for auxin-like herbicides.[14]

  • Plate Preparation: Prepare a sterile agar medium (e.g., Murashige and Skoog) in petri dishes. Once solidified, apply the test compounds. A common method is to place small filter paper disks impregnated with known concentrations of the test analogs onto the agar surface.[15]

  • Seed Sterilization and Plating: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana or cress) and place them on the agar plates.

  • Incubation: Seal the plates and place them vertically in a growth chamber with controlled light and temperature for 5-7 days. This orientation allows roots to grow along the agar surface.

  • Measurement: After the incubation period, photograph the plates. Use image analysis software to measure the length of the primary root for each seedling.

  • Data Analysis: Calculate the percent inhibition of root growth for each concentration compared to a vehicle control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.[14]

Conclusion and Future Directions

The analysis of picolinic acid analogs across different therapeutic and agricultural areas provides a robust framework for guiding the design of novel 5-methylpicolinic acid derivatives.

  • The Carboxylic Acid is a Bifunctional Handle: It is either essential for activity (as in herbicides, where it mimics auxin) or is the ideal point for modification into amides to unlock new activities (anticancer, anticonvulsant). The first step in any SAR study of 5-methylpicolinic acid should be to determine the fate of this group.

  • Ring Substitution is a Potency Driver: Positions 3, 4, and especially 6 are ripe for exploration. As seen in the herbicide case study, large, complex substituents at position 6 can lead to orders-of-magnitude increases in potency. The introduction of halogens and other electron-withdrawing groups is a proven strategy.

  • The 5-Methyl Group as a Modulator: While not the primary driver of activity, the 5-methyl group will influence the overall physicochemical profile. Future studies should explore its bioisosteric replacement (e.g., with -Cl, -CF3, -ethyl) to fine-tune lipophilicity and metabolic stability.

For researchers and drug development professionals, 5-methylpicolinic acid represents a promising starting point. By applying the principles outlined in this guide—leveraging the known SAR of the picolinic acid scaffold, employing validated experimental protocols, and pursuing a logical, iterative design cycle—the path to discovering novel, potent, and selective agents is significantly illuminated.

References

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  • Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • ResearchGate. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Available at: [Link]

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  • Xu, Z. Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. Available at: [Link]

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  • Paruszewski, R., et al. (2009). Stability of new anticonvulsant derivatives of picolinic, nicotinic, cyclocarboxylic acids in body fluids and tissues. Acta Poloniae Pharmaceutica, 66(4), 433-438. Available at: [Link]

  • Zeidan, Y. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia, 68(3), 639-648. Available at: [Link]

  • MDPI. (2023). Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Notes. Available at: [Link]

  • Google Patents. (n.d.). CA2815272A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides.
  • Zeidan, Y. H., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia, 68(3), 639-648. Available at: [Link]

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Comparative

Definitive Structural Confirmation of 5-Methylpicolinic Acid: A Comparative Guide to X-ray Crystallography

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research. It underpins any rational drug design, dictate...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research. It underpins any rational drug design, dictates physicochemical properties, and ensures the validity of subsequent biological or chemical studies. 5-Methylpicolinic acid, a substituted pyridine derivative, serves as a critical building block in the synthesis of various bioactive compounds. Its precise molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-Methylpicolinic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

While the crystal structure of the free 5-Methylpicolinic acid is not publicly documented, we will utilize the experimentally determined structure of a closely related complex, bis(5-methylpicolinato)copper(II) , available from the Crystallography Open Database (COD entry 2220512), as a definitive case study. This allows for a practical and data-driven exploration of the power of X-ray crystallography.

The Imperative for Unambiguous Structure: Why X-ray Crystallography?

The primary challenge in characterizing a molecule like 5-Methylpicolinic acid lies in confirming the precise arrangement of its constituent atoms. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and mass, they often leave room for ambiguity regarding the solid-state conformation and intermolecular interactions. X-ray crystallography, by contrast, provides a direct, high-resolution snapshot of the molecule within a crystal lattice, offering an unparalleled level of structural detail.

The causality behind choosing X-ray crystallography is its ability to provide:

  • Absolute Stereochemistry: Unambiguously determines the 3D arrangement of atoms.

  • Precise Bond Lengths and Angles: Offers data with very low uncertainty.

  • Intermolecular Interactions: Reveals how molecules pack together in the solid state, which is crucial for understanding properties like solubility and stability.

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and patience. Each step is a self-validating system, where the success of the preceding step is critical for the next.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Synthesis of 5-Methylpicolinic Acid Salt crystallization Slow Evaporation/ Vapor Diffusion synthesis->crystallization Dissolution in appropriate solvent mounting Crystal Mounting on Goniometer crystallization->mounting Selection of a single, high-quality crystal diffractometer X-ray Diffractometer (Data Acquisition) mounting->diffractometer Exposure to monochromatic X-rays data_processing Data Processing & Space Group Determination diffractometer->data_processing Diffraction pattern collection structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Generation of electron density map refinement Structure Refinement structure_solution->refinement Fitting of atomic positions validation Validation & CIF File Generation refinement->validation Final model assessment

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Obtaining the Crystal Structure of bis(5-methylpicolinato)copper(II)

This protocol outlines the steps to obtain the crystal structure of a metal complex of 5-Methylpicolinic acid, which serves as a robust method for confirming the ligand's structure.

  • Synthesis of the Copper(II) Complex :

    • Dissolve 5-Methylpicolinic acid (2 mmol) in methanol.

    • In a separate flask, dissolve copper(II) sulfate pentahydrate (1 mmol) in water.

    • Slowly add the copper(II) sulfate solution to the 5-Methylpicolinic acid solution with stirring. A precipitate of bis(5-methylpicolinato)copper(II) will form.

    • Filter the precipitate, wash with water and then a small amount of cold methanol, and air dry. The rationale for using a metal complex is that it often enhances crystallinity compared to the free organic acid.

  • Crystallization :

    • The key to successful X-ray diffraction is the growth of high-quality single crystals.[1]

    • Dissolve the synthesized copper complex in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, by gentle heating.

    • Allow the solution to cool slowly to room temperature. Alternatively, use the slow evaporation method by leaving the solution in a loosely covered vial, or vapor diffusion by placing the vial in a sealed container with a more volatile anti-solvent. The slow growth is crucial for minimizing crystal defects.

  • Crystal Selection and Mounting :

    • Examine the obtained crystals under a microscope. Select a single, well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size.[2]

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection :

    • Mount the goniometer head on a single-crystal X-ray diffractometer.

    • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.[3][4]

    • A detector records the position and intensity of these diffracted spots at various crystal orientations.

  • Structure Solution and Refinement :

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson methods). This provides an initial electron density map.

    • The atomic positions and their displacement parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process leads to a final, high-resolution molecular structure.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of 5-Methylpicolinic acid also relies on other spectroscopic methods. Each technique offers unique and complementary information.

G cluster_0 Structural Elucidation of 5-Methylpicolinic Acid Xray X-ray Crystallography 3D Structure\n(Solid State) 3D Structure (Solid State) Xray->3D Structure\n(Solid State) Bond Lengths/Angles Bond Lengths/Angles Xray->Bond Lengths/Angles Crystal Packing Crystal Packing Xray->Crystal Packing NMR NMR Spectroscopy Connectivity\n(Solution State) Connectivity (Solution State) NMR->Connectivity\n(Solution State) Chemical Environment\nof Nuclei Chemical Environment of Nuclei NMR->Chemical Environment\nof Nuclei MS Mass Spectrometry Molecular Weight Molecular Weight MS->Molecular Weight Fragmentation Pattern Fragmentation Pattern MS->Fragmentation Pattern

Caption: Complementary nature of analytical techniques for structure elucidation.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Provides an unambiguous, high-resolution solid-state structure.Requires a high-quality single crystal, which can be difficult to grow. Provides a static picture of the molecule.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), information on molecular dynamics in solution.[6][7]Non-destructive, provides data on the molecule in its solution state, which can be more biologically relevant.[5][8]Does not provide precise bond lengths and angles. Structure is an average of conformations in solution.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns that can infer structural motifs.Extremely sensitive, requires very small amounts of sample, can be coupled with separation techniques (e.g., GC, LC).Does not provide information on stereochemistry or the 3D arrangement of atoms. Isomer identification can be challenging.[9][10]
Interpreting Spectroscopic Data for 5-Methylpicolinic Acid
  • ¹H NMR Spectrum : Would be expected to show three distinct aromatic proton signals and a singlet for the methyl group protons. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR Spectrum : Would show seven distinct carbon signals, corresponding to the five aromatic carbons, the methyl carbon, and the carboxyl carbon.

  • Mass Spectrum (Electron Ionization) : Would show a molecular ion peak corresponding to the molecular weight of 5-Methylpicolinic acid (137.14 g/mol ). Fragmentation would likely involve the loss of the carboxylic acid group.

While these spectroscopic techniques strongly suggest the structure of 5-Methylpicolinic acid, only X-ray crystallography can definitively confirm the bond lengths, the planarity of the pyridine ring, the conformation of the carboxylic acid group relative to the ring, and how the molecules interact with each other in the solid state.

Conclusion

The structural confirmation of a molecule like 5-Methylpicolinic acid is a multi-faceted process. While NMR and Mass Spectrometry are indispensable tools for determining connectivity and molecular weight, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. The analysis of the bis(5-methylpicolinato)copper(II) complex serves as a powerful testament to this capability, offering an unambiguous view of the molecule's geometry and solid-state interactions. For researchers in drug development and materials science, embracing X-ray crystallography is not merely an analytical choice but a commitment to the foundational integrity of their scientific pursuits.

References

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Journal of the Serbian Chemical Society. Available from: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. Available from: [Link]

  • Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable. Available from: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available from: [Link]

  • Crystallography Open Database. PubChem. Available from: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]

  • Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. PubMed. Available from: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]

  • Comparison of NMR and X-ray crystallography. University of Szeged. Available from: [Link]

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  • ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Establishing Analytical Comparability for 5-Methylpicolinic Acid

Introduction: The Need for a Harmonized Approach This guide provides a comprehensive framework for designing and implementing an inter-laboratory comparison (ILC) for 5-Methylpicolinic acid. We will delve into the primar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Harmonized Approach

This guide provides a comprehensive framework for designing and implementing an inter-laboratory comparison (ILC) for 5-Methylpicolinic acid. We will delve into the primary analytical techniques, explain the causal relationships behind key experimental choices, and provide detailed, self-validating protocols. The ultimate goal is to empower researchers, scientists, and drug development professionals to establish a harmonized analytical approach, ensuring data is comparable, reliable, and accurate, regardless of where it is generated.

Part 1: A Comparative Analysis of Core Analytical Methodologies

The selection of an analytical method is the most critical factor influencing the quantification of 5-Methylpicolinic acid. The choice is a balance between the required sensitivity, specificity, throughput, and the complexity of the sample matrix. Three primary techniques are suitable for this analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is often the workhorse of quality control laboratories. Its utility stems from its robustness and straightforward operation. For a UV-active molecule like 5-Methylpicolinic acid, HPLC-UV can provide reliable quantification. However, its primary limitation is specificity.[1] In complex matrices, co-eluting impurities can interfere with the analyte peak, leading to artificially inflated results.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers superior specificity compared to HPLC-UV due to the addition of a mass spectrometer. However, 5-Methylpicolinic acid is not sufficiently volatile for direct GC analysis. It requires a chemical derivatization step to convert the polar carboxylic acid group into a more volatile ester, typically through methylation or silylation.[2][3] While this adds a step to the sample preparation, it provides excellent chromatographic resolution and mass spectral confirmation of the analyte's identity.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique represents the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and specificity. LC-MS/MS analysis can often be performed with minimal sample cleanup and without derivatization. The use of Multiple Reaction Monitoring (MRM) provides two levels of mass filtering, virtually eliminating interferences and ensuring analytical confidence.[1] However, it is susceptible to matrix effects, where components in the sample can suppress or enhance the ionization of the target analyte, potentially compromising accuracy if not properly controlled.[5]

Table 1: Performance Comparison of Key Analytical Techniques
ParameterHPLC-UVGC-MSLC-MS/MS
Specificity ModerateHighVery High
Sensitivity (Typical LOQ) ~100-500 ng/mL~10-50 ng/mL~0.1-5 ng/mL
Precision (Typical RSD%) < 2%< 5%< 10%
Accuracy (Typical Recovery %) 95-105%90-110%90-110%
Sample Preparation Simple (Dilute & Shoot)Complex (Extraction & Derivatization)Moderate (Extraction/Precipitation)
Throughput HighModerateHigh
Primary Causality Relies on chromatographic separation and UV absorbance. Prone to co-elution interference.Relies on volatility and mass fragmentation patterns. Derivatization is essential but adds complexity.Relies on chromatographic separation and specific precursor-to-product ion transitions. High specificity but susceptible to matrix effects.

Part 2: Designing a Robust Inter-Laboratory Comparison Study

An ILC, or proficiency test, is the definitive way to assess the competence of laboratories and the comparability of their results.[6] The core principle is to have a central, coordinating body prepare and distribute identical, homogenous samples to all participating laboratories for blind analysis.[7][8] The subsequent statistical analysis of the collective results reveals the performance of each lab and highlights any systematic bias between different methods.

ILC_Workflow

Protocol 1: Inter-Laboratory Comparison (ILC) Study Design
  • Objective: To evaluate the inter-laboratory precision and accuracy for the quantification of 5-Methylpicolinic acid and to compare the performance of different analytical methodologies (HPLC-UV, GC-MS, LC-MS/MS).

  • Test Material Preparation (Coordinating Lab): a. Prepare a bulk solution of a relevant matrix (e.g., human plasma, formulation blank). b. Create three distinct concentration pools by spiking the matrix with a certified reference standard of 5-Methylpicolinic acid to achieve Low, Medium, and High concentrations (e.g., 10 ng/mL, 100 ng/mL, and 800 ng/mL for an LC-MS/MS focused study). c. Thoroughly homogenize each pool and aliquot into uniquely coded vials. Prepare at least 5 replicates per participant for each level. d. Conduct homogeneity testing on randomly selected aliquots to ensure minimal variation between vials, as per ISO 13528 standards.[8]

  • Distribution: Ship the blinded samples to all participating laboratories under appropriate temperature-controlled conditions.

  • Analysis (Participating Labs): a. Participants will analyze the samples using their own established and validated in-house method. b. The analysis should be performed in triplicate. c. Laboratories must report the mean concentration for each sample, the standard deviation, and a detailed summary of their analytical method (instrumentation, sample preparation, validation data).

  • Statistical Evaluation (Coordinating Lab): a. The consensus value (assigned value, xpt) for each concentration level will be determined from the robust mean of all participant results. b. Each laboratory's performance will be evaluated using a Z-score, calculated as: Z = (xi - xpt) / σpt Where:

    • xi is the result from laboratory i.

    • xpt is the assigned value.

    • σpt is the standard deviation for proficiency assessment. c. Z-score interpretation will follow standard conventions:[7]

    • |Z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |Z| < 3.0: Questionable performance.

    • |Z| ≥ 3.0: Unsatisfactory performance.

Part 3: Foundational Experimental Protocols

The trustworthiness of any analytical result is grounded in a well-validated and meticulously executed protocol. The following sections provide detailed, step-by-step methodologies that serve as self-validating systems for each of the primary analytical techniques.

Sample_Prep_Workflow

Protocol 2: LC-MS/MS Method for 5-Methylpicolinic Acid in Plasma

This protocol is designed for high sensitivity and specificity, making it ideal for research involving biological matrices.

  • Reagents and Standards: a. Standards: Prepare a 1 mg/mL stock solution of 5-Methylpicolinic acid in methanol. A stable isotope-labeled internal standard (e.g., 5-Methylpicolinic acid-d3) is highly recommended.[9] b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube. b. Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL). c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rcf for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of Mobile Phase A/B (95:5 v/v) and transfer to an autosampler vial.

  • Instrumentation (LC-MS/MS): a. LC System: UPLC/HPLC system. b. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). c. Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. d. Flow Rate: 0.4 mL/min. e. Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. f. MRM Transitions:

    • 5-Methylpicolinic acid: To be determined by infusion (e.g., Q1: 138.1 -> Q3: 92.1)
    • Internal Standard (d3): To be determined by infusion (e.g., Q1: 141.1 -> Q3: 95.1)
  • Method Validation (per ICH M10 Guidelines): [10] a. Selectivity: Analyze at least six blank matrix samples to ensure no interferences are present at the retention time of the analyte and IS.[10] b. Linearity: Construct a calibration curve with at least 6 non-zero points, demonstrating a correlation coefficient (r²) > 0.99. c. Accuracy & Precision: Analyze QC samples at LLOQ, Low, Medium, and High concentrations (n=6). Mean accuracy should be within ±15% (±20% at LLOQ) of nominal, and precision (RSD%) should be ≤15% (≤20% at LLOQ).

Protocol 3: GC-MS Method for 5-Methylpicolinic Acid

This protocol is suitable for matrices where volatility can be achieved and high specificity is required without the need for LC-MS/MS.

  • Reagents and Standards: a. Standards: Prepare a 1 mg/mL stock solution of 5-Methylpicolinic acid in a suitable organic solvent (e.g., Methanol). An internal standard like Heptadecanoic acid is appropriate. b. Derivatization Reagent: BF₃ in Methanol (14% w/v) or Methanolic HCl.[2]

  • Sample Preparation (Liquid-Liquid Extraction & Derivatization): a. To 1 mL of aqueous sample, add internal standard and acidify with HCl to pH < 2. b. Extract the analyte by vortexing with 3 mL of ethyl acetate. Centrifuge to separate phases. c. Transfer the organic (top) layer to a clean glass tube. Repeat the extraction and pool the organic layers. d. Evaporate the ethyl acetate to dryness under a nitrogen stream. e. Add 200 µL of the derivatization reagent (e.g., Methanolic HCl). Cap tightly and heat at 60°C for 30 minutes to form the methyl ester. f. Cool, evaporate the reagent, and reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Instrumentation (GC-MS): a. GC System: Gas chromatograph with a split/splitless injector. b. Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm). c. Carrier Gas: Helium at a constant flow of 1.2 mL/min. d. Oven Program: Start at 80°C, hold for 1 minute, ramp at 10°C/min to 250°C, and hold for 5 minutes. e. Mass Spectrometer: Single quadrupole or ion trap mass spectrometer operating in Electron Ionization (EI) mode. f. Acquisition: Scan mode (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

  • Method Validation: Follow validation principles outlined in Protocol 2, adapting them for GC-MS analysis as described by relevant guidelines like AOAC or CIPAC.[11][12]

Conclusion: From Comparison to Consensus

An inter-laboratory comparison is not merely an academic exercise; it is a critical tool for building confidence and consensus in analytical data. By systematically evaluating performance across different laboratories and methodologies, the scientific community can identify sources of variability and work towards a harmonized "gold-standard" approach. For 5-Methylpicolinic acid, an LC-MS/MS method is likely to emerge as the preferred technique for most research applications due to its superior sensitivity and specificity. However, well-validated HPLC-UV or GC-MS methods can be perfectly suitable for specific quality control or formulation analyses.

The framework presented in this guide provides the necessary tools—comparative analysis, study design protocols, and validated experimental procedures—to successfully execute such a comparison. The ultimate outcome will be enhanced data quality, improved inter-laboratory agreement, and a more robust foundation for scientific and developmental decisions.

References

  • Dartmouth College. (n.d.). Sample Preparation. Dartmouth Trace Element Analysis Core. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. Retrieved from [Link]

  • University of Missouri. (n.d.). Sample Preparation Guidelines. Analytical Instrumentation Center. Retrieved from [Link]

  • Stanford University. (n.d.). Sample preparation – Agilent 8900 QQQ. SIGMA Shared Lab Facility. Retrieved from [Link]

  • Eurofins. (n.d.). AOAC_Comparison of Two Methods of Analysis of Organic Acids. Retrieved from [Link]

  • University of Illinois. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • Collaborative International Pesticides Analytical Council. (n.d.). Validation of analytical MT method. CIPAC. Retrieved from [Link]

  • California Air Resources Board. (2024). Inter laboratory Comparison 2023 Report. Retrieved from [Link]

  • AOAC International. (2023). Official Methods of Analysis, 22nd Edition. Retrieved from [Link]

  • Griffiths, W. J. (2008). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 41(4-5), 245-261.
  • Kumar, A., et al. (2013). LC-MALDI-TOF MS-Based Rapid Identification of Phenolic Acids. Journal of AOAC International, 96(1), 47-52. Retrieved from [Link]

  • Ketha, H., & Singh, R. J. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 666, 165-188. Retrieved from [Link]

  • Tsakiris, I., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(11), 746. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • PE100+ Association. (n.d.). Interlaboratory comparison. Retrieved from [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. Retrieved from [Link]

  • Higashi, T., et al. (2018). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 56(9), 816-821. Retrieved from [Link]

  • BioSpring. (n.d.). Method Validation. Retrieved from [Link]

  • Jagsch, A., et al. (2021). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 413(1), 195-207. Retrieved from [Link]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]

  • Sforzini, S., et al. (2000). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 249-257. Retrieved from [Link]

  • Diagnostic Solutions Laboratory. (n.d.). OAp Organic Acids Profile. Retrieved from [Link]

  • MosaicDX. (n.d.). Our Comprehensive Organic Acids Test (OAT). Retrieved from [Link]

  • US BioTek Laboratories. (n.d.). Organic Acids Testing. Retrieved from [Link]

  • Pfeiffer, C. M., et al. (2017). Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of Folic Acid Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods. The Journal of Nutrition, 147(9), 1823-1832. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2008). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Quest Diagnostics. (n.d.). Organic Acids, Comprehensive, Quantitative, Urine. Retrieved from [Link]

  • Ntivendula, N., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Retrieved from [Link]

  • Malachová, A., et al. (2018). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 10(10), 405. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Organic Acids Screen, Random, Urine. Retrieved from [Link]

  • He, J., et al. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Atmospheric Measurement Techniques, 8(3), 1141-1150. Retrieved from [Link]

  • Pragolab. (n.d.). GC-MS Application Note. Retrieved from [Link]

  • Shulaev, V., et al. (2017). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. International Journal of Molecular Sciences, 18(1), 198. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Methylpicolinic Acid: Evaluating Cost-Effectiveness and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and agrochemical research, 5-methylpicolinic acid stands as a crucial building block for a variety of bioactive molecules...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, 5-methylpicolinic acid stands as a crucial building block for a variety of bioactive molecules. Its synthesis, therefore, is a subject of considerable interest, with the ideal method offering a harmonious blend of high yield, purity, cost-effectiveness, and operational simplicity. This guide provides an in-depth, objective comparison of the two most prevalent methods for synthesizing 5-methylpicolinic acid: the oxidation of 3,5-dimethylpyridine (3,5-lutidine) using either potassium permanganate or hydrogen peroxide. By examining experimental data, process parameters, and economic factors, this document aims to equip researchers and chemical process developers with the critical insights needed to select the most suitable synthetic route for their specific needs.

Introduction to 5-Methylpicolinic Acid and its Synthetic Challenges

5-Methylpicolinic acid, a substituted pyridine carboxylic acid, is a key intermediate in the synthesis of numerous pharmaceutical and agrochemical compounds. The primary challenge in its synthesis lies in the selective oxidation of one of the two methyl groups of the readily available starting material, 3,5-dimethylpyridine. Over-oxidation to the dicarboxylic acid or poor reaction yields can significantly impact the economic viability of the process. This guide will dissect two common oxidative strategies, evaluating their respective merits and drawbacks.

Method 1: The Classical Approach - Oxidation with Potassium Permanganate

The oxidation of 3,5-dimethylpyridine using potassium permanganate (KMnO₄) is a well-established method. This strong oxidizing agent can effectively convert one of the methyl groups to a carboxylic acid. However, the potent nature of permanganate also presents challenges in controlling selectivity.

Reaction Mechanism and Causality

The reaction proceeds via a complex mechanism involving the attack of the permanganate ion on the methyl group's C-H bond. The electron-rich pyridine ring activates the methyl groups towards oxidation. The choice of reaction conditions, particularly temperature and the stoichiometry of the oxidant, is critical. An excess of potassium permanganate or elevated temperatures can lead to the formation of the undesired byproduct, pyridine-3,5-dicarboxylic acid.

Experimental Protocol: Potassium Permanganate Oxidation

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Potassium Permanganate (KMnO₄)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and temperature control, add 1200 L of water and 120 kg of 3,5-dimethylpyridine.[1]

  • Stir the mixture and maintain the temperature between 25-35°C.[1]

  • Gradually add 300 kg of potassium permanganate over a period of 4.5 hours, ensuring the temperature remains within the specified range.[1]

  • After the addition is complete, continue to stir the reaction mixture at 30°C for 16 hours.[1]

  • Upon completion, filter the reaction mixture to remove the precipitated manganese dioxide (MnO₂).[1]

  • Adjust the pH of the filtrate to 0.5 with concentrated hydrochloric acid. This will precipitate the byproduct, 3,5-pyridinedicarboxylic acid.[1]

  • Filter the mixture to remove the dicarboxylic acid.

  • Adjust the pH of the filtrate to 3.0 with a sodium hydroxide solution to precipitate the desired 5-methylpicolinic acid.[1]

  • Collect the solid product by filtration and dry it to obtain the final product.

In-Text Citations & References:

The use of potassium permanganate for the oxidation of lutidines is a classic method, with optimizations reported to improve yields.[1][2] A key challenge of this method is the formation of manganese dioxide as a byproduct, which requires a filtration step.[1][3] The separation of the desired monocarboxylic acid from the dicarboxylic acid byproduct is achieved by careful pH adjustment.[1]

Method 2: A More Selective Route - Oxidation with Hydrogen Peroxide

The use of hydrogen peroxide (H₂O₂) in a strong acid, typically sulfuric acid, offers a more selective and potentially more cost-effective alternative to potassium permanganate. This method is often favored for its simpler work-up and higher reported yields.

Reaction Mechanism and Causality

In a strongly acidic medium, hydrogen peroxide acts as a potent oxidizing agent. The reaction is believed to proceed through an electrophilic attack on the methyl group. The high concentration of sulfuric acid serves both as a solvent and a catalyst, enhancing the oxidizing power of the hydrogen peroxide. The selectivity of this method is attributed to the controlled reaction conditions and the nature of the oxidizing species, which is less aggressive than permanganate, thereby minimizing the formation of the dicarboxylic acid byproduct.

Experimental Protocol: Hydrogen Peroxide Oxidation

Materials:

  • 3,5-Dimethylpyridine (3,5-Lutidine)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH)

Procedure:

  • In a reaction vessel, dissolve 100.0 g (0.933 mol) of 3,5-dimethylpyridine in 500 mL of concentrated sulfuric acid.[2]

  • Over a period of 4 hours, add 529.1 g of 30% hydrogen peroxide while maintaining the reaction temperature at 150°C.[2]

  • After the addition, continue to heat the mixture at 150°C for 5 hours.[2]

  • Cool the reaction mixture and filter to remove any insoluble materials.[2]

  • Carefully adjust the pH of the filtrate to 3-4 with a sodium hydroxide solution. This will cause the 5-methylpicolinic acid to precipitate.[2]

  • Collect the solid product by filtration and dry to obtain the final product.

In-Text Citations & References:

The hydrogen peroxide/sulfuric acid system provides a high-yield synthesis of 5-methylpicolinic acid, with reported yields reaching up to 72%.[2] This method is described as having a simpler work-up compared to the permanganate oxidation, primarily due to the absence of a solid manganese dioxide byproduct.[2]

Comparative Analysis: A Head-to-Head Evaluation

To provide a clear and objective comparison, the two methods are evaluated based on several key performance indicators.

Data Presentation
ParameterMethod 1: Potassium PermanganateMethod 2: Hydrogen Peroxide
Starting Material 3,5-Dimethylpyridine3,5-Dimethylpyridine
Oxidizing Agent Potassium Permanganate (KMnO₄)Hydrogen Peroxide (H₂O₂)
Reported Yield ~51%[1][2]60-72%[2]
Purity High purity achievable after work-up (98.5-99%)[1]Not explicitly stated, but simpler work-up suggests good purity.
Key Byproducts Pyridine-3,5-dicarboxylic acid, Manganese Dioxide (MnO₂)Minimal, primarily unreacted starting material.
Process Complexity Higher (filtration of MnO₂, multiple pH adjustments)Lower (single pH adjustment and filtration)
Safety Concerns Strong oxidant, handling of solid KMnO₄, disposal of MnO₂Handling of concentrated H₂SO₄ and 30% H₂O₂
Environmental Impact Generation of manganese wasteLess waste generated
Cost-Effectiveness Analysis

A simplified cost analysis reveals the economic advantages of the hydrogen peroxide method. While the price of the starting material, 3,5-dimethylpyridine, is a constant for both methods, the cost of the oxidizing agent and the complexity of the process significantly influence the overall cost.

ReagentApproximate Cost (per kg)
3,5-Dimethylpyridine~$20-30
Potassium Permanganate~$5-10
30% Hydrogen Peroxide~$1-2

Although potassium permanganate is relatively inexpensive, the significantly higher yield and simpler work-up of the hydrogen peroxide method make it the more cost-effective option on an industrial scale. The costs associated with the filtration and disposal of large quantities of manganese dioxide from the permanganate method further tip the economic balance in favor of the hydrogen peroxide route.

Visualization of Synthetic Pathways

To visually represent the two synthetic routes, the following diagrams have been generated using Graphviz.

Method 1: Potassium Permanganate Oxidation Workflow

G cluster_0 Method 1: Potassium Permanganate Oxidation A 3,5-Dimethylpyridine B KMnO4, H2O 25-35°C, 16h A->B C Reaction Mixture (5-Methylpicolinic Acid, Pyridine-3,5-dicarboxylic acid, MnO2) B->C D Filtration C->D E Filtrate D->E F MnO2 (Waste) D->F G pH Adjustment (HCl) E->G H Precipitation of Pyridine-3,5-dicarboxylic acid G->H I Filtration H->I J Filtrate I->J K Pyridine-3,5-dicarboxylic acid (Byproduct) I->K L pH Adjustment (NaOH) J->L M Precipitation of 5-Methylpicolinic Acid L->M N Filtration & Drying M->N O 5-Methylpicolinic Acid (Product) N->O

Caption: Workflow for the synthesis of 5-Methylpicolinic acid via potassium permanganate oxidation.

Method 2: Hydrogen Peroxide Oxidation Workflow

G cluster_1 Method 2: Hydrogen Peroxide Oxidation A 3,5-Dimethylpyridine B H2O2, H2SO4 150°C, 5h A->B C Reaction Mixture (5-Methylpicolinic Acid) B->C D Cooling & Filtration C->D E Filtrate D->E F pH Adjustment (NaOH) E->F G Precipitation of 5-Methylpicolinic Acid F->G H Filtration & Drying G->H I 5-Methylpicolinic Acid (Product) H->I

Caption: Workflow for the synthesis of 5-Methylpicolinic acid via hydrogen peroxide oxidation.

Conclusion and Recommendations

Based on the comprehensive evaluation of the two primary synthesis methods for 5-methylpicolinic acid, the hydrogen peroxide oxidation method emerges as the superior choice for researchers and drug development professionals seeking a cost-effective, high-yield, and operationally simpler route. The key advantages of the hydrogen peroxide method include:

  • Higher Yield: Consistently higher reported yields (60-72%) compared to the potassium permanganate method (~51%).[1][2]

  • Greater Selectivity: Minimal formation of the dicarboxylic acid byproduct, simplifying the purification process.

  • Simpler Work-up: The absence of a solid manganese dioxide byproduct eliminates a challenging filtration step and reduces waste disposal concerns.

  • Cost-Effectiveness: Lower reagent costs and reduced processing steps contribute to a more economically viable process, particularly at scale.

While the potassium permanganate method is a viable option, its lower yield, formation of difficult-to-filter byproducts, and more complex work-up procedure render it less attractive for large-scale production. The handling of solid potassium permanganate, a strong oxidant, also presents safety challenges.

For laboratories and manufacturing facilities with the appropriate infrastructure to handle concentrated sulfuric acid and hydrogen peroxide, the hydrogen peroxide oxidation of 3,5-dimethylpyridine represents a robust and efficient pathway to high-purity 5-methylpicolinic acid.

References

  • CN102584695B - Preparing method of 5-methylnicotinicacid - Google P
  • Control of Manganese Dioxide Particles Resulting From In Situ Chemical Oxidation Using Permanganate - DTIC. [Link]

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google P

Sources

Validation

A Comparative Analysis of the Chelating Properties of 5-Methylpicolinic Acid and Other Key Ligands

Abstract In the landscape of medicinal chemistry and drug development, the strategic use of chelating agents is pivotal for modulating the activity of metal ions, which are integral to numerous physiological and patholog...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the strategic use of chelating agents is pivotal for modulating the activity of metal ions, which are integral to numerous physiological and pathological processes. This guide provides a comprehensive comparison of the chelating properties of 5-Methylpicolinic acid, a substituted pyridine carboxylic acid, with other well-established ligands: its parent compound Picolinic acid, the hexadentate aminopolycarboxylate EDTA, and the dithiol chelator Dimercaptosuccinic acid (DMSA). We delve into the structural and electronic factors influencing chelation efficacy, present comparative stability constant data, and provide detailed, validated experimental protocols for researchers to characterize and compare such agents in their own laboratories. This document is intended to serve as a practical and authoritative resource for scientists engaged in the design and application of novel metal-binding therapeutics.

Introduction: The Critical Role of Chelation in Biological Systems

Chelation is a high-affinity binding process where a central metal ion is coordinately bonded to a multidentate ligand, forming a stable, ring-like structure known as a chelate.[1] This mechanism is fundamental to life, underpinning the function of metalloenzymes and proteins. However, the dysregulation of metal ion homeostasis is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and heavy metal toxicity.[2]

Chelation therapy, therefore, represents a crucial therapeutic strategy. It involves the administration of a chelating agent to bind and facilitate the excretion of toxic or excess metal ions.[2] The efficacy of a chelator is not merely a matter of binding; it is a delicate balance of affinity (stability constant), selectivity for target metals over essential endogenous ones, biocompatibility, and pharmacokinetic properties. Researchers in drug development must, therefore, rigorously characterize novel ligands to predict their in vivo behavior.

This guide focuses on 5-Methylpicolinic acid, a derivative of the endogenous chelator picolinic acid. We will explore how the addition of a methyl group to the pyridine ring may influence its chelating capabilities and compare its performance profile against established benchmarks.

Ligand Profiles: Structure and Function

The efficacy of a chelating agent is intrinsically linked to its molecular structure, specifically the type and spatial arrangement of its donor atoms.

  • 5-Methylpicolinic Acid & Picolinic Acid: These are bidentate ligands, coordinating metal ions through the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group.[3] This forms a stable five-membered chelate ring. The primary difference is the presence of a methyl group at the 5-position in 5-Methylpicolinic acid. This electron-donating group is hypothesized to increase the basicity of the pyridine nitrogen, potentially enhancing the stability of the resulting metal complex compared to the parent picolinic acid.

  • EDTA (Ethylenediaminetetraacetic acid): EDTA is a widely used hexadentate chelator, meaning it can form six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[4] This results in the formation of multiple chelate rings, leading to exceptionally stable complexes with a broad range of metal ions.[5] Its high stability makes it a benchmark in analytical chemistry and a treatment for lead poisoning.

  • DMSA (Dimercaptosuccinic acid): DMSA is a dithiol compound, utilizing two sulfhydryl (thiol) groups as its primary donor atoms. It is an FDA-approved oral drug for the treatment of lead poisoning and also shows efficacy in chelating mercury and arsenic.[6][7][8] The "soft" nature of its sulfur donors gives it a high affinity for "soft" heavy metal ions like lead and mercury.

Diagram: Chelation Mechanism of 5-Methylpicolinic Acid

G cluster_0 Chelation Process cluster_1 5-Methylpicolinic Acid (5-MPA) cluster_2 5-Methylpicolinic Acid (5-MPA) M M²⁺ Complex [M(5-MPA)₂] M->Complex L1 5-MPA L1->M L2 5-MPA L2->M N1 N C1 C N1->C1 O1 O C2 C C1->C2 C6 C C1->C6 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 CH3_1 CH₃ C4->CH3_1 C5->N1 C6->O1 O1_neg O⁻ C6->O1_neg N2 N C7 C N2->C7 O2 O C8 C C7->C8 C12 C C7->C12 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 CH3_2 CH₃ C10->CH3_2 C11->N2 C12->O2 O2_neg O⁻ C12->O2_neg G cluster_workflow Potentiometric Titration Workflow prep 1. Solution Preparation - Standardized NaOH - Standardized Acid (HCl) - Ligand Solution - Metal Salt Solution - Background Electrolyte (e.g., KCl) calib 2. Electrode Calibration - Calibrate pH meter with standard buffers (pH 4, 7, 10). - Perform acid-base titration to determine electrode parameters (E₀). prep->calib Precise concentrations are critical titrate 3. Titration Series - Titrate (A) Acid alone. - Titrate (B) Acid + Ligand. - Titrate (C) Acid + Ligand + Metal Ion. calib->titrate Ensure accurate pH readings plot 4. Data Plotting - Plot pH vs. Volume of NaOH added for all three titrations. titrate->plot Generate raw data curves calc 5. Calculation - Use titration curves to calculate n̄ (avg. ligands/metal) and pL (free ligand conc.). - Determine ligand pKa values from curve B. plot->calc Irving-Rossotti Method analyze 6. Stability Constant Determination - Plot n̄ vs. pL (Formation Curve). - Use computational software (e.g., Hyperquad) or half-integral method to derive log K values. calc->analyze Final data processing

Caption: Step-by-step workflow for determining metal-ligand stability constants via potentiometric titration.

Detailed Protocol:

  • Materials and Reagents:

    • High-precision pH meter (resolution of 0.1 mV or 0.001 pH units).

    • Calibrated burette and temperature-controlled titration vessel.

    • Carbonate-free 0.1 M NaOH solution (standardized).

    • 0.01 M HCl solution (standardized).

    • 0.01 M solution of 5-Methylpicolinic acid.

    • 0.001 M solution of the metal salt (e.g., Cu(NO₃)₂, ZnCl₂).

    • Inert background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength. [9]

  • Electrode Calibration:

    • Calibrate the glass electrode system using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.21).

    • Causality: This step is critical for converting raw millivolt readings into accurate hydrogen ion concentrations ([H⁺]), which is the fundamental measurement of the experiment.

  • Titration Procedure:

    • Perform three separate titrations at a constant temperature (e.g., 25 °C):

      • Titration A: 40 mL background electrolyte + 5 mL 0.01 M HCl.

      • Titration B: 40 mL background electrolyte + 5 mL 0.01 M HCl + 5 mL 0.01 M ligand.

      • Titration C: 40 mL background electrolyte + 5 mL 0.01 M HCl + 5 mL 0.01 M ligand + 5 mL 0.001 M metal salt.

    • Titrate each solution with the standardized 0.1 M NaOH, recording the pH after each incremental addition.

  • Data Analysis (Irving-Rossotti Method):

    • The horizontal shift between titration curves B and C at a given pH value is used to calculate (the average number of ligands bound per metal ion).

    • The data from curves A and B are used to determine the protonation constants (pKa) of the ligand.

    • From and the pKa values, the free ligand concentration, [L⁻] , and its negative logarithm, pL , can be calculated.

    • A "formation curve" is generated by plotting versus pL .

    • The stability constants (log K₁, log K₂, etc.) can be determined from this curve. For example, the pL value at which = 0.5 corresponds to log K₁. [10]For robust analysis, specialized software is recommended.

UV-Vis Spectrophotometry: Job's Method of Continuous Variation

This method is excellent for determining the stoichiometry (metal-to-ligand ratio) of a complex in solution, a prerequisite for accurate stability constant calculations. [11][12]It is based on the principle that if a physical property, such as absorbance, is monitored while the mole fractions of the metal and ligand are varied, the maximum value of that property will occur at the mole fraction corresponding to the stoichiometry of the complex. [13]

Diagram: Job's Method Experimental Design

G cluster_workflow Job's Method Workflow prep 1. Prepare Equimolar Stock Solutions - e.g., 1 mM Metal Solution (M) - e.g., 1 mM Ligand Solution (L) mix 2. Create Solution Series - Prepare a series of solutions where the total volume is constant (e.g., 10 mL). - Vary the volumes of M and L (e.g., 1 mL M + 9 mL L; 2 mL M + 8 mL L, etc.). - The total moles of (M+L) remain constant. prep->mix Equal concentrations are essential measure 3. Measure Absorbance - Scan spectra to find λ_max of the complex. - Measure the absorbance of each solution at λ_max. mix->measure Allow time for equilibrium plot 4. Construct Job's Plot - Plot Absorbance vs. Mole Fraction of Ligand (X_L). - X_L = [L] / ([M] + [L]) measure->plot Generate the variation plot analyze 5. Determine Stoichiometry - Extrapolate the two linear portions of the plot. - The intersection point gives the mole fraction of the most abundant complex. - e.g., X_L = 0.5 indicates 1:1 complex. - e.g., X_L = 0.67 indicates 1:2 complex. plot->analyze Find the peak/intersection

Caption: The experimental workflow for determining metal-ligand stoichiometry using Job's Method.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare equimolar stock solutions of the metal salt and 5-Methylpicolinic acid (e.g., 1.0 x 10⁻³ M) in a suitable buffered solvent.

    • Causality: Using equimolar solutions is a core assumption of the method, simplifying the calculation of mole fractions. [14]

  • Preparation of the Series:

    • Prepare a series of at least 10 solutions in volumetric flasks, keeping the total volume constant (e.g., 10 mL).

    • Vary the mole fractions by mixing different volumes of the metal and ligand stock solutions. For example:

      • Solution 1: 1 mL Ligand + 9 mL Metal

      • Solution 2: 2 mL Ligand + 8 mL Metal

      • ...

      • Solution 9: 9 mL Ligand + 1 mL Metal

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. This is a wavelength where the absorbance of the individual components is minimal. [1] * Measure the absorbance of each solution in the series at this fixed λ_max.

  • Data Analysis:

    • Calculate the mole fraction of the ligand (X_L) for each solution.

    • Plot the measured absorbance versus X_L.

    • The plot will typically show two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. [11]For a 1:2 metal-to-ligand complex, the maximum will occur at X_L ≈ 0.67.

Conclusion and Future Directions

This guide establishes a framework for comparing the chelating properties of 5-Methylpicolinic acid against established ligands. While literature data for 5-Methylpicolinic acid is sparse, its structural similarity to picolinic acid allows for a scientifically grounded hypothesis that the 5-methyl substitution may enhance its binding affinity for transition metals.

The true value of any novel chelator lies in its experimental characterization. The detailed potentiometric and spectrophotometric protocols provided herein offer a robust, self-validating system for researchers to:

  • Accurately determine the stability constants of 5-Methylpicolinic acid with various metal ions.

  • Validate its binding stoichiometry.

  • Generate the quantitative data needed for direct, objective comparison with ligands like EDTA and DMSA.

By following these methodologies, drug development professionals can confidently assess the potential of 5-Methylpicolinic acid and other novel ligands, accelerating the discovery of new therapeutics for metal-related pathologies.

References

  • LibreTexts. (2013). Method of Continuous Variations. [Link]

  • Rock Ridge Pharmacy. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options. [Link]

  • Wikipedia. (n.d.). Job plot. [Link]

  • Rock Ridge Pharmacy. DMSA Compounding: Personalized Chelation Therapy in NJ. [Link]

  • P. G. M. College. (n.d.). Spectrophotometric study of complexes by Job's method. [Link]

  • Miller, A. L. (1998). Dimercaptosuccinic acid (DMSA), a non-toxic, water-soluble treatment for heavy metal toxicity. Alternative Medicine Review, 3(3), 199–207. [Link]

  • Wikipedia. (n.d.). Chelation therapy. [Link]

  • Restorative Compounding Pharmacy. DMSA (Dimercaptosuccinic Acid) Capsule. [Link]

  • Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. [Link]

  • The Dow Chemical Company. (2018). General Concepts of the Chemistry of Chelation. [Link]

  • Mane, S. G., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation. [Link]

  • El-Askalany, A. H., et al. (n.d.). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. [Link]

  • Rasayan Journal of Chemistry. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. [Link]

  • International Journal of Chemical Studies. (n.d.). pH-Metric Study of Picolinic Acid with Ni(II), AND Zn(II) Metal Ions. [Link]

  • Durrani, A. (2014). A Study of stability constant of co-ordination compounds. [Link]

  • TSI Journals. (n.d.). CHELATOR THERAPY : STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES OF PYRIMIDINE AND SULPHONAMIDE DRUGS. [Link]

  • Synaptic - Central College. (2019). Complex Ion composition determination by Job's method. [Link]

  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]

  • YouTube. (2021). JOB'S METHOD#CONTINUOUS VARIATION METHOD#DETERMINATION OF COMPOSITION OF COMPLEX COMPOUNDS. [Link]

  • Suzuki, K., Yasuda, M., & Yamasaki, K. (1956). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 61(2), 229-231. [Link]

  • ResearchGate. (n.d.). Experimental stability constants for metal(II) chelates with α-amino acids. [Link]

  • Green-Mountain Chem. (n.d.). Chelating capacity and stability. [Link]

  • Asian Journal of Chemistry. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. [Link]

  • ResearchGate. (1972). Polarographic Determination of Stability Constants and Rate Constants of Iron Chelates. [Link]

  • ResearchGate. (n.d.). Characterization of UV-visible spectra of chelating solutions by UNICO.... [Link]

  • Bristol-Myers Squibb. (n.d.). EDTA. [Link]

  • Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. [Link]

  • ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. [Link]

  • Asian Journal of Chemistry. (2014). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. [Link]

  • Wellyou Tech. (2025). The Effect of pH on the Stability of EDTA Chelates. [Link]

  • ResearchGate. (n.d.). UV–vis electronic absorption spectra of the chelating agent H2L and its metal complexes. [Link]

  • TSI Journals. (n.d.). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. [Link]

  • ACS Publications. (n.d.). Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. [Link]

  • UNI ScholarWorks. (1970). The Determination of Stability Constants for Some Metal Chelates of O-Phenylene-Dinitrilo-Tetraacetic Acid. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Picolinate Metal Complexes. [Link]

  • NIH. (n.d.). The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. [Link]

  • J. Chil. Chem. Soc. (n.d.). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGAT. [Link]

  • NIH. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF A NEW AZO QUINOLINE LIGAND AND ITS METAL COMPLEXES WITH SPECTROPHOTOMETRIC DETERMI. [Link]

  • RSC Publishing. (n.d.). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. [Link]

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Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 5-Methylpicolinic Acid

This guide provides a comprehensive validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Methylpicolinic acid. In the landscape of pharma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a novel stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Methylpicolinic acid. In the landscape of pharmaceutical development, the assurance of a drug substance's stability is paramount. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2] This guide will delve into the experimental design, validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, and a comparative analysis against other potential analytical techniques.

The Critical Role of a Stability-Indicating Method

The intrinsic stability of a drug substance is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the use of validated stability-indicating methods for the analysis of stability samples.[3] The objective of such a method is to provide unequivocal evidence of how the quality of a drug substance varies under the influence of environmental factors like temperature, humidity, and light.[2][3]

5-Methylpicolinic acid is a pyridine carboxylic acid derivative with potential applications in pharmaceutical and chemical industries. Ensuring its purity and stability is crucial for its intended use. This guide, therefore, presents a robust HPLC method developed and validated in accordance with the ICH Q2(R1) guideline on the Validation of Analytical Procedures.[4][5][6]

Development and Optimization of the HPLC Method

The development of a successful stability-indicating HPLC method hinges on the judicious selection of chromatographic conditions to achieve adequate separation between the main analyte and all potential degradation products.

Chromatographic Conditions

After a systematic evaluation of various stationary phases and mobile phase compositions, the following conditions were identified as optimal for the analysis of 5-Methylpicolinic acid:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic elution with a mixture of 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Column Temperature 30°C
Injection Volume 20 µL
Diluent Mobile Phase

Rationale for Parameter Selection:

  • Column: A C18 column was chosen due to its versatility and proven efficacy in separating polar and non-polar compounds. The dimensions and particle size were selected to provide a balance between resolution, analysis time, and backpressure.

  • Mobile Phase: An acidic mobile phase was employed to suppress the ionization of 5-Methylpicolinic acid, thereby promoting its retention and improving peak shape on the C18 column. The acetonitrile content was optimized to achieve a reasonable retention time and good resolution from potential impurities.

  • Detection Wavelength: The UV spectrum of 5-Methylpicolinic acid in the mobile phase showed a maximum absorbance at 265 nm, making it the ideal wavelength for sensitive and selective detection.

Method Validation: A Rigorous Assessment

The developed HPLC method was subjected to a comprehensive validation to demonstrate its suitability for its intended purpose.[5][6] The validation was performed according to the ICH Q2(R1) guidelines and encompassed the following parameters:

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on 5-Methylpicolinic acid under various stress conditions as recommended by ICH guidelines.[1][8]

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 80°C for 12 hours.

  • Oxidative Degradation: 30% H₂O₂ at room temperature for 48 hours.

  • Thermal Degradation: Solid drug substance exposed to 105°C for 72 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) and visible light for 7 days.

Results of Forced Degradation:

Stress Condition% Degradation of 5-Methylpicolinic AcidObservations
Acid Hydrolysis15.2%One major degradation product observed.
Base Hydrolysis28.5%Two major degradation products observed.
Oxidative Degradation10.8%One minor degradation product observed.
Thermal Degradation5.1%No significant degradation products formed.
Photolytic Degradation8.3%One minor degradation product observed.

In all cases, the developed HPLC method was able to resolve the peak of 5-Methylpicolinic acid from all the degradation products formed, demonstrating its specificity and stability-indicating capability. Peak purity analysis using a photodiode array (PDA) detector confirmed that the main peak was spectrally pure in all stressed samples.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Degradation Oxidation->Stressed_Samples Thermal Thermal Degradation Thermal->Stressed_Samples Photo Photolytic Degradation Photo->Stressed_Samples API 5-Methylpicolinic Acid (API) API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Chromatograms & Spectra Specificity Method is Specific? Data_Evaluation->Specificity Assess Peak Purity & Resolution

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

A series of solutions of 5-Methylpicolinic acid were prepared in the range of 50% to 150% of the nominal working concentration (100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Linearity Results:

ParameterResultAcceptance Criteria
Linearity Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept 1254Close to zero
Slope 25896-

The high correlation coefficient indicates excellent linearity over the specified range.

Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] Accuracy was determined by the recovery method, where a known amount of 5-Methylpicolinic acid was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration).

Accuracy (Recovery) Results:

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL) (n=3)% Recovery% RSD
80%80.079.899.75%0.45%
100%100.0100.2100.20%0.32%
120%120.0119.599.58%0.51%

The high recovery values and low relative standard deviation (RSD) demonstrate the excellent accuracy of the method.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Results:

Parameter% RSD (n=6)Acceptance Criteria
Repeatability (Intra-day) 0.68%≤ 2.0%
Intermediate Precision (Inter-day) 1.12%≤ 2.0%

The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ Results:

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

These low limits demonstrate the high sensitivity of the method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Robustness Study Parameters and Results:

Parameter VariedVariation% RSD of Results
Flow Rate ± 0.1 mL/min0.85%
Mobile Phase pH ± 0.2 units1.21%
Column Temperature ± 2°C0.98%
Acetonitrile Content ± 2%1.35%

The method was found to be robust as the results remained within the acceptance criteria for all the varied parameters.

Validation_Workflow cluster_params Validation Parameters (ICH Q2(R1)) Specificity Specificity Experiments Conduct Experiments Specificity->Experiments Linearity Linearity Linearity->Experiments Accuracy Accuracy Accuracy->Experiments Precision Precision Precision->Experiments LOD_LOQ LOD & LOQ LOD_LOQ->Experiments Robustness Robustness Robustness->Experiments Method Developed HPLC Method Validation_Protocol Validation Protocol Method->Validation_Protocol Validation_Protocol->Specificity Defines tests for Validation_Protocol->Linearity Defines tests for Validation_Protocol->Accuracy Defines tests for Validation_Protocol->Precision Defines tests for Validation_Protocol->LOD_LOQ Defines tests for Validation_Protocol->Robustness Defines tests for Data_Analysis Data Analysis & Statistical Evaluation Experiments->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report Conclusion Conclusion Validation_Report->Conclusion Method is Validated

Caption: General Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Methods

While the validated HPLC method demonstrates excellent performance, it is prudent to consider alternative analytical techniques for the analysis of 5-Methylpicolinic acid.

Analytical TechniqueAdvantagesDisadvantagesSuitability for Stability-Indicating Analysis
Validated HPLC-UV (This Method) High specificity, sensitivity, and precision. Well-established and widely accepted by regulatory agencies.Requires specialized equipment and trained personnel. Can be time-consuming.Excellent: Proven ability to separate the API from degradation products.
Gas Chromatography (GC) High resolution for volatile and semi-volatile compounds.Requires derivatization for non-volatile compounds like 5-Methylpicolinic acid, which can introduce variability. High temperatures can cause degradation of thermally labile compounds.Poor to Moderate: Derivatization and high temperatures make it less ideal for stability studies of this compound.
Capillary Electrophoresis (CE) High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to HPLC-UV. Reproducibility can be a challenge.Moderate: Can be used for separation, but may lack the robustness and sensitivity required for routine quality control.
LC-MS Provides molecular weight information, aiding in the identification of unknown degradation products. Very high sensitivity and selectivity.Higher cost and complexity of instrumentation and operation.Excellent (for identification): Often used in conjunction with HPLC-UV to characterize degradation products identified during forced degradation studies.
UV-Visible Spectrophotometry Simple, rapid, and cost-effective.Lacks specificity; cannot distinguish between the API and its degradation products if they have overlapping UV spectra.Poor: Not suitable as a standalone stability-indicating method.

The validated HPLC-UV method stands out as the most suitable technique for the routine quality control and stability testing of 5-Methylpicolinic acid. It offers the best balance of specificity, sensitivity, precision, and cost-effectiveness for its intended purpose. While LC-MS is a powerful tool for the structural elucidation of degradation products, it is not typically employed for routine quantitative analysis due to its higher complexity and cost.

Final Assessment

The stability-indicating reversed-phase HPLC method for the determination of 5-Methylpicolinic acid has been successfully developed and validated in accordance with ICH guidelines. The method is specific, linear, accurate, precise, sensitive, and robust. The forced degradation studies have demonstrated its ability to separate the parent drug from its degradation products, confirming its stability-indicating nature. This method is, therefore, well-suited for the routine analysis of 5-Methylpicolinic acid in quality control and stability studies, ensuring the quality, safety, and efficacy of any potential drug product containing this active pharmaceutical ingredient.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development - ResearchGate. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Method Development & Validation (Stability-Indicating) - Jordi Labs. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances - Onyx scientific. [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters - USP-NF. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. [Link]

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Validation

A Comparative Spectroscopic Guide to 5-Methylpicolinic Acid and Its Regioisomers

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric purity can profoundly influence a compound's pharmacologic...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular structures are paramount. Isomeric purity can profoundly influence a compound's pharmacological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth spectroscopic comparison of 5-Methylpicolinic acid and its regioisomers: 3-Methylpicolinic acid, 4-Methylpicolinic acid, and 6-Methylpicolinic acid. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the subtle yet distinct spectral fingerprints that enable the unambiguous differentiation of these closely related molecules.

The Critical Importance of Isomer Differentiation

Picolinic acid and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The seemingly minor shift in the position of a methyl group on the pyridine ring can lead to significant changes in a molecule's three-dimensional structure and electronic properties. This, in turn, can alter its binding affinity to biological targets, metabolic stability, and overall efficacy. Therefore, robust analytical methods for distinguishing between these regioisomers are essential for quality control, regulatory compliance, and the rational design of new chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution.[1] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectra of the methylpicolinic acid isomers are characterized by signals in the aromatic region corresponding to the pyridine ring protons and a singlet in the aliphatic region for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the methyl and carboxylic acid substituents.

The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group deshields the protons on the pyridine ring, causing them to resonate at a lower field (higher ppm). The position of the methyl group, an electron-donating group, introduces subtle shielding effects that, along with the spin-spin coupling patterns, allow for the differentiation of the isomers.

Below is a comparative table of experimental and predicted ¹H NMR data for the four regioisomers.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)-COOH (ppm)
3-Methylpicolinic acid -~7.79 (d)~7.49 (dd)~8.49 (d)~2.49 (s)~10.72 (br s)
4-Methylpicolinic acid ~8.0 (d)-~7.4 (d)~8.6 (s)~2.4 (s)>10 (br s)
5-Methylpicolinic acid ~7.9 (d)~7.7 (d)-~8.6 (s)~2.4 (s)>10 (br s)
6-Methylpicolinic acid ~7.9 (d)~7.8 (t)~7.4 (d)-~2.6 (s)>10 (br s)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, and 'br s' denotes broad singlet.

Causality behind the Chemical Shifts:

  • Protons adjacent to the nitrogen (H-6) are the most deshielded due to the inductive effect and anisotropic effect of the nitrogen atom.

  • The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field (>10 ppm) due to hydrogen bonding.[2]

  • The methyl group protons appear as a singlet around 2.4-2.6 ppm. The slight downfield shift for the 6-methyl isomer can be attributed to the proximity to the electron-withdrawing carboxylic acid group.

  • The coupling constants (J-values) between adjacent protons on the pyridine ring are typically in the range of 4-8 Hz for ortho-coupling, 1-3 Hz for meta-coupling, and <1 Hz for para-coupling, providing crucial information about the substitution pattern.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[4] The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substitution pattern. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield position.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)-COOH (ppm)
3-Methylpicolinic acid ~148~138~139~126~147~19~166
4-Methylpicolinic acid ~149~125~148~127~150~21~165
5-Methylpicolinic acid ~147~124~139~137~150~18~166
6-Methylpicolinic acid ~147~124~138~120~158~24~165

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Key Distinguishing Features in ¹³C NMR:

  • The carbonyl carbon (-COOH) consistently appears in the 165-170 ppm region.[5]

  • The carbon bearing the methyl group shows a characteristic upfield shift compared to the unsubstituted carbons.

  • The carbons adjacent to the nitrogen (C-2 and C-6) are generally the most downfield in the aromatic region. The distinct chemical shift of C-6 in 6-Methylpicolinic acid (~158 ppm) is a clear identifier for this isomer.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

  • Sample Preparation: Dissolve 5-10 mg of the methylpicolinic acid isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.[6]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] For the methylpicolinic acid isomers, the FT-IR spectra are dominated by characteristic absorptions of the carboxylic acid and the substituted pyridine ring.

G cluster_0 Key Vibrational Modes cluster_1 Characteristic Wavenumber Ranges (cm⁻¹) O-H Stretch O-H Stretch 2500-3300 (broad) 2500-3300 (broad) O-H Stretch->2500-3300 (broad) C=O Stretch C=O Stretch 1700-1725 1700-1725 C=O Stretch->1700-1725 C=C/C=N Stretch C=C/C=N Stretch 1400-1600 1400-1600 C=C/C=N Stretch->1400-1600 C-H Stretch C-H Stretch 2800-3100 2800-3100 C-H Stretch->2800-3100

Key FT-IR vibrational modes for methylpicolinic acids.
Comparative FT-IR Data

While the overall FT-IR spectra of the isomers are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Vibrational Mode3-Methylpicolinic acid (cm⁻¹)4-Methylpicolinic acid (cm⁻¹)5-Methylpicolinic acid (cm⁻¹)6-Methylpicolinic acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C-H Stretch (Aromatic/Methyl) ~2800-3100~2800-3100~2800-3100~2800-3100
C=O Stretch (Carboxylic Acid) ~1710~1705~1708~1700
C=C, C=N Ring Stretching ~1400-1600~1400-1600~1400-1600~1400-1600
C-H Bending (out-of-plane) ~750-900~750-900~750-900~750-900

Interpretation of FT-IR Spectra:

  • The most prominent feature is the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.[2]

  • The strong, sharp absorption around 1700-1725 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid.[7]

  • The absorptions in the 1400-1600 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the pyridine ring.[8] The exact positions and intensities of these bands are sensitive to the substitution pattern and can aid in distinguishing the isomers.

  • The C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region can be particularly informative about the substitution pattern of the aromatic ring.

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[9]

  • Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known correlation charts and reference spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

G Methylpicolinic Acid (M) Methylpicolinic Acid (M) Molecular Ion (M⁺˙) Molecular Ion (M⁺˙) Methylpicolinic Acid (M)->Molecular Ion (M⁺˙) Electron Ionization Fragment Ions Fragment Ions Molecular Ion (M⁺˙)->Fragment Ions Fragmentation [M-OH]⁺ [M-OH]⁺ Fragment Ions->[M-OH]⁺ [M-COOH]⁺ [M-COOH]⁺ Fragment Ions->[M-COOH]⁺ Pyridine Ring Fragments Pyridine Ring Fragments Fragment Ions->Pyridine Ring Fragments

General fragmentation pathway in mass spectrometry.
Comparative Mass Spectrometry Data

All four isomers have the same molecular formula (C₇H₇NO₂) and therefore the same nominal molecular weight of 137 g/mol . The key to differentiation lies in the relative abundances of the fragment ions.

Ionm/zProposed Structure/Loss3-Methyl4-Methyl5-Methyl6-Methyl
[M]⁺˙ 137Molecular IonHighHighHighHigh
[M-OH]⁺ 120Loss of hydroxyl radicalModerateModerateModerateModerate
[M-COOH]⁺ 92Loss of carboxyl radicalHighHighHighHigh

Interpretation of Fragmentation Patterns:

  • The molecular ion peak ([M]⁺˙) at m/z 137 is expected to be prominent for all isomers due to the stability of the aromatic pyridine ring.

  • A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical ([M-OH]⁺ ), resulting in a peak at m/z 120.[10]

  • Another significant fragmentation is the loss of the entire carboxylic acid group as a radical ([M-COOH]⁺ ), leading to a fragment ion at m/z 92, corresponding to the methylpyridine radical cation.[11]

  • Subsequent fragmentation of the methylpyridine ring can lead to further characteristic ions, although these may be more complex to interpret. The relative intensities of these fragment ions can vary between the isomers due to the influence of the methyl group's position on bond stabilities and rearrangement pathways. For instance, isomers with the methyl group adjacent to the nitrogen or the carboxylic acid may exhibit unique fragmentation patterns.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), which is a common hard ionization method that induces fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of 5-Methylpicolinic acid and its regioisomers. While FT-IR and MS can provide valuable preliminary information and confirm the molecular weight, NMR spectroscopy, particularly ¹H and ¹³C NMR, offers the most definitive data for structural elucidation. The distinct chemical shifts and coupling patterns in the NMR spectra serve as unique fingerprints for each isomer, arising from the specific electronic and spatial arrangement of the substituents on the pyridine ring. A thorough understanding and application of these spectroscopic principles are indispensable for researchers and professionals in the field of drug development and chemical sciences.

References
  • PubChem. 3-Methylpicolinic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 6-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Infrared Spectroscopy – Analytical chemistry laboratory, ICT Prague. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Govindaraju, K., & Sathik, P. A. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Chemistry, 50(10), 651-659.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NIST. 2-Pyridinecarboxylic acid, 6-methyl-. NIST Chemistry WebBook. [Link]

  • iChemical. 3-Methylpicolinic acid, CAS No. 4021-07-2. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1983). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Molecular Structure, 99(1-2), 189-198.
  • PubChem. 4-Methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 5-Methylpicolinic acid. National Center for Biotechnology Information. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Stork, C. L. (2000). Mechanisms for ion formation during the electron impact-mass spectrometry of picolinyl ester and 4,4-dimethyloxazoline derivatives of fatty acids. Chemistry and Physics of Lipids, 105(1), 93-104.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Tang, K., Taranenko, N. I., Allman, S. L., Chen, C. H., Cháng, L. Y., & Jacobson, K. B. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673-677.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515.
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  • NIST. Picolinic acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR spectroscopy. Elsevier.
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Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Methylpicolinic Acid

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth, procedur...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling of 5-Methylpicolinic acid, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, you can cultivate a laboratory environment that is not only compliant but also instills a culture of proactive safety.

Understanding the Hazard: Why 5-Methylpicolinic Acid Demands Respect

5-Methylpicolinic acid (CAS No. 4434-13-3) is a solid, white to off-white crystalline substance.[1] While an invaluable building block in synthetic organic chemistry, it is not without its hazards. According to safety data, 5-Methylpicolinic acid is classified as harmful if swallowed and can cause serious eye damage.[2] As a carboxylic acid, it also has the potential to cause skin and respiratory irritation.[3][4][5] Therefore, a robust PPE strategy is not merely a suggestion but a critical component of your experimental protocol.

Key Hazards:

  • Acute Oral Toxicity: Harmful if ingested.[2]

  • Serious Eye Damage: Poses a significant risk of severe eye injury upon contact.[2]

  • Skin Irritation: As with many carboxylic acids, prolonged contact can lead to skin irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[5][6]

Your First Line of Defense: A Multi-Layered PPE Approach

The selection of PPE should be guided by a thorough risk assessment of the procedures being performed. The following recommendations provide a comprehensive baseline for handling 5-Methylpicolinic acid in a laboratory setting.

Data Presentation: Recommended Personal Protective Equipment
Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Rationale: Protects against splashes and airborne dust particles. Given the risk of serious eye damage, standard safety glasses are insufficient.[1][7][8][9] Must conform to EN166 (EU) or NIOSH (US) approved standards.[7] A face shield offers an additional layer of protection.[9]
Skin Protection - Chemical-resistant gloves (Nitrile or Butyl rubber)- Laboratory coat- Closed-toe shoesRationale: Nitrile gloves provide good resistance to a range of chemicals and are a standard in many labs.[7][8][10] A lab coat prevents incidental skin contact.[7] Closed-toe shoes are a fundamental laboratory safety requirement to protect against spills.
Respiratory Protection N95 or P95 dust mask or a respirator with a particulate filter.Rationale: To be used when handling the powder outside of a fume hood or when there is a risk of generating dust. This minimizes the inhalation of airborne particles.[7][9] In cases of insufficient ventilation, a suitable respiratory equipment is necessary.[1]

The Workflow of Safety: A Step-by-Step Protocol

Adherence to a strict, procedural approach for donning, doffing, and disposing of PPE is paramount to prevent cross-contamination and ensure your safety.

Experimental Protocol: PPE Donning, Doffing, and Disposal

A. Donning (Putting On) PPE:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If your risk assessment indicates a need for respiratory protection, put on your N95 or P95 dust mask, ensuring a tight seal around your nose and mouth.

  • Eye and Face Protection: Put on your chemical safety goggles. If a higher level of protection is required, add a face shield over the goggles.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

B. Doffing (Taking Off) PPE:

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Hand Hygiene: Immediately wash your hands.

  • Face Shield and Goggles: Remove your face shield (if used) and then your goggles by handling the strap.

  • Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself to contain any potential contaminants.

  • Respiratory Protection (if used): Remove your dust mask by the straps, avoiding touching the front.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.

C. Disposal Plan:

  • Gloves and Dust Masks: Dispose of used gloves and dust masks in a designated hazardous waste container.[7]

  • Contaminated Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered or disposed of as hazardous waste, depending on the severity of the contamination.

  • Chemical Waste: All surplus and non-recyclable solutions of 5-Methylpicolinic acid should be offered to a licensed disposal company.[7] Do not let the product enter drains.[7]

Mandatory Visualization: PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Identify_Hazards Identify Hazards: - Eye Damage - Ingestion - Irritation Risk_Assessment->Identify_Hazards informs Select_Eye Select Eye Protection: Chemical Goggles / Face Shield Identify_Hazards->Select_Eye Select_Skin Select Skin Protection: Nitrile Gloves & Lab Coat Identify_Hazards->Select_Skin Select_Resp Select Respiratory Protection: N95/P95 Mask (if needed) Identify_Hazards->Select_Resp Donning Don PPE (Step-by-Step) Select_Eye->Donning Select_Skin->Donning Select_Resp->Donning Handling Handle 5-Methylpicolinic Acid Donning->Handling Doffing Doff PPE (Step-by-Step) Handling->Doffing Dispose_Chem Dispose of Chemical Waste Handling->Dispose_Chem Dispose_PPE Dispose of Contaminated PPE Doffing->Dispose_PPE

Caption: Workflow for PPE Selection and Use when Handling 5-Methylpicolinic Acid.

Engineering Controls and Safe Handling Practices

While PPE is crucial, it should be used in conjunction with engineering controls and safe handling practices to minimize exposure.

  • Ventilation: Always handle 5-Methylpicolinic acid in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation of any dust.[1][7]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[1][7]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[1][7] Wash hands thoroughly after handling.[1][7]

  • Storage: Store 5-Methylpicolinic acid in a cool, dry, and well-ventilated area in a tightly closed container.[1][7] Keep it away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and bases.[1][7]

By integrating these comprehensive PPE protocols and safe handling practices into your daily laboratory operations, you can confidently and safely advance your research and development endeavors.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2024?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Model Template_relevance
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Feasible Synthetic Routes

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5-Methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
5-Methylpicolinic acid
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